molecular formula C10H12O3 B1222857 2-Methyl-2-phenoxypropanoic acid CAS No. 943-45-3

2-Methyl-2-phenoxypropanoic acid

Cat. No.: B1222857
CAS No.: 943-45-3
M. Wt: 180.2 g/mol
InChI Key: ILPUOPPYSQEBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-phenoxypropanoic Acid, with the CAS Number 943-45-3, is a pharmaceutical-grade compound offered with a minimum purity of 98% . It is also known historically as Fibric acid, reflecting its relevance in medicinal chemistry research . This compound serves as a valuable building block in organic synthesis and drug discovery efforts. Its molecular formula is C 10 H 12 O 3 and it has a molecular weight of 180.20 g/mol . Key physical properties include a melting point of 97-98 °C and a predicted boiling point of 289.3°C at 760 mmHg . Researchers utilize this acid as a key intermediate for constructing more complex molecules, leveraging its carboxylic acid group for various derivatization reactions such as esterification and amidation. Handling and Safety: This product requires careful handling. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment, including gloves and eye protection. Handling should occur in a well-ventilated place, and formation of dust and aerosols should be avoided . Quality & Availability: Supplied in sealed containers for storage in a dry, cool, and well-ventilated place . This product is intended for research and further manufacturing applications only and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-phenoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPUOPPYSQEBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241410
Record name Fibric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-45-3
Record name Fibric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fibric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 943-45-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fibric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxyisobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FIBRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6848ST447Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-phenoxypropanoic acid, also known as 2-phenoxyisobutyric acid and fibric acid, is a notable organic compound within the fibrate class of drugs. Its core structure is foundational to various lipid-regulating agents. A thorough understanding of its physical properties is paramount for its application in research, synthesis, and pharmaceutical development. This technical guide provides a consolidated overview of the known physical characteristics of this compound, outlines established methodologies for their determination, and discusses the implications of these properties.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • Synonyms: 2-Phenoxyisobutyric acid, Fibric acid

  • CAS Number: 943-45-3

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol

  • Chemical Structure:

/ \ CH CH | | CH CH \ / CH

Core Physical Properties

PropertyValueSource & Notes
Melting Point Data not availableWhile a definitive experimental melting point for the parent compound is not readily found, a related metabolite of the drug fenofibrate, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, has a reported melting point of 134–135 °C.[1]
Boiling Point Data not availableNo experimental boiling point has been reported. Due to its carboxylic acid functionality and relatively high molecular weight, it is expected to have a high boiling point and may decompose upon heating at atmospheric pressure.
Solubility Data not availableSpecific quantitative solubility data in common organic solvents and water is not available. As a carboxylic acid with a significant hydrophobic phenoxy group, it is expected to have limited solubility in water and greater solubility in polar organic solvents like ethanol, methanol, and acetone.
pKa Data not availableNo experimentally determined pKa value is readily available. The presence of the electron-withdrawing phenoxy group is expected to make it a slightly stronger acid than isobutyric acid (pKa ≈ 4.86).[2]
Appearance White to off-white crystalline solidThis is a general description for fibric acid derivatives and is the expected appearance based on its chemical structure.

Spectroscopic and Chromatographic Data

Detailed experimental spectra for this compound are not widely published. The following represents expected spectral characteristics based on its structure and data from related compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • A singlet for the two equivalent methyl groups (-C(CH₃)₂).

    • Multiplets in the aromatic region corresponding to the protons on the phenyl ring of the phenoxy group.

    • A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

    • A signal for the quaternary carbon attached to the oxygen and the carboxyl group.

    • A signal for the equivalent methyl carbons.

    • Signals for the carbons of the phenyl ring.

    • A signal for the carbonyl carbon of the carboxylic acid.

  • IR (Infrared) Spectroscopy:

    • A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretching band from the carboxylic acid, usually around 1700-1725 cm⁻¹.

    • C-O stretching bands associated with the ether linkage and the carboxylic acid.

    • Aromatic C-H and C=C stretching and bending vibrations.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be expected at m/z 180.

    • Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and cleavage of the ether bond.

Experimental Protocols for Physical Property Determination

The following are generalized, yet industry-standard, protocols for determining the key physical properties of a solid organic acid like this compound.

Melting Point Determination (Capillary Method)

This method provides the melting range of a crystalline solid, which is a key indicator of purity.

  • Diagram of Workflow:

    MeltingPoint A Sample Preparation: Finely powder the crystalline sample. B Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min near the expected melting point). C->D E Observation & Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). D->E

    Caption: Workflow for Melting Point Determination.

  • Step-by-Step Methodology:

    • Sample Preparation: A small amount of dry this compound is finely ground to a powder.

    • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

    • Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

    • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

    • Observation: The temperature at which the first liquid is observed and the temperature at which the last solid melts are recorded as the melting range. For a pure compound, this range should be narrow (typically < 2 °C).

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

  • Diagram of Workflow:

    Solubility A Sample & Solvent Addition: Add an excess amount of the solid to a known volume of the solvent in a sealed vial. B Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. A->B C Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the sample to obtain a clear, saturated solution. B->C D Quantification: Analyze a known volume of the saturated solution using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration. C->D E Calculation: Calculate the solubility in units such as g/100 mL or mol/L. D->E

    Caption: Workflow for Solubility Determination.

  • Step-by-Step Methodology:

    • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed container.

    • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

    • Separation: The suspension is allowed to stand, and a clear aliquot of the supernatant is carefully removed, often after centrifugation or filtration to remove any suspended solid particles.

    • Analysis: The concentration of the dissolved compound in the aliquot is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units (e.g., mg/mL, g/L).

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant by monitoring the pH of a solution as a titrant is added.

  • Diagram of Workflow:

    pKa A Solution Preparation: Dissolve a precisely weighed amount of the acid in a suitable solvent (e.g., water or a water-cosolvent mixture). B Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Use a standardized solution of a strong base (e.g., NaOH) as the titrant. A->B C Titration: Add the titrant in small, known increments, recording the pH after each addition. B->C D Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. C->D E pKa Determination: Determine the volume of titrant at the half-equivalence point. The pH at this point is equal to the pKa. D->E

    Caption: Workflow for pKa Determination.

  • Step-by-Step Methodology:

    • Sample Preparation: A known concentration of this compound is prepared in a suitable solvent, typically water or a water/co-solvent mixture if the compound has low aqueous solubility.

    • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

    • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the base is added.

    • Data Plotting: A titration curve is generated by plotting the measured pH against the volume of titrant added.

    • pKa Calculation: The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized by the base. This can be determined from the inflection point of the first derivative of the titration curve.

Conclusion

References

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). Results in Chemistry, 7, 101282.
  • Wikipedia. Isobutyric acid.
  • Elsevier. Reaxys | An expert-curated chemistry database.
  • Elsevier. Reaxys USER Manual. (2025).
  • Elsevier. Quick Reference Guide - Reaxys.
  • Elsevier. Reaxys Medicinal Chemistry.
  • Elsevier. Reaxys Fact sheet.

Sources

2-Methyl-2-phenoxypropanoic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-2-phenoxypropanoic Acid

Executive Summary

This compound, also known by the synonym Mefepronic Acid, is a carboxylic acid derivative with significant relevance in both medicinal chemistry and metabolic research. Its structure, featuring a phenoxy group, a quaternary carbon center, and a carboxylic acid moiety, makes it a valuable synthetic intermediate and a biologically active molecule. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, a robust synthesis and purification protocol, detailed analytical characterization methods, and its primary mechanism of action as a Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) agonist.[1] The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are self-validating systems for achieving high-purity material for research and development.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and fundamental properties. This compound is characterized by an ether linkage between a phenyl group and a 2-methylpropanoic acid core. This structure imparts specific chemical reactivity and biological activity.

Caption: Chemical structure of this compound.

The key identifiers and properties of this compound are summarized below, providing critical data for experimental design and reproducibility.

PropertyValueSource
IUPAC Name This compoundN/A
Synonym Mefepronic Acid[1]
CAS Number 943-45-3
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 180.20 g/mol
Appearance Solid, crystalline powder
Melting Point 98.0-102.0 °C
Boiling Point 146.5°C (Predicted)[3]
pKa 4.39±0.10 (Predicted)[3]
Solubility Insoluble in water[3]

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis, a robust and well-understood method for forming ether linkages. This is followed by the saponification of the resulting ester. This two-step process is chosen for its high yields and the commercial availability of the starting materials. The workflow ensures the isolation of a high-purity product suitable for biological assays and further synthetic modifications.

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis. The causality for each step is explained to ensure a deep understanding of the process.

Step 1: Synthesis of Ethyl 2-methyl-2-phenoxypropanoate (Intermediate)

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq), ethyl 2-bromo-2-methylpropanoate (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Rationale: Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion required for the SN2 reaction. An excess ensures complete deprotonation. Ethyl 2-bromo-2-methylpropanoate is the electrophile.

  • Solvent Addition: Add 250 mL of acetone.

    • Rationale: Acetone is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the nucleophilic substitution. Its boiling point is ideal for reflux conditions.

  • Reaction: Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction. TLC monitoring prevents running the reaction unnecessarily long or stopping it prematurely.

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude ester.

    • Rationale: This removes the base and byproducts. Rotary evaporation efficiently removes the solvent.

Step 2: Saponification to this compound

  • Setup: Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and water (3:1 v/v). Add sodium hydroxide (NaOH, 2.5 eq) pellets.

    • Rationale: Saponification is the base-catalyzed hydrolysis of an ester. NaOH is the base, and the ethanol/water mixture ensures the solubility of both the organic ester and the inorganic base.

  • Reaction: Heat the mixture to reflux for 4-6 hours until the ester spot disappears on TLC.

  • Workup: Cool the mixture and reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol. Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.

    • Rationale: This extraction step purifies the aqueous layer, which contains the sodium salt of the desired product.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. A white precipitate will form.

    • Rationale: Acidification protonates the carboxylate salt, causing the neutral, water-insoluble carboxylic acid to precipitate out of the solution.[3]

  • Isolation: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Purification
  • Recrystallization: The crude product is purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

    • Rationale: The target compound is soluble in hot ethanol but less soluble in hot water and poorly soluble in the cold solvent mixture. Impurities with different solubility profiles will remain in the mother liquor.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic methods should be employed.

TechniqueExpected Observations
¹H NMR - Singlet (~1.6 ppm, 6H): Two equivalent methyl groups (C(CH₃)₂).- Multiplet (~6.9-7.3 ppm, 5H): Aromatic protons of the phenoxy group.- Broad Singlet (>10 ppm, 1H): Carboxylic acid proton (this peak may be absent if D₂O is used as the solvent).
¹³C NMR - ~25 ppm: Methyl carbons.- ~80 ppm: Quaternary carbon (C(CH₃)₂).- ~115-130 ppm: Aromatic carbons.- ~155 ppm: Aromatic carbon attached to the ether oxygen.- ~175 ppm: Carboxylic acid carbonyl carbon.
FTIR (KBr Pellet) - Broad band (2500-3300 cm⁻¹): O-H stretch of the carboxylic acid, characteristic of hydrogen bonding.[4]- Strong, sharp peak (~1700 cm⁻¹): C=O stretch of the carboxylic acid.- Peaks (~1240 cm⁻¹ and ~1080 cm⁻¹): Asymmetric and symmetric C-O-C stretching of the ether linkage.
Mass Spectrometry (EI) - Molecular Ion (M⁺): m/z = 180.08.- Key Fragments: Loss of COOH (m/z = 135), phenoxy group (m/z = 93), and cleavage yielding a phenol radical cation (m/z = 94).
HPLC A single sharp peak indicating high purity (>98%).

Biological Activity and Mechanism of Action

This compound (Mefepronic Acid) is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1] PPARs are ligand-activated transcription factors that regulate the expression of genes involved in a variety of metabolic processes, particularly lipid and glucose homeostasis.

PPAR-α is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1] Upon activation by a ligand like Mefepronic Acid, PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex Activated Complex Ligand Mefepronic Acid PPAR PPAR-α Ligand->PPAR Binds & Activates Complex PPAR-α / RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR RXR->Complex Heterodimerization PPRE PPRE Complex->PPRE Binds to DNA DNA mRNA mRNA DNA->mRNA Gene Transcription Proteins Target Proteins (e.g., Fatty Acid Oxidation Enzymes) mRNA->Proteins Translation Metabolic Effects Metabolic Effects Proteins->Metabolic Effects

Caption: Mechanism of action via the PPAR-α signaling pathway.

Studies in postpartum dairy cows have shown that administration of Mefepronic Acid leads to increased levels of HDL, glucose, and cholesterol, consistent with its role in modulating hepatic metabolism.[1] These effects highlight its potential as a tool for studying metabolic diseases and as a parent compound for the development of new therapeutics targeting metabolic syndrome, dyslipidemia, and related disorders.

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile tool for scientists.

  • Medicinal Chemistry: The carboxylic acid group is a convenient handle for derivatization, allowing for the synthesis of esters, amides, and other analogs. This enables the creation of compound libraries for screening in drug discovery programs to optimize potency, selectivity, and pharmacokinetic properties. While structurally related 2-methyl-2-phenylpropanoic acid derivatives have been explored as antihistamines, the phenoxy variant is primarily investigated for its metabolic effects.[1][5][6]

  • Metabolic Research: As a selective PPAR-α agonist, it serves as a valuable chemical probe to investigate the downstream effects of PPAR-α activation in various cell types and animal models.[1] It can be used to elucidate the complex roles of this receptor in health and disease.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Hazards: this compound is classified as a skin and eye irritant.[7] Inhalation may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[3][7]

References

  • Benchchem. Synthesis of Methyl 2-methyl-2-phenylpropanoate: Application Notes and Protocols.
  • SpectraBase. 2-Methyl-2-(4-methylphenoxy)propanoic acid.
  • Chemical Research. The Significance of this compound in Chemical Research.
  • Benchchem. 2-Methyl-2-phenylpropanoic Acid | Research Chemical.
  • National Institutes of Health, PubChem. 2-Phenylisobutyric acid.
  • Google Patents. US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
  • Benchchem. Methyl 2-Methyl-2-phenylpropanoate | CAS 57625-74-8.
  • Organic Syntheses. 2-phenylpropionic acid.
  • Sigma-Aldrich. 2-Methyl-2-phenylpropanoic acid AldrichCPR.
  • BLD Pharm. 826-55-1|2-Methyl-2-phenylpropanoic acid.
  • Google Patents. US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
  • SpectraBase. 2-Methyl-2-phenyl-propionic-acid - Optional[FTIR] - Spectrum.
  • Sigma-Aldrich. 2-methyl-2-phenylpropanoic acid.
  • Benchchem. Technical Support Center: Synthesis of Methyl 2-methyl-2-phenylpropanoate.
  • Chemsrc. 2-Methyl-2-phenylpropanoic acid | CAS#:826-55-1.
  • Google Patents. CN101952273B - Process for the preparation of 2-methyl-2' -phenylpropionic acid derivatives and intermediate compounds.
  • ChemicalBook. 2-Phenylisobutyric acid | 826-55-1.
  • Google Patents. EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • Reign Pharma Pvt. Ltd. 2-methyl-2-phenyl propionic acid.
  • Sciorsci, R. L., et al. (2014). Effects of mefepronic acid (2-phenoxy-2-methyl propionic acid) on hepatic metabolism and reproductive parameters in postpartum dairy cows. Endocrine, Metabolic & Immune Disorders - Drug Targets, 14(2), 113-22.
  • Sigma-Aldrich. 2-methyl-2-phenylpropanoic acid sigma-aldrich synthesis.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).
  • SpectraBase. 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid - Optional[1H NMR] - Spectrum.
  • WIPO Patentscope. WO/2009/102155 PROCESS FOR PREPARATION OF 2-METHYL-2´-PHENYLPROPIONIC ACID DERIVATIVES AND NOVEL INTERMEDIATE COMPOUNDS.
  • PrepChem.com. Synthesis of A. Methyl 2-phenylpropionate.
  • National Institutes of Health, PubChem. Methyl 2-methyl-2-phenylpropanoate.
  • Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
  • Doc Brown's Chemistry. infrared spectrum of 2-methylpropanoic acid.
  • Zhang, L., et al. (2007). In Vivo Mechanistic Studies on the Metabolic Activation of 2-Phenylpropionic Acid in Rat. Chemical Research in Toxicology, 20(3), 466-473.
  • National Institutes of Health, PubChem. 2-Phenylpropionic acid.
  • Capot Chemical. MSDS of 2-Methyl-2-phenylpropanoic Acid.
  • Google Patents. WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.

Sources

The Core Mechanism of 2-Methyl-2-phenoxypropanoic Acid Derivatives: A Deep Dive into PPARα Agonism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Derivatives of 2-Methyl-2-phenoxypropanoic acid represent a significant class of synthetic ligands that primarily exert their pharmacological effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This guide provides a comprehensive exploration of the core mechanism of action, focusing on their role as potent and selective agonists of PPARα, a key regulator of lipid and glucose homeostasis. We will dissect the molecular signaling cascade, from receptor binding to the transcriptional regulation of target genes, and detail the subsequent physiological responses. Furthermore, this document will provide field-proven experimental protocols for researchers to investigate and validate the activity of these compounds, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound Derivatives

The this compound scaffold is a cornerstone in the development of hypolipidemic agents. Compounds belonging to this chemical class, often categorized as fibric acid derivatives, have demonstrated significant efficacy in managing dyslipidemia, a major risk factor for cardiovascular disease.[1][2] Their therapeutic success lies in their ability to favorably modulate lipid profiles, most notably by reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.[3] Understanding the intricate molecular mechanisms underpinning these effects is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The central tenet of their action is the direct interaction with and activation of PPARα, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[3][4]

The Primary Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[5][6] It functions as a master regulator of lipid metabolism, sensing the levels of fatty acids and their derivatives to modulate the expression of genes involved in their uptake, transport, and oxidation.[5][6]

The Molecular Mechanism of PPARα Activation

The activation of PPARα by this compound derivatives follows a well-defined sequence of molecular events:

  • Ligand Binding: The compound enters the cell and binds to the ligand-binding domain (LBD) of PPARα located in the cytoplasm or nucleus.[7] This binding induces a conformational change in the receptor.

  • Heterodimerization: The ligand-bound PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[8]

  • Co-repressor Dissociation and Co-activator Recruitment: The conformational change triggered by ligand binding leads to the dissociation of co-repressor proteins and the recruitment of co-activator complexes.[7]

  • PPRE Binding and Gene Transcription: The PPARα-RXR heterodimer, along with the co-activator complex, translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[8] This binding initiates the transcription of these genes, leading to the synthesis of new proteins.[7]

PPAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-Methyl-2-phenoxypropanoic Acid Derivative PPARa_inactive PPARα (Inactive) Ligand->PPARa_inactive Binds & Activates PPARa_active PPARα (Active) PPARa_inactive->PPARa_active Conformational Change RXR_inactive RXR (Inactive) RXR_active RXR (Active) RXR_inactive->RXR_active CoRepressor Co-Repressor CoRepressor->PPARa_active Dissociates Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer RXR_active->Heterodimer CoActivator Co-Activator PPRE PPRE TargetGene Target Gene mRNA mRNA Protein Protein Synthesis Response Physiological Response (Lipid Metabolism)

Downstream Physiological Effects: Modulation of Lipid Metabolism

The activation of PPARα initiates a cascade of transcriptional events that collectively lead to a significant improvement in the lipid profile.

Key PPARα Target Genes and Their Functions

The table below summarizes some of the key target genes of PPARα and their roles in lipid metabolism.

Target GeneFunctionConsequence of Upregulation
Apolipoprotein A-I (ApoA-I) Major protein component of HDLIncreased HDL cholesterol levels[7]
Apolipoprotein A-II (ApoA-II) Component of HDLIncreased HDL cholesterol levels
Carnitine Palmitoyltransferase 1A (CPT1A) Rate-limiting enzyme in mitochondrial fatty acid β-oxidationIncreased fatty acid breakdown for energy[4]
Acyl-CoA Oxidase (ACOX1) First enzyme of the peroxisomal fatty acid β-oxidation pathwayIncreased oxidation of very long-chain fatty acids[6]
Lipoprotein Lipase (LPL) Hydrolyzes triglycerides in lipoproteinsEnhanced clearance of triglycerides from the circulation
CD36/FAT Fatty acid translocaseIncreased fatty acid uptake by cells for oxidation[4]
Integrated Physiological Response

The coordinated upregulation of these and other target genes results in:

  • Increased Fatty Acid Oxidation: Enhanced breakdown of fatty acids in both mitochondria and peroxisomes, reducing the substrate available for triglyceride synthesis.[6]

  • Reduced Triglyceride Synthesis: Decreased production of triglycerides in the liver.

  • Enhanced Lipoprotein Lipolysis: Increased clearance of triglyceride-rich lipoproteins from the bloodstream.

  • Increased HDL Synthesis: Elevated production of HDL particles, which are crucial for reverse cholesterol transport.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy & Safety Compound 2-Methyl-2-phenoxypropanoic Acid Derivative LuciferaseAssay Luciferase Reporter Assay (PPARα Activation) Compound->LuciferaseAssay Screen for Activity HepatocyteAssay Hepatocyte-Based Assay (e.g., HepG2 cells) LuciferaseAssay->HepatocyteAssay Confirm in Cellular Context qPCR Quantitative PCR (Target Gene Expression) HepatocyteAssay->qPCR Quantify Mechanism AnimalModel Animal Model (e.g., hPPARα mouse) qPCR->AnimalModel Validate in a Physiological System LipidAnalysis Serum Lipid Profile Analysis (TG, HDL) AnimalModel->LipidAnalysis Assess Efficacy Toxicity Toxicology Studies AnimalModel->Toxicity Evaluate Safety

Experimental Protocols for Mechanistic Investigation

To rigorously assess the mechanism of action of this compound derivatives, a multi-tiered experimental approach is essential.

In Vitro Assay: PPARα Luciferase Reporter Assay

This cell-based assay is a primary screening tool to quantify the ability of a compound to activate PPARα.[9][10]

Principle: Cells are engineered to express a luciferase reporter gene under the control of a PPRE. Activation of PPARα by the test compound leads to the expression of luciferase, which produces a measurable light signal.

Step-by-Step Methodology:

  • Cell Culture: Maintain a suitable cell line (e.g., HEK293T or HepG2) that has been co-transfected with a PPARα expression vector and a PPRE-luciferase reporter vector.[4][11]

  • Compound Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.

  • Cell Treatment: Seed the cells in a 96-well plate and, after allowing them to adhere, treat them with the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known PPARα agonist like fenofibrate).[12]

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

  • Luciferase Assay: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.[9]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency. Plot the dose-response curve and calculate the EC50 value.

In Vitro Assay: Hepatocyte-Based Lipid Metabolism Assay

This assay assesses the functional consequences of PPARα activation in a relevant cell type.[1]

Principle: Hepatocytes (e.g., primary hepatocytes or HepG2 cells) are treated with the test compound, and changes in lipid content and the expression of key metabolic genes are measured.

Step-by-Step Methodology:

  • Cell Culture and Lipid Loading: Culture HepG2 cells and induce lipid accumulation by incubating them with a mixture of oleic and palmitic acids.[1]

  • Compound Treatment: Treat the lipid-loaded cells with the test compound at various concentrations.

  • Oil Red O Staining: After treatment, fix the cells and stain them with Oil Red O, a dye that specifically stains neutral lipids.

  • Quantification of Lipid Content: Elute the dye from the stained cells and measure its absorbance to quantify the intracellular lipid content.

  • Gene Expression Analysis (qPCR): Isolate RNA from a parallel set of treated cells. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA levels of PPARα target genes (e.g., CPT1A, ACOX1, APOA1).[12][13]

In Vivo Model: PPARα-Humanized Mouse Model

To evaluate the efficacy and species-specific effects, a PPARα-humanized mouse model is invaluable.

Principle: These mice are genetically engineered to lack the mouse Pparα gene and instead express the human PPARα gene. This model provides a more accurate prediction of the compound's effects in humans.

Step-by-Step Methodology:

  • Animal Husbandry and Dosing: House the PPARα-humanized mice under standard conditions. Administer the test compound via an appropriate route (e.g., oral gavage) for a specified duration.

  • Blood Collection and Lipid Analysis: Collect blood samples at baseline and at the end of the treatment period. Analyze the serum for triglyceride, total cholesterol, and HDL cholesterol levels.

  • Tissue Harvesting and Gene Expression Analysis: At the end of the study, euthanize the animals and harvest the liver and other relevant tissues. Isolate RNA and perform qPCR to analyze the expression of PPARα target genes.

  • Histological Analysis: Fix and section the liver tissue for histological examination to assess for any changes in liver morphology or evidence of toxicity.

Conclusion

The mechanism of action of this compound derivatives is firmly rooted in their ability to act as potent agonists of PPARα. By activating this key nuclear receptor, they orchestrate a complex transcriptional program that leads to a favorable modulation of lipid metabolism, primarily characterized by a reduction in triglycerides and an increase in HDL cholesterol. The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate and validate the mechanistic details of novel compounds within this class, thereby facilitating the development of improved therapies for dyslipidemia and related metabolic disorders.

References

  • Singh, J., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular Pharmacology, 68(3), 763-768. [Link]
  • Xu, Y., et al. (2004). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 47(10), 2422-2425. [Link]
  • Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PLoS One, 12(3), e0173214. [Link]
  • Ono, M., et al. (2011). Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. PPAR Research, 2011, 824179. [Link]
  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]
  • Kersten, S. (2014). Integrated physiology and systems biology of PPARα. Molecular Metabolism, 3(4), 354-371. [Link]
  • Conti, F., et al. (2022). PPAR-mediated reduction of lipid accumulation in hepatocytes involves the autophagy-lysosome-mitochondrion axis. Cells, 11(15), 2345. [Link]
  • Zou, C., et al. (2024). A reverse translational study of PPAR-α agonist efficacy in human and rodent models relevant to alcohol use disorder. Neurobiology of Stress, 29, 100604. [Link]
  • Tachibana, K., et al. (2017). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological & Pharmaceutical Bulletin, 40(9), 1551-1556. [Link]
  • Reactome. Regulation of lipid metabolism by PPARalpha. [Link]
  • Rodrigues, A. C., et al. (2006). Quantitative analysis of PPAR expression by real-time RT–PCR in several thyroid samples.
  • Xu, J., et al. (2019). Hepatocyte Peroxisome Proliferator–Activated Receptor α Enhances Liver Regeneration after Partial Hepatectomy in Mice.
  • Willson, T. M., et al. (2000). The PPARs: from orphan receptors to drug discovery. Journal of Medicinal Chemistry, 43(4), 527-550. [Link]
  • BPS Bioscience. PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. [Link]
  • Pawlak, M., et al. (2015). Hepatocyte-specific PPARA expression exclusively promotes agonist-induced cell proliferation without influence from nonparenchymal cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 308(6), G569-G581. [Link]
  • Duan, S. Z., et al. (2018). Is the Mouse a Good Model of Human PPARγ-Related Metabolic Diseases? Genes, 9(7), 338. [Link]
  • Bougarne, N., et al. (2018). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 39(5), 760-802. [Link]
  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. [Link]
  • Grossi, M., et al. (2022). PPAR Alpha as a Metabolic Modulator of the Liver: Role in the Pathogenesis of Nonalcoholic Steatohepatitis (NASH). International Journal of Molecular Sciences, 23(19), 11831. [Link]
  • Yang, Q., et al. (2008). PPARα-Humanized Mouse: A Model to Investigate Species Differences in Liver Toxicity Mediated by PPARα. Toxicological Sciences, 101(1), 132-139. [Link]
  • Wang, Y., et al. (2024). The Crucial Role of the PPAR Signaling Pathway in the Diagnosis and Treatment of Chronic Obstructive Pulmonary Disease: An Analysis of Gene Expression and Macrophage Polarization.
  • BPS Bioscience. PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. [Link]
  • ResearchGate.
  • Tan, Z., et al. (2017). PPARα regulates tumor cell proliferation and senescence via a novel target gene carnitine palmitoyltransferase 1C. Carcinogenesis, 38(3), 325-335. [Link]
  • Ziółkowska, N., et al. (2022). The Role of PPAR Alpha in the Modulation of Innate Immunity. International Journal of Molecular Sciences, 23(15), 8133. [Link]
  • Li, Y., et al. (2022). Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins. Frontiers in Veterinary Science, 9, 961616. [Link]
  • Michalik, L., et al. (2004). The mechanisms of action of PPARs. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1682(1-3), 4-14. [Link]
  • Takeuchi, S., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(41), 15024-15035. [Link]
  • Gumus, R., et al. (2013). Mefepronic acid is associated with a decrease in serum liver enzyme activities in dogs with suspected hepatopathy. Hellenic Journal of Companion Animal Medicine, 4(2), 53-60.
  • Sciorsci, R. L., et al. (2014). Effects of mefepronic acid (2-phenoxy-2-methyl propionic acid) on hepatic metabolism and reproductive parameters in postpartum dairy cows. Endocrine, Metabolic & Immune Disorders - Drug Targets, 14(2), 113-122. [Link]
  • Kritchevsky, D., & Tepper, S. A. (1969). Influence of 2-methyl-2-(p-1,2,3,4-tetrahydro-1-naphthylphenoxy) propionic acid on the oxidation of cholesterol by rat liver mitochondria. Experientia, 25(7), 699-700. [Link]
  • Navigant Consulting, Inc. (2014).

Sources

An In-Depth Technical Guide to 2-Methyl-2-phenoxypropanoic Acid Derivatives and Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

The 2-methyl-2-phenoxypropanoic acid core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents. From managing the symptoms of allergic rhinitis to modulating lipid metabolism and mitigating inflammation, derivatives of this seemingly simple structure have demonstrated significant clinical utility. This guide provides an in-depth technical exploration of this chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the nuances of their synthesis, dissect their mechanisms of action, and present key structure-activity relationships and pharmacokinetic profiles. Our focus will be on providing not just a catalog of information, but a cohesive understanding of the causality behind experimental choices and the molecular intricacies that drive therapeutic efficacy.

I. The Architectural Blueprint: Synthesis of this compound Derivatives

The synthesis of this compound derivatives and their analogs primarily revolves around the strategic formation of the ether linkage and the construction of the propanoic acid moiety. The choice of synthetic route is often dictated by the desired substitutions on the aromatic rings and the overall complexity of the target molecule.

A. Core Synthesis via Williamson Ether Synthesis: A Foundational Protocol

The Williamson ether synthesis is a cornerstone for constructing the phenoxy ether bond central to this class of compounds. This SN2 reaction involves the coupling of a phenoxide with an alkyl halide.

Experimental Protocol: Synthesis of a Generic this compound

  • Phenoxide Formation:

    • To a solution of a substituted phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetone) is added a strong base (1.1-1.5 eq.), such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).

    • The reaction mixture is stirred at room temperature until the deprotonation is complete, typically for 30-60 minutes. The formation of the phenoxide can be visually confirmed by a color change or the cessation of hydrogen gas evolution if NaH is used. Causality: The use of a strong base is essential to generate the nucleophilic phenoxide, which is a prerequisite for the subsequent SN2 reaction. The choice of base and solvent can influence the reaction rate and yield.

  • Ether Formation:

    • To the solution of the phenoxide, a 2-bromo-2-methylpropanoate ester (e.g., ethyl 2-bromo-2-methylpropionate) (1.0-1.2 eq.) is added dropwise at room temperature.

    • The reaction mixture is then heated to 50-80 °C and stirred for 4-24 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Causality: Heating is often necessary to overcome the activation energy of the SN2 reaction. The sterically hindered tertiary bromide of the propanoate requires sufficient thermal energy to react efficiently with the phenoxide.

  • Hydrolysis to the Carboxylic Acid:

    • Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The resulting crude ester is then subjected to hydrolysis. A solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water is a common choice.

    • The reaction is stirred at room temperature or gently heated until the ester is fully consumed.

    • The reaction mixture is then acidified with a mineral acid (e.g., 1N HCl) to a pH of 2-3, leading to the precipitation of the this compound derivative. Causality: Saponification of the ester to the corresponding carboxylate salt is followed by acidification to protonate the carboxylate and yield the final carboxylic acid product. Careful pH control is crucial for complete precipitation and to avoid degradation of acid-sensitive functionalities.

  • Purification:

    • The precipitated solid is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Diagram: General Synthetic Workflow

G cluster_synthesis Core Synthesis Phenol Substituted Phenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation (e.g., NaH, K₂CO₃) Ester 2-(Substituted phenoxy)- 2-methylpropanoate Ester Phenoxide->Ester Williamson Ether Synthesis (e.g., Ethyl 2-bromo-2-methylpropionate) Acid Final Product: This compound Derivative Ester->Acid Hydrolysis (e.g., LiOH, NaOH then HCl)

Caption: General workflow for the synthesis of this compound derivatives.

B. Synthesis of Key Intermediates and Analogs

The versatility of this scaffold is further expanded by the synthesis of various analogs, including those where the phenoxy group is replaced by a phenyl group, as seen in many antihistamines and NSAIDs.

Synthesis of 2-Methyl-2-phenylpropanoic Acid (A Bilastine Precursor)

A common route to 2-methyl-2-phenylpropanoic acid, a key intermediate in the synthesis of the antihistamine bilastine, involves the methylation of a phenylacetic acid derivative.[1]

Experimental Protocol:

  • Methylation of Phenylacetonitrile:

    • Phenylacetonitrile (1.0 eq.) is dissolved in a suitable solvent such as dimethyl carbonate (DMC), which also acts as the methylating agent.

    • A strong base, such as potassium carbonate (K₂CO₃), is added, and the mixture is heated to a high temperature (e.g., >180 °C) under pressure in an autoclave.

    • The reaction proceeds to form 2-phenylpropionitrile. Causality: The high temperature is necessary to effect the methylation using the less reactive dimethyl carbonate. This method offers high selectivity for mono-methylation.

  • Hydrolysis to the Carboxylic Acid:

    • The resulting 2-phenylpropionitrile is then hydrolyzed to 2-phenylpropionic acid. This can be achieved under either acidic or basic conditions. For example, heating with a strong aqueous acid like sulfuric acid or a strong base like sodium hydroxide followed by acidification.

  • Further Methylation:

    • The 2-phenylpropionic acid can be further methylated at the alpha-carbon to yield 2-methyl-2-phenylpropanoic acid. This often requires conversion to an ester first, followed by methylation with a strong base (like LDA) and methyl iodide, and subsequent hydrolysis.

II. Mechanisms of Action: From Allergic Rhinitis to Metabolic Disease

The therapeutic diversity of this compound derivatives stems from their ability to interact with distinct biological targets. We will explore three primary mechanisms of action: H1 receptor antagonism, cyclooxygenase (COX) inhibition, and peroxisome proliferator-activated receptor alpha (PPARα) agonism.

A. H1 Receptor Antagonism: Combating Allergic Responses

A significant number of derivatives, such as bilastine, function as second-generation H1 receptor antagonists.[2] They selectively bind to the histamine H1 receptor, preventing the pro-inflammatory effects of histamine.

Molecular Interactions: Second-generation antihistamines are designed to have a high affinity for the H1 receptor.[3] Key interactions often involve an ionic bond between a protonated amine on the drug and a conserved aspartate residue in the receptor's transmembrane domain 3 (TM3).[4] Additionally, aromatic rings of the drug engage in hydrophobic and π-π stacking interactions with aromatic residues within the receptor's binding pocket. The 2-methyl-2-phenylpropanoic acid moiety in compounds like bilastine contributes to the overall shape and lipophilicity of the molecule, influencing its binding affinity and pharmacokinetic properties.[5]

B. Cyclooxygenase (COX) Inhibition: Anti-inflammatory and Analgesic Effects

The 2-arylpropionic acid scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen. These drugs exert their effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins.[6]

Binding Mode: The carboxylic acid group of 2-arylpropionic acids is crucial for their inhibitory activity. It typically forms an ionic bond with a conserved arginine residue (Arg120) at the entrance of the COX active site.[7][8] The aryl group of the drug binds within a hydrophobic channel of the enzyme. The selectivity for COX-2 over COX-1 can be influenced by the substitution pattern on the aryl ring, which can allow for interaction with a side pocket present in the COX-2 active site but not in COX-1.[9]

C. PPARα Agonism: Modulation of Lipid Metabolism

Derivatives of this compound, particularly the fibrate class of drugs like fenofibrate, are agonists of the peroxisome proliferator-activated receptor alpha (PPARα).[10] PPARα is a ligand-activated transcription factor that plays a pivotal role in regulating lipid and glucose metabolism.

Signaling Pathway:

  • Ligand Binding and Heterodimerization: The fibrate drug enters the cell and binds to the ligand-binding domain of PPARα in the nucleus.

  • Activation and PPRE Binding: Ligand binding induces a conformational change in PPARα, causing it to dissociate from corepressors and recruit coactivators. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR).

  • Gene Transcription: This PPARα/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.

  • Metabolic Effects: The binding of the heterodimer to PPREs initiates the transcription of genes involved in:

    • Fatty Acid Oxidation: Increased expression of enzymes involved in the β-oxidation of fatty acids.

    • Lipoprotein Metabolism: Increased expression of lipoprotein lipase, which hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. It also increases the expression of apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL), and decreases the expression of apolipoprotein C-III, an inhibitor of lipoprotein lipase.

The net effect of PPARα activation is a reduction in plasma triglycerides and an increase in HDL cholesterol.

Diagram: PPARα Signaling Pathway

G cluster_nucleus Nucleus PPARa PPARα PPRE PPRE (on DNA) RXR RXR TargetGenes Target Genes (e.g., Lipoprotein Lipase, ApoA-I/A-II) PPRE->TargetGenes Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins Translation MetabolicEffects Metabolic Effects: - Decreased Triglycerides - Increased HDL Proteins->MetabolicEffects Ligand 2-Methyl-2-phenoxypropanoic Acid Derivative (Ligand) Ligand->PPARa Binding & Activation

Caption: Simplified PPARα signaling pathway activated by this compound derivatives.

III. Structure-Activity Relationships and Pharmacokinetic Profiles

The therapeutic efficacy and safety of this compound derivatives are highly dependent on their structural features. Understanding these structure-activity relationships (SAR) and their pharmacokinetic (ADME) profiles is critical for the design of new and improved therapeutic agents.

A. Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes representative SAR data for different classes of this compound derivatives and their analogs.

Compound/Derivative Class Target Key Structural Features Potency (IC₅₀/EC₅₀) Selectivity References
Bilastine H₁ ReceptorBenzimidazole and piperidine moietiesLow nM rangeHigh for H₁ over other receptors[2]
Indomethacin Amides COX-2Amide derivatization of the carboxylic acid9 nM - 0.2 µMSelective for COX-2 over COX-1[11]
Meclofenamate Amides COX-2Amide derivatization of the carboxylic acid0.12 - 0.2 µMSelective for COX-2 over COX-1[11]
Fenofibric Acid PPARαChlorophenyl and phenoxypropanoic acid coreLow µM rangeAgonist for PPARα[12]
GW7647 (PPARα Agonist) PPARαPyridine and phenoxypropanoic acid coreLow nM rangePotent and selective PPARα agonist[13]
2-(3-(Trifluoromethyl)phenyl)histamine H₁ Receptor2-Aryl substituted histaminepD₂ = 6.81 (more potent than histamine)Highly selective for H₁[6]
Novel Phenoxy Acetic Acid Derivatives COX-2Various heterocyclic substitutions0.06 - 0.09 µMHighly selective for COX-2 (SI up to 133)[14]
B. Pharmacokinetic (ADME) Profiles of Representative Drugs

The ADME properties of these derivatives are crucial for determining their dosing regimen and potential for drug-drug interactions.

Drug Bioavailability Protein Binding Metabolism Elimination Half-life Excretion References
Bilastine ~61%84-90%Not significantly metabolized~14.5 hours95% in urine and feces[3]
Fexofenadine ~33%60-70%Minimal hepatic metabolism~14.4 hoursPrimarily in feces[11][13]
Fenofibrate Well absorbed (micronized)>99%Rapidly hydrolyzed to fenofibric acid (active metabolite), then glucuronidated~20 hours (fenofibric acid)Primarily in urine[15][16]
Gemfibrozil Well absorbed99%Hepatic (CYP3A4)~1.5 hours~70% in urine, 6% in feces[9][17]
Ibuprofen 80-100% (oral)98%Hepatic (CYP2C9)2-4 hours95% in urine[1]

IV. Future Directions and Concluding Remarks

The this compound scaffold and its analogs continue to be a fertile ground for drug discovery. The insights gained from decades of research into fibrates, antihistamines, and NSAIDs provide a solid foundation for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area is likely to focus on:

  • Dual- and Pan-Agonists/Antagonists: Designing single molecules that can modulate multiple targets (e.g., dual PPARα/γ agonists) to address complex multifactorial diseases like metabolic syndrome.

  • Targeted Delivery: Developing prodrugs or formulation strategies to deliver these compounds to specific tissues, thereby enhancing efficacy and reducing off-target side effects.

  • Exploration of New Therapeutic Areas: Investigating the potential of this scaffold to modulate other nuclear receptors or enzyme targets implicated in diseases such as cancer and neurodegenerative disorders.

V. References

  • Bhat, M. A., Al-Omar, M. A., & Ansari, M. A. (2016). Fenofibrate: a multifaceted drug with a broad spectrum of activity. Expert opinion on drug metabolism & toxicology, 12(10), 1215–1227.

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 95(23), 13478–13483.

  • Back, M., & Hansson, G. K. (2006). The role of the leukotriene B4 receptor BLT1 in atherosclerosis. Arteriosclerosis, thrombosis, and vascular biology, 26(7), 1469–1475.

  • Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088–2093.

  • Corcóstegui, R., Labeaga, L., Innerárity, A., Berisa, A., & Orjales, A. (2005). Preclinical pharmacology of bilastine, a new selective and nonsedating H1 antagonist. Arzneimittel-Forschung, 55(7), 381–390.

  • Jauregizar, N., de la Fuente, L., Lucero, M. L., Sologuren, A., Leal, N., & Rodríguez, M. (2016). Pharmacokinetic/pharmacodynamic modelling of the antihistaminic (H1) effect of bilastine. Clinical pharmacokinetics, 55(9), 1107–1118.

  • Tyl, B., Jean-Baptiste, V., Raux, E., Mincheva, Z., Lacheretz, F., Perez, I., ... & Deprez, P. (2011). The first potent and selective non-imidazole human histamine H3 receptor antagonist in clinical trials. Bioorganic & medicinal chemistry letters, 21(21), 6420–6424.

  • Lipp, R., De Esch, I. J., & Timmerman, H. (2001). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of medicinal chemistry, 44(23), 3897–3908.

  • Xu, H. E., Lambert, M. H., Montana, V. G., Parks, D. J., Blanchard, S. G., Brown, P. J., ... & Willson, T. M. (1999). Molecular recognition of fatty acids by peroxisome proliferator-activated receptors. Molecular cell, 3(3), 397–403.

  • Todd, P. A., & Ward, A. (1988). Gemfibrozil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in dyslipidaemia. Drugs, 36(3), 314–339.

  • Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., Pawlitz, J. L., & Marnett, L. J. (2003). A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry, 278(46), 45763–45769.

  • Pallavi, H. M., Hezam, F., & Al-Kaff, N. S. (2020). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 25(24), 5945.

  • Sriram, D., Yogeeswari, P., & Reddy, P. (2005). Synthesis and in vitro antitubercular activity of some 2-substituted-4-(4-fluorophenyl)-6-arylpyrimidines. Bioorganic & medicinal chemistry letters, 15(20), 4431–4434.

  • Gantz, I., & Fong, T. M. (1995). The histamine H3 receptor. Annals of the New York Academy of Sciences, 757, 228–239.

  • Brown, J. R., & Fiddler, C. A. (2001). Novel peroxisome proliferator-activated receptor (PPAR) agonists. Expert opinion on therapeutic patents, 11(6), 925–949.

  • Majethia, G. N., Haq, W., & Balendiran, G. K. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry, 7, 101282.

  • Llorens, O., Perez-Gonzalez, N., & Luque, F. J. (2023). A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids. Pharmaceuticals, 16(12), 1688.

  • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 18(7), 790–804.

  • Alonso, J., Bou, J., Gich, I., Garcia, J., & Roset, M. (2013). Multitargeting Histamine H 3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. Molecules, 18(3), 3173–3189.

  • Oyama, T., Sugibayashi, R., & Kagechika, H. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 293(33), 12791–12802.

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). A new method for the synthesis of fenofibric acid, the active metabolite of fenofibrate. Journal of pharmaceutical and biomedical analysis, 42(3), 395–398.

  • US Patent 8,633,223 B2. (2014). Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2012). Pharmaceutical Chemistry Journal, 46(5), 259-271.

  • Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. (2023). International Journal of Molecular Sciences, 24(13), 10987.

  • WO Patent 2015/035541 A1. (2015). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

  • Wikipedia. (2024). Fenofibrate. Retrieved from [Link]

  • Fibrates — The Other Life-saving Lipid Drugs. (2004). US Cardiology Review, 1(1), 1-4.

  • A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids. (2023). Pharmaceuticals, 16(12), 1688.

  • Second-Generation Histamine H1 Receptor Antagonists Suppress Delayed Rectifier K+-Channel Currents in Murine Thymocytes. (2019). International Journal of Molecular Sciences, 20(9), 2135.

  • Structure–Activity Relationship-H1 Receptor - Antihistamines. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Synthesis and investigation of effects of 2-[4- [[(arylamino)carbonyl]amino]phenoxy]-2-methylpropionic acids on the affinity of hemoglobin for oxygen: structure-activity relationships. (1989). Journal of Medicinal Chemistry, 32(10), 2352-2357.

  • Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. (2009). Xenobiotica, 39(10), 766-781.

  • Classic histamine H1 receptor antagonists: a critical review of their metabolic and pharmacokinetic fate from a bird's eye view. (2003). Current Drug Metabolism, 4(2), 125-141.

  • Exploration of Structure-Activity Relationships for Dual Serotonin Transporter Reuptake Inhibitors-Histamine H3 Receptor Antagonists. (2012). ACS Medicinal Chemistry Letters, 3(5), 388-393.

Sources

The Biological Activity of 2-Methyl-2-phenoxypropanoic Acid Derivatives: A Deep Dive into PPAR Agonism and Lipid Modulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Metabolic Disease

The 2-methyl-2-phenoxypropanoic acid scaffold has emerged as a cornerstone in the development of novel therapeutics targeting metabolic disorders. While the parent compound itself exhibits modest biological activity, its derivatives, particularly those belonging to the fibrate class of drugs, have demonstrated significant efficacy in modulating lipid profiles. This guide provides a comprehensive overview of the biological activities associated with this chemical class, with a primary focus on their role as Peroxisome Proliferator-Activated Receptor (PPAR) agonists and their subsequent impact on lipid homeostasis. We will delve into the mechanistic underpinnings of their action, detail experimental methodologies for their evaluation, and explore their therapeutic potential in dyslipidemia and related metabolic conditions.

Core Mechanism of Action: Potent and Selective PPAR Agonism

The primary mechanism through which this compound derivatives exert their biological effects is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism.[1][2] There are three main subtypes of PPARs: PPARα, PPARγ, and PPARδ (also known as PPARβ).

Derivatives of this compound have been engineered to act as potent and selective agonists for these receptors. For instance, some derivatives show high selectivity for PPARα, while others are designed as PPAR pan-agonists, activating all three subtypes.[3][4] This targeted agonism is the initiating event in a cascade of molecular events that ultimately leads to the observed physiological effects.

Signaling Pathway of PPARα Activation

The activation of PPARα by a this compound derivative follows a well-established signaling pathway. The binding of the agonist to the ligand-binding domain of PPARα induces a conformational change in the receptor. This allows for the recruitment of co-activator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 2-Methyl-2-phenoxypropanoic Acid Derivative (Agonist) PPARa_inactive Inactive PPARα Agonist->PPARa_inactive Binding PPARa_active Active PPARα PPARa_inactive->PPARa_active Conformational Change Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (on Target Gene) Heterodimer->PPRE Binding Transcription Modulation of Gene Transcription PPRE->Transcription

Caption: Workflow for a PPAR Transactivation Assay.

2. Hepatocyte Apolipoprotein A-I Secretion Assay

  • Objective: To assess the effect of a compound on the secretion of ApoA-I from liver cells.

  • Methodology:

    • Culture primary hepatocytes or a suitable cell line (e.g., HepG2).

    • Treat the cells with the test compound for a specified period.

    • Collect the cell culture medium.

    • Quantify the amount of ApoA-I in the medium using an ELISA or Western blotting.

In Vivo Models

1. Human Apolipoprotein A-I Transgenic Mice

  • Objective: To evaluate the in vivo efficacy of a compound in raising human HDL-c levels.

  • Methodology:

    • House human ApoA-I transgenic mice under standard conditions.

    • Administer the test compound orally or via another appropriate route for a defined period.

    • Collect blood samples at baseline and at various time points during the treatment period.

    • Measure serum HDL-c and total cholesterol levels using standard enzymatic assays.

    • Analyze liver tissue for changes in ApoA-I mRNA levels using RT-qPCR.

2. db/db Mice (Model for Type 2 Diabetes and Obesity)

  • Objective: To assess the effects of a compound on insulin resistance, dyslipidemia, and hepatic steatosis.

  • Methodology:

    • Use db/db mice, which are genetically obese and diabetic.

    • Treat the mice with the test compound over several weeks.

    • Monitor body weight, food intake, and blood glucose levels regularly.

    • Perform glucose tolerance tests and insulin tolerance tests to assess insulin sensitivity.

    • At the end of the study, collect blood to measure serum lipids, insulin, FGF21, and adiponectin.

    • Analyze liver tissue for lipid accumulation (hepatic steatosis) using histological staining (e.g., Oil Red O).

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of potent modulators of lipid metabolism. The derivatives of this compound, acting primarily as PPAR agonists, have demonstrated significant potential in addressing key aspects of metabolic syndrome, including dyslipidemia, insulin resistance, and hepatic steatosis. The ability to fine-tune the selectivity of these compounds for different PPAR subtypes opens up avenues for developing targeted therapies with improved efficacy and reduced side effects. Future research in this area will likely focus on the development of next-generation PPAR modulators with optimized pharmacokinetic and pharmacodynamic profiles, as well as exploring their therapeutic potential in other related diseases. The continued investigation of this chemical class holds great promise for the discovery of novel treatments for a range of metabolic disorders that represent a growing global health challenge.

References

  • Singh, J., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular Pharmacology, 68(3), 763-8. [Link]
  • Xu, H. E., et al. (2004). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 47(10), 2422-5. [Link]
  • Kim, H. S., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PLoS One, 12(3), e0173214. [Link]
  • Scilit. (n.d.). Substituted 2-[(4-Aminomethyl)phenoxy]-2-methylpropionic Acid PPARα Agonists. 1. Discovery of a Novel Series of Potent HDLc Raising Agents.

Sources

Solubility Characteristics of 2-Methyl-2-phenoxypropanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the solubility of 2-Methyl-2-phenoxypropanoic acid (CAS No. 943-45-3), a versatile chemical intermediate. Given the limited availability of specific quantitative solubility data for this compound in public literature, this document establishes a predictive framework based on fundamental physicochemical principles and solubility data from structurally analogous compounds.

Introduction to this compound

This compound is a carboxylic acid derivative featuring a phenoxy group linked to a tertiary carbon atom which also holds the carboxyl function. This unique structure imparts a combination of lipophilic and hydrophilic characteristics, making its interaction with various solvents a critical parameter in synthesis, purification, and formulation processes. Its role as a chemical intermediate underscores the need for a thorough understanding of its solubility to enable efficient reaction design and product isolation.

Molecular Structure and Physicochemical Properties

The molecule's structure is central to its solubility behavior. It consists of three key functional regions:

  • Aromatic Phenyl Ring: A non-polar, hydrophobic region that favors interaction with non-polar or aromatic solvents.

  • Carboxylic Acid Group (-COOH): A polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. This group is the primary driver of solubility in polar solvents.

  • Ether Linkage (-O-): A polar group that can act as a hydrogen bond acceptor.

  • Gem-dimethyl Group: These methyl groups provide steric hindrance around the carboxylic acid and contribute to the molecule's overall lipophilicity.

Caption: Molecular structure of this compound.

Theoretical Principles Governing Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound in a given organic solvent is determined by the balance of intermolecular forces between the solute and solvent molecules.

  • Polar Protic Solvents (e.g., Alcohols): These solvents, such as ethanol and methanol, can engage in strong hydrogen bonding with the carboxylic acid group. The phenoxy portion of the molecule interacts favorably with the alkyl chains of the alcohol. Consequently, high solubility is expected in these solvents.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting strongly with the acidic proton of the carboxyl group. They are also effective at solvating the phenyl ring. High to moderate solubility is anticipated.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. While the non-polar phenyl ring favors these interactions, the highly polar carboxylic acid group is poorly solvated, which will significantly limit overall solubility. Toluene may show slightly better solvation than hexane due to potential π-π stacking interactions with the phenyl ring.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can act as weak hydrogen bond donors, allowing for some interaction with the solute's ether and carbonyl oxygens. Moderate solubility is expected.

Quantitative Solubility Profile of a Structural Analog: Clofibric Acid

To provide a quantitative perspective, we can examine the solubility of Clofibric Acid (2-(4-chlorophenoxy)-2-methylpropanoic acid), a close structural analog. The primary difference is the presence of a chlorine atom on the phenyl ring, which slightly increases molecular weight and alters polarity, but the overall solubility behavior provides a valuable benchmark.

Organic SolventSolvent TypeReported Solubility (mg/mL)Reference
EthanolPolar Protic16[2]
MethanolPolar ProticSoluble (50 mg/mL yields clear solution)[3]
Dimethylformamide (DMF)Polar Aprotic14[2]
Dimethyl Sulfoxide (DMSO)Polar Aprotic≥9.35[4]
AcetonePolar AproticSoluble[3]
ChloroformChlorinatedSoluble[3]
Diethyl EtherEtherSoluble[3]
WaterAqueousInsoluble / Very Low (0.5 mg/mL in PBS)[2][5]

Expert Interpretation: The data for clofibric acid strongly supports the theoretical principles. High solubility is observed in polar solvents, particularly those capable of hydrogen bonding (alcohols, DMF, DMSO).[2][3][4] It is reasonable to hypothesize that this compound will exhibit a similar solubility pattern, likely with slightly different absolute values due to the absence of the chloro-substituent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For precise process development, experimental determination of solubility is essential. The equilibrium shake-flask method is the gold standard for this purpose.

Step-by-Step Methodology
  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is critical to ensure that equilibrium saturation is achieved.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostated orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure the system reaches equilibrium. A preliminary time-course study can validate the required equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow for the sedimentation of excess solid. For solvents of similar density to the solute, centrifugation may be required.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

  • Quantification: Accurately determine the mass of the filtered solution. Remove the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved. Alternatively, dilute a known mass of the filtered solution with a suitable mobile phase and quantify the concentration using a validated analytical method, such as HPLC-UV or UPLC-UV, against a standard calibration curve.

  • Calculation: Calculate the solubility from the mass of the dissolved solute and the mass or volume of the solvent used. Express the results in appropriate units, such as mg/mL, g/100 g of solvent, or mole fraction.

Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess solid solute to known volume of solvent B Seal and agitate at constant T (24-72h) A->B C Sediment or Centrifuge to separate solid B->C D Filter supernatant (0.22 µm syringe filter) C->D E Quantify concentration (e.g., HPLC or Gravimetric) D->E F Calculate Solubility (mg/mL or mol/L) E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion and Recommendations

While direct, published quantitative solubility data for this compound is scarce, a strong predictive assessment can be made based on its molecular structure and data from close analogs.

  • High Solubility Predicted: Expect high solubility in polar organic solvents, including alcohols (methanol, ethanol), and polar aprotic solvents (DMSO, DMF, acetone).

  • Moderate Solubility Predicted: Moderate solubility is likely in chlorinated solvents like dichloromethane.

  • Low Solubility Predicted: Low solubility is expected in non-polar aliphatic and aromatic hydrocarbons (hexane, toluene).

For any application requiring precise concentrations, such as process chemistry or formulation development, it is imperative to perform experimental solubility determinations. The shake-flask method detailed herein provides a robust and reliable protocol for generating this critical data.

References

  • BenchChem. (n.d.). Methyl 2-Methyl-2-phenylpropanoate|CAS 57625-74-8.
  • Guidechem. (n.d.). 2-Methyl-2-phenylpropanoic acid 826-55-1 wiki.
  • RayBiotech. (n.d.). Clofibric Acid.
  • PubChem. (n.d.). Clofibrate.
  • Cayman Chemical. (n.d.). Clofibric Acid (NSC 1149, CAS Number: 882-09-7).
  • MP Biomedicals. (n.d.). CLOFIBRIC ACID N/H.
  • iChemical. (n.d.). 2-Methyl-2-phenylpropionic acid, CAS No. 826-55-1.
  • ChemicalBook. (2025). 2-Phenylisobutyric acid | 826-55-1.
  • Reign Pharma Pvt. Ltd. (n.d.). 2-methyl-2-phenyl propionic acid.
  • Alfa Chemistry. (n.d.). CAS 826-55-1 2-Methyl-2-phenylpropanoic acid.
  • APExBIO. (n.d.). Clofibric Acid - High-Purity Metabolic Research Reagent.
  • Sigma-Aldrich. (n.d.). 2-Methyl-2-phenylpropanoic acid AldrichCPR.
  • Chemsrc. (2025). 2-Methyl-2-phenylpropanoic acid | CAS#:826-55-1.
  • Chemcasts. (n.d.). 2-Methyl-2-phenylpropanoic acid (CAS 826-55-1) – Thermophysical Properties.
  • BenchChem. (n.d.). The Significance of this compound in Chemical Research.
  • BenchChem. (n.d.). Technical Support Center: Phenoxyacetic Acid Solubility in Organic Solvents.
  • PubChem. (n.d.). 2-Phenylisobutyric acid | C10H12O2 | CID 13222.

Sources

An In-depth Technical Guide to 2-Methyl-2-phenoxypropanoic Acid: From Discovery to Therapeutic Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-2-phenoxypropanoic acid, a core scaffold in the development of hypolipidemic agents. We will delve into its historical context within the fibrate class of drugs, its mechanism of action as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, detailed methodologies for its synthesis and biological evaluation, and its role in the discovery of next-generation therapeutic agents for dyslipidemia.

Introduction and Historical Context

The story of this compound is intrinsically linked to the broader history of fibrates, a class of drugs used to treat abnormal blood lipid levels since the 1960s.[1] The initial discovery of clofibrate in 1962 spurred the development of a diverse range of fibric acid derivatives aimed at lowering elevated plasma triglycerides and cholesterol.[2] These compounds, including the widely-used fenofibrate, have been a cornerstone in the management of dyslipidemia for over three decades.[2][3]

While the precise first synthesis of this compound is not well-documented in a singular "discovery" paper, its emergence is a logical evolution of the fibrate scaffold. Researchers, seeking to enhance the potency and selectivity of the early fibrates, began to modify the core phenoxyisobutyric acid structure. The this compound moiety proved to be a critical component in many of these second and third-generation compounds, offering a versatile platform for further chemical elaboration.

The significance of this scaffold lies in its role as a precursor to highly potent and selective PPARα agonists. By modifying the phenoxy ring, researchers have developed derivatives with dramatically improved efficacy in raising high-density lipoprotein cholesterol (HDL-c) and lowering triglycerides compared to the original fibrate drugs.[4][5] This has led to the progression of several compounds based on this core structure into clinical trials for the treatment of lipid imbalances.[4][5]

Mechanism of Action: A PPARα Agonist

The therapeutic effects of this compound and its derivatives are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[6] PPARs are ligand-activated transcription factors that play a crucial role in the regulation of lipid and carbohydrate metabolism.[4][5][6]

Upon binding to its ligand, such as a fibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes involved in lipid homeostasis.[6]

The key mechanistic outcomes of PPARα activation include:

  • Increased Lipoprotein Lipase Activity: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.

  • Increased Hepatic Fatty Acid Oxidation: This reduces the availability of fatty acids for triglyceride synthesis.

  • Increased Production of Apolipoproteins A-I and A-II: These are the major protein components of HDL, leading to increased levels of "good" cholesterol.[2]

  • Reduced Expression of Apolipoprotein C-III: This protein is an inhibitor of lipoprotein lipase, so its downregulation further promotes triglyceride clearance.

The following diagram illustrates the signaling pathway of PPARα activation by this compound derivatives.

PPARa_Pathway cluster_cell Hepatocyte Ligand 2-Methyl-2-phenoxypropanoic Acid Derivative (Ligand) PPARa PPARα Ligand->PPARa Binds Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Target Proteins (e.g., ApoA-I, LPL) mRNA->Proteins Translation Lipid_Metabolism Modulation of Lipid Metabolism Proteins->Lipid_Metabolism Mediates

Caption: PPARα Signaling Pathway.

Experimental Protocols

Synthesis of this compound Derivatives

The following protocol is adapted from a patented method for a derivative and illustrates a general approach to synthesizing compounds based on the this compound scaffold.[7]

Materials:

  • Substituted 4-hydroxyphenyl ketone

  • Anhydrous acetone

  • Sodium hydroxide

  • Anhydrous chloroform

  • Ethyl ether

  • Hydrochloric acid

Procedure:

  • Dissolve the substituted 4-hydroxyphenyl ketone in anhydrous acetone.

  • Add sodium hydroxide to the solution and stir for 30 minutes.

  • Add anhydrous chloroform dropwise to the mixture.

  • Reflux the reaction mixture for 10 hours.

  • After cooling, pour the suspension into two volumes of water.

  • Evaporate the acetone under reduced pressure.

  • Acidify the aqueous phase with hydrochloric acid.

  • Extract the product with ethyl ether.

  • Neutralize and dry the ether phase.

  • Evaporate the solvent to yield the crude product.

  • The final product can be purified by recrystallization or chromatography.

The following diagram outlines the general workflow for the synthesis.

Synthesis_Workflow Start Start: Substituted 4-hydroxyphenyl ketone Step1 Dissolve in Acetone Add NaOH Start->Step1 Step2 Add Chloroform Reflux Step1->Step2 Step3 Work-up: Water Quench, Acetone Evaporation Step2->Step3 Step4 Acidification (HCl) Step3->Step4 Step5 Extraction (Ethyl Ether) Step4->Step5 Step6 Purification Step5->Step6 End Final Product: 2-Methyl-2-phenoxypropanoic Acid Derivative Step6->End

Sources

An In-depth Technical Guide to the Safe Handling of 2-Methyl-2-phenoxypropanoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 2-Methyl-2-phenoxypropanoic acid, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure a self-validating system of protocols.

Section 1: Compound Identification and Hazard Overview

1.1 Chemical Identity

  • IUPAC Name: this compound[1]

  • Synonyms: 2-Phenylisobutyric acid, alpha,alpha-Dimethyl phenyl acetic acid, alpha,alpha-dimethylbenzeneacetic acid[1][2]

  • CAS Number: 826-55-1[1][3][4][5]

  • Molecular Formula: C₁₀H₁₂O₂[1][3][4][5]

  • Molecular Weight: 164.20 g/mol [1][4]

1.2 Physical and Chemical Properties

This compound is a white to off-white crystalline solid with a faint, characteristic acidic odor.[5] It has limited solubility in water but is soluble in organic solvents like ethanol, ether, and acetone.[5]

PropertyValueSource
Appearance White to yellowish crystalline solid[1][5]
Melting Point 77-81°C[1]
Water Solubility Insoluble[5]
pKa 4.39 ± 0.10 (Predicted)[5]

1.3 GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3][4][6]

  • Serious Eye Damage/Eye Irritation: Category 2/2A (Causes serious eye irritation)[3][4][6]

  • Specific Target Organ Toxicity - Single Exposure: Category 3 (May cause respiratory irritation)[3][4]

Hazard Pictogram:



Signal Word: Warning[4]

Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3]

Section 2: The Causality of Prudent Handling: A Risk-Based Approach

The following protocols are designed to mitigate the identified hazards. The underlying principle is a hierarchy of controls, prioritizing engineering and administrative controls to minimize reliance on personal protective equipment (PPE).

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Consider Less Hazardous Alternatives) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for managing risks associated with this compound.

Section 3: Standard Operating Procedures for Safe Handling

3.1 Engineering Controls

  • Always handle this compound in a well-ventilated area.[3]

  • For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

3.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure.

PPESpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[7]Protects against splashes and airborne particles that can cause serious eye irritation.[4]
Hand Protection Impervious gloves (e.g., nitrile rubber).[8]Prevents skin contact, which can cause irritation.[4] Gloves must be inspected before use and disposed of properly after handling.[4]
Skin and Body Protection A lab coat or chemical-resistant apron and closed-toe shoes.[9]Protects against accidental spills and contamination of personal clothing.[3][8]
Respiratory Protection For nuisance exposures or when dust is generated, a NIOSH-approved P95 or P1 (EU EN 143) particle respirator is recommended.[4] For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge.[4]

3.3 Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

  • Contaminated work clothing should be laundered separately from other clothing.[3]

3.4 Storage

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep containers tightly closed when not in use.[3]

  • Store locked up.[3]

  • Avoid storage with incompatible materials such as strong bases and oxidizing agents.[10]

  • Do not store in metal cabinets, which may corrode.[10]

Section 4: Emergency Procedures: A Self-Validating Response System

Prompt and correct response to an emergency is critical. The following workflows are designed for clarity and effectiveness.

Emergency_Response cluster_emergency Emergency Response Workflow Start Emergency (Spill, Exposure) Assess Assess Severity Start->Assess Minor Minor Spill/Exposure Assess->Minor Controllable Major Major Spill/Exposure Assess->Major Uncontrollable Cleanup Follow Spill Cleanup Protocol Minor->Cleanup FirstAid Administer First Aid Minor->FirstAid Evacuate Evacuate Area Major->Evacuate Alert Alert Supervisor & Emergency Services Evacuate->Alert Report Report Incident Alert->Report Cleanup->Report FirstAid->Report

Caption: Workflow for responding to emergencies involving this compound.

4.1 First-Aid Measures

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.[6]

  • In case of skin contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[6] If skin irritation occurs, get medical advice/attention.[3]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][6] If not breathing, give artificial respiration.[4] Call a poison center or doctor if you feel unwell.[3]

  • If swallowed: Clean mouth with water and seek medical attention.[6] Never give anything by mouth to an unconscious person.[4]

4.2 Spill Response

For Minor Spills:

  • Ensure proper PPE is worn.[3]

  • Clean up spills immediately.[3]

  • Use dry clean-up procedures and avoid generating dust.[3]

  • Sweep or shovel the material into a clean, dry, sealable, and labeled container for disposal.[3][4]

  • Do not use air hoses for cleaning.[3]

  • Wash the spill area with soap and water.[11]

For Major Spills:

  • Evacuate personnel from the area and move upwind.[3]

  • Alert the fire brigade or emergency services and inform them of the location and nature of the hazard.[3]

  • Prevent the spillage from entering drains, sewers, or watercourses.[3]

  • Only trained personnel with appropriate protective equipment, including a dust respirator, should attempt to control the spill.[3]

4.3 Fire-Fighting Measures

  • This material is non-combustible and not considered a significant fire risk; however, containers may burn.[3]

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Fire-fighting procedures: Use procedures suitable for the surrounding area.[3] Cool fire-exposed containers with a water spray from a protected location.[3]

Section 5: Waste Disposal

  • Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[3]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

  • Contaminated packaging should be disposed of as an unused product.[4]

  • Do not let the product enter drains.[4]

Section 6: Toxicological and Ecological Information

  • Acute Toxicity: Oral (Rat) LD50: ~2793 mg/kg.[3]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]

  • Ecotoxicity: LC50 (Fish, 96h): ~15.72 mg/l.[3]

References

  • 2-Methyl-2-phenylpropanoic Acid - SAFETY DATA SHEET. (2019). Capot Chemical. [Link]
  • Safety Data Sheet. (2025). Angene Chemical. [Link]
  • The MSDS HyperGlossary: Carboxylic Acid.
  • Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. metasci. [Link]
  • 2-methyl-2-phenyl propionic acid. Reign Pharma Pvt. Ltd. [Link]
  • 2-Methyl-2-phenylpropanoic acid | CAS#:826-55-1. Chemsrc. [Link]
  • Material Safety Data Sheet - Phenylpropiolic acid, 97%. FooDB. [Link]
  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]
  • direction and the proper response procedure for a chemical spill. University of Guelph. [Link]
  • chemical handling and storage section 6. University of Toronto Scarborough. [Link]
  • Chemical Spill Response Procedure. University of Manitoba. [Link]
  • 2-Phenylisobutyric acid | C10H12O2 | CID 13222. PubChem. [Link]

Sources

A Comprehensive Technical Guide to the Research Applications of 2-Methyl-2-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-2-phenoxypropanoic acid, a notable member of the phenoxypropanoic acid class of compounds, stands as a molecule of significant interest to researchers across multiple scientific disciplines. This technical guide provides an in-depth exploration of its core research applications, grounded in its fundamental chemical properties and biological activities. Primarily recognized for its potent and selective agonism of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), this document will first delve into its well-established role in lipid metabolism regulation and its potential as a therapeutic agent for dyslipidemia. Beyond this primary application, this guide will illuminate lesser-known, yet promising, avenues of research, including its potential as a scaffold in medicinal chemistry, its prospective utility in agrochemical development, and a theoretical exploration of its application in materials science. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into this versatile molecule.

Foundational Chemistry: Synthesis and Properties

This compound is a white to yellowish crystalline solid.[1] Its bifunctional nature, featuring both a carboxylic acid group and a phenoxy substituent, makes it a valuable intermediate in organic synthesis. The carboxylic acid moiety allows for conventional derivatization into esters, amides, and acid halides, which are fundamental reactions for constructing more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 943-45-3
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Melting Point 98.0-102.0 °C
Appearance White to yellowish crystalline solid[1]

A generalized and efficient method for the synthesis of this compound has been described, which involves the reaction of phenol with acetone and chloroform in the presence of a strong base.[2]

Experimental Protocol: Synthesis of this compound[4]
  • Combine phenol (0.156 moles), acetone (2.58 moles), and sodium hydroxide (0.75 moles) in a reaction vessel.

  • Stir and reflux the mixture under a nitrogen atmosphere for 30 minutes.

  • Cautiously add chloroform (0.212 moles) to the reaction mixture.

  • Continue to reflux the mixture for a designated period to allow for the completion of the reaction.

  • After cooling, the reaction mixture is acidified and the product is extracted with an organic solvent.

  • The organic layer is then washed, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization.

Primary Research Application: Selective PPARα Agonism for Dyslipidemia

The most extensively researched application of this compound and its derivatives lies in their function as selective agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[3]

Mechanism of Action: Modulating Lipid Homeostasis

Upon activation by an agonist like a this compound derivative, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in fatty acid uptake, transport, and catabolism, ultimately leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein cholesterol (HDL-c) levels. A derivative of this compound, LY518674, has been identified as a potent and selective PPARα agonist, demonstrating a significant increase in serum HDL-c in preclinical studies.[3] This effect was associated with the de novo synthesis of apolipoprotein A-1 (apoA-1), a major component of HDL.[3]

PPAR_Activation_Pathway Compound 2-Methyl-2-phenoxypropanoic Acid Derivative PPARa PPARα Compound->PPARa Binds & Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates LipidMetabolism Increased Fatty Acid Oxidation Increased HDL-c Synthesis TargetGenes->LipidMetabolism Leads to

PPARα Activation Pathway by this compound Derivatives.
Experimental Workflow: Assessing PPARα Activation

A common method to quantify the activity of PPARα agonists is the PPAR-GAL4 transactivation assay.[4] This cell-based assay utilizes a chimeric receptor system where the ligand-binding domain (LBD) of PPARα is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4.[4]

PPARa_Assay_Workflow A Seed HEK293 cells in 96-well plates B Transfect cells with: - PPARα-LBD-GAL4-DBD plasmid - GAL4 UAS-luciferase reporter - Renilla luciferase control A->B C Incubate for 4-6 hours B->C D Replace with fresh medium C->D E 24 hours post-transfection, treat with 2-Methyl-2-phenoxypropanoic acid derivative (serial dilutions) D->E F Incubate for 18-24 hours E->F G Lyse cells and perform Dual-Luciferase® Assay F->G H Measure Firefly and Renilla luciferase activity G->H I Normalize Firefly to Renilla activity H->I J Analyze data and determine EC₅₀ I->J

Workflow for PPARα Transactivation Assay.
Experimental Protocol: PPARα-GAL4 Transactivation Assay[6]
  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10⁴ cells per well one day prior to transfection.

  • Transfection: For each well, prepare a transfection mixture containing 50 ng of the PPARα-LBD-GAL4-DBD expression plasmid, 100 ng of the GAL4 UAS-luciferase reporter plasmid, and 5 ng of the Renilla luciferase control plasmid in a serum-free medium with a suitable transfection reagent.

  • Incubation: Add the transfection mixture to the cells and incubate for 4-6 hours at 37°C.

  • Compound Treatment: After the incubation, replace the transfection medium with fresh, complete cell culture medium. 24 hours post-transfection, treat the cells with serial dilutions of the this compound derivative (e.g., from 1 pM to 10 µM).

  • Luciferase Assay: After an 18-24 hour incubation with the compound, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The normalized data is then used to generate dose-response curves and calculate the EC₅₀ value.

In Vivo Evaluation of HDL-c Modulating Effects

To assess the in vivo efficacy of this compound derivatives on HDL-c levels, animal models such as mice are commonly used.

Experimental Protocol: Measurement of HDL-c in Mouse Serum[7][8]
  • Sample Collection: Collect blood samples from mice via an appropriate method (e.g., retro-orbital bleeding or cardiac puncture) and process to obtain serum.

  • Precipitation of Non-HDL Lipoproteins: Add a precipitation reagent (e.g., phosphotungstic acid/MgCl₂) to the serum samples to selectively precipitate apolipoprotein B-containing lipoproteins (VLDL and LDL).[5]

  • Centrifugation: Centrifuge the samples to pellet the precipitated lipoproteins.

  • HDL Fraction Collection: Carefully collect the supernatant, which contains the HDL fraction.

  • Cholesterol Quantification: Measure the cholesterol content in the HDL fraction using a commercial cholesterol assay kit. The assay typically involves an enzymatic reaction that produces a colored or fluorescent product, which is then quantified using a spectrophotometer or fluorometer.

  • Calculation: The HDL-c concentration is calculated by comparing the absorbance or fluorescence of the sample to a standard curve.

Emerging and Potential Research Applications

Beyond its established role as a PPARα agonist, the chemical structure of this compound lends itself to a variety of other potential research applications.

Agrochemicals: A Potential Herbicide?

The phenoxypropanoic acid scaffold is present in a class of herbicides known as "fops". A prominent example is Mecoprop, or (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid, which is used to control broadleaf weeds.[2][6] Mecoprop acts as a synthetic auxin, mimicking the plant hormone IAA and causing uncontrolled growth in susceptible plants.[2] Given the structural similarity, it is plausible that this compound and its derivatives could exhibit herbicidal or plant growth-regulating properties. Further research in this area could involve screening these compounds for their effects on various plant species.

Medicinal Chemistry: A Versatile Scaffold

The 2-arylpropionic acid core is a well-documented pharmacophore in medicinal chemistry.[7] For instance, derivatives of the related 2-methyl-2-phenylpropionic acid have been investigated for their potent and selective antihistamine (H1 receptor) activity.[8] The structural features of this compound, including the phenoxy group and the carboxylic acid, provide multiple points for chemical modification, making it an attractive starting material for the synthesis of compound libraries for drug discovery programs.

Materials Science: A Theoretical Application in Polymer Synthesis

While direct applications of this compound in polymer science are not well-documented, the structurally related 3-Phenylpropionic Acid (Hydrocinnamic Acid) is utilized in the synthesis of polyesters. The carboxylic acid group of this compound could potentially be used in polycondensation reactions to form ester linkages, incorporating the phenoxy moiety into a polymer backbone. This could impart specific properties to the resulting polymer, such as altered thermal stability or modified surface characteristics. This remains a theoretical application that warrants experimental investigation.

Conclusion

This compound is a molecule with a rich and expanding landscape of research applications. Its primary and most well-defined role as a selective PPARα agonist positions it as a valuable tool for studying lipid metabolism and developing novel therapeutics for dyslipidemia. Furthermore, its structural similarity to known herbicides and its utility as a scaffold in medicinal chemistry open up exciting avenues for future research in agrochemicals and drug discovery. The potential for its inclusion in novel polymers also presents an intriguing, albeit unexplored, frontier in materials science. This guide has provided a comprehensive overview of the current knowledge and detailed experimental protocols to empower researchers to further unlock the scientific potential of this versatile compound.

References

  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Jour.Chem.Soc.Pak., 29(4), 352.
  • Havel, P. (2019, May 14). UC Davis - HDL Protocol. protocols.io. [Link]
  • AFG Scientific. (n.d.). Mouse High density lipoprotein cholesterol, HDL-C Elisa Kit.
  • Mecoprop. (n.d.). In Wikipedia.
  • Linear Chemicals. (n.d.). HDL-CHOLESTEROL.
  • Patsnap Eureka. (2025, July 3). Emerging Industrial Applications of Propionic Acid.
  • Singh, J. P., Kauffman, R., Bensch, W., Wang, G., McClelland, P., Bean, J., Montrose, C., Mantlo, N., & Wagle, A. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular pharmacology, 68(3), 763–768. [Link]
  • Reign Pharma Pvt. Ltd. (n.d.). 2-methyl-2-phenyl propionic acid.
  • Linear Chemicals. (n.d.). HDL-CHOLESTEROL.

Sources

The Lynchpin of Modern Therapeutics: A Technical Guide to 2-Methyl-2-phenoxypropanoic Acid as a Pivotal Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical exploration of 2-Methyl-2-phenoxypropanoic acid, a critical chemical intermediate in the synthesis of a range of pharmaceuticals. Moving beyond a simple recitation of facts, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind synthetic choices, the intricacies of reaction mechanisms, and the practical considerations for its application in drug development. We will examine its synthesis, with a focus on the Williamson ether synthesis and the application of phase-transfer catalysis, and its crucial role as a building block for fibrates and other therapeutic agents. This guide is intended to be a comprehensive resource, integrating theoretical principles with practical, field-proven insights to empower researchers in their synthetic endeavors.

Introduction: The Unseen Architect of Pharmaceutical Innovation

In the vast landscape of organic synthesis, certain molecules, while not therapeutic agents themselves, form the essential backbone of numerous life-changing drugs. This compound is a prime example of such a pivotal intermediate. Its deceptively simple structure, featuring a phenoxy group linked to a propanoic acid moiety with a gem-dimethyl substitution, belies its versatility and importance in medicinal chemistry.

This guide will illuminate the critical role of this compound as a versatile building block, particularly in the synthesis of fibrate-class lipid-lowering agents and other pharmacologically active compounds. We will dissect the common synthetic routes to this intermediate, providing not just the "how" but, more importantly, the "why" behind the selection of specific reagents and reaction conditions. By understanding the mechanistic underpinnings and practical nuances of its synthesis and application, researchers can unlock its full potential in the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective utilization in synthesis. This compound is a white to yellowish crystalline solid.[1] Key physicochemical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[2][3]
Molecular Weight 164.20 g/mol [2][4]
Melting Point 77-81 °C[1]
Boiling Point 270.5 ± 9.0 °C at 760 mmHg[5]
Density 1.1 ± 0.1 g/cm³[5]
Solubility Insoluble in water[6]
CAS Number 826-55-1[2]

The structural integrity of this compound is paramount for its successful application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for its characterization. While a comprehensive spectral analysis is beyond the scope of this guide, a foundational understanding of its expected spectral features is crucial for purity assessment and reaction monitoring.

Synthesis of this compound: A Mechanistic Perspective

The most prevalent and industrially scalable method for the synthesis of this compound is a variation of the Williamson ether synthesis . This venerable reaction, at its core, involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

The Core Reaction: Williamson Ether Synthesis

The fundamental transformation involves the reaction of a phenoxide salt with an α-halo-isobutyrate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Conceptual Workflow of Williamson Ether Synthesis for this compound

G Phenol Phenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, KOH) Base->Phenoxide SN2 SN2 Nucleophilic Substitution Phenoxide->SN2 AlphaHaloEster α-Halo-isobutyrate Ester (e.g., Ethyl α-bromoisobutyrate) AlphaHaloEster->SN2 EsterIntermediate 2-Methyl-2-phenoxypropanoate Ester SN2->EsterIntermediate Hydrolysis Hydrolysis (Acidic or Basic) EsterIntermediate->Hydrolysis FinalProduct 2-Methyl-2-phenoxypropanoic Acid Hydrolysis->FinalProduct

Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.

The Power of Phase-Transfer Catalysis in Industrial Synthesis

On an industrial scale, achieving efficient and cost-effective synthesis is paramount. Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the Williamson ether synthesis for intermediates like this compound.[7][8][9]

In a typical PTC setup, the reaction is carried out in a biphasic system, usually an aqueous phase containing the phenoxide salt and an organic phase containing the α-halo-isobutyrate ester. The phase-transfer catalyst, often a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the ester.[7]

The Causality Behind PTC's Efficacy:

  • Increased Reaction Rates: By bringing the reactants together in a single phase, PTC overcomes the insolubility barrier, leading to significantly faster reaction times.

  • Milder Reaction Conditions: The enhanced reactivity often allows for lower reaction temperatures, which can improve selectivity and reduce the formation of by-products.

  • Use of Inexpensive Bases: PTC enables the use of inexpensive and safer inorganic bases like sodium hydroxide or potassium carbonate, eliminating the need for hazardous and costly reagents such as sodium hydride.[9]

  • Simplified Workup: The catalyst is typically used in small amounts and can often be recycled, simplifying the purification process.

Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenoxide_aq Phenoxide Anion (PhO⁻) IonPair_org Lipophilic Ion Pair [Q⁺PhO⁻] Phenoxide_aq->IonPair_org Transfer to Organic Phase Catalyst_aq Quaternary Ammonium Cation (Q⁺) Catalyst_aq->IonPair_org AlphaHaloEster_org α-Halo-isobutyrate Ester (R-X) Product_org Ester Intermediate (PhO-R) AlphaHaloEster_org->Product_org IonPair_org->Product_org SN2 Reaction Catalyst_org Q⁺ Product_org->Catalyst_org Release of Catalyst Catalyst_org->Catalyst_aq Return to Aqueous Phase

Caption: The catalytic cycle in phase-transfer catalyzed Williamson ether synthesis.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound. Researchers should always conduct a thorough risk assessment and adhere to all laboratory safety protocols.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Acetone

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (0.156 moles) in acetone (2.58 moles). Under a nitrogen atmosphere, add a solution of sodium hydroxide (0.75 moles) in water.

  • Reaction Initiation: Stir the mixture and bring it to a gentle reflux for 30 minutes.

  • Addition of Chloroform: Slowly add chloroform (0.212 moles) to the refluxing mixture. The addition should be controlled to manage the exothermic reaction.

  • Reaction Completion: Continue refluxing for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Acidification: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid until the pH is acidic.

  • Extraction: Extract the product into dichloromethane (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Applications in Drug Development: A Gateway to Fibrates and Beyond

The primary utility of this compound lies in its role as a key intermediate in the synthesis of a variety of pharmaceuticals.

The Fibrate Family of Lipid-Lowering Drugs

Fibrates are a class of amphipathic carboxylic acids used to treat hypercholesterolemia and hypertriglyceridemia.[10][11] They act by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism.[12]

Gemfibrozil: this compound is a key precursor in some synthetic routes to Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid).[13][14] The synthesis typically involves the O-alkylation of 2,5-dimethylphenol with a suitable halo-pentanoic acid derivative, which can be prepared from this compound.

Fenofibrate: While the structure of Fenofibrate (isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate) is more complex, derivatives of this compound are integral to its synthesis. The core phenoxy-isobutyric acid moiety is a common structural feature.

Role of this compound in Fibrate Synthesis

G Start This compound Activation Carboxylic Acid Activation Start->Activation Coupling Coupling with Phenol Derivative Activation->Coupling Modification Further Functional Group Modification Coupling->Modification Gemfibrozil Gemfibrozil Modification->Gemfibrozil Fenofibrate Fenofibrate Modification->Fenofibrate

Caption: Conceptual pathway illustrating the use of this compound in the synthesis of fibrates.

Antihistamines and Other Therapeutic Agents

The versatility of this compound extends beyond lipid-lowering drugs. Its structural motif is also found in a variety of other therapeutic agents, including antihistamines.[2][15] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation or esterification, to build more complex molecular architectures.

Conclusion: A Cornerstone of Modern Pharmaceutical Synthesis

This compound, while not a household name, is a testament to the profound impact of chemical intermediates on modern medicine. Its robust and scalable synthesis, particularly when enhanced by techniques like phase-transfer catalysis, makes it an indispensable tool for industrial pharmaceutical production. A deep understanding of its synthesis, reaction mechanisms, and applications empowers researchers to not only optimize existing processes but also to envision and create the next generation of therapeutic agents. As drug development continues to evolve, the demand for versatile and reliable building blocks like this compound will undoubtedly remain a cornerstone of innovation.

References

  • PubChem. 2-Phenylisobutyric acid.
  • Google Patents.
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
  • Reign Pharma Pvt. Ltd. 2-methyl-2-phenyl propionic acid. [Link]
  • Yadav, G. D., & Deshmukh, G. P. (2017). Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K2CO3 as base and development. Journal of Chemical Sciences, 129(11), 1675–1684. [Link]
  • Chemsrc. 2-Methyl-2-phenylpropanoic acid | CAS#:826-55-1. [Link]
  • Google Patents. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • Capot Chemical. MSDS of 2-Methyl-2-phenylpropanoic Acid. [Link]
  • Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism.
  • An Improved New Path to Synthesize Gemfibrozil.
  • Singh, G., & Correa, R. (2023). Fibrate Medications. In StatPearls.
  • iChemical. 2-Methyl-2-phenylpropionic acid, CAS No. 826-55-1. [Link]
  • Patel, P., Mathew, C. T., & Singh, P. (2025). Fibric Acid Antilipemic Agents. In StatPearls.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Williamson Ether Synthesis. YouTube. [Link]
  • Google Patents.
  • WIPO Patentscope.
  • PharmaCompass.
  • The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. [Link]
  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. [Link]
  • The Williamson Ether Synthesis. [Link]
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
  • Industrial Phase-Transfer C
  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? [Link]

Sources

An In-depth Technical Guide to 2-Methyl-2-phenoxypropanoic Acid for Drug Discovery Programs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Phenoxypropanoic Acid Scaffold

In the landscape of modern drug discovery, particularly in the realm of metabolic diseases, certain chemical scaffolds consistently emerge as privileged structures. The 2-methyl-2-phenoxypropanoic acid core is a prime example of such a scaffold, serving as the foundational framework for a class of molecules with profound effects on lipid metabolism. This technical guide provides an in-depth exploration of this compound and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this chemical class in their discovery programs.

Historically, this scaffold is most famously associated with the fibrate class of drugs, which have been used for decades to treat dyslipidemia.[1][2] These agents primarily exert their therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a master regulator of fatty acid homeostasis.[1][3][4] This guide will delve into the core principles of targeting PPARα with this compound derivatives, from chemical synthesis and in vitro evaluation to the interpretation of preclinical data. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

The Central Mechanism of Action: PPARα Agonism

The therapeutic potential of this compound derivatives is intrinsically linked to their ability to act as agonists for PPARα. Understanding this signaling pathway is paramount for any drug discovery program targeting this scaffold.

PPARα is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[3][5][6] In its unliganded state, the PPARα-RXR complex is often bound to corepressor proteins, inhibiting gene transcription. Upon binding of a ligand, such as a this compound derivative, the receptor undergoes a conformational change. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which then initiates the transcription of target genes.[7]

These target genes are predominantly involved in various aspects of lipid metabolism, including:

  • Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, heart, and skeletal muscle.[1][4]

  • Lipoprotein Metabolism: Regulation of apolipoprotein expression, leading to decreased plasma triglycerides and increased high-density lipoprotein (HDL) cholesterol levels.[1]

  • Inflammation: PPARα activation also exhibits anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors like NF-κB.[2]

The following diagram illustrates the canonical PPARα signaling pathway:

PPAR_alpha_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-Methyl-2-phenoxypropanoic Acid Derivative (Ligand) PPARa_RXR_inactive PPARα-RXR Heterodimer (with Corepressors) Ligand->PPARa_RXR_inactive Ligand Binding & Translocation PPARa_RXR_active PPARα-RXR-Ligand Complex (with Coactivators) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change & Coactivator Recruitment PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR_active->PPRE Binds to DNA Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins Involved in Lipid Metabolism mRNA->Proteins Translation Metabolic_Effects Metabolic Effects (↓ Triglycerides, ↑ HDL) Proteins->Metabolic_Effects

Caption: Canonical PPARα signaling pathway activated by a this compound derivative.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound and its derivatives is a cornerstone of any drug discovery program in this area. While numerous variations exist for the synthesis of complex derivatives, the following protocol outlines a fundamental and reliable method for the preparation of the core scaffold. This protocol is based on established chemical principles and provides a solid starting point for further optimization and diversification.

Experimental Protocol: Williamson Ether Synthesis and Ester Hydrolysis

This two-step protocol first involves the formation of a phenoxy ester via a Williamson ether synthesis, followed by hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 2-methyl-2-phenoxypropanoate

  • Reaction Setup: To a solution of phenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylation: To the resulting mixture, add ethyl 2-bromo-2-methylpropionate (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at a slightly elevated temperature (e.g., 60-80 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the ethyl 2-methyl-2-phenoxypropanoate (1.0 eq) from Step 1 in a mixture of ethanol and water.

  • Hydrolysis: Add a strong base such as sodium hydroxide (NaOH, 2.0 eq) or potassium hydroxide (KOH) and heat the mixture to reflux for 1-2 hours.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Acidify the aqueous layer with a strong acid, such as 1M hydrochloric acid (HCl), until a precipitate forms.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Self-Validation and Causality:

  • Choice of Base and Solvent: The use of a relatively weak base like K₂CO₃ in a polar aprotic solvent is a standard and effective condition for the Williamson ether synthesis, minimizing side reactions.

  • Monitoring: TLC is a crucial and straightforward technique to ensure the complete consumption of the starting materials before proceeding to the work-up, preventing unnecessary purification challenges later.

  • Hydrolysis Conditions: The use of a strong base and heat ensures the complete and efficient hydrolysis of the ester to the corresponding carboxylic acid.

  • Purification: The final product is typically a solid, and its purity can be readily assessed by measuring its melting point and by spectroscopic methods such as ¹H NMR and ¹³C NMR.

Screening and Evaluation in a Drug Discovery Program

A systematic approach to screening and evaluating newly synthesized this compound derivatives is critical for identifying promising lead compounds. The following workflow outlines a typical screening cascade.

screening_workflow Compound_Library Synthesized 2-Methyl-2-phenoxypropanoic Acid Derivative Library Primary_Screen Primary Screen: PPAα Luciferase Reporter Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potency & Efficacy) Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays: - PPAR Isotype Selectivity - Cell-based Lipid Accumulation Assay Hit_Identification->Secondary_Assays Active Compounds Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies: - Pharmacokinetics - Efficacy in Dyslipidemia Models Lead_Optimization->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A typical screening workflow for this compound derivatives in a drug discovery program.

Primary Assay: PPARα Luciferase Reporter Gene Assay

This cell-based assay is a robust and high-throughput method for identifying and quantifying the agonist activity of test compounds on PPARα.

Principle:

The assay utilizes a host cell line that is engineered to express two key components:

  • A chimeric receptor consisting of the ligand-binding domain (LBD) of human PPARα fused to a DNA-binding domain (DBD) from another protein (commonly GAL4).

  • A reporter gene (typically firefly luciferase) under the control of a promoter containing the corresponding DNA response element for the chimeric receptor (e.g., a GAL4 upstream activation sequence).

When a test compound (agonist) binds to the PPARα LBD, the chimeric receptor activates the transcription of the luciferase gene, leading to the production of light that can be quantified using a luminometer. The intensity of the light signal is directly proportional to the agonist activity of the compound.

Detailed Protocol:

  • Cell Culture and Seeding: Culture the PPARα reporter cell line according to the supplier's instructions. Seed the cells into a 96-well white, clear-bottom plate at a predetermined density and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of the test compounds and a reference agonist (e.g., GW7647) in an appropriate solvent (e.g., DMSO) and then dilute further in cell culture medium.

  • Compound Treatment: Remove the culture medium from the cells and add the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known PPARα agonist).

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.

  • Luciferase Assay: After incubation, lyse the cells and add a luciferase substrate reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and the maximal efficacy (Emax) for each compound.

Self-Validation and Causality:

  • Positive Control: The inclusion of a known potent PPARα agonist serves as a crucial internal control to validate the assay performance and to normalize the activity of the test compounds.

  • Vehicle Control: The vehicle control is essential to determine the baseline luciferase activity and to ensure that the solvent used to dissolve the compounds does not interfere with the assay.

  • Dose-Response Curve: Generating a full dose-response curve allows for the accurate determination of EC₅₀ and Emax, providing a quantitative measure of a compound's potency and efficacy.

Data Presentation and Interpretation

The quantitative data generated from the screening assays should be summarized in a clear and structured format to facilitate comparison and decision-making.

CompoundStructurePPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)Selectivity (PPARγ/PPARα)
GW590735 [Structure of GW590735]4[8]>2000>500
LY518674 [Structure of LY518674]~24 (IC₅₀)[9]Not ReportedNot Reported
Test Compound 1[Structure]ValueValueValue
Test Compound 2[Structure]ValueValueValue

Interpretation of Results:

  • Potency (EC₅₀): A lower EC₅₀ value indicates a more potent compound. In the context of PPARα agonists, compounds with nanomolar potency are generally considered desirable.

  • Efficacy (Emax): This value represents the maximum response a compound can elicit and is often expressed as a percentage of the response of a reference full agonist.

  • Selectivity: It is often desirable to develop compounds that are selective for PPARα over other PPAR isoforms (PPARγ and PPARδ) to minimize potential side effects. A high selectivity ratio (EC₅₀ for other isoforms / EC₅₀ for PPARα) is therefore a key parameter. For example, the derivative GW590735 shows excellent potency and over 500-fold selectivity for PPARα over PPARγ and PPARδ.[8]

Conclusion and Future Directions

The this compound scaffold represents a highly validated and promising starting point for the development of novel therapeutics for metabolic disorders. Its well-defined mechanism of action through PPARα agonism, coupled with established and robust screening methodologies, provides a clear path for drug discovery programs. By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the chemical space around this core structure, identify potent and selective lead compounds, and ultimately contribute to the development of the next generation of therapies for dyslipidemia and related metabolic diseases. Future efforts in this area may focus on developing compounds with tailored selectivity profiles, improved pharmacokinetic properties, and the potential for combination therapies to address the multifaceted nature of metabolic syndrome.

References

  • Reactome. (n.d.). Regulation of lipid metabolism by PPARalpha. Reactome Pathway Database.
  • Yoon, M. (2009). The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen on PPARalpha actions. Pharmacological Research, 60(3), 151-159.
  • Fruchart, J. C. (2013). Peroxisome proliferator-activated receptor-alpha (PPARalpha): a key player in the control of lipid and carbohydrate metabolism. Diabetes & Vascular Disease Research, 10(4), 291-302.
  • Kersten, S., & Stienstra, R. (2017). The role and therapeutic potential of PPARs in inflammation and cancer. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(3), 354-372.
  • Montagner, A., Polizzi, A., Fouché, E., & Wahli, W. (2016). PPARs in Liver, Adipose, and Skeletal Muscle Tissues: A Tale of Three PPARs. In International Review of Cell and Molecular Biology (Vol. 324, pp. 75-151). Academic Press.
  • Willson, T. M., Brown, P. J., Sternbach, D. D., & Henke, B. R. (2000). The PPARs: from orphan receptors to drug discovery. Journal of medicinal chemistry, 43(4), 527-550.
  • Poulsen, L. L., Siersbæk, M., & Mandrup, S. (2012). PPARs: fatty acid sensors controlling metabolism. Seminars in cell & developmental biology, 23(6), 631-639.
  • Tyagi, S., Gupta, P., Saini, A. S., Kaushal, C., & Sharma, S. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of advanced pharmaceutical technology & research, 2(4), 236.
  • Xu, H. E., Lambert, M. H., Montana, V. G., Parks, D. J., Blanchard, S. G., Brown, P. J., ... & Willson, T. M. (1999). Molecular recognition of fatty acids by peroxisome proliferator-activated receptors. Molecular cell, 3(3), 397-403.
  • Nolte, R. T., Wisely, G. B., Westin, S., Cobb, J. E., Lambert, M. H., Kurokawa, R., ... & Willson, T. M. (1998). Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-γ.
  • Brown, P. J., Stuart, L. W., Hurley, K. P., Lewis, M. C., Winegar, D. A., Wilson, J. G., ... & Willson, T. M. (2005). Substituted 2-[(4-aminomethyl) phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of medicinal chemistry, 48(24), 7637-7640.
  • Singh, J. P., Kauffman, R., Bensch, W., Wang, G., McClelland, P., Bean, J., ... & Wagle, A. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4, 5-dihydro-1H-1, 2, 4-triazol-3-yl] propyl} phenoxy) propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular pharmacology, 68(3), 763-768.

Sources

A Technical Guide to 2-Methyl-2-phenoxypropanoic Acid: From Pharmaceutical Precursor to a Potential Material Science Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-2-phenoxypropanoic acid and its derivatives represent a class of molecules primarily recognized for their significant therapeutic applications, particularly as hypocholesterolemic and hypolipemic agents.[1] While its role in medicinal chemistry is established, its potential utility in material science remains largely unexplored. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and established biological applications. Furthermore, this paper explores its theoretical potential as a functional monomer and building block in polymer chemistry and material design, offering a forward-looking perspective for researchers in both life sciences and material science.

Introduction and Core Concepts

This compound is a carboxylic acid characterized by a phenoxy group and a gem-dimethyl substituted alpha-carbon. This unique structure imparts specific chemical properties that have been leveraged in the development of therapeutic agents. The presence of the carboxylic acid group provides a reactive handle for derivatization, such as esterification and amidation, while the phenoxy and gem-dimethyl groups influence the molecule's steric hindrance, solubility, and biological interactions.

While extensively cited in pharmaceutical patents for its role in creating drugs that modulate lipid metabolism[1], a thorough review of current literature reveals a notable absence of its application in traditional material science fields like polymer synthesis, coatings, or functional composites. This guide, therefore, serves a dual purpose: to provide a robust technical overview of its known applications and to bridge this knowledge gap by postulating its potential in material science based on first-principle chemical reasoning.

Physicochemical and Safety Data

A precise understanding of a compound's properties is foundational to its application. The data for this compound and its close structural analog, 2-methyl-2-phenylpropanoic acid, are summarized below. Researchers should note the distinction, as the phenoxy variant contains an additional oxygen atom.

Table 1: Physicochemical Properties
Property2-Methyl-2-phenylpropanoic acid (Analog)Source
CAS Number 826-55-1[2][3][4][5]
Molecular Formula C₁₀H₁₂O₂[5][6][7]
Molecular Weight 164.20 g/mol [5][6][7]
Appearance White to yellowish crystalline solid[7]
Melting Point 77-82°C[5][7]
Boiling Point 146.5°C[5]
Solubility Insoluble in water; Soluble in Chloroform, Methanol (Slightly)[5]
pKa 4.39 ± 0.10 (Predicted)[5]
Table 2: Hazard and Safety Information (for 2-Methyl-2-phenylpropanoic acid)
Hazard StatementDescriptionGHS ClassificationSource
H315 Causes skin irritationSkin irritation (Category 2)[2]
H319 Causes serious eye irritationSerious eye irritation (Category 2A)[2]

Note: This safety data is for the structural analog 2-methyl-2-phenylpropanoic acid. Similar precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves and safety glasses in a well-ventilated area.[2]

Synthesis and Derivatization Pathways

The synthesis of this compound derivatives is a cornerstone of their application. The general strategy involves the creation of esters or other functional groups via the carboxylic acid moiety. These derivatives are often the final active pharmaceutical ingredients.

Diagram: General Derivatization Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Esterification / Amidation / Acyl Halide Formation A->C B Alcohol / Amine / Halogenating Agent B->C D Therapeutic Agent Precursor (e.g., Ester Derivative) C->D Yields

Caption: General workflow for derivatizing the core acid.

Experimental Protocol: Synthesis of Ethyl 2-[4-(2-thienyl-methoxyiminomethyl)-phenoxy]-2-methyl-propionate

This protocol is adapted from patent literature and describes the synthesis of a specific derivative, illustrating the practical application of the chemistry.[1] The causality behind these steps lies in creating a more biologically active and bioavailable molecule from the parent acid.

Objective: To synthesize an ester derivative for potential therapeutic use.

Materials:

  • Ethyl 2-[4-(2-thienyl-hydroxyiminomethyl)-phenoxy]-2-methyl-propionate

  • Methyl iodide

  • Potassium carbonate

  • Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Dissolution: Dissolve Ethyl 2-[4-(2-thienyl-hydroxyiminomethyl)-phenoxy]-2-methyl-propionate in dimethylformamide (DMF). The use of a polar aprotic solvent like DMF is crucial for dissolving the reactants and facilitating the nucleophilic substitution reaction.

  • Addition of Base: Add potassium carbonate to the solution. Potassium carbonate acts as a base to deprotonate the hydroxyl group of the oxime, forming a more nucleophilic alkoxide.

  • Addition of Alkylating Agent: Introduce methyl iodide to the reaction mixture. Methyl iodide is the electrophile that will be attacked by the newly formed nucleophile.

  • Reaction: Stir the mixture at room temperature. The reaction proceeds via an SN2 mechanism, where the alkoxide displaces the iodide ion, forming the desired methoxyimino ether linkage.

  • Work-up and Purification: Following the reaction, the mixture is typically quenched with water and extracted with an organic solvent. The organic layers are combined, dried, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography if necessary.

Established Application: Precursor for Therapeutic Agents

The primary documented use of this compound derivatives is in pharmacology. U.S. Patent 4,259,509 describes these compounds as effective hypocholesterolemic and hypolipemic agents.[1] The core molecular scaffold serves as a template that, when appropriately functionalized, can interact with biological targets to regulate lipid levels.

Diagram: Conceptual Pathway from Molecule to Therapeutic Effect

A 2-Methyl-2-phenoxypropanoic Acid Scaffold B Chemical Derivatization (e.g., Esterification) A->B C Active Pharmaceutical Ingredient (API) B->C D Interaction with Biological Target (e.g., Metabolic Enzyme) C->D E Physiological Response (e.g., Reduced Lipid Levels) D->E F Therapeutic Outcome (Treatment of Hyperlipidemia) E->F

Caption: From chemical structure to clinical application.

Prospective Role in Material Science

While not yet documented, the structure of this compound suggests several compelling, albeit theoretical, applications in material science.

Monomer for Specialty Polymers

The carboxylic acid functionality allows the molecule to act as a monomer in step-growth polymerization.

  • Polyesters: Copolymerization with diols could produce polyesters. The bulky phenoxy and gem-dimethyl groups would likely disrupt chain packing, leading to amorphous polymers with potentially low glass transition temperatures and unique solubility profiles.

  • Polyanhydrides: Dehydration could form polyanhydrides, a class of biodegradable polymers often used in drug delivery systems. The incorporation of this specific monomer could be used to tune the degradation rate and hydrophobicity of the resulting material.

Diagram: Hypothetical Polymerization Scheme

cluster_reaction Polycondensation Reaction Monomer 2-Methyl-2-phenoxypropanoic Acid Monomer Polymerization Heat, Catalyst (- H₂O) Monomer->Polymerization Comonomer Diol Co-monomer (HO-R-OH) Comonomer->Polymerization Polymer Resulting Polyester Chain -[O-C(CH₃)₂(Ph-O)-C(O)-O-R-O]-n Polymerization->Polymer

Caption: Conceptual incorporation into a polyester backbone.

Surface Modifier and Functional Additive

The molecule's amphiphilic nature—a polar carboxylic acid head and a nonpolar aromatic tail—makes it a candidate for surface modification.

  • Nanoparticle Functionalization: It could be used to coat metal oxide nanoparticles. The carboxylic acid would anchor to the particle surface, while the phenoxy group would alter the surface energy, improving dispersion in aromatic polymer matrices or organic solvents.

  • Plasticizer/Compatibilizer: In polymer blends, it could act as a compatibilizer, locating at the interface between immiscible phases to improve adhesion and bulk properties.

Conclusion and Future Outlook

This compound is a molecule with a well-defined role in the synthesis of pharmaceutically active compounds. Its journey from a simple carboxylic acid to a life-altering therapeutic demonstrates the power of targeted chemical modification. However, the very features that make it valuable in medicine—its defined stereochemistry, reactive handle, and bulky side groups—are the same features that suggest untapped potential in material science.

Future research should focus on the practical synthesis and characterization of polymers and materials incorporating this molecule. Investigating the thermal, mechanical, and degradation properties of these new materials could open unforeseen avenues for advanced applications, from biocompatible plastics to functional coatings. This guide serves as a call to action for interdisciplinary research, encouraging material scientists to look towards the vast library of pharmaceutically relevant molecules as a source of inspiration for the next generation of advanced materials.

References

  • US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
  • 2-Phenylisobutyric acid | C10H12O2 | CID 13222. PubChem, NIH.
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
  • MSDS of 2-Methyl-2-phenylpropanoic Acid. Capot Chemical.
  • Methyl 2-Methyl-2-phenylpropano
  • 2-Methyl-2-phenylpropanoic acid | CAS No- 826-55-1. Simson Pharma Limited.
  • 826-55-1 | 2-Methyl-2-phenylpropanoic acid. BLD Pharm.
  • 2-Methyl-2-phenylpropanoic acid | CAS#:826-55-1. Chemsrc.
  • 2-Phenylisobutyric acid | 826-55-1. ChemicalBook.
  • 2-methyl-2-phenyl propionic acid. Reign Pharma Pvt. Ltd.
  • US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof.

Sources

An In-depth Technical Guide to 2-Methyl-2-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-2-phenoxypropanoic acid, a significant molecule in synthetic organic chemistry and drug development. It is intended for researchers, scientists, and professionals in these fields, offering detailed insights into its chemical properties, synthesis, characterization, and applications.

Introduction and Nomenclature

This compound, a carboxylic acid, is a valuable building block in the synthesis of various organic compounds, most notably as a key intermediate in the production of pharmaceuticals.

IUPAC Name: this compound[1][2]

Synonyms:

  • α,α-Dimethylphenoxyacetic acid

  • 2-Phenoxyisobutyric acid[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, application in synthesis, and purification.

PropertyValueSource
CAS Number 826-55-1[4][5]
Molecular Formula C₁₀H₁₂O₂[4][5]
Molecular Weight 164.20 g/mol [2][4]
Appearance White to yellowish crystalline solid[1][6]
Melting Point 77-81 °C[1][6]
Purity (typical) ≥98.5% (by GC/HPLC)[1][6]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the alkylation of a phenoxide with a suitable propionate derivative, followed by hydrolysis. The causality behind this experimental choice lies in the high nucleophilicity of the phenoxide and the availability of the propionate electrophile, leading to an efficient carbon-oxygen bond formation.

Synthetic Workflow

Synthesis_Workflow start Phenol intermediate1 Sodium Phenoxide start->intermediate1 Deprotonation reagent1 Sodium Hydroxide (NaOH) reagent1->intermediate1 intermediate2 Ethyl 2-methyl-2-phenoxypropanoate intermediate1->intermediate2 Williamson Ether Synthesis reagent2 Ethyl 2-bromo-2-methylpropanoate reagent2->intermediate2 product This compound intermediate2->product Ester Hydrolysis hydrolysis Acidic or Basic Hydrolysis (e.g., HCl or NaOH) hydrolysis->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Formation of Sodium Phenoxide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in a suitable solvent such as anhydrous ethanol.

  • Carefully add sodium hydroxide (1.05 eq) to the solution.

  • Stir the mixture at room temperature until the sodium hydroxide has completely dissolved and a clear solution of sodium phenoxide is formed.

Step 2: Williamson Ether Synthesis

  • To the solution of sodium phenoxide, add ethyl 2-bromo-2-methylpropanoate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Isolation of the Ester Intermediate

  • Remove the solvent under reduced pressure.

  • Add deionized water to the residue and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain crude ethyl 2-methyl-2-phenoxypropanoate.

Step 4: Hydrolysis to this compound

  • Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid.

  • The product, this compound, will precipitate as a white solid.

Step 5: Purification

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

Spectroscopic Characterization

The structure and purity of the synthesized this compound must be confirmed by spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different chemical environments of the hydrogen atoms in the molecule.

Expected ¹H NMR Data (in CDCl₃, 300 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.6Singlet6H-C(CH₃)₂
~6.9-7.0Multiplet3HAromatic Protons (ortho- and para- to -O-)
~7.2-7.3Multiplet2HAromatic Protons (meta- to -O-)
~11-12Broad Singlet1H-COOH

Interpretation: The presence of a singlet integrating to 6H confirms the two equivalent methyl groups. The multiplets in the aromatic region are characteristic of a monosubstituted benzene ring. The broad singlet at a high chemical shift is indicative of the acidic carboxylic proton.

FTIR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Data (KBr pellet):

Wavenumber (cm⁻¹)Assignment
~3000-3300 (broad)O-H stretch of the carboxylic acid
~2980C-H stretch (aliphatic)
~1710C=O stretch of the carboxylic acid
~1600, ~1490C=C stretch of the aromatic ring
~1240C-O stretch (ether)

Interpretation: The broad O-H stretch and the strong C=O stretch are characteristic of a carboxylic acid dimer. The aromatic C=C stretches and the C-O ether stretch confirm the presence of the phenoxy group.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Bilastine

A primary application of this compound is in the synthesis of Bilastine, a second-generation antihistamine used for the treatment of allergic rhinoconjunctivitis and urticaria.[7][8][9] The synthesis involves the coupling of this compound with a piperidine derivative.

Bilastine_Synthesis start This compound intermediate1 Acid Chloride start->intermediate1 Activation reagent1 Activating Agent (e.g., SOCl₂, Oxalyl Chloride) reagent1->intermediate1 product Bilastine Precursor intermediate1->product Amide Coupling reagent2 Piperidine Derivative reagent2->product final_step Final Synthetic Steps product->final_step bilastine Bilastine final_step->bilastine

Caption: Simplified workflow for the synthesis of Bilastine.

The use of this compound in this synthesis is advantageous as it introduces a key structural motif required for the pharmacological activity of Bilastine.

Derivatives with Potential Biological Activity

Derivatives of 2-phenylpropanoic acid have been investigated for a range of biological activities, including anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[10] While this compound itself is not a known potent anti-inflammatory agent, its structural framework serves as a scaffold for the development of new therapeutic agents.

Safety and Handling

This compound should be handled with care in a laboratory setting. It may cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of the antihistamine Bilastine. Its synthesis is well-established, and its structure can be readily confirmed by standard spectroscopic techniques. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this compound is essential for its effective utilization in the development of new and improved therapeutic agents.

References

  • Reign Pharma Pvt. Ltd. (n.d.). 2-methyl-2-phenyl propionic acid.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PubMed.
  • National Center for Biotechnology Information. (n.d.). 2-Phenylisobutyric acid. PubChem.
  • Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • iChemical. (n.d.). 2-Methyl-2-phenylpropionic acid, CAS No. 826-55-1.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid.
  • Google Patents. (n.d.). WO2014026657A3 - A process for the preparation of a derivative of 2-methyl-2'-phenylpropionic acid using new intermediates.
  • Eureka | Patsnap. (n.d.). Preparation method of bilastine intermediate.
  • NATURALISTA CAMPANO. (n.d.). Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities.
  • SpectraBase. (n.d.). 2-Methyl-2-phenyl-propionic-acid - Optional[FTIR] - Spectrum.
  • Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.

Sources

Methodological & Application

Synthesis of 2-Methyl-2-phenoxypropanoic Acid: An Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 2-Methyl-2-phenoxypropanoic acid, a valuable intermediate in the pharmaceutical industry, notably as a precursor to fibrate drugs like gemfibrozil. The described method is a robust and efficient one-pot synthesis utilizing phenol, acetone, and chloroform in the presence of a strong base. This application note is intended for researchers, chemists, and professionals in drug development, offering a comprehensive guide covering the reaction mechanism, step-by-step procedure, purification, safety precautions, and expected outcomes.

Introduction

This compound, also known as 2-phenoxyisobutyric acid, is a carboxylic acid derivative of significant interest in medicinal chemistry. Its primary application lies in its role as a key building block for the synthesis of various biologically active molecules. The synthesis protocol detailed herein is based on the Bargellini reaction, a classic and efficient method for producing sterically hindered α-phenoxy acids.[1] This one-pot reaction condenses phenol with acetone and chloroform using a strong base, offering a direct and scalable route to the target compound.[1]

Reaction Principle and Mechanism

The synthesis proceeds via a base-catalyzed reaction. Sodium hydroxide deprotonates phenol to form the more nucleophilic sodium phenoxide. Concurrently, the strong base reacts with chloroform to generate dichlorocarbene (:CCl₂) in situ. However, the more accepted mechanism for this specific transformation involves the formation of a dichloroepoxide intermediate from the reaction of chloroform and acetone, which is then attacked by the phenoxide ion. Subsequent hydrolysis of the resulting ester under the strongly basic conditions yields the sodium salt of the carboxylic acid. Final acidification precipitates the desired this compound.

Materials and Instrumentation

ReagentCAS NumberMolecular Wt. ( g/mol )Moles (Equiv.)QuantityNotes
Phenol108-95-294.110.10 (1.0)9.41 gToxic and corrosive
Acetone67-64-158.08-100 mLHighly flammable
Chloroform67-66-3119.380.60 (6.0)40.3 mL (59.7 g)Suspected carcinogen
Sodium Hydroxide1310-73-240.001.00 (10.0)40.0 gHighly corrosive
Hydrochloric Acid (conc.)7647-01-036.46-~50 mLCorrosive
Toluene108-88-392.14-100 mLFlammable
Deionized Water7732-18-518.02-~500 mL
Anhydrous Sodium Sulfate7757-82-6142.04-As neededDrying agent
  • 500 mL Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH indicator paper

Experimental Protocol

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Assemble Glassware (Flask, Condenser, Funnel) B Charge Phenol, Acetone, and NaOH into Flask A->B C Cool Mixture and Slowly Add Chloroform B->C Exothermic Control D Heat Reaction Mixture (55-60°C) for 4-6 hours C->D E Cool and Quench with Water D->E F Distill Excess Solvents E->F G Wash with Toluene F->G Remove Impurities H Acidify Aqueous Layer with HCl to pH ~2 G->H I Filter Precipitated Solid H->I Precipitation J Wash Solid with Cold Water I->J K Recrystallize from Toluene/Hexane J->K L Dry and Characterize (MP, Purity) K->L

Caption: Experimental workflow for the one-pot synthesis of this compound.

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add phenol (9.41 g), acetone (80 mL), and powdered sodium hydroxide (40.0 g).

    • Rationale: Powdered NaOH provides a high surface area for the reaction. The setup allows for controlled addition of reagents and temperature management.

  • Initial Mixing: Stir the mixture at room temperature for 30 minutes. The mixture will become a thick paste.

  • Chloroform Addition: Cool the flask in an ice bath. Slowly add chloroform (40.3 mL) dropwise from the dropping funnel over a period of 1-2 hours. Ensure the internal temperature is maintained below 55°C to control the exothermic reaction.[1]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 55-60°C. Maintain vigorous stirring at this temperature for 4-6 hours.

  • Solvent Removal: After the reaction period, allow the mixture to cool to room temperature. Set up for simple distillation and remove the excess acetone and unreacted chloroform under reduced pressure.[1]

  • Workup: To the resulting residue, add 100 mL of water and stir until all solids are dissolved. Transfer the aqueous solution to a separatory funnel and wash with toluene (2 x 50 mL) to remove non-polar impurities. Discard the organic layers.[1]

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly and carefully add concentrated hydrochloric acid while stirring until the pH of the solution is approximately 2-3, as indicated by pH paper. A white solid will precipitate.[1]

    • Rationale: Acidification protonates the sodium 2-methyl-2-phenoxypropanoate salt, which is water-soluble, converting it to the free acid, which has low solubility in water and precipitates out.

  • Isolation: Filter the precipitated solid using a Büchner funnel. Wash the solid cake with cold deionized water (2 x 30 mL) to remove any remaining salts.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot toluene, then add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.

Expected Results & Characterization

  • Appearance: White to yellowish crystalline solid.[2]

  • Yield: Typical yields for this procedure range from 60-75%.

  • Melting Point: 77-81°C.[2]

  • Purity: Purity can be assessed by HPLC or GC analysis, with expected purity >98.5% after recrystallization.[2]

Safety and Handling Precautions

This protocol involves hazardous chemicals and must be performed in a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[3][4]

  • Phenol: Highly toxic and corrosive. Causes severe skin burns and can be fatal if ingested or absorbed through the skin.

  • Chloroform: A suspected carcinogen and harmful if swallowed or inhaled.[5]

  • Sodium Hydroxide: Corrosive and can cause severe burns to skin and eyes. The reaction with chloroform is exothermic and must be controlled.

  • Hydrochloric Acid: Highly corrosive. Handle with care to avoid contact and inhalation of fumes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure reaction temperature was maintained at 55-60°C. Increase reaction time if necessary.
Loss of product during workup.Ensure pH is sufficiently acidic (~2) for complete precipitation. Avoid excessive washing.
Oily/Gummy Product Presence of impurities.Ensure efficient washing with toluene to remove non-polar impurities.
Incomplete precipitation.Re-dissolve in dilute NaOH, wash again, and re-precipitate with HCl.
Reaction Overheats Chloroform added too quickly.Maintain slow, dropwise addition and use an efficient ice bath to dissipate heat.

References

  • Bargellini-type Reaction. (2015). International Journal of ChemTech Research, 8(3), 1248-1252.
  • 2-methyl-2-phenyl propionic acid. (n.d.). Reign Pharma Pvt. Ltd.
  • (S)-2-Methyl-3-phenylpropanoic acid Safety Data Sheet. (2025). Angene Chemical.
  • MSDS of 2-Methyl-2-phenylpropanoic Acid. (2010). Capot Chemical.

Sources

Application Notes and Protocols: Fischer-Speier Esterification of 2-Methyl-2-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Ester Formation

The esterification of carboxylic acids is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, fragrances, and materials.[1][2] The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, offers a straightforward and atom-economical approach to ester synthesis.[3][4][5] This method is particularly valued for its relative simplicity and the use of direct reagents, minimizing environmental impact compared to routes involving acid chlorides or anhydrides.[3] However, the textbook simplicity of this reaction belies significant challenges when applied to sterically hindered substrates.

2-Methyl-2-phenoxypropanoic acid, a valuable building block in medicinal chemistry, presents such a challenge.[6][7] Its quaternary carbon alpha to the carboxylic acid group imposes significant steric hindrance, impeding the nucleophilic attack of the alcohol. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the Fischer-Speier esterification of this compound. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol with justifications for each step, and discuss key optimization strategies.

Mechanistic Insights: Overcoming Steric Barriers

The Fischer-Speier esterification is an equilibrium-controlled process.[3][8] The reaction mechanism proceeds through several reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3][9][10] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The subsequent formation of a tetrahedral intermediate is a critical step.[8][10] In the case of this compound, the bulky groups surrounding the carboxylic acid can slow down this step. Following proton transfer and the elimination of a water molecule, the protonated ester is formed, which then deprotonates to yield the final ester product and regenerate the acid catalyst.[10]

To drive the reaction to completion, particularly with sterically hindered substrates, Le Châtelier's principle must be effectively leveraged.[2] This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, and/or by actively removing the water byproduct as it is formed.[3][8]

Experimental Protocol: A Step-by-Step Guide

This protocol details the esterification of this compound with methanol to yield methyl 2-methyl-2-phenoxypropanoate, a key intermediate in the synthesis of certain antihistaminic agents.[7]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Notes
This compoundC₁₀H₁₂O₃180.20Starting material.[6]
Methanol (anhydrous)CH₃OH32.04Reagent and solvent; use of excess.
Sulfuric Acid (concentrated)H₂SO₄98.08Catalyst.[11]
Diethyl Ether(C₂H₅)₂O74.12Extraction solvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For neutralization.[12]
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent.[12]
Reaction Workflow Diagram

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine this compound and excess anhydrous Methanol in a round-bottom flask. B 2. Add catalytic amount of concentrated Sulfuric Acid. A->B C 3. Equip with a reflux condenser and heat the mixture to reflux. B->C D 4. Cool the reaction mixture and remove excess Methanol under reduced pressure. C->D Reaction Completion E 5. Dissolve the residue in Diethyl Ether. D->E F 6. Wash with saturated Sodium Bicarbonate solution to neutralize acid. E->F G 7. Wash with brine and dry the organic layer over anhydrous Magnesium Sulfate. F->G H 8. Filter and concentrate the organic layer to obtain the crude ester. G->H I 9. Purify the crude product by vacuum distillation or column chromatography. H->I Crude Product

Caption: Workflow for the Fischer-Speier esterification of this compound.

Detailed Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 27.7 mmol).

    • Add anhydrous methanol (50 mL, a large excess) to the flask.

    • Carefully add concentrated sulfuric acid (0.5 mL) dropwise with stirring. Caution: The addition of sulfuric acid to methanol is exothermic.

    • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Due to the steric hindrance, a prolonged reaction time of 4-8 hours is recommended.[3]

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether (50 mL).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the remaining sulfuric acid and unreacted carboxylic acid.[14] Be cautious of CO₂ evolution.

    • Wash the organic layer with brine (25 mL), then dry it over anhydrous magnesium sulfate.[12]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 2-methyl-2-phenoxypropanoate.

  • Purification:

    • The crude ester can be purified by vacuum distillation to obtain a colorless oil.[11][13][15] Alternatively, for smaller scales or higher purity requirements, purification can be achieved by column chromatography on silica gel.

Key Considerations and Optimization Strategies

  • Choice of Catalyst: While sulfuric acid is a common and effective catalyst, other Brønsted acids like p-toluenesulfonic acid or Lewis acids such as scandium(III) triflate can also be employed.[1][3] For particularly sensitive substrates, milder conditions might be necessary.

  • Water Removal: To further drive the equilibrium towards the product, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water, such as toluene.[3][8] However, when using a large excess of a low-boiling alcohol like methanol, refluxing is often sufficient.

  • Alternative Esterification Methods: For highly hindered or sensitive substrates where Fischer-Speier esterification gives low yields, other methods may be more suitable. These include the use of DCC and DMAP (Steglich esterification) or reaction with acid chlorides.[16] However, these methods often generate stoichiometric byproducts that can complicate purification.[16]

Conclusion

The Fischer-Speier esterification of this compound, while challenging due to steric hindrance, can be successfully performed with high yields through careful control of reaction conditions. By understanding the underlying mechanism and employing strategies to shift the reaction equilibrium, researchers can effectively synthesize the desired esters. This protocol provides a robust starting point for the synthesis of 2-methyl-2-phenoxypropanoate and related esters, which are valuable intermediates in the pursuit of novel therapeutics.

References

  • Fischer–Speier esterification - Wikipedia.
  • Fischer esterification Mechanism - Advantages and Applications - ScienceMotive. (2021-10-01).
  • Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons - Pearson.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16).
  • Fischer Esterification - Organic Chemistry Portal.
  • Fischer-Speier esterification | Request PDF - ResearchGate.
  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl - RSC Publishing. (2025-03-17).
  • Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry - HSCprep. (2025-03-04).
  • Method for esterifying hindered carboxylic acids - European Patent Office.
  • Fischer Esterification-Typical Procedures - OperaChem. (2024-01-05).
  • Fischer Esterification - J&K Scientific LLC. (2025-02-23).
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Ester synthesis by esterification - Organic Chemistry Portal.
  • US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof - Google Patents.
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - NIH.
  • Fischer Esterification Procedure.
  • Fischer Esterification.
  • EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents.
  • Fischer–Speier esterification - Grokipedia.
  • The Fischer Esterification.
  • esterification - alcohols and carboxylic acids - Chemguide.
  • Synthesis of A. Methyl 2-phenylpropionate - PrepChem.com.
  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid - Quick Company.
  • Conversion of Carboxylic Acids into Esters without Use of Alcohols - ResearchGate.
  • Methyl 2-methyl-2-phenylpropanoate | C11H14O2 | CID 143498 - PubChem - NIH.
  • US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents.

Sources

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<Application Note & Protocol: Alkylation of 2-Methyl-2-phenoxypropanoic Acid >

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide to the experimental setup for the alkylation of this compound, a key transformation in the synthesis of various biologically active molecules. We delve into the underlying chemical principles, provide a detailed, step-by-step protocol, and offer insights into the critical parameters that govern the success of this reaction. This guide is intended to empower researchers to confidently and efficiently perform this alkylation, ensuring high yields and purity of the desired ester products.

Introduction: The Significance of Alkylating this compound

This compound and its derivatives are important structural motifs found in a variety of pharmacologically active compounds, including fibrate drugs used to treat hyperlipidemia. The alkylation of the carboxylic acid moiety is a fundamental step in the synthesis of ester prodrugs or intermediates for further chemical elaboration. A robust and well-characterized alkylation protocol is therefore essential for researchers in medicinal chemistry and drug development.

The core of this transformation involves the deprotonation of the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile in a substitution reaction with an alkylating agent. The efficiency of this SN2 reaction is highly dependent on the choice of base, solvent, and alkylating agent.

Reaction Mechanism and Theoretical Considerations

The alkylation of this compound proceeds via a two-step mechanism:

  • Deprotonation: A suitable base abstracts the acidic proton from the carboxylic acid group, forming a carboxylate anion. This step is a simple acid-base reaction and is typically fast. The choice of base is critical; it must be strong enough to deprotonate the carboxylic acid but should not introduce competing nucleophiles or side reactions. Inorganic bases like potassium carbonate or sodium bicarbonate are often employed.

  • Nucleophilic Attack (SN2): The resulting carboxylate anion, a potent nucleophile, attacks the electrophilic carbon of an alkyl halide (or other suitable alkylating agent) in a concerted SN2 fashion. This step results in the formation of the desired ester and a salt byproduct. The success of this step is governed by the principles of SN2 reactions, including steric hindrance, the nature of the leaving group, and solvent effects.[1][2]

Visualizing the Reaction Mechanism

Alkylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products CarboxylicAcid This compound Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate Deprotonation Base Base (e.g., K₂CO₃) Base->Carboxylate AlkylHalide Alkyl Halide (R-X) Ester Ester Product AlkylHalide->Ester Carboxylate->Ester SN2 Attack ConjugateAcid Conjugate Acid (BH⁺) Salt Salt (KX)

Caption: General mechanism for the alkylation of this compound.

Key Experimental Considerations:
  • Choice of Base: A non-nucleophilic base is crucial to avoid competing reactions. Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are excellent choices as they are strong enough to deprotonate the carboxylic acid without interfering with the subsequent alkylation.[3]

  • Solvent Selection: The choice of solvent significantly impacts the rate of the SN2 reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are ideal.[4][5] These solvents can solvate the cation of the base but do not strongly solvate the carboxylate anion, leaving it "naked" and highly nucleophilic.[6][7] Protic solvents, like water or alcohols, should be avoided as they can form hydrogen bonds with the carboxylate, stabilizing it and reducing its nucleophilicity.[4][8]

  • Alkylating Agent: The reactivity of the alkylating agent follows the order I > Br > Cl for the leaving group. Methyl iodide and ethyl bromide are common and effective choices for forming methyl and ethyl esters, respectively.[9]

  • Temperature: The reaction is typically performed at room temperature or with gentle heating to increase the reaction rate. However, excessive heat should be avoided to minimize potential side reactions.

Detailed Experimental Protocol

This protocol outlines the synthesis of Ethyl 2-Methyl-2-phenoxypropanoate.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
This compound≥98%Sigma-Aldrich826-55-1
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific584-08-7
Ethyl Bromide (CH₃CH₂Br)≥98%Acros Organics74-96-4
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich68-12-2
Diethyl Ether (Et₂O)ACS GradeVWR60-29-7
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/AN/A
Brine (Saturated NaCl Solution)Laboratory PreparedN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Fisher Scientific7487-88-9
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Experimental Workflow

Experimental_Workflow A 1. Reagent Setup - Add this compound and K₂CO₃ to DMF in a round-bottom flask. B 2. Addition of Alkylating Agent - Add ethyl bromide to the reaction mixture. A->B C 3. Reaction - Stir the mixture at room temperature. B->C D 4. Workup - Pour the reaction mixture into water. - Extract with diethyl ether. C->D E 5. Washing - Wash the organic layer with saturated NaHCO₃ and brine. D->E F 6. Drying and Concentration - Dry the organic layer over anhydrous MgSO₄. - Concentrate under reduced pressure. E->F G 7. Purification (Optional) - Purify the crude product by column chromatography or distillation. F->G

Caption: Step-by-step experimental workflow for the alkylation.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 30.5 mmol) and anhydrous potassium carbonate (6.3 g, 45.7 mmol, 1.5 equivalents).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: While stirring, add ethyl bromide (3.4 mL, 45.7 mmol, 1.5 equivalents) to the suspension.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup: Once the reaction is complete, pour the mixture into 150 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted carboxylic acid, followed by a wash with brine (1 x 50 mL).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Expected Results and Characterization
  • Expected Yield: 80-95%

  • Appearance: Colorless to pale yellow oil.

  • Characterization: The structure of the product, Ethyl 2-Methyl-2-phenoxypropanoate, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Troubleshooting and Expert Insights

  • Low Yield:

    • Incomplete reaction: Ensure the reaction has gone to completion using TLC. If not, extend the reaction time or gently heat the mixture (e.g., to 40-50 °C).

    • Moisture: Ensure all reagents and glassware are dry. Water can hydrolyze the ester product back to the carboxylic acid.

    • Inefficient stirring: Vigorous stirring is necessary to ensure good mixing of the heterogeneous reaction mixture (solid K₂CO₃ in DMF).

  • Side Products:

    • Elimination: If using a secondary or tertiary alkyl halide, elimination (E2) can compete with substitution (SN2). Using a primary alkyl halide minimizes this issue.

    • Hydrolysis: As mentioned, moisture can lead to hydrolysis. A thorough workup with anhydrous conditions is key.

Conclusion

The alkylation of this compound is a straightforward yet powerful method for the synthesis of its corresponding esters. By carefully selecting the base and solvent, and by maintaining anhydrous conditions, researchers can achieve high yields of the desired product. This application note provides a solid foundation for performing this reaction and can be adapted for the synthesis of a wide range of esters by varying the alkylating agent.

References

  • SN2 Effect of Solvent | OpenOChem Learn. (n.d.).
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methylpropanoates. (2007). Journal of the Chemical Society of Pakistan, 29(4), 352-356.
  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
  • Acid to Ester - Common Conditions. (n.d.).
  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
  • Google Patents. (n.d.). US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof.
  • Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
  • Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
  • Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • JoVE. (2023, April 30). Video: Preparation of Carboxylic Acids: Overview.
  • PrepChem.com. (n.d.). Synthesis of A. Methyl 2-phenylpropionate.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid.
  • Jasperse, J. (n.d.). Carboxylic Acid Synthesis Methods.
  • Wikipedia. (n.d.). Enolate.
  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions.
  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
  • Carboxylic Acid Synthesis Methods. (n.d.).
  • Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
  • ACS Publications. (2026, January 8). Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines | Organic Letters.
  • NIH. (n.d.). Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids Using Alkyl Boron Reagents - PMC.
  • Chemistry LibreTexts. (2021, December 27). 10.6: Reactivity of Enolate Ions.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted carboxylic acids, esters and amides.
  • Chemistry LibreTexts. (2023, January 22). Carboxyl Derivatives.
  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
  • Google Patents. (n.d.). WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.

Sources

Application Notes and Protocols for the Purification of 2-Methyl-2-phenoxypropanoic Acid by Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 2-Methyl-2-phenoxypropanoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the antihistamine Bilastine.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high-purity crystalline this compound, suitable for downstream applications where impurity profiles are strictly controlled. The application note elucidates the scientific principles underpinning the crystallization process, from solvent selection to impurity management, and provides a detailed, step-by-step protocol for practical implementation.

Introduction: The Critical Role of Purity

This compound is a crucial building block in organic synthesis. Its molecular structure, featuring a carboxylic acid group, a phenyl ring, and a quaternary carbon, presents unique challenges and opportunities for purification. In the context of pharmaceutical development, achieving a high degree of purity is not merely a matter of good practice but a regulatory necessity. Impurities, even in trace amounts, can have significant impacts on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This guide focuses on crystallization as the primary method of purification. Crystallization is a powerful technique that leverages differences in solubility to separate the desired compound from impurities.[2] A well-designed crystallization process can effectively remove unreacted starting materials, by-products, and other contaminants, yielding a product of high purity and with a consistent crystalline form.

Understanding the Physicochemical Landscape

A successful crystallization protocol is built upon a thorough understanding of the physicochemical properties of the target compound.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3]
Appearance White to yellowish crystalline solid
Melting Point 77-82 °C
pKa (estimated ~4-5)

The melting point of this compound in the range of 77-82°C suggests a stable solid at room temperature. The carboxylic acid moiety imparts acidic properties and provides a handle for manipulating solubility through pH adjustments, although this guide will focus on neutral crystallization from organic solvents.

Strategic Solvent Selection: The Heart of Crystallization

The choice of solvent is the most critical parameter in developing a crystallization protocol. An ideal solvent should exhibit the following characteristics:

  • High solubility of this compound at elevated temperatures.

  • Low solubility of this compound at low temperatures.

  • High solubility of impurities at all temperatures, or very low solubility to allow for removal by hot filtration.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the final product.

  • Safety: The solvent should have a favorable safety profile.

Based on the structure of this compound (an aromatic carboxylic acid), a range of solvents with varying polarities should be considered.

Single Solvent Systems

For aromatic carboxylic acids, solvents such as water, ethanol, methanol, and mixtures thereof are often good candidates.[4] Given the relatively non-polar nature of the phenoxy and dimethyl groups, less polar solvents may also be effective.

Mixed Solvent Systems

A mixed solvent system, often referred to as an anti-solvent or solvent-antisolvent system, can provide finer control over the crystallization process. In this approach, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (the anti-solvent) is slowly added to induce crystallization.

Recommended Solvents for Screening

The following table provides a starting point for solvent screening for the crystallization of this compound.

Solvent/SystemRationaleExpected Outcome
Water Carboxylic acids often have temperature-dependent solubility in water.[2]Potentially good for large-scale, green purification, but solubility might be low.
Ethanol/Water The addition of ethanol increases the solubility of the organic molecule, allowing for dissolution at a lower temperature than pure water.A versatile system that can be fine-tuned by adjusting the solvent ratio.
Toluene The aromatic nature of toluene can favorably interact with the phenyl ring of the molecule.May provide good solubility at high temperatures and poor solubility at low temperatures.
Heptane/Ethyl Acetate A classic non-polar/polar aprotic mixed solvent system. Ethyl acetate acts as the good solvent, and heptane as the anti-solvent.Offers excellent control over the rate of crystallization.

Managing Impurities: A Proactive Approach

The synthesis of this compound, often achieved through a Williamson ether synthesis or a related nucleophilic substitution, can introduce specific impurities.[5][6] Understanding these potential impurities is key to designing a robust purification strategy.

Likely Impurities
  • Unreacted Phenol: The starting phenol is a likely impurity. Its higher polarity compared to the product may allow it to be purged in the mother liquor.

  • Unreacted Alkyl Halide: The alkylating agent may remain. Its volatility may allow for its removal during solvent evaporation steps.

  • Elimination By-products: If the alkyl halide is prone to elimination, alkenes may be formed. These are typically non-polar and may be selectively soluble in non-polar solvents.

  • C-Alkylated Products: In addition to the desired O-alkylation, some C-alkylation on the phenyl ring may occur, leading to isomeric impurities.[7]

Crystallization Workflow

The following diagram illustrates the general workflow for the purification of this compound by crystallization.

Crystallization_Workflow A Crude this compound B Dissolution in a minimal amount of hot solvent A->B C Hot Filtration (optional, to remove insoluble impurities) B->C D Slow Cooling to induce crystallization C->D E Crystal Maturation (aging) D->E F Isolation by Filtration E->F G Washing with cold solvent F->G H Drying under vacuum G->H I Pure Crystalline Product H->I

Caption: General workflow for the purification of this compound.

Detailed Protocol: Purification of this compound

This protocol describes a general method for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary screening experiments.

Materials and Equipment
  • Crude this compound

  • Selected crystallization solvent(s)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., for 10 g of crude product, start with 20-30 mL of solvent).

    • Gently heat the mixture while stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a funnel and a receiving flask.

    • Quickly filter the hot solution through a fluted filter paper into the preheated receiving flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent contamination and slow down cooling.

    • For optimal crystal growth, avoid disturbing the solution during the initial cooling phase.

    • Once the solution has reached room temperature, you can further increase the yield by cooling the flask in an ice bath for 30-60 minutes.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Ensure the filter paper is wetted with the cold crystallization solvent before pouring the crystal slurry.

  • Washing:

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

    • It is crucial to use cold solvent to minimize the loss of the desired product.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, a vacuum desiccator can be used.

Purity Assessment: Analytical Methods

The purity of the final crystalline product should be assessed using appropriate analytical techniques.

Analytical MethodPurposeKey Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) To quantify the purity of the compound and detect any soluble impurities.Peak area percentage of the main component, presence of impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities.Detection of residual solvents and volatile by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any structural isomers or impurities.Chemical shifts, integration values, and absence of impurity signals.
Melting Point Analysis A sharp melting point range close to the literature value is indicative of high purity.A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Common Crystallization Issues

IssuePossible CauseSuggested Solution
Oiling out The compound's solubility is too high at the crystallization temperature, or the solution is supersaturated.Add a small amount of a "good" solvent to the hot solution, or use a different solvent system.
No crystal formation The solution is not sufficiently supersaturated, or nucleation is inhibited.Scratch the inside of the flask with a glass rod, add a seed crystal, or cool the solution further.
Poor recovery Too much solvent was used, or the compound has significant solubility even at low temperatures.Reduce the amount of solvent used for dissolution, or consider an anti-solvent crystallization approach.
Colored product Colored impurities are present.Add a small amount of activated carbon to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

The purification of this compound by crystallization is a highly effective method for achieving the high purity required for pharmaceutical applications. A systematic approach to solvent selection, coupled with an understanding of potential impurities, is essential for developing a robust and reproducible protocol. The detailed procedures and troubleshooting guide provided in this document serve as a valuable resource for scientists and researchers in the field of drug development and organic synthesis.

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemsrc. (2025, August 21). 2-Methyl-2-phenylpropanoic acid | CAS#:826-55-1.
  • Google Patents. (n.d.). US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof.
  • Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). The Williamson Ether Synthesis.

Sources

Application Note: A Comprehensive Guide to the HPLC Analysis of 2-Methyl-2-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and scientifically grounded guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methyl-2-phenoxypropanoic acid. In the realms of pharmaceutical development and quality control, precise and robust analytical methods are paramount. This document outlines a comprehensive approach, encompassing both achiral and chiral separation methodologies, to ensure the accurate quantification and purity assessment of this compound. The protocols herein are developed with a focus on scientific integrity, providing not just procedural steps but also the underlying rationale for key experimental choices. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a reliable and validated method for the analysis of this compound.

Introduction: The Significance of this compound Analysis

This compound, a notable carboxylic acid derivative, serves as a significant building block in the synthesis of various organic molecules, including potential pharmaceutical agents. Its structural motif is found in compounds investigated for a range of biological activities. As with any active pharmaceutical ingredient (API) or intermediate, the development of a robust, accurate, and precise analytical method is a critical step in ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose due to its high resolution, sensitivity, and versatility.

This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. Recognizing the potential for stereoisomerism in this class of molecules, this guide also provides a comprehensive protocol for the chiral separation of its enantiomers, a crucial consideration in modern drug development where the therapeutic activity and toxicological profiles of enantiomers can differ significantly.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful HPLC method.

PropertyValueSource
Synonyms 2-Phenylisobutyric acid, α,α-Dimethylphenylacetic acid[1]
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
Physical State Solid[2]
Predicted pKa ~4.39
Solubility Sparingly soluble in water; soluble in organic solvents like methanol and acetonitrile.
UV Absorbance Expected in the low UV region (210-230 nm) due to the phenyl group.[3]

The carboxylic acid moiety with a predicted pKa of approximately 4.39 dictates that the mobile phase pH must be controlled to ensure the analyte is in a single, non-ionized state for optimal retention and peak shape in reversed-phase chromatography.

Achiral HPLC Analysis: A Validated Method for Quantification

This section details a robust RP-HPLC method for the routine quantification of this compound. The causality behind the selection of each parameter is explained to provide a deeper understanding of the method's mechanics.

Chromatographic Conditions and Rationale
ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the non-polar phenyl group of the analyte. The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0, 20 mM) (50:50, v/v)Acetonitrile is a common organic modifier providing good peak shape and elution strength. The acidic phosphate buffer (pH 3.0) ensures that the carboxylic acid group (pKa ~4.39) is fully protonated, leading to consistent retention and symmetrical peaks.[4][5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable timeframe.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection Wavelength 225 nmThe phenyl group in the analyte exhibits UV absorbance. A wavelength of 225 nm is chosen to provide good sensitivity, based on data from structurally similar compounds.[4]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape is not compromised by solvent effects.
Experimental Workflow for Achiral Analysis

Achiral_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing std_prep Standard Preparation hplc_system HPLC System Setup std_prep->hplc_system Calibrant smp_prep Sample Preparation smp_prep->hplc_system Analyte injection Inject Standard/Sample hplc_system->injection chromatogram Obtain Chromatogram injection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Workflow for the achiral HPLC analysis of this compound.

Step-by-Step Protocol: Achiral Analysis

A. Reagents and Materials

  • This compound reference standard (e.g., from Simson Pharma Limited, Sigma-Aldrich)[2]

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

B. Preparation of Mobile Phase (20 mM Phosphate Buffer, pH 3.0)

  • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing the filtered buffer with acetonitrile in a 50:50 (v/v) ratio.

  • Degas the mobile phase by sonication or vacuum filtration.

C. Preparation of Standard Solution (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

D. Preparation of Sample Solution

  • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

E. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (see Section 3.4).

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of the analyte in the sample using the peak areas.

Method Validation Protocol (as per ICH Q2(R2) Guidelines)

A robust analytical method is a self-validating system. The following protocol outlines the key parameters for validating the achiral HPLC method.[4]

A. System Suitability

  • Procedure: Inject the standard solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

B. Specificity

  • Procedure: Inject the diluent, a placebo (if applicable), and the sample solution.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte peak.

C. Linearity

  • Procedure: Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the nominal concentration). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

D. Accuracy

  • Procedure: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

E. Precision

  • Repeatability (Intra-day precision): Analyze six replicate sample preparations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for the results should be ≤ 2.0%.

F. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Procedure: Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions. LOD is typically S/N ≥ 3, and LOQ is S/N ≥ 10.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

G. Robustness

  • Procedure: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.

Chiral HPLC Analysis: Resolving the Enantiomers

The presence of a stereocenter in this compound necessitates a chiral separation method for enantiomeric purity assessment. This section explores a common approach for the chiral resolution of 2-arylpropionic acids.

The Challenge of Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation on standard HPLC columns impossible. Chiral separation is achieved by creating a diastereomeric interaction with a chiral selector, which can be either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).[6][7]

Chiral HPLC Method using a Chiral Stationary Phase

The use of a CSP is often the preferred method for direct chiral separations due to its convenience and reproducibility. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for resolving a wide range of chiral compounds, including 2-arylpropionic acids.[7]

ParameterRecommended ConditionJustification
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak AD-RH), 4.6 x 150 mm, 5 µmThis polysaccharide-based CSP is known to provide excellent enantioselectivity for 2-arylpropionic acids under reversed-phase conditions.[7]
Mobile Phase Acetonitrile:0.1% Trifluoroacetic Acid (TFA) in water (v/v)The mobile phase composition will need to be optimized to achieve baseline separation. The acidic modifier (TFA) is crucial for protonating the carboxylic acid group and improving peak shape. The ratio of acetonitrile to the aqueous phase will control the retention and resolution. A typical starting point would be 60:40 (v/v).
Flow Rate 0.8 mL/minA slightly lower flow rate compared to achiral analysis can improve resolution on chiral columns.
Column Temperature 25 °CTemperature can significantly affect chiral separations. A controlled room temperature is a good starting point for method development.
Detection Wavelength 225 nmSame as for the achiral method.
Injection Volume 5 µLSmaller injection volumes are often preferred in chiral separations to avoid column overload and loss of resolution.
Logical Flow for Chiral Method Development

Chiral_Dev_Flow start Start: Racemic Standard csp_selection Select Chiral Stationary Phase (CSP) start->csp_selection initial_conditions Initial Mobile Phase Screening (e.g., Acetonitrile/TFA-Water) csp_selection->initial_conditions eval_resolution Evaluate Enantiomeric Resolution initial_conditions->eval_resolution optimize_mp Optimize Mobile Phase Composition (% Acetonitrile) eval_resolution->optimize_mp Resolution < 1.5 optimize_temp Optimize Column Temperature eval_resolution->optimize_temp Resolution ≥ 1.5 optimize_flow Optimize Flow Rate eval_resolution->optimize_flow Further Optimization final_method Final Validated Chiral Method eval_resolution->final_method Baseline Separation Achieved optimize_mp->eval_resolution optimize_temp->eval_resolution optimize_flow->eval_resolution

Caption: Logical flow for the development of a chiral HPLC separation method.

Step-by-Step Protocol: Chiral Analysis

A. Reagents and Materials

  • Racemic this compound

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Water (HPLC grade)

B. Preparation of Mobile Phase

  • Prepare the aqueous component by adding 1 mL of TFA to 1000 mL of HPLC grade water (0.1% TFA).

  • Prepare the mobile phase by mixing the aqueous component with acetonitrile in the desired ratio (e.g., 40:60, v/v).

  • Degas the mobile phase.

C. Preparation of Racemic Standard Solution (e.g., 200 µg/mL)

  • Accurately weigh approximately 10 mg of racemic this compound.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

D. Chromatographic Analysis

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved (this may take longer than for achiral columns).

  • Inject the racemic standard solution.

  • Monitor the chromatogram for the separation of the two enantiomers.

  • If baseline separation (resolution ≥ 1.5) is not achieved, systematically optimize the mobile phase composition (e.g., vary the percentage of acetonitrile), column temperature, and flow rate as outlined in the logical flow diagram.

  • Once the method is optimized, it should be validated for parameters such as specificity, precision, linearity, and LOQ for the minor enantiomer.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the HPLC analysis of this compound. By presenting detailed protocols for both achiral quantification and chiral separation, this guide equips researchers and analytical scientists with the necessary tools to ensure the quality and purity of this important compound. The emphasis on the rationale behind experimental choices and the inclusion of a thorough method validation protocol underscores the commitment to producing reliable and reproducible analytical data, a cornerstone of scientific integrity in pharmaceutical development.

References

  • Ye, J., Yu, W., Rong, Y., Guo, X., & Zeng, S. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive.
  • Thomason, M. J., Hung, Y. F., Rhys-Williams, W., Hanlon, G. W., & Lloyd, A. W. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765-1774. [Link]
  • Zhang, L., Yu, W., Rong, Y., Guo, X., Ye, J., Shen, Z., & Zeng, S. (2014). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. Analytical Methods, 6(16), 6351-6359. [Link]
  • Smet, E., Staelens, L., Vander Heyden, Y., Baeyens, W. R., Aboul-Enein, H. Y., van der Weken, G., & García-Campaña, A. M. (2001). Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. Chirality, 13(9), 556-567. [Link]
  • ResearchGate. (n.d.). (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid.
  • PubChem. (n.d.). 2-Phenylisobutyric acid.
  • SIELC Technologies. (n.d.). Separation of 2-Methylpropanoic acid on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 2-Phenylpropionic acid.
  • ResearchGate. (n.d.). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
  • AIP Publishing. (2023). Phenylpropiolic acid isolated in cryogenic nitrogen and xenon matrices: NIR and UV-induced study.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Klímová, H., & Sklubalová, Z. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 37-42. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-Methyl-2-phenoxypropanoic Acid in the Synthesis of Third-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 2-Methyl-2-phenoxypropanoic acid as a critical starting material in the synthesis of advanced antihistamines. The primary focus is its role in the synthesis of Fexofenadine, a widely used non-sedating H1 receptor antagonist.[1][2] We will explore the underlying chemical principles, provide validated, step-by-step laboratory protocols for the key transformations, and discuss process optimization, analytical validation, and essential safety considerations. The core of this synthesis relies on a robust Friedel-Crafts acylation reaction to construct the central ketone precursor of Fexofenadine.[3][4]

Introduction: The Significance of this compound

The evolution of antihistamines from first-generation sedating agents to modern, non-drowsy alternatives has been driven by sophisticated synthetic chemistry. Fexofenadine, the active carboxylic acid metabolite of terfenadine, represents a pinnacle of this evolution, offering potent therapeutic benefits without the cardiotoxic risks associated with its parent drug.[5]

The molecular scaffold of Fexofenadine requires the precise assembly of several key fragments. This compound serves as an advanced and strategic building block for constructing the α,α-dimethyl benzeneacetic acid portion of the final molecule. Its structure provides the necessary gem-dimethyl group and the phenoxy moiety which, through a key Friedel-Crafts acylation reaction, is used to form a critical carbon-carbon bond, building the core skeleton of the drug. Various synthetic strategies for Fexofenadine exist, but many converge on the formation of a key ketone intermediate derived from a phenylpropionic acid precursor.[6][7][8]

This guide focuses on the fundamental transformation of this compound into this key ketone intermediate, a cornerstone of the Fexofenadine synthesis.

The Core Synthetic Pathway: Friedel-Crafts Acylation

The primary utility of this compound in this context is its conversion into a highly reactive electrophile, which is then used to acylate an aromatic ring. This process occurs in two main stages:

  • Activation: The carboxylic acid is converted into a more reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.

  • C-C Bond Formation: The resulting 2-Methyl-2-phenoxypropanoyl chloride undergoes a Friedel-Crafts acylation with a suitable aromatic substrate in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[3][9]

Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[10]

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon highly electrophilic. This complex then dissociates to form a resonance-stabilized acylium ion. This acylium ion is the potent electrophile that drives the reaction.[4][10]

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. The AlCl₃ catalyst is regenerated in the process, although in practice, it forms a complex with the product ketone and more than a stoichiometric amount is often required.[4]

Overall Synthetic Transformation

The diagram below outlines the key transformation from the starting acid to the ketone intermediate, which is a precursor for Fexofenadine.

G cluster_start Starting Material cluster_activation Activation Step cluster_acylation Friedel-Crafts Acylation Start This compound AcidChloride 2-Methyl-2-phenoxypropanoyl chloride Start->AcidChloride SOCl₂ or (COCl)₂ Anhydrous Solvent Ketone Key Ketone Precursor (e.g., 2-(4-(2-methyl-2-phenoxypropanoyl)phenyl)...) AcidChloride->Ketone 1. Aromatic Substrate, Anhydrous AlCl₃ 2. Aqueous Workup

Caption: Key synthetic steps from starting acid to ketone precursor.

Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a well-equipped laboratory with a certified chemical fume hood.[11]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98%Sigma-AldrichEnsure it is dry before use.
Thionyl Chloride (SOCl₂)Reagent Grade, ≥99%Loba ChemieHighly corrosive and water-reactive. Handle with extreme care under an inert atmosphere.[12]
Anhydrous Aluminum Chloride (AlCl₃)≥99.9%Sigma-AldrichHighly hygroscopic. Weigh and dispense quickly in a dry environment.
Dichloromethane (DCM), AnhydrousHPLC Grade, DriSolvMajor SuppliersUse a freshly opened bottle or dry over molecular sieves.
Benzene (or other aromatic substrate)Anhydrous, ≥99.8%Major SuppliersCarcinogenic. Handle with appropriate engineering controls.
Hydrochloric Acid (HCl)ConcentratedMajor SuppliersCorrosive.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeMajor SuppliersUsed for neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeMajor SuppliersUsed as a drying agent.
Protocol 1: Synthesis of 2-Methyl-2-phenoxypropanoyl Chloride
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet/bubbler, and a rubber septum.

  • Charging Reagents: In the flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 3 M concentration).

  • Reaction: Place the flask under a positive pressure of nitrogen. Through the septum, slowly add thionyl chloride (1.5 eq) dropwise via syringe at room temperature. Causality Note: Thionyl chloride is used in excess to drive the reaction to completion. The reaction produces HCl and SO₂ gas, which must be vented safely through the bubbler into a scrubbing solution (e.g., NaOH solution).

  • Heating: After the initial effervescence subsides, heat the reaction mixture to a gentle reflux (approx. 40°C) for 2-3 hours.

  • Completion: The reaction is complete when gas evolution ceases. The resulting solution of 2-Methyl-2-phenoxypropanoyl chloride is typically used directly in the next step without purification.

Protocol 2: Friedel-Crafts Acylation
  • Setup: In a separate, larger, flame-dried three-neck flask with a stir bar, nitrogen inlet, and thermometer, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM.

  • Cooling: Cool the AlCl₃ suspension to 0°C using an ice-water bath. Causality Note: The initial phase of the reaction is highly exothermic. Cooling is essential to control the reaction rate and prevent side reactions.[10]

  • Acyl Chloride Addition: Slowly add the solution of 2-Methyl-2-phenoxypropanoyl chloride (from Protocol 1) to the AlCl₃ suspension dropwise, maintaining the internal temperature below 5°C.

  • Aromatic Substrate Addition: After the addition is complete, add the aromatic substrate (e.g., Benzene, 1.0 eq) dissolved in a small amount of anhydrous DCM dropwise, again keeping the temperature below 5°C.

  • Reaction Progression: Once all reagents are added, allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Work-up (Quenching):

    • CRITICAL STEP: Cool the reaction mixture back down to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. This is a highly exothermic and hazardous step that releases HCl gas and must be done in a fume hood. [10]

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine all organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ketone product can then be purified by column chromatography or recrystallization.

Experimental Workflow Diagram

G cluster_prep Step A: Acid Chloride Formation cluster_reaction Step B: Friedel-Crafts Reaction cluster_workup Step C: Work-up & Purification A1 Dissolve Acid in DCM A2 Add Thionyl Chloride (SOCl₂) A1->A2 A3 Reflux for 2-3 hours A2->A3 A4 Solution of Acyl Chloride (Use directly) A3->A4 B2 Add Acyl Chloride Solution A4->B2 Transfer B1 Prepare AlCl₃ suspension in DCM (0°C) B1->B2 B3 Add Aromatic Substrate B2->B3 B4 Stir at RT until complete B3->B4 C1 Quench on Ice/HCl B4->C1 Proceed to Work-up C2 Extract with DCM C1->C2 C3 Wash (H₂O, NaHCO₃, Brine) C2->C3 C4 Dry (MgSO₄) & Concentrate C3->C4 C5 Purify (Chromatography) C4->C5

Caption: Laboratory workflow for the synthesis of the ketone intermediate.

Analytical Characterization

Validation of the intermediate and final product is crucial. High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring reaction progress and assessing the purity of Fexofenadine and its precursors.[13]

Typical HPLC Conditions
ParameterTypical ValueSource
Column C18 reverse-phase, e.g., Hypersil BDS C-18 (250 x 4.6 mm, 5 µm)[14]
Mobile Phase Mixture of an acidic phosphate buffer and an organic solvent (e.g., Methanol or Acetonitrile) in a 60:40 ratio.[14]
Flow Rate 1.0 - 1.5 mL/min[14][15]
Detection UV at 215-220 nm[14][15][16]
Temperature Ambient (e.g., 25°C)[16]
Internal Std. Lisinopril can be used for quantitative analysis.[14]

Note: Method development and validation are required for specific intermediates.

Other Analytical Techniques
  • ¹H and ¹³C NMR: To confirm the structure of the ketone product by identifying characteristic peaks for aromatic protons, the carbonyl carbon, and the gem-dimethyl groups.

  • FT-IR Spectroscopy: To identify the characteristic C=O stretch of the newly formed ketone (typically ~1680 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[5]

Safety Precautions and Protocols

Working with the reagents for this synthesis demands strict adherence to safety protocols.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly toxic, corrosive, and reacts violently with water to release toxic HCl and SO₂ gas.[17] Causes severe skin burns and eye damage.[12][17]

    • Handling: Always handle in a certified chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and heavy-duty gloves (e.g., neoprene or rubber).[17][18][19] Ensure an eyewash station and safety shower are immediately accessible.[18]

    • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials. Containers must be kept tightly sealed.[17]

    • Disposal: Quench excess thionyl chloride very slowly by adding it to a large volume of a stirred, cooled basic solution (like sodium carbonate). All waste must be disposed of as hazardous waste according to institutional guidelines.[18]

  • Aluminum Chloride (AlCl₃):

    • Hazards: Corrosive and reacts violently with water in a highly exothermic reaction, releasing HCl gas.

    • Handling: Handle in a fume hood. Avoid inhalation of dust. Wear the same level of PPE as for thionyl chloride. Weigh and transfer quickly to minimize exposure to atmospheric moisture.

    • Work-up: The quenching process is extremely hazardous. Always add the reaction mixture to ice/acid, never the other way around. Perform this step slowly, with efficient stirring and cooling.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of Fexofenadine. The conversion of this acid to its corresponding acyl chloride, followed by a robust Friedel-Crafts acylation, provides an effective method for constructing the core ketone intermediate of the drug. While the reaction is powerful, it involves highly reactive and hazardous materials, mandating rigorous adherence to safety protocols. The procedures and insights provided in this guide offer a solid foundation for researchers to successfully and safely utilize this pathway in antihistamine development and other related synthetic applications.

References

  • Synthesis of Fexofenadin | PPT. (n.d.). Slideshare.
  • An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride. (2019). ResearchGate.
  • Navigating the Synthesis of Fexofenadine Hydrochloride: The Role of Methyl 2-methyl-2-phenylpropanoate. (n.d.).
  • The synthesis of fexofenadine. (2018). ResearchGate.
  • Saeed, A., et al. (2020). Synthesis of anti-allergic drugs. PubMed Central (PMC), NIH.
  • Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (n.d.). Google Patents.
  • THIONYL CHLORIDE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Fexofenadine. (2023). StatPearls, NCBI Bookshelf, NIH.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • The synthetic method of the intermediate of fexofenadine. (n.d.). Google Patents.
  • Additional Information Virupaksha Laboratories Pvt. Ltd. (UNIT – II). (n.d.).
  • Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. (n.d.).
  • A Review of Different Analytical Techniques for Fexofenadine Hydrochloride and Montelukast Sodium in Different Matrices. (2019). PubMed.
  • Chapter 4 Fexofenadine Hydrochloride. (2018). ResearchGate.
  • Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. (2013). Drexel University.
  • Synthetic method of fexofenadine intermediate. (n.d.). Patsnap.
  • Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH.
  • Determination of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form By Reverse Phase High Performance Liquid Chromatography Method. (2016). Scholars Research Library.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). PubMed Central (PMC), NIH.
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
  • Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. (n.d.). Google Patents.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). MDPI.

Sources

Application Notes and Protocols for the Synthesis of Fexofenadine Utilizing 2-Methyl-2-phenylpropanoic Acid as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexofenadine, a widely used second-generation antihistamine, is a cornerstone in the management of allergic rhinitis and chronic idiopathic urticaria. Its non-sedating properties make it a preferred choice over first-generation antihistamines. The synthesis of fexofenadine is a multi-step process, with a critical precursor being 2-methyl-2-phenylpropanoic acid , also known as α,α-dimethylphenylacetic acid . This document provides a detailed guide to the synthesis of fexofenadine, focusing on the pivotal role of this precursor.

Note on Precursor Nomenclature: While the topic specified "2-Methyl-2-phenoxypropanoic acid," extensive review of the scientific literature indicates that the primary precursor for this synthetic route is 2-methyl-2-phenylpropanoic acid (α,α-dimethylphenylacetic acid). This guide will proceed with the scientifically documented precursor.

The synthetic pathway described herein is a robust and commonly employed method in pharmaceutical manufacturing. It involves a sequence of well-established organic reactions, including esterification, Friedel-Crafts acylation, reduction, N-alkylation, and hydrolysis. Each step is critical for achieving a high yield and purity of the final active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The synthesis of fexofenadine from 2-methyl-2-phenylpropanoic acid can be broadly categorized into the following key stages:

  • Esterification: The carboxylic acid group of 2-methyl-2-phenylpropanoic acid is first protected as a methyl or ethyl ester. This is a crucial step to prevent side reactions in the subsequent Friedel-Crafts acylation.

  • Friedel-Crafts Acylation: The aromatic ring of the esterified precursor is acylated with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the four-carbon side chain necessary for the final fexofenadine structure.[1][2]

  • Reduction of the Ketone: The keto group introduced during the acylation step is selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄).[3][4]

  • N-Alkylation: The chlorinated intermediate is then reacted with α,α-diphenyl-4-piperidinemethanol, also known as azacyclonol, to form the piperidine ring linkage.

  • Hydrolysis and Salt Formation: The final step involves the hydrolysis of the ester group to the carboxylic acid, yielding fexofenadine. This is often followed by salt formation with hydrochloric acid to produce the more stable and commonly used fexofenadine hydrochloride.[1][3]

Visualizing the Synthesis Workflow

Fexofenadine_Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product start 2-Methyl-2-phenylpropanoic Acid esterification Step 1: Esterification start->esterification Methanol/Ethanol, H₂SO₄ acylation Step 2: Friedel-Crafts Acylation esterification->acylation 4-Chlorobutyryl Chloride, AlCl₃ reduction Step 3: Ketone Reduction acylation->reduction NaBH₄ alkylation Step 4: N-Alkylation reduction->alkylation Azacyclonol hydrolysis Step 5: Hydrolysis alkylation->hydrolysis NaOH, then HCl end_product Fexofenadine HCl hydrolysis->end_product

Caption: A high-level overview of the synthetic workflow from the starting precursor to the final fexofenadine HCl product.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 2-methyl-2-phenylpropanoate (Esterification)

This initial step protects the carboxylic acid functionality to prevent it from reacting with the Lewis acid in the subsequent Friedel-Crafts acylation.

Materials:

Reagent/SolventMolar Mass ( g/mol )Purity
2-Methyl-2-phenylpropanoic acid164.20>98%
Methanol32.04Anhydrous
Sulfuric acid (H₂SO₄)98.08Concentrated (98%)
Diethyl ether74.12Reagent grade
Saturated Sodium Bicarbonate (NaHCO₃) solution--
Anhydrous Magnesium Sulfate (MgSO₄)120.37-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-2-phenylpropanoic acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-methyl-2-phenylpropanoate.

  • Purify the product by vacuum distillation.

Part 2: Friedel-Crafts Acylation

This key step introduces the butyryl chloride side chain onto the phenyl ring of the esterified precursor. The reaction is highly regioselective, favoring acylation at the para position due to the steric hindrance of the α,α-dimethyl group.

Materials:

Reagent/SolventMolar Mass ( g/mol )Purity
Methyl 2-methyl-2-phenylpropanoate178.23>99%
4-Chlorobutyryl chloride141.00>98%
Anhydrous Aluminum Chloride (AlCl₃)133.34>99%
Dichloromethane (DCM)84.93Anhydrous
Hydrochloric Acid (HCl)36.46Concentrated
Ice--

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a stirrer, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to -5 to 0 °C using an ice-salt bath.

  • Slowly add 4-chlorobutyryl chloride to the cooled suspension with vigorous stirring.

  • Add a solution of methyl 2-methyl-2-phenylpropanoate in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.[2]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 5-8 hours.

  • Quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, 10% sodium hydroxide solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Part 3: Ketone Reduction

The carbonyl group of the acylated intermediate is selectively reduced to a secondary alcohol.

Materials:

Reagent/SolventMolar Mass ( g/mol )Purity
Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate282.76>98%
Sodium Borohydride (NaBH₄)37.83>98%
Methanol32.04Reagent grade
Acetic Acid60.05Glacial

Procedure:

  • Dissolve the keto-ester intermediate in methanol in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride portion-wise, keeping the temperature below 10 °C.[4]

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of acetic acid until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the hydroxyl-chloro intermediate.

Part 4: N-Alkylation with Azacyclonol

This step couples the piperidine moiety to the side chain, forming a key intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )Purity
Methyl 2-[4-(4-chloro-1-hydroxybutyl)phenyl]-2-methylpropanoate298.80>98%
Azacyclonol (α,α-diphenyl-4-piperidinemethanol)267.38>98%
Potassium Bicarbonate (KHCO₃)100.12>99%
Potassium Iodide (KI)166.00>99%
Toluene92.14Anhydrous

Procedure:

  • To a solution of the hydroxyl-chloro intermediate in toluene, add azacyclonol, potassium bicarbonate, and a catalytic amount of potassium iodide.

  • Heat the mixture to reflux and maintain for 24-36 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 5: Hydrolysis to Fexofenadine and Salt Formation

The final steps involve the saponification of the methyl ester to the carboxylic acid and subsequent conversion to the hydrochloride salt.

Materials:

Reagent/SolventMolar Mass ( g/mol )Purity
Methyl 2-[4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]-2-methylpropanoate531.73>98%
Sodium Hydroxide (NaOH)40.00Reagent grade
Methanol32.04Reagent grade
Water18.02Deionized
Hydrochloric Acid (HCl)36.46Concentrated
Acetone58.08Reagent grade

Procedure:

  • Dissolve the ester intermediate in a mixture of methanol and a 10-15% aqueous sodium hydroxide solution.[5]

  • Heat the mixture to reflux for 3-5 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and adjust the pH to 5-6 with dilute hydrochloric acid or acetic acid to precipitate the fexofenadine base as a white solid.[6]

  • Filter the solid, wash with water, and dry under vacuum.

  • For the hydrochloride salt, suspend the fexofenadine base in a suitable solvent like acetone and add a calculated amount of concentrated hydrochloric acid.

  • Stir the mixture until a clear solution is obtained, then allow it to crystallize.

  • Filter the fexofenadine hydrochloride crystals, wash with cold acetone, and dry under vacuum.

Mechanistic Insights: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of this synthesis. Its mechanism involves the formation of a highly electrophilic acylium ion.

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride 4-Chlorobutyryl Chloride AcyliumIon Acylium Ion (Electrophile) + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AromaticRing Methyl 2-methyl-2-phenylpropanoate SigmaComplex Arenium Ion Intermediate (Sigma Complex) AromaticRing->SigmaComplex + Acylium Ion Product Acylated Product SigmaComplex->Product - H⁺ (regenerates AlCl₃)

Caption: Mechanism of the Friedel-Crafts acylation step in fexofenadine synthesis.

The Lewis acid, AlCl₃, coordinates to the chlorine atom of 4-chlorobutyryl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[7][8] This potent electrophile is then attacked by the electron-rich aromatic ring of the esterified precursor. The resulting intermediate, a sigma complex or arenium ion, loses a proton to restore aromaticity, yielding the acylated product and regenerating the Lewis acid catalyst.

Data Summary and Yields

The following table summarizes typical yields for each step of the fexofenadine synthesis. Actual yields may vary depending on reaction scale and optimization of conditions.

StepReactionTypical Yield (%)
1Esterification90-95%
2Friedel-Crafts Acylation75-85%
3Ketone Reduction85-95%
4N-Alkylation80-90%
5Hydrolysis85-95%
Overall - ~45-65%

Conclusion

The synthesis of fexofenadine from 2-methyl-2-phenylpropanoic acid is a well-defined and scalable process that is fundamental to the pharmaceutical production of this important antihistamine. A thorough understanding of each reaction step, careful control of reaction parameters, and appropriate purification techniques are essential for obtaining fexofenadine in high yield and purity, meeting the stringent requirements for active pharmaceutical ingredients. The protocols and insights provided in this document serve as a comprehensive guide for researchers and professionals in the field of drug development and manufacturing.

References

  • WO 2007/007347 A1, Industrial process of fexofenadine hydrochloride with controlled side products.
  • Process for the preparation of fexofenadine and of intermediates used therein.
  • CN103333100A, Synthetic process of fexofenadine hydrochloride.
  • WO2004067511A1, Process for the preparation of fexofenadine.
  • CN106380441B, Synthetic method of fexofenadine intermediate.
  • US9403770B2, Process for preparing fexofenadine.
  • CN101671292B, Synthetic method of fexofenadine hydrochloride.
  • CN112661693A, Preparation method of fexofenadine.
  • PROCESSES FOR THE PRODUCTION OF FEXOFENADINE.
  • The synthesis of fexofenadine.
  • EAS Reactions (3)
  • Friedel-Crafts acyl

Sources

Application Notes and Protocols for the Esterification of 2-Methyl-2-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2-phenoxypropanoic acid is a carboxylic acid of significant interest in medicinal chemistry and drug development. Its derivatives, particularly its esters, are valuable intermediates in the synthesis of various biologically active molecules. The structure of this acid, featuring a sterically hindered quaternary carbon atom adjacent to the carboxyl group, presents a notable challenge for chemical transformations such as esterification. Standard esterification methods may proceed slowly or result in low yields due to this steric hindrance.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective esterification of this compound. We will delve into the mechanistic rationale behind selecting appropriate esterification protocols, compare different methodologies, and provide detailed, step-by-step experimental procedures.

Comparative Analysis of Esterification Methodologies

The choice of an esterification method is critical for achieving high yields and purity, especially when dealing with sterically hindered substrates. Below is a comparative analysis of three common and effective methods for the esterification of this compound.

Method Key Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Alcohol (in excess), Strong Acid Catalyst (e.g., H₂SO₄)RefluxSimple, inexpensive reagents.Equilibrium-limited, may require harsh conditions, potentially low yield for hindered acids.
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalyst)Mild, room temperatureHigh yields for sterically hindered substrates, mild conditions.[1][2]Formation of urea byproduct can complicate purification.[2]
Mitsunobu Reaction Alcohol, Triphenylphosphine (PPh₃), DEAD or DIADMild, typically 0 °C to room temperatureMild conditions, high yields, stereochemical inversion of the alcohol (if chiral).[3][4]Stoichiometric phosphine oxide byproduct can be difficult to remove.[5]

Mechanistic Insights

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing esterification reactions.

Fischer-Speier Esterification Mechanism

This is a classic acid-catalyzed equilibrium reaction.[6][7] The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.[6]

Fischer_Esterification Carboxylic_Acid This compound Protonated_Carbonyl Protonated Carbonyl (Activated) Carboxylic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Product Protonated_Ester->Ester - H⁺

Caption: Fischer-Speier Esterification Mechanism.

Steglich Esterification Mechanism

The Steglich esterification utilizes a carbodiimide (DCC or EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[8] The nucleophilic catalyst, DMAP, then attacks this intermediate to form an even more reactive acylpyridinium species, which readily reacts with the alcohol.[1][8]

Steglich_Esterification Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP Ester Ester Product O_Acylisourea->Ester + Alcohol Acylpyridinium->Ester + Alcohol - DMAP DCU Dicyclohexylurea (DCU) DCC DCC DMAP DMAP Alcohol Alcohol

Caption: Steglich Esterification Mechanism.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale provided.

Protocol 1: Steglich Esterification of this compound

This method is highly recommended for the esterification of sterically hindered acids due to its mild reaction conditions and high yields.[2][8]

Materials and Reagents

Reagent Molar Mass ( g/mol ) Amount Molar Equivalents
This compound180.201.80 g1.0
Alcohol (e.g., Ethanol)46.070.69 g (0.88 mL)1.5
Dicyclohexylcarbodiimide (DCC)206.332.27 g1.1
4-Dimethylaminopyridine (DMAP)122.170.12 g0.1
Dichloromethane (DCM)-50 mL-

Procedure

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.80 g, 10 mmol) and 4-dimethylaminopyridine (0.12 g, 1 mmol).

  • Dissolve the solids in anhydrous dichloromethane (50 mL).

  • Add the alcohol (e.g., ethanol, 0.69 g, 15 mmol) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (2.27 g, 11 mmol) in a small amount of anhydrous DCM. The addition should be done portion-wise over 5-10 minutes to control any potential exotherm.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[2]

Workup and Purification

  • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Mitsunobu Reaction for Esterification

The Mitsunobu reaction is another excellent choice for esterification under mild conditions, particularly when dealing with sensitive substrates.[3][9]

Materials and Reagents

Reagent Molar Mass ( g/mol ) Amount Molar Equivalents
This compound180.201.80 g1.0
Alcohol (e.g., Benzyl Alcohol)108.141.30 g (1.24 mL)1.2
Triphenylphosphine (PPh₃)262.293.15 g1.2
Diisopropyl azodicarboxylate (DIAD)202.212.43 g (2.45 mL)1.2
Anhydrous Tetrahydrofuran (THF)-60 mL-

Procedure

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.80 g, 10 mmol), the alcohol (e.g., benzyl alcohol, 1.30 g, 12 mmol), and triphenylphosphine (3.15 g, 12 mmol) in anhydrous THF (60 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (2.43 g, 12 mmol) dropwise to the stirred solution over a period of 15-20 minutes. A color change is typically observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction by TLC.

Workup and Purification

  • Remove the solvent under reduced pressure.

  • The primary challenge in the Mitsunobu workup is the removal of triphenylphosphine oxide and the hydrazine byproduct.[5] Column chromatography on silica gel is the most common method for purification.

  • Dissolve the crude residue in a minimal amount of dichloromethane and load it onto a silica gel column.

  • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired ester from the byproducts.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • DCC is a potent skin sensitizer. Handle with extreme care.

  • DIAD and DEAD are potentially explosive and should be handled with care. Avoid heating and friction.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Visualization of Experimental Workflow

Experimental_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Acid This compound Mixing Combine Reagents in Flask Acid->Mixing Alcohol Alcohol Alcohol->Mixing Coupling_Reagents Coupling Reagents (e.g., DCC/DMAP or PPh₃/DIAD) Addition Slow Addition of Activating Agent Coupling_Reagents->Addition Solvent Anhydrous Solvent Solvent->Mixing Cooling Cool to 0 °C Mixing->Cooling Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Filtration Filtration (for Steglich) Stirring->Filtration Steglich Washing Aqueous Washes Stirring->Washing Filtration->Washing Drying Dry Organic Layer Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization NMR, IR, Mass Spectrometry Purification->Characterization

Sources

Application Notes and Protocols for the Development of 2-Methyl-2-phenoxypropanoic Acid as a Novel Herbicide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the investigation of 2-Methyl-2-phenoxypropanoic acid as a potential novel herbicide. Drawing from established principles in weed science and synthetic chemistry, these notes offer a structured approach to the synthesis, characterization, and biological evaluation of this compound. The protocols herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data. We will explore the probable mechanism of action, provide detailed step-by-step methodologies for laboratory and greenhouse-based assays, and present a framework for data analysis and interpretation. This guide is intended to serve as a foundational resource for research groups seeking to explore new frontiers in herbicide discovery.

Introduction and Scientific Rationale

The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for new active ingredients with diverse modes of action. The aryloxyphenoxypropionate class of herbicides, which includes compounds like fluazifop-butyl and quizalofop-ethyl, has been a cornerstone of graminicide technology for decades.[1] These compounds are known inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis in grasses.

This compound represents a foundational structure within this chemical family. While many commercial herbicides feature substitutions on the phenyl ring (e.g., chlorine or trifluoromethyl groups) to enhance activity and selectivity, the study of the unsubstituted parent compound is a critical first step in understanding the fundamental structure-activity relationships (SAR) of this class. By establishing a baseline of activity for this compound, researchers can more effectively design and synthesize next-generation analogues with improved efficacy and desirable crop safety profiles.

This document will guide the user through the logical progression of herbicide discovery, from chemical synthesis to biological evaluation.

Postulated Mechanism of Action: ACCase Inhibition

Based on its structural similarity to other aryloxyphenoxypropionate herbicides, it is hypothesized that this compound acts as an inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme. ACCase catalyzes the first committed step in fatty acid biosynthesis, the carboxylation of acetyl-CoA to malonyl-CoA.[2] Inhibition of this enzyme leads to a depletion of fatty acids, which are essential for the formation of cell membranes and other vital cellular components. This ultimately results in the cessation of growth and death of susceptible plants, particularly grasses.

dot

Caption: Postulated mechanism of action for this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[3][4][5][6] This two-step process involves the deprotonation of a phenol followed by nucleophilic substitution on an alkyl halide.

Synthesis Protocol

Step 1: Formation of Sodium Phenoxide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Slowly add sodium hydroxide (1.05 eq) to the solution while stirring.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

Step 2: Williamson Ether Synthesis

  • To the solution of sodium phenoxide, add methyl 2-bromo-2-methylpropanoate (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, methyl 2-methyl-2-phenoxypropanoate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the crude ester in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with 1M HCl until a white precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Protocols for Herbicidal Efficacy Evaluation

A tiered screening approach is recommended to efficiently evaluate the herbicidal potential of this compound.

dot

Herbicidal_Screening_Workflow Start Start: Synthesized Compound Pre_Emergence Pre-Emergence Assay (Soil Application) Start->Pre_Emergence Post_Emergence Post-Emergence Assay (Foliar Application) Start->Post_Emergence Dose_Response Dose-Response Studies Pre_Emergence->Dose_Response Post_Emergence->Dose_Response Weed_Spectrum Weed Spectrum Analysis Dose_Response->Weed_Spectrum Crop_Selectivity Crop Selectivity Screening Weed_Spectrum->Crop_Selectivity Mechanism_of_Action_Study Mechanism of Action (ACCase Assay) Crop_Selectivity->Mechanism_of_Action_Study End End: Candidate Profile Mechanism_of_Action_Study->End

Caption: A tiered workflow for evaluating herbicidal candidates.

Pre-Emergence Herbicidal Assay

This assay evaluates the compound's ability to control weeds when applied to the soil before weed emergence.[1][7]

Materials:

  • Potting mix (e.g., sandy loam soil)

  • Pots or trays

  • Seeds of indicator weed species (e.g., Avena fatua (wild oat), Setaria viridis (green foxtail), Amaranthus retroflexus (redroot pigweed))

  • Synthesized this compound

  • Solvent (e.g., acetone with a surfactant)

  • Spray chamber

Protocol:

  • Fill pots with potting mix and sow seeds of the indicator species at a uniform depth.

  • Prepare a stock solution of the test compound in the solvent. Create a series of dilutions to test a range of application rates (e.g., 100, 250, 500, 1000 g a.i./ha).

  • Apply the herbicide solutions evenly to the soil surface using a calibrated spray chamber. Include a solvent-only control and an untreated control.

  • Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Water the pots as needed.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged plants and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

Post-Emergence Herbicidal Assay

This assay assesses the compound's efficacy when applied directly to the foliage of emerged weeds.[1]

Materials:

  • Same as pre-emergence assay.

Protocol:

  • Sow seeds in pots and allow them to grow to the 2-3 leaf stage.

  • Prepare herbicide solutions as described for the pre-emergence assay.

  • Apply the solutions to the foliage of the plants using a spray chamber, ensuring thorough coverage.

  • Return the plants to the greenhouse or growth chamber.

  • After 14-21 days, visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) using a 0-100% rating scale.

Parameter Pre-Emergence Assay Post-Emergence Assay
Application Timing Before weed emergenceAfter weed emergence (2-3 leaf stage)
Target SoilFoliage
Primary Endpoint Inhibition of emergence, early growthFoliar damage, growth inhibition, plant death
Typical Assessment Time 14-21 days after treatment14-21 days after treatment
In Vitro ACCase Inhibition Assay

This biochemical assay can be used to confirm the mechanism of action.[2][8][9]

Materials:

  • Partially purified ACCase enzyme from a susceptible grass species

  • Acetyl-CoA

  • ATP

  • Biotin

  • Sodium bicarbonate (containing ¹⁴C)

  • Scintillation vials and fluid

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing the ACCase enzyme, acetyl-CoA, ATP, and biotin in a suitable buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding ¹⁴C-labeled sodium bicarbonate.

  • Incubate the reaction at an optimal temperature for a set period.

  • Stop the reaction by adding acid, which will remove any unincorporated ¹⁴C-bicarbonate.

  • Measure the amount of ¹⁴C incorporated into the acid-stable product (malonyl-CoA) using a scintillation counter.

  • Calculate the concentration of the test compound required to inhibit the enzyme activity by 50% (IC₅₀).

Data Analysis and Interpretation

The data generated from these assays should be analyzed to determine key herbicidal parameters:

  • GR₅₀/ED₅₀: The dose required to cause a 50% reduction in plant growth or a 50% effect. This is a key measure of herbicidal potency.

  • Weed Control Spectrum: By testing against a range of monocot and dicot species, the spectrum of activity can be determined.

  • Crop Selectivity: Testing on important crop species (e.g., wheat, soybean, corn) will reveal any potential for selective weed control.

  • IC₅₀: The concentration of the herbicide required to inhibit the target enzyme by 50%. A low IC₅₀ value is indicative of a potent inhibitor.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial investigation of this compound as a novel herbicide. The results of these studies will establish a critical baseline of its biological activity and mechanism of action. Positive results would warrant further investigation, including the synthesis of analogues with various substitutions on the phenyl ring to explore structure-activity relationships, optimization of the formulation, and more extensive field trials. This systematic approach is fundamental to the discovery and development of the next generation of weed management solutions.

References

  • Yuhan Corp. (n.d.). Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. Google Patents.
  • Scarpino, A., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC.
  • ChemCERT. (2018). Testing for Damaging Herbicide Residues. ChemCERT.
  • Nebraska Extension Publications. (n.d.). A Quick Test for Herbicide Carry-over in the Soil.
  • Becerra-Alvarez, A. (2025). Testing for and Deactivating Herbicide Residues. OSU Extension Catalog.
  • PubChem. (n.d.). 2-Phenylisobutyric acid. National Institutes of Health.
  • USDA. (n.d.). How to Test Herbicides at Forest Tree Nurseries.
  • Ye, H., et al. (n.d.). A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase. PMC.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Yuhan Corp. (n.d.). Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. Google Patents.
  • PubChem. (n.d.). Methyl 2-methyl-2-phenylpropanoate. National Institutes of Health.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Taylor & Francis. (n.d.). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors.
  • MDPI. (n.d.). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
  • ResearchGate. (n.d.). Inhibition of Acetyl-CoA Carboxylase Isoforms by Pyridoxal Phosphate.
  • Homework.Study.com. (n.d.). How to synthesize Phenyl propyl ether using Williamson's ether synthesis.

Sources

Application Note: Chiral Separation of 2-Methyl-2-phenoxypropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the chiral separation of 2-Methyl-2-phenoxypropanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC). It delves into the underlying principles of chiral recognition on polysaccharide-based stationary phases, offers a detailed experimental protocol, and presents a systematic approach to method development and troubleshooting. The provided methodologies are designed to be robust and reproducible for both analytical and preparative scale applications.

Introduction and Significance

This compound is a chiral carboxylic acid whose enantiomers can exhibit distinct pharmacological and toxicological profiles. In the pharmaceutical industry, the separation and analysis of such chiral compounds are critical for ensuring drug safety, efficacy, and for meeting stringent regulatory requirements.[1] The differential interaction of enantiomers with biological systems necessitates the development of reliable analytical methods to resolve and quantify the individual stereoisomers. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for this purpose due to its versatility and high resolving power.[2][3][4]

This application note focuses on a robust HPLC method utilizing a polysaccharide-based CSP for the effective separation of (R)- and (S)-2-Methyl-2-phenoxypropanoic acid.

Principles of Chiral Separation

The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their broad applicability in resolving a wide range of chiral compounds.[5][6]

The primary mechanism of chiral recognition for acidic compounds like this compound on these phases involves a combination of intermolecular interactions:

  • Hydrogen Bonding: The carboxylic acid group of the analyte can form hydrogen bonds with the carbamate derivatives on the polysaccharide backbone.

  • π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking with the aromatic moieties of the chiral selector.

  • Steric Interactions: The spatial arrangement of the methyl and phenoxy groups around the chiral center leads to steric hindrance, forcing the enantiomers to adopt different conformations upon interaction with the CSP, resulting in differential retention.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the overall interaction energy.

The subtle differences in the stability of these diastereomeric complexes for the two enantiomers lead to different retention times on the column, enabling their separation.

Experimental Protocol: HPLC Method

This section provides a detailed, step-by-step protocol for the chiral separation of this compound enantiomers.

Materials and Instrumentation
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. For example, a column with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.

  • Solvents: HPLC grade n-hexane, 2-propanol (isopropanol), and trifluoroacetic acid (TFA).

  • Analyte: Racemic this compound.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-hexane, 100 mL of 2-propanol, and 1 mL of trifluoroacetic acid.

    • Mix the solvents thoroughly in a suitable container.

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system. The addition of an acidic modifier like TFA is crucial for protonating the carboxylic acid, which improves peak shape and resolution for acidic analytes on polysaccharide CSPs.[6]

  • Sample Preparation:

    • Accurately weigh 10 mg of racemic this compound.

    • Dissolve the analyte in 10 mL of the mobile phase to prepare a 1.0 mg/mL stock solution.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[6]

  • HPLC System Setup and Equilibration:

    • Install the chiral column into the HPLC system.

    • Purge the pump with the prepared mobile phase to ensure a consistent solvent composition.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved on the detector.

  • Analysis:

    • Set the UV detector to a wavelength of 230 nm.

    • Inject 10 µL of the prepared sample solution onto the column.

    • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the retention times (t R ), separation factor (α), and resolution (R s ) to evaluate the quality of the separation.[6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Mobile Phase (Hexane/IPA/TFA) S1 System Equilibration (Stable Baseline) P1->S1 P2 Sample Solution (1 mg/mL) S2 Inject Sample (10 µL) P2->S2 S1->S2 S3 Isocratic Elution S2->S3 S4 UV Detection (230 nm) S3->S4 D1 Chromatogram Acquisition S4->D1 D2 Peak Integration D1->D2 D3 Calculate α and Rs D2->D3

Caption: Workflow for the chiral HPLC separation of this compound.

Method Development and Optimization Insights

While the provided protocol is a robust starting point, optimization may be necessary depending on the specific HPLC system and column used. Here are some key parameters to consider for method development:

  • Mobile Phase Composition: The ratio of n-hexane to 2-propanol significantly influences retention times and resolution. Increasing the percentage of 2-propanol will generally decrease retention times. Fine-tuning this ratio is critical for achieving optimal separation.

  • Acidic Modifier: The concentration of TFA can impact peak shape and selectivity. Typically, a concentration between 0.05% and 0.2% is effective. Other acidic modifiers, such as formic acid or acetic acid, can also be explored.

  • Column Temperature: Adjusting the column temperature can affect the thermodynamics of the chiral recognition process. A systematic study of temperature effects (e.g., in 5 °C increments) can sometimes improve resolution.

  • Flow Rate: While 1.0 mL/min is a standard flow rate, varying it can influence column efficiency and analysis time. Lower flow rates may improve resolution but will increase the run time.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution Inappropriate mobile phase composition.Optimize the n-hexane/2-propanol ratio. Adjust the TFA concentration.
Column degradation.Replace the column.
Peak Tailing Active sites on the silica support.Ensure adequate concentration of the acidic modifier (TFA).
Sample overload.Reduce the injection volume or sample concentration.
Inconsistent Retention Times Inadequate column equilibration.Increase the equilibration time before each injection.
Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Check for pump malfunctions.
Temperature fluctuations.Use a column thermostat to maintain a constant temperature.

Conclusion

The chiral separation of this compound enantiomers is effectively achieved using High-Performance Liquid Chromatography with a polysaccharide-based chiral stationary phase. The method detailed in this application note, utilizing a normal-phase mobile phase with an acidic modifier, provides excellent resolution and peak shape. The principles and protocols outlined herein offer a solid foundation for researchers and scientists in the pharmaceutical and related industries to develop and implement reliable methods for the analysis of this and similar chiral acidic compounds.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • PubMed. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. J Chromatogr.
  • National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC.
  • BenchChem. (n.d.). Chiral Purity of (R)-2-Hydroxy-2-phenylpropanoic Acid: An In-depth Technical Guide.
  • Chromtech. (n.d.). Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations.
  • The Chiral Notebook. (n.d.). The Chiral Notebook.
  • LCGC International. (n.d.). Application Notes: Chiral.
  • BenchChem. (n.d.). Application Notes and Protocols for Analytical Methods in Chiral Compound Separation.
  • Pearson+. (2024). How might you separate enantiomers of 2-phenylpropionic acid? Study Prep.
  • BenchChem. (n.d.). Performance Evaluation of Chiral Stationary Phases for 2-Phenylpropionic Acid Enantioseparation: A Comparative Guide.
  • National Institutes of Health. (2022). Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation.
  • LCGC International. (n.d.). Finding the Best Separation for Enantiomeric Mixtures.

Sources

Introduction: The Significance of 2-Methyl-2-phenoxypropanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of 2-Methyl-2-phenoxypropanoic Acid

This document provides a comprehensive overview of robust analytical methodologies for the quantification of this compound. Designed for researchers, scientists, and professionals in drug development, this guide delves into the foundational principles and practical applications of key analytical techniques. We will explore the nuances of method selection, sample preparation, and validation, ensuring the generation of accurate, reproducible, and reliable quantitative data.

This compound (CAS No. 943-45-3) is a carboxylic acid derivative that serves as a crucial intermediate in various fields, including medicinal chemistry and organic synthesis.[1] Its structural backbone is found in compounds investigated for therapeutic properties, such as hypolipidemic agents.[2][3] Accurate quantification of this analyte is paramount in several contexts:

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of parent drugs that metabolize into this acid.

  • Process Chemistry: Monitoring reaction completion and purity of synthetic intermediates.[4]

  • Quality Control: Ensuring the purity and stability of active pharmaceutical ingredients (APIs) and related substances.

The analytical challenge lies in the molecule's inherent polarity due to the carboxylic acid group, which influences its behavior in different analytical systems. This guide will focus on three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Causality Behind Experimental Choices

The key to successful RP-HPLC analysis of a carboxylic acid is managing its ionization state. The carboxylic acid group (pKa ≈ 4-5) will be ionized (deprotonated) at neutral pH, making the molecule highly polar and poorly retained on a nonpolar stationary phase (like C18). To achieve good retention and sharp, symmetrical peaks, the analysis must be conducted at an acidic pH.

Why an Acidic Mobile Phase? By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa (e.g., pH 2.5-3.0), we suppress the ionization of the carboxylic acid group. This protonated form is significantly less polar, allowing for effective partitioning onto the C18 stationary phase and resulting in predictable, reproducible retention.[5]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Matrix Sample (e.g., Plasma, Reaction Mixture) LLE Liquid-Liquid Extraction (Acidified water vs. Ethyl Acetate) Sample->LLE Evap Evaporation of Organic Solvent LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject Injection onto RP-C18 Column Recon->Inject Separate Isocratic Elution (Acidified ACN/Water) Inject->Separate Detect UV Detection (e.g., 220 nm) Separate->Detect Quant Quantification (External Standard Curve) Detect->Quant

Caption: General workflow for HPLC-UV analysis of this compound.

Detailed Protocol: RP-HPLC-UV

1. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid or Formic acid

  • This compound reference standard

  • Internal Standard (IS), e.g., Ticlopidine or a structurally similar compound not present in the matrix.[6]

2. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the reference standard in ACN to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.2 - 10 µg/mL).[6] Add a fixed concentration of the internal standard to each.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample (e.g., plasma), add the internal standard.

    • Acidify the sample with a small volume of 1M HCl to pH ~3.

    • Add 3 mL of a suitable extraction solvent (e.g., ethyl acetate or chloroform).[6]

    • Vortex for 2 minutes and centrifuge for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

3. Chromatographic Conditions:

  • Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of ACN and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid to adjust the pH to ~3.0.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: 220 nm (based on the UV absorbance of the phenoxy group).[6]

  • Injection Volume: 20 µL.

4. Method Validation: The method must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9] Key parameters include:

  • Linearity: Assessed by analyzing the calibration standards and performing a linear regression of the peak area ratio (analyte/IS) versus concentration.

  • Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[6][10]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically Signal-to-Noise ratio ≥ 10).[11]

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other matrix components.

Parameter Typical Performance Target
Linearity (r²) > 0.999[6]
Range 0.2 - 10 µg/mL[6]
Intra-day Precision (%RSD) < 5%[6]
Inter-day Precision (%RSD) < 5%[6]
Accuracy (% Recovery) 98 - 102%
Limit of Quantification (LOQ) 0.2 µg/mL[6]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolving power and definitive identification based on mass spectra. However, due to the low volatility and high polarity of carboxylic acids, direct analysis is not feasible. Chemical derivatization is a mandatory step.[12]

Causality Behind Experimental Choices

Why Derivatization? The carboxylic acid group contains an active proton and is highly polar, leading to poor volatility and strong interactions with active sites in the GC inlet and column. This results in severe peak tailing or complete loss of the analyte signal. Derivatization replaces the active proton with a nonpolar, thermally stable group (e.g., a trimethylsilyl (TMS) or methyl group), rendering the molecule volatile and suitable for GC analysis.[12][13] Silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective choice.[13]

Workflow for GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Extract Liquid-Liquid Extraction (as in HPLC method) Dry Evaporation to Complete Dryness Extract->Dry Deriv Derivatization (e.g., Silylation with MSTFA) Dry->Deriv Inject Splitless Injection Deriv->Inject Separate Separation on Capillary Column (e.g., DB-5ms) Inject->Separate Ionize Electron Ionization (EI, 70 eV) Separate->Ionize Detect Mass Spectrometry (Scan or SIM mode) Ionize->Detect

Sources

Application Note & Protocols: Large-Scale Synthesis of 2-Methyl-2-phenoxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 2-Methyl-2-phenoxypropanoic acid derivatives, a class of compounds of significant pharmaceutical importance, primarily as hypolipidemic agents known as fibrates. We delve into the core synthetic strategies, offering detailed, scalable protocols for the industrial production of key derivatives such as Fenofibrate and Gemfibrozil. The guide emphasizes the chemical principles behind process choices, strategies for optimization, and control of critical process parameters to ensure high yield and purity in accordance with pharmacopeial standards. This note is intended for researchers, chemists, and engineers in the pharmaceutical and fine chemical industries engaged in process development and manufacturing.

Introduction: The Pharmaceutical Significance of Fibrates

This compound and its derivatives form the structural backbone of the fibrate class of drugs. These synthetic compounds have been a cornerstone in the management of dyslipidemia for decades, effectively reducing elevated plasma levels of triglycerides and cholesterol.[1] Fibrates, such as Fenofibrate and Gemfibrozil, exert their therapeutic effects primarily by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2][3] Activation of this nuclear receptor leads to a cascade of beneficial downstream effects on lipid metabolism, including increased synthesis of lipoprotein lipase, enhanced catabolism of triglyceride-rich lipoproteins, and increased production of High-Density Lipoprotein (HDL).[1]

Given their widespread clinical use, the development of efficient, cost-effective, and scalable synthetic processes is of paramount importance. This guide focuses on the practical aspects of large-scale synthesis, addressing common challenges and providing robust protocols grounded in established chemical principles.

Core Synthetic Strategy: The Williamson Ether Synthesis

The formation of the characteristic phenoxy-ether bond is the cornerstone of fibrate synthesis. The most versatile and widely adopted method for this transformation on an industrial scale is the Williamson Ether Synthesis .[4] This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[4][5]

The general mechanism involves two key steps:

  • Deprotonation of the Phenol: A suitable base is used to deprotonate the phenolic hydroxyl group, generating a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group to form the ether linkage.

Williamson_Ether_Synthesis Phenol Ar-OH (Phenol Derivative) Phenoxide Ar-O⁻ (Phenoxide Anion) Phenol->Phenoxide + Base - H-Base⁺ Base Base (e.g., K₂CO₃, NaOH) TransitionState Transition State [Ar-O---R---X]⁻ Phenoxide->TransitionState SN2 Attack AlkylHalide R X AlkylHalide->TransitionState Product Ar-O-R (Ether Product) TransitionState->Product Salt Salt Byproduct TransitionState->Salt - X⁻

Caption: General Mechanism of the Williamson Ether Synthesis.

The choice of the phenol and the alkyl halide determines the final product. For fibrates, this typically involves reacting a substituted phenol with an α-bromo isobutyrate derivative. The efficiency of this reaction on a large scale is highly dependent on the choice of base, solvent, and reaction conditions.

Protocol I: Large-Scale Synthesis of Fenofibrate

Fenofibrate is the isopropyl ester of fenofibric acid.[6] Its industrial synthesis can be approached via two primary, scalable routes.

Route A: Direct Williamson Ether Synthesis

This is a convergent approach where the final molecule is assembled in a single etherification step. It is often preferred for its process economy.[7][8]

Fenofibrate_Route_A start1 4-Chloro-4'-hydroxy- benzophenone reaction Williamson Ether Synthesis (Reflux) start1->reaction start2 Isopropyl 2-bromo- 2-methylpropanoate start2->reaction reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetone, DMF) reagents->reaction workup Work-up (Filtration, Washing) reaction->workup product Crude Fenofibrate workup->product purification Recrystallization (e.g., from Isopropanol) product->purification final_product Pure Fenofibrate purification->final_product

Caption: Workflow for Fenofibrate Synthesis (Route A).

Protocol: Synthesis of Fenofibrate via Direct Etherification

  • Reactor Setup: Charge a suitable glass-lined or stainless steel reactor with 4-chloro-4'-hydroxybenzophenone, anhydrous potassium carbonate (a mild and cost-effective base), and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

  • Reagent Addition: Slowly add isopropyl 2-bromo-2-methylpropanoate to the stirred mixture.[6][8] The rate of addition can be critical to control the exotherm and minimize side reactions.

  • Reaction: Heat the mixture to reflux (temperature will depend on the solvent, typically 55-80°C) and maintain for several hours until reaction completion is confirmed by a suitable in-process control (e.g., HPLC, TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture and filter off the inorganic salts (potassium bromide and excess carbonate).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting crude oil or solid is then taken up in a suitable water-immiscible solvent (e.g., toluene) and washed with water and brine to remove any remaining salts and polar impurities.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as isopropanol or hexane, to yield Fenofibrate meeting pharmacopeial purity standards.[7]

Route B: Esterification of Fenofibric Acid

This two-step route involves first synthesizing fenofibric acid, followed by its esterification. This can offer advantages in purification and impurity control.

Step 1: Synthesis of Fenofibric Acid (Bargellini Reaction) A common industrial method for the acid is the Bargellini reaction.[7][9]

  • Reaction: 4-chloro-4'-hydroxybenzophenone is reacted with a mixture of acetone and chloroform in the presence of a strong base like powdered sodium hydroxide. This reaction forms a trichloromethyl carbanion which attacks the acetone, followed by intramolecular rearrangement and reaction with the phenoxide to form the acid.

  • Work-up: The reaction mixture is quenched with water, and the aqueous layer is acidified (e.g., with HCl) to precipitate the fenofibric acid. The solid is then filtered, washed, and dried.

Step 2: Esterification to Fenofibrate The fenofibric acid is then converted to its isopropyl ester. A modern, high-yield method avoids large quantities of mineral acids.[7][8]

  • Salt Formation: Fenofibric acid is dissolved in a specific solvent mixture, such as dimethyl sulfoxide (DMSO) and an alkyl acetate (e.g., isopropyl acetate), and treated with a base (e.g., potassium carbonate) to form the fenofibrate salt.[7][9]

  • Esterification: An isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) is added, and the mixture is heated.[8] The use of a DMSO/alkyl acetate solvent system has been shown to provide high purity product directly, often avoiding the need for a separate recrystallization step.[7]

  • Isolation: After the reaction, water is added to precipitate the product. The solid Fenofibrate is filtered, washed thoroughly with water to remove DMSO and salts, and dried.

ParameterRoute A (Direct Etherification)Route B (via Fenofibric Acid)
Key Steps 12
Starting Materials 4-chloro-4'-hydroxy-benzophenone, Isopropyl 2-bromo-2-methylpropanoate4-chloro-4'-hydroxy-benzophenone, Acetone, Chloroform, Isopropyl Halide
Key Reagents K₂CO₃NaOH, K₂CO₃
Advantages More convergent, fewer steps.Potentially easier purification of intermediates, allows for different final esters.
Challenges Potential for O- vs. C-alkylation side products.Longer process, uses chloroform (regulated).
Reported Yield Good to excellentGood to excellent

Protocol II: Large-Scale Synthesis of Gemfibrozil

Gemfibrozil (5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic Acid) synthesis also relies on the Williamson ether synthesis, but with a different set of precursors. An improved, high-yield industrial process has been reported.[10]

Gemfibrozil_Synthesis start1 2,5-Dimethylphenol reaction Etherification (100-115 °C) start1->reaction start2 5-bromo-2,2-dimethyl- pentanoic acid isobutyl ester start2->reaction reagents Base (e.g., K₂CO₃) PTC (e.g., TBAB) Solvent (e.g., Toluene) reagents->reaction intermediate Gemfibrozil Isobutyl Ester reaction->intermediate Phase Transfer Catalysis hydrolysis Saponification (100-112 °C) intermediate->hydrolysis hydrolysis_reagents Base (NaOH) Water/Toluene hydrolysis_reagents->hydrolysis salt Sodium Gemfibrozil (aq.) hydrolysis->salt Phase Separation acidification Acidification (HCl, pH 2.8-3.2) salt->acidification final_product Pure Gemfibrozil acidification->final_product Precipitation & Filtration

Caption: Workflow for an Improved Gemfibrozil Synthesis.

Protocol: Improved Synthesis of Gemfibrozil

  • Etherification:

    • Charge the reactor with 2,5-dimethylphenol, potassium carbonate, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB), and toluene.[11] The PTC is crucial for facilitating the reaction between the aqueous/solid phenoxide salt and the organic alkyl halide phase.

    • Heat the mixture and add 5-bromo-2,2-dimethylpentanoic acid isobutyl ester.

    • Maintain the reaction at 100-115°C for several hours until completion.

  • Hydrolysis (Saponification):

    • Cool the reaction mixture. The subsequent hydrolysis can be performed directly on the toluene solution of the intermediate ester.

    • Add a concentrated aqueous solution of sodium hydroxide.[10]

    • Heat the biphasic mixture to 100-112°C for approximately 7 hours to ensure complete hydrolysis of the ester to the sodium salt of gemfibrozil.[10]

  • Isolation of Sodium Salt:

    • After cooling, the lower aqueous layer containing the sodium gemfibrozil salt is separated. The product can be further extracted from the organic layer with hot water to maximize recovery.[10]

  • Precipitation of Gemfibrozil:

    • The combined aqueous layers containing the sodium salt are cooled to room temperature.

    • Slowly add aqueous hydrochloric acid with vigorous stirring to adjust the pH to 2.8-3.2.[10] This protonates the carboxylate, causing the free acid (Gemfibrozil) to precipitate out of the solution.

    • This direct precipitation from water avoids the use of additional organic solvents for isolation, representing a significant process simplification and cost saving.[10]

  • Final Purification: The precipitated solid is filtered, washed with purified water until free of chlorides, and dried under vacuum to yield high-purity Gemfibrozil (typically ~99.9%).[10]

Process Optimization & Scale-Up Considerations

  • Reagent Selection: For large-scale operations, inorganic bases like K₂CO₃ or Na₂CO₃ are preferred over hydrides or alkoxides due to lower cost, easier handling, and improved safety.

  • Solvent Strategy: The choice of solvent is critical. While polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, their high boiling points and potential for decomposition can complicate removal and work-up.[12] Solvent systems that allow for direct product precipitation or simplified extraction are highly desirable. The DMSO/alkyl acetate system for Fenofibrate is an excellent example of such an optimization.[7]

  • Phase Transfer Catalysis (PTC): As demonstrated in the Gemfibrozil protocol, PTC is an invaluable tool for large-scale synthesis. It enhances reaction rates between immiscible reactants, allowing for milder reaction conditions, reduced reaction times, and often eliminates the need for expensive and hazardous anhydrous polar aprotic solvents.[11]

  • Impurity Control: Process-related impurities must be rigorously controlled. For example, in the synthesis of Gemfibrozil, the addition rate of the alkyl halide is critical to prevent side reactions.[10] In Fenofibrate synthesis, potential isomers or degradation products like fenofibric acid must be monitored and controlled.[6] The final purification step (recrystallization or precipitation) must be designed to effectively purge these impurities to meet stringent pharmacopeial limits.

Conclusion

The large-scale synthesis of this compound derivatives is well-established, primarily relying on the robust Williamson ether synthesis. The choice between different synthetic routes, as exemplified by the protocols for Fenofibrate and Gemfibrozil, depends on factors such as starting material cost, process safety, and the desired final purity. Modern industrial processes incorporate strategic optimizations like phase-transfer catalysis and innovative solvent systems to enhance efficiency, reduce environmental impact, and simplify operations, ultimately enabling the cost-effective production of these vital medicines.

References

  • Reddy, K. et al. (2007). Improved Process for Preparation of Gemfibrozil, an Antihypolipidemic. Organic Process Research & Development.
  • Der Pharma Chemica. (2016). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 8(1), 441-447.
  • Popa, M. et al. (2002). [Synthesis and physico-chemical characterisation of some new derivatives of rutoside and clofibric acid]. Farmacia.
  • Ammazzalorso, A. et al. (2005). Synthesis and antiplatelet activity of thioaryloxyacids analogues of clofibric acid. European Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Fenofibrate. In Wikipedia.
  • Google Patents. (2013). US8445715B2 - Method of synthesizing fenofibrate.
  • Google Patents. (2010). EP2170801B1 - Novel method of synthesizing fenofibrate.
  • Justia Patents. (2013). Method of synthesizing fenofibrate.
  • Chinese Journal of Modern Applied Pharmacy. (2000). Synthesis of gemfibrozil. Chinese Journal of Modern Applied Pharmacy.
  • ResearchGate. (2015). An Improved New Path to Synthesize Gemfibrozil.
  • Asian Journal of Chemistry. (2015). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry, 27(9), 3223-3224.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Clofibric Acid: Comprehensive Overview and Applications.
  • Google Patents. (1997). US5654476A - Process for the preparation of gemfibrozil.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • Pharmacy 180. (n.d.). Antihyperlipidaemic Agents : Fibric acid derivatives - Synthesis and Drug Profile.
  • Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid.
  • Harper College. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Structural modifications of clofibric acid.
  • Google Patents. (2010). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia.
  • ResearchGate. (n.d.). Synthesis of fibrates by alkylation and hydrolysis.
  • Shodhganga. (n.d.). Late-Stage Transformation of Fibrates Towards Development of New Chemical Entities.
  • Google Patents. (2014). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
  • Google Patents. (1981). CA1109885A - Process for the preparation of 2-methyl-2-phenoxy- propionic acid derivatives.
  • WIPO Patentscope. (2009). WO/2009/102155 PROCESS FOR PREPARATION OF 2-METHYL-2´-PHENYLPROPIONIC ACID DERIVATIVES AND NOVEL INTERMEDIATE COMPOUNDS.
  • PubMed Central. (2011). Chemistory of Fibrates. Current Medicinal Chemistry.
  • Justia Patents. (2015). process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
  • AKTU Digital Education. (2021). Medicinal Chemistry II | Anti-hyperlipidemic Drugs (Fibrates).
  • American Chemical Society. (n.d.). Single step conversion of fenofibrate to fibrane.
  • PubMed Central. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.

Sources

Application Notes: Synthesis of Piperidinyl Benzimidazole Derivatives via Amide Coupling with 2-Methyl-2-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of piperidinyl benzoimidazole derivatives through amide bond formation with 2-Methyl-2-phenoxypropanoic acid. We delve into the strategic importance of this molecular scaffold in medicinal chemistry, outline the core chemical principles, present a detailed, step-by-step experimental protocol, and provide guidance on product characterization and troubleshooting. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction: Significance and Rationale

The piperidinyl benzoimidazole scaffold is a privileged structure in modern drug discovery, forming the core of numerous pharmacologically active agents.[1][2] These compounds are known to interact with a wide array of biological targets and have demonstrated therapeutic potential across various disease areas, including inflammation, cancer, and infectious diseases.[1][3][4][5] Specifically, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potent anti-inflammatory agents.[1][3]

The incorporation of this compound as a coupling partner is a strategic choice aimed at introducing a fibrate-like moiety onto the piperidinyl benzoimidazole core. Fibrates are a class of amphipathic carboxylic acids known for their lipid-lowering effects, and this structural motif can impart desirable pharmacokinetic and pharmacodynamic properties to the final molecule. The target molecule, 2-methyl-2-phenoxy-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)propan-1-one , is synthesized via a robust and widely applicable amide coupling reaction, a cornerstone of medicinal chemistry.[6]

Core Synthesis Principle: Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires activation of the carboxylic acid.[6] Direct reaction is unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.

For this synthesis, we recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent.

Mechanism of HATU-mediated coupling:

  • Acid Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU.[6][7][8]

  • Active Ester Formation: This forms a highly reactive OAt-active ester intermediate, which is more stable and less prone to racemization than intermediates formed by some other coupling agents.[6][7][9]

  • Nucleophilic Attack: The primary or secondary amine (in our case, the piperidine nitrogen of the benzoimidazole precursor) attacks the activated ester's carbonyl carbon.

  • Amide Formation: This leads to the formation of the desired amide bond and the release of byproducts like tetramethylurea and HOAt, which can be removed during aqueous workup.[6][8]

Experimental Protocols

This section is divided into two key stages: the synthesis of the piperidinyl benzoimidazole precursor and the final amide coupling reaction.

Protocol 1: Synthesis of Precursor 4-(1H-benzo[d]imidazol-2-yl)piperidine

The precursor is synthesized via the Phillips-Ladenburg reaction, a classic condensation method for benzimidazoles.[10]

Reaction Scheme: o-Phenylenediamine + Piperidine-4-carboxylic acid → 4-(1H-benzo[d]imidazol-2-yl)piperidine

Materials:

  • o-Phenylenediamine

  • Piperidine-4-carboxylic acid

  • 4M Hydrochloric Acid (HCl) in water

  • 5M Sodium Hydroxide (NaOH)

  • Water (deionized)

Procedure:

  • To a round-bottom flask, add o-phenylenediamine (1.0 eq) and piperidine-4-carboxylic acid (1.0 eq).[11]

  • Add 4M aqueous HCl and heat the mixture to reflux.[11] The reaction is typically monitored by Thin Layer Chromatography (TLC) or LC-MS and can take 24-48 hours.[11]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully adjust the pH to be alkaline (pH > 9) using 5M aqueous NaOH. This will cause the product to precipitate.[11]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove residual salts.

  • Dry the product under vacuum to yield 4-(1H-benzo[d]imidazol-2-yl)piperidine as a solid. The expected mass spectrometry analysis should show a peak at m/z = 202 [M+H]⁺.[11]

Protocol 2: Amide Coupling to Synthesize the Final Product

This protocol details the HATU-mediated coupling of this compound with the synthesized precursor.

Workflow Diagram: HATU-Mediated Amide Coupling

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction Process cluster_output Output Acid This compound Activation 1. Activation (Formation of OAt-active ester) Acid->Activation Mix at 0°C to RT Amine 4-(1H-benzo[d]imidazol-2-yl)piperidine Amine->Activation Mix at 0°C to RT HATU HATU HATU->Activation Mix at 0°C to RT DIPEA DIPEA DIPEA->Activation Mix at 0°C to RT Solvent Anhydrous DMF Solvent->Activation Mix at 0°C to RT Coupling 2. Coupling (Nucleophilic Attack) Activation->Coupling Stir 1-18h Product Final Product: 2-methyl-2-phenoxy-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)propan-1-one Coupling->Product Byproducts Byproducts (Tetramethylurea, HOAt) Coupling->Byproducts

Caption: Workflow for HATU-mediated amide synthesis.

Materials & Reagents:

ReagentMolar Eq.Purpose
4-(1H-benzo[d]imidazol-2-yl)piperidine1.0Amine source
This compound1.1Carboxylic acid source
HATU1.2Coupling agent
N,N-Diisopropylethylamine (DIPEA)2.5Non-nucleophilic base
Anhydrous N,N-Dimethylformamide (DMF)-Polar aprotic solvent
Dichloromethane (DCM)-Extraction solvent
1M HCl (aq)-Aqueous wash
Saturated NaHCO₃ (aq)-Aqueous wash
Brine-Aqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying agent
Silica Gel-Stationary phase for chromatography
Ethyl Acetate/Hexanes-Mobile phase for chromatography

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(1H-benzo[d]imidazol-2-yl)piperidine (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath with gentle stirring.

  • Reagent Addition: To the cooled solution, add HATU (1.2 eq) portion-wise. Following this, add DIPEA (2.5 eq) dropwise, ensuring the temperature remains low.[6]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.[6]

  • Work-up:

    • Upon completion, dilute the reaction mixture with a sufficient volume of ethyl acetate or DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.[6] This aqueous workup is crucial for removing the DMF solvent, excess reagents, and water-soluble byproducts.[6]

    • Dry the separated organic layer over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue using flash column chromatography on silica gel.[12] A gradient of ethyl acetate in hexanes is typically an effective mobile phase.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Confirm the structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Expert Insights

Problem Potential Cause Recommended Solution
Low Yield Incomplete activation of the carboxylic acid.Ensure all reagents and solvents are anhydrous. Water can hydrolyze the active ester intermediate. Consider using a slight excess of the coupling agent (1.2-1.5 eq).
Steric hindrance from substrates.HATU is generally effective for hindered substrates, but reaction times may need to be extended.[9] Gentle heating (40-50 °C) can sometimes improve conversion, but monitor for side reactions.
Difficult Purification Byproducts from the coupling reaction co-elute with the product.The primary byproduct from HATU is tetramethylurea, which is water-soluble.[8] Ensure the aqueous workup is thorough to remove it. If issues persist, consider an alternative coupling agent like EDC/HOBt, which produces a different byproduct profile.[6]
Reaction Fails to Start Poor quality reagents.Use high-purity, anhydrous reagents. HATU can degrade with exposure to moisture. Ensure the DIPEA is pure and not contaminated with secondary amines.
Inactive amine precursor.Confirm the identity and purity of the 4-(1H-benzo[d]imidazol-2-yl)piperidine precursor by NMR and MS before proceeding with the coupling step.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood.

  • Reagent Handling:

    • HATU: Can be a sensitizer and is harmful if swallowed or inhaled. Avoid creating dust.[8]

    • DIPEA: Corrosive and flammable. Handle with care.

    • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.
  • Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
  • HATU Peptide Coupling: Precision Amide Bond Formation Reagent. Online Inhibitor.
  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube.
  • Benzo[D]imidazole derivatives of piperidine and piperazine. Google Patents.
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers.
  • HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile. PubMed.
  • 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4. ChemicalBook.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central.
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-2-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-phenoxypropanoic acid. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable compound, a core structure in many fibrate-class pharmaceuticals.[1][2] We will delve into the common challenges encountered during its synthesis, providing in-depth, evidence-based solutions and troubleshooting strategies.

Overview of the Core Synthesis Pathway

The most prevalent and versatile method for synthesizing this compound is a variation of the Williamson Ether Synthesis . This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an α-haloester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

The general workflow involves two key stages:

  • O-Alkylation: Formation of the ether linkage by reacting a phenol with an alkylating agent like ethyl 2-bromo-2-methylpropanoate.

  • Hydrolysis: Conversion of the intermediate ester to the final carboxylic acid product.

G intermediate intermediate intermediate_ref intermediate_ref intermediate->intermediate_ref

Caption: General two-stage synthesis of this compound.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I systematically troubleshoot this?

A low yield is a frequent challenge that can often be traced back to several key factors. A systematic review of your experimental setup is the most effective approach.[3]

Possible Causes & Solutions:

  • Inefficient Phenoxide Formation: The phenol must be fully deprotonated to form the reactive phenoxide nucleophile.

    • Moisture Contamination: The Williamson ether synthesis is highly sensitive to water, which will consume the base and prevent complete phenoxide formation.[4] Ensure all glassware is oven-dried and use anhydrous solvents.

    • Incorrect Base Stoichiometry: Use at least a stoichiometric equivalent of a strong base relative to the phenol. An excess of a weaker base like potassium carbonate (K₂CO₃) is often beneficial, especially under phase-transfer conditions.

    • Insufficient Base Strength: While strong bases like NaOH or KOH are effective, they can increase the likelihood of side reactions. For phenols, K₂CO₃ is often a good balance of reactivity and selectivity. Stronger bases like sodium hydride (NaH) are also an option but require strictly anhydrous conditions.[3]

  • Competing Side Reactions: The primary desired reaction is O-alkylation. However, competing pathways can significantly reduce the yield of the target molecule.

    • C-Alkylation: Phenoxide is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen atom.[3] This is often favored by protic solvents which solvate the oxygen atom. Switching to an aprotic solvent (e.g., DMF, Acetonitrile) can favor O-alkylation.

    • Elimination (E2) of Alkylating Agent: While less common with the specific substrate for this synthesis, the phenoxide is a strong base and can promote elimination reactions with the alkyl halide, especially at elevated temperatures.[3] Maintain careful temperature control, typically in the range of 50-100 °C.[4]

  • Poor Reactant Solubility/Interaction: If the phenoxide salt and the alkylating agent are in different phases with poor interaction, the reaction rate will be extremely slow.

    • Solution: This is the most common reason for low yields in similar preparations. The implementation of Phase-Transfer Catalysis (PTC) is the most effective solution. A PTC, such as a quaternary ammonium salt, transports the phenoxide anion from the aqueous or solid phase into the organic phase where the alkylating agent resides, dramatically accelerating the reaction.[5][6][7][8]

G start Low Yield Observed check_reagents 1. Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_base 2. Evaluate Base (Strength & Stoichiometry) check_reagents->check_base Reagents OK success Yield Improved check_reagents->success Issue Found & Corrected check_conditions 3. Analyze Reaction Conditions (Solvent & Temperature) check_base->check_conditions Base OK check_base->success Issue Found & Corrected implement_ptc 4. Implement Phase-Transfer Catalysis (PTC) check_conditions->implement_ptc Conditions OK, still low yield check_conditions->success Issue Found & Corrected optimize_ptc Optimize PTC Conditions (Catalyst, Temp, Time) implement_ptc->optimize_ptc optimize_ptc->success

Caption: Systematic troubleshooting workflow for low yield.

Q2: The reaction is sluggish and requires very long reflux times. How can I accelerate the rate of ether formation?

A slow reaction rate points to a high activation energy barrier, which can be overcome by optimizing conditions or introducing a catalyst.

Strategies for Rate Acceleration:

  • Introduce a Phase-Transfer Catalyst (PTC): This is the most impactful change you can make. PTCs overcome the immiscibility of reactants, leading to a dramatic increase in reaction rate even at moderate temperatures.[7][9]

  • Increase Temperature: Raising the temperature generally increases the reaction rate. However, proceed with caution, as temperatures that are too high can promote undesirable side reactions like elimination or decomposition.[3] An optimal range is typically 60-80°C when using a PTC.

  • Solvent Choice: The solvent plays a critical role. Aprotic polar solvents like DMF or acetonitrile can help solubilize the phenoxide-catalyst ion pair and accelerate the SN2 reaction.

  • Choice of Leaving Group: The alkylating agent's leaving group influences the rate. Bromo-derivatives (e.g., ethyl 2-bromo-2-methylpropanoate) are more reactive than their chloro-counterparts due to bromide being a better leaving group.

Frequently Asked Questions (FAQs)

What is Phase-Transfer Catalysis and how does it work here?

Phase-Transfer Catalysis (PTC) is a powerful technique for reacting chemicals that are soluble in different, immiscible phases (like an aqueous and an organic phase).[6] In this synthesis, the phenoxide salt is typically soluble in an aqueous phase or present as a solid, while the alkylating agent is in an organic solvent.

The PTC (commonly a quaternary ammonium salt, Q⁺X⁻) works by exchanging its initial anion (X⁻) for the phenoxide anion (PhO⁻) at the interface. The newly formed lipophilic ion pair [Q⁺PhO⁻] is soluble in the organic phase and can migrate into it to react with the alkylating agent. After the reaction, the catalyst cation [Q⁺] returns to the interface to repeat the cycle.[8]

G catalyst_cycle Catalyst Cycle (Q⁺) organic_phase organic_phase catalyst_cycle->organic_phase Transports PhO⁻ in organic_phase->catalyst_cycle Returns with Br⁻

Caption: Mechanism of Phase-Transfer Catalysis in the synthesis.

Which base and solvent system should I choose?

The optimal system depends on whether you are using PTC. The tables below provide a comparative summary.

Table 1: Comparison of Common Bases

BaseTypepKa of Conj. AcidAdvantagesDisadvantages
NaOH/KOH Strong~15.7Inexpensive, highly effective at deprotonation.Can lead to hydrolysis of ester products if water is present; may promote side reactions.
K₂CO₃ Moderate~10.3Mild, low cost, reduces side reactions, ideal for PTC.[10]May require higher temperatures or longer reaction times without a PTC.
NaH Strong~36Very powerful, drives deprotonation to completion; H₂ byproduct is non-interfering.[11]Requires strictly anhydrous conditions, moisture-sensitive, flammable H₂ gas produced.

Table 2: Comparison of Recommended Solvents

SolventTypeDielectric Const.Boiling Point (°C)Key Considerations
Toluene Non-polar Aprotic2.4111Excellent for solid-liquid PTC; immiscible with water, allowing for easy separation.
Acetonitrile Polar Aprotic37.582Good for dissolving PTC-ion pairs; can be harder to remove.
DMF Polar Aprotic36.7153High boiling point allows for a wide temperature range; can be difficult to remove completely.
Butanone (MEK) Polar Aprotic18.580Effective solvent for dissolving reagents and facilitating the reaction.[12]

Recommendation: For the highest and most consistent yields, a solid-liquid Phase-Transfer Catalysis (SL-PTC) system using Potassium Carbonate (K₂CO₃) as the base, Toluene as the solvent, and Tetrabutylammonium Bromide (TBAB) as the catalyst is highly recommended.[9]

Experimental Protocols

Protocol 1: Optimized Synthesis via Solid-Liquid Phase-Transfer Catalysis (SL-PTC)

This protocol is designed for high-yield synthesis by minimizing side reactions and overcoming phase-boundary limitations.

Materials:

  • Phenol (1.0 eq)

  • Ethyl 2-bromo-2-methylpropanoate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 - 0.1 eq)

  • Toluene (Anhydrous)

  • 5% HCl solution

  • 10% NaOH solution

  • Ethyl Acetate

  • Brine

Procedure:

Part A: O-Alkylation

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (1.0 eq), powdered K₂CO₃ (2.0 eq), TBAB (0.05 eq), and toluene.

  • Begin vigorous stirring and heat the mixture to 75-80°C.

  • Slowly add ethyl 2-bromo-2-methylpropanoate (1.1 eq) to the mixture over 15 minutes.

  • Maintain the reaction at 80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and salts, and wash the solid with a small amount of toluene.

  • Combine the filtrate and washings. Wash the organic layer sequentially with 5% HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester intermediate (Ethyl 2-methyl-2-phenoxypropanoate).

Part B: Hydrolysis

  • To the crude ester, add a 10% aqueous solution of NaOH (2.0 - 3.0 eq).

  • Heat the mixture to reflux (around 100°C) with vigorous stirring for 2-4 hours, until the ester is fully consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with ethyl acetate to remove any non-polar impurities.

  • Collect the aqueous layer and cool it in an ice bath.

  • Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2. A white precipitate of the product will form.[13]

  • Collect the solid product by vacuum filtration. Wash the solid with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

References

  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). How to improve the yield of Williamson ether synthesis for aryl ethers.
  • IAGI. (2022).
  • Indian Academy of Sciences. (2017). Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K2CO3 as base and development.
  • Wikipedia. (n.d.).
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • ResearchGate. (2025).
  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
  • University of Colorado Denver. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Polish Pharmaceutical Society. (n.d.). Phase Transfer Catalysis in Pharmaceutical Industry – Where are we?.
  • Scilight. (2022).
  • CRDEEP Journals. (n.d.).

Sources

Technical Support Center: Synthesis of 2-Methyl-2-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-phenoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, is typically achieved through a two-step process:

  • Williamson Ether Synthesis: The reaction of a phenol with an alkyl halide, in this case, ethyl 2-bromo-2-methylpropanoate, under basic conditions to form the intermediate, ethyl 2-methyl-2-phenoxypropanoate.

  • Hydrolysis: The subsequent conversion of the ethyl ester to the final carboxylic acid product.

While seemingly straightforward, this synthesis is often complicated by competing side reactions that can significantly impact yield and purity. This guide will address these challenges head-on, providing you with the insights to optimize your experimental outcomes.

Visualizing the Reaction Pathways

Synthesis_Pathways Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Deprotonation Elimination_Product Elimination Product (Ethyl 2-methylacrylate) Base->Elimination_Product E2 Elimination (Side Reaction) Alkyl_Halide Ethyl 2-bromo-2-methylpropanoate Intermediate_Ester Ethyl 2-methyl-2-phenoxypropanoate Alkyl_Halide->Intermediate_Ester O-Alkylation (Desired) C_Alkylation_ortho ortho-C-Alkylation Product Alkyl_Halide->C_Alkylation_ortho C-Alkylation (Side Reaction) C_Alkylation_para para-C-Alkylation Product Alkyl_Halide->C_Alkylation_para C-Alkylation (Side Reaction) Alkyl_Halide->Elimination_Product E2 Elimination (Side Reaction) Phenoxide->Intermediate_Ester O-Alkylation (Desired) Phenoxide->C_Alkylation_ortho C-Alkylation (Side Reaction) Phenoxide->C_Alkylation_para C-Alkylation (Side Reaction) Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Intermediate_Ester->Hydrolysis Final_Acid This compound Hydrolysis->Final_Acid

Figure 1: Overall reaction scheme for the synthesis of this compound, highlighting the desired pathway and major side reactions.

Troubleshooting Guide: Common Side Reactions

This section addresses the most common issues encountered during the synthesis, their underlying causes, and actionable solutions.

Problem 1: Low Yield of Ethyl 2-methyl-2-phenoxypropanoate (Williamson Ether Synthesis Step)

A low yield of the desired ether intermediate is the most frequent challenge. This is typically due to the prevalence of competing side reactions.

Observation Probable Cause(s) Proposed Solution(s)
Significant amount of unreacted phenol. 1. Insufficient Base: The phenol was not fully deprotonated to the more nucleophilic phenoxide. 2. Poor Quality Base: The base used was old or had absorbed moisture, reducing its effectiveness. 3. Reaction Time Too Short: The reaction was not allowed to proceed to completion.1. Use at least one equivalent of a strong base (e.g., NaH) or 2-3 equivalents of a weaker base (e.g., K₂CO₃, Cs₂CO₃). 2. Use a freshly opened or properly stored base. 3. Monitor the reaction by TLC until the phenol spot is no longer visible.
Presence of a significant amount of a volatile, sweet-smelling byproduct. E2 Elimination: The base is abstracting a proton from the ethyl 2-bromo-2-methylpropanoate, leading to the formation of ethyl 2-methylacrylate. This is a common issue with tertiary alkyl halides.[1]1. Use a less hindered, weaker base: Carbonate bases like K₂CO₃ or Cs₂CO₃ are often preferred over alkoxides or hydroxides to minimize elimination. 2. Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature for a longer duration can favor the SN2 reaction.
Formation of isomeric impurities that are difficult to separate from the desired product. C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can attack from the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, side reaction).[2] This leads to the formation of ortho- and para-substituted phenols.1. Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation but leave the phenoxide oxygen more available for nucleophilic attack.[2] Protic solvents like water or ethanol can hydrogen-bond with the phenoxide oxygen, hindering O-alkylation and promoting C-alkylation. 2. Counter-ion Effect: The choice of base influences the counter-ion. Larger, "softer" cations like Cs⁺ or K⁺ associate less tightly with the phenoxide oxygen, favoring O-alkylation.
Problem 2: Incomplete or Difficult Hydrolysis of the Ester Intermediate

The steric hindrance around the ester group in ethyl 2-methyl-2-phenoxypropanoate can make hydrolysis challenging.

Observation Probable Cause(s) Proposed Solution(s)
Presence of starting ester in the final product after hydrolysis. Incomplete Hydrolysis: The reaction conditions were not sufficient to drive the hydrolysis to completion due to the sterically hindered nature of the ester.1. Increase Reaction Time and/or Temperature: Refluxing for an extended period (e.g., 4-6 hours) may be necessary. 2. Use a Co-solvent: Adding a co-solvent like THF or dioxane can improve the solubility of the ester in the aqueous base, facilitating hydrolysis. 3. Stronger Basic Conditions: While NaOH is standard, in difficult cases, a stronger base or higher concentration may be required. However, be mindful of potential degradation of the product under harsh conditions.
Low yield of the final acid product with potential for byproduct formation. Harsh Hydrolysis Conditions: High temperatures and strong base concentrations can potentially lead to degradation of the desired product.1. Monitor the reaction closely: Use TLC to track the disappearance of the starting material and the appearance of the product. Avoid unnecessarily long reaction times. 2. Careful Workup: Ensure the acidification step is performed carefully to precipitate the carboxylic acid without causing degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the Williamson ether synthesis?

The Williamson ether synthesis proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. The alkoxide ion, in this case, the phenoxide, acts as a nucleophile and attacks the carbon atom bearing the leaving group (bromide) on the ethyl 2-bromo-2-methylpropanoate.

Q2: Why is C-alkylation a common side reaction with phenoxides?

The phenoxide ion is an ambident nucleophile. The negative charge is delocalized through resonance onto the aromatic ring, creating nucleophilic centers at the ortho and para positions.[2] This allows for the alkylating agent to react at these carbon atoms, leading to C-alkylated byproducts.

Q3: How can I identify the common side products?

The primary side products can be identified using standard analytical techniques like NMR and Mass Spectrometry.

  • Ethyl 2-methylacrylate (Elimination Product): This volatile compound will have characteristic vinyl proton signals in the ¹H NMR spectrum.

  • C-Alkylated Products: These will show aromatic substitution patterns different from the desired product in the ¹H NMR spectrum and will have the same mass as the desired O-alkylated product in mass spectrometry, making chromatographic separation and NMR analysis crucial for their identification.

Q4: Is it possible to completely avoid the E2 elimination side reaction?

Completely avoiding the E2 elimination is challenging when using a tertiary alkyl halide like ethyl 2-bromo-2-methylpropanoate. However, its formation can be minimized by carefully selecting a non-nucleophilic, sterically hindered base and maintaining a lower reaction temperature.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-2-phenoxypropanoate

protocol1 start Start reactants Combine Phenol (1 eq.), K₂CO₃ (2-3 eq.), and DMF in a round-bottom flask. start->reactants heat Heat the mixture to 60-80 °C with stirring. reactants->heat add_alkyl_halide Slowly add Ethyl 2-bromo-2-methylpropanoate (1.1 eq.) dropwise. heat->add_alkyl_halide reflux Maintain the reaction at 80 °C and monitor by TLC. add_alkyl_halide->reflux workup Cool, filter off solids, and partition between water and ethyl acetate. reflux->workup wash Wash the organic layer with water and brine. workup->wash dry Dry the organic layer over anhydrous Na₂SO₄. wash->dry concentrate Concentrate under reduced pressure to obtain the crude ester. dry->concentrate end Proceed to Hydrolysis or Purify by Column Chromatography concentrate->end

Figure 2: Workflow for the Williamson ether synthesis of ethyl 2-methyl-2-phenoxypropanoate.

Procedure:

  • To a stirred suspension of potassium carbonate (2.5 equivalents) in dimethylformamide (DMF, 5-10 volumes), add phenol (1.0 equivalent).

  • Heat the mixture to 70-80 °C for 1 hour to ensure the formation of the potassium phenoxide.

  • Slowly add ethyl 2-bromo-2-methylpropanoate (1.1 equivalents) to the reaction mixture.

  • Maintain the reaction at 80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrate and washings, and partition between water and ethyl acetate.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-methyl-2-phenoxypropanoate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrolysis of Ethyl 2-methyl-2-phenoxypropanoate

protocol2 start Start with Crude Ester dissolve Dissolve the ester in ethanol or a THF/water mixture. start->dissolve add_base Add an aqueous solution of NaOH (2-3 eq.). dissolve->add_base reflux Heat the mixture to reflux and monitor by TLC. add_base->reflux cool Cool the reaction mixture to room temperature. reflux->cool acidify Slowly acidify with cold HCl (e.g., 2M) to pH ~2. cool->acidify extract Extract the product with ethyl acetate. acidify->extract wash Wash the organic layer with water and brine. extract->wash dry Dry the organic layer over anhydrous Na₂SO₄. wash->dry concentrate Concentrate under reduced pressure to obtain the final product. dry->concentrate end Recrystallize if necessary concentrate->end

Figure 3: Workflow for the hydrolysis of ethyl 2-methyl-2-phenoxypropanoate.

Procedure:

  • Dissolve the crude ethyl 2-methyl-2-phenoxypropanoate in a mixture of ethanol and water (e.g., 4:1).

  • Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting ester is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl with stirring until the pH is approximately 2. A precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization if necessary.

Characterization of Potential Side Products

Side Product Structure ¹H NMR (Predicted/Reported, CDCl₃) δ (ppm) ¹³C NMR (Predicted/Reported, CDCl₃) δ (ppm) Mass Spectrum (m/z)
Ethyl 2-methylacrylate Ethyl 2-methylacrylate structure~6.1 (s, 1H), ~5.5 (s, 1H), 4.2 (q, 2H), 1.9 (s, 3H), 1.3 (t, 3H)~167, ~136, ~125, ~60, ~18, ~14M⁺ = 114.07
Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate (para-C-alkylation) para-C-alkylation product structureAromatic protons as two doublets (~7.2 and ~6.8 ppm), 4.1 (q, 2H), 1.5 (s, 6H), 1.2 (t, 3H), ~5.0 (s, 1H, -OH)Aromatic carbons (~155, ~130, ~128, ~115), ~176 (C=O), ~80 (quaternary C), ~61 (CH₂), ~25 (CH₃), ~14 (CH₃)M⁺ = 224.10
Ethyl 2-(2-hydroxyphenyl)-2-methylpropanoate (ortho-C-alkylation) ortho-C-alkylation product structureComplex aromatic multiplet (~7.2-6.8 ppm), 4.1 (q, 2H), 1.5 (s, 6H), 1.2 (t, 3H), ~7.5 (s, 1H, -OH)Aromatic carbons (~156, ~130, ~128, ~121, ~118, ~116), ~177 (C=O), ~80 (quaternary C), ~61 (CH₂), ~25 (CH₃), ~14 (CH₃)M⁺ = 224.10

References

  • Troubleshooting Low Yield in Williamson Ether Synthesis of Crown Ethers. Benchchem.
  • The Williamson Ether Synthesis. University of Missouri-St. Louis.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Reddit.
  • Experiment 06 Williamson Ether Synthesis.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Ethyl (2E)-2-(hydroxyimino)propanoate.
  • Ethyl 2-methyl-2-(4-methylphenyl)
  • Ethyl 2-hydroxy propanoate (YMDB01429).
  • Solved In lab, we were performing Williamson Ether | Chegg.com.
  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. SyntheticPage.
  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Inform
  • 1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate. Semantic Scholar.phenyl)amino)-2-oxoethyl-Cinnamate-Kallitsakis-Geronikaki/0a3b839841f5311f67f6b9557434f0c90c7657d9)
  • Williamson Ether Synthesis. Utah Tech University.
  • N-ethyl-2-hydroxy-2-methylpropanamide. PubChem.
  • Solved in lab we were doing Williamson ether synthesis using | Chegg.com.
  • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0299410). NP-MRD.
  • Ethyl 2-methyl-2-phenoxypropanoate - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis.

Sources

Navigating the Crystallization of 2-Methyl-2-phenoxypropanoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-Methyl-2-phenoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this important compound. As a key intermediate in the synthesis of various pharmaceuticals, mastering its crystallization is crucial for ensuring purity and desired physicochemical properties. This document offers a blend of theoretical principles and field-proven techniques to address common challenges encountered during the crystallization process.

Physicochemical Properties at a Glance

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust crystallization protocol.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂[1]
Molecular Weight180.20 g/mol
Melting Point98.0 to 102.0 °C[2]
Boiling Point289.3 °C at 760 mmHg[2]
Water Solubility1000 g/L at 25 °C[2]
Methanol SolubilitySoluble[2]
AppearanceWhite to yellowish crystalline solid[3]

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific challenges you may encounter during the crystallization of this compound in a question-and-answer format.

Issue 1: The compound "oils out" instead of crystallizing.

Question: I've dissolved my this compound in a hot solvent, but upon cooling, it separates as an oil rather than forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This typically occurs when the solubility of the compound is excessively high in the chosen solvent, or when the solution is supersaturated at a temperature above the compound's melting point. For this compound, with a melting point range of 98-102°C, this can be a frequent issue if the solution is still too warm when it becomes supersaturated.

Causality and Solutions:

  • High Solute Concentration: The concentration of your compound in the solvent may be too high. The solution becomes supersaturated at a temperature where the compound is still molten.

    • Solution: Re-heat the solution to dissolve the oil and add a small amount of additional solvent to decrease the overall concentration. A more dilute solution will become supersaturated at a lower temperature, increasing the likelihood of crystallization.[4]

  • Rapid Cooling: Cooling the solution too quickly can induce rapid precipitation, favoring the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature. You can insulate the flask to slow down the rate of cooling. Once at room temperature, you can then gradually lower the temperature further by placing it in a refrigerator.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for this compound.

    • Solution: Consider using a solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature. A mixed solvent system can be effective. For example, you could dissolve the compound in a "good" solvent like methanol or ethanol and then slowly add a "poor" solvent like water or a non-polar solvent like hexane or petroleum ether until the solution becomes slightly turbid. Then, heat the solution until it becomes clear again and allow it to cool slowly. A patent document suggests the use of petroleum ether or a mixture of ethanol and petroleum ether for the recrystallization of related compounds.[5]

Issue 2: No crystals are forming, even after extended cooling.

Question: My solution of this compound remains clear and no crystals have formed, even after cooling in an ice bath. What steps can I take to induce crystallization?

Answer: The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur. This could be due to several factors, including a solution that is too dilute or a lack of nucleation sites.

Causality and Solutions:

  • Insufficient Supersaturation: The concentration of the dissolved compound is below the threshold required for crystal formation.

    • Solution 1: Evaporation: Gently evaporate some of the solvent to increase the concentration of the solute. This can be done by leaving the flask loosely covered in a fume hood or by carefully heating the solution to boil off a small amount of solvent.

    • Solution 2: Anti-Solvent Addition: If you are using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleus to start.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.

    • Solution 2: Seeding: If you have a small crystal of pure this compound from a previous batch, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.

Issue 3: The crystallization is too rapid, resulting in a fine powder.

Question: As soon as my solution starts to cool, a large amount of fine powder precipitates out. I'm concerned about the purity of this product.

Answer: Rapid crystallization, often referred to as "crashing out," typically traps impurities within the crystal lattice, defeating the purpose of recrystallization.[4] The goal is to allow for slow and controlled crystal growth, which favors the formation of pure, well-defined crystals.

Causality and Solutions:

  • Excessive Supersaturation: The solution is too concentrated, leading to a very high degree of supersaturation upon cooling.

    • Solution: Re-heat the solution to redissolve the precipitate and add more solvent. This will decrease the concentration and allow for a more gradual approach to supersaturation as the solution cools.[4]

  • Too Rapid Cooling: As mentioned previously, rapid cooling does not allow sufficient time for the molecules to arrange themselves into an ordered crystal lattice.

    • Solution: Ensure the solution cools slowly. Insulating the flask or allowing it to cool on a benchtop away from drafts can be effective. An ideal crystallization should see the first crystals appearing after about 5 minutes, with continued growth over 20 minutes or more.[4]

Issue 4: The final yield of crystals is very low.

Question: After filtration and drying, I've recovered a much smaller amount of this compound than I expected. What could have caused this low yield?

Answer: A low yield can be attributed to several factors, from using too much solvent to premature filtration.

Causality and Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.

    • Solution: To check if this is the case, take a small sample of the filtrate and evaporate the solvent. A significant amount of solid residue indicates that your yield can be improved by using less solvent in the initial dissolution step. If you have already filtered, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.

  • Premature Filtration: Filtering the crystals before the crystallization process is complete will naturally lead to a lower yield.

    • Solution: Ensure the solution has been allowed to cool completely and has stood at a low temperature for a sufficient amount of time to maximize crystal formation.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve some of your product.

    • Solution: Always wash the crystals with a small amount of ice-cold solvent, as the solubility of the compound will be lower at colder temperatures.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined experimentally.

Materials:

  • Crude this compound

  • Selected solvent or solvent system (e.g., petroleum ether, ethanol/water, methanol/water)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: The ideal solvent should be determined experimentally. Based on available information and general principles, good starting points would be non-polar solvents like petroleum ether or mixed solvent systems such as ethanol/water or methanol/water.[5] The goal is to find a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.

Q2: How can I improve the purity of my crystals?

A2: To improve purity, ensure a slow rate of cooling to allow for the formation of a well-ordered crystal lattice that excludes impurities.[4] If the initial product is still impure, a second recrystallization may be necessary.

Q3: My compound is a white to yellowish solid. Can I use charcoal to decolorize it?

A3: Yes, if your solution has a colored tint due to impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. However, be aware that using too much charcoal can lead to a decrease in yield as it can adsorb your product as well as the impurities.[4]

Q4: What is the expected morphology of this compound crystals?

A4: The crystal morphology can be influenced by the solvent and the rate of cooling. Generally, slow cooling from a suitable solvent will yield well-defined, larger crystals, while rapid cooling tends to produce smaller, needle-like crystals or a fine powder.

Visualizing the Crystallization Workflow

The following diagram illustrates the key decision points and steps in a typical crystallization process.

CrystallizationWorkflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool induce_crystallization Induce Crystallization (if necessary) cool->induce_crystallization No crystals form collect Collect Crystals (Vacuum Filtration) cool->collect Crystals form induce_crystallization->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure 2-Methyl-2-phenoxypropanoic Acid Crystals dry->end TroubleshootingDecisionTree start Problem Encountered During Crystallization oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals rapid_crystallization Crystallization is Too Rapid start->rapid_crystallization low_yield Low Yield start->low_yield solution_oiling Add more solvent and cool slowly oiling_out->solution_oiling solution_no_crystals Induce nucleation: - Scratch flask - Add seed crystal - Evaporate some solvent no_crystals->solution_no_crystals solution_rapid Add more solvent for slower cooling rapid_crystallization->solution_rapid solution_low_yield Use less solvent initially Ensure complete cooling low_yield->solution_low_yield

Caption: A decision tree for troubleshooting crystallization issues.

References

  • Chemsrc. (2025, August 21). 2-Methyl-2-phenylpropanoic acid | CAS#:826-55-1.
  • LookChem. (n.d.). This compound.
  • Chemical Research. (n.d.). The Significance of this compound in Chemical Research.
  • Google Patents. (n.d.). US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
  • Chemcasts. (n.d.). 2-Methyl-2-phenylpropanoic acid (CAS 826-55-1) – Thermophysical Properties.
  • Google Patents. (n.d.). WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
  • PubChem. (n.d.). 2-Phenylisobutyric acid.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Guide for crystallization. (n.d.).
  • PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • CUNY. (n.d.). Purification by Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Organic Syntheses Procedure. (n.d.). 2-phenylpropionic acid.
  • Reign Pharma Pvt. Ltd. (n.d.). 2-methyl-2-phenyl propionic acid.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-2-phenoxypropanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Methyl-2-phenoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound, a sterically hindered carboxylic acid. The tertiary carbon adjacent to the carboxyl group presents unique challenges for derivatization reactions.

Issue 1: Low or No Product Yield

Question: I am attempting to form an ester or amide derivative of this compound, but I am observing very low to no yield of my desired product. What are the likely causes and how can I resolve this?

Answer:

Low or non-existent product yield in the derivatization of this compound is a common issue primarily stemming from steric hindrance. The two methyl groups and the phenoxy group on the alpha-carbon create a crowded environment around the carboxylic acid, making it difficult for nucleophiles to attack the carbonyl carbon.

Probable Causes & Solutions:

  • Steric Hindrance: The bulky nature of this compound can significantly slow down or prevent the reaction.[1]

    • Solution: Employ more reactive derivatizing agents. For esterification, instead of using a simple alcohol with an acid catalyst (Fischer esterification), consider converting the carboxylic acid to a more reactive intermediate. For instance, forming an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) followed by reaction with the alcohol is a highly effective method. For amide formation, activating the carboxylic acid with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or using more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can overcome steric barriers.[2]

  • Inadequate Activation of the Carboxylic Acid: Standard activation methods may not be sufficient for this hindered acid.

    • Solution: Increase the equivalents of the activating reagent and consider a stronger base to fully deprotonate the carboxylic acid, making it a better nucleophile for the initial activation step. For reactions in organic solvents, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are recommended.[3]

  • Reaction Conditions are Too Mild: Insufficient temperature or reaction time can lead to incomplete conversion.

    • Solution: Increase the reaction temperature, within the stability limits of your reactants and products. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time. Some derivatizations of sterically hindered acids may require prolonged reaction times (several hours to overnight).

  • Presence of Water: Moisture can hydrolyze activated intermediates and consume reagents.

    • Solution: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Parameter Standard Condition Optimized for Hindered Acid Rationale
Activating Agent EDC/NHSHATU, PyBOP, or Acyl Chloride FormationMore potent activators are needed to overcome steric hindrance.
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)Less nucleophilic, preventing unwanted side reactions.
Temperature Room Temperature40-60 °C (or reflux)Increased kinetic energy helps overcome the activation energy barrier.
Reaction Time 1-2 hours12-24 hours (monitor progress)Allows for slower reactions to proceed to completion.
Issue 2: Side Reactions and Impurity Formation

Question: My reaction is producing the desired derivative, but I am also observing significant amounts of side products, making purification difficult. What are these impurities and how can I minimize them?

Answer:

Side reactions are often a consequence of the forcing conditions required for the derivatization of sterically hindered acids.

Probable Causes & Solutions:

  • Epimerization/Racemization: If the chiral center is of importance, harsh conditions (strong base or high heat) can lead to racemization.

    • Solution: Use milder coupling reagents that are known to suppress racemization, such as those incorporating oxyma-based additives. Perform the reaction at the lowest effective temperature. It has been shown that negligible racemization occurred during derivatization with milder methods.[4]

  • Decomposition of Reagents or Products: The extended reaction times and higher temperatures can lead to the degradation of sensitive functional groups on your derivatizing agent or the product itself.

    • Solution: Carefully select reagents that are stable under the required reaction conditions. Monitor the reaction progress to avoid prolonged heating after completion.

  • Reaction with the Solvent: Some activating agents can react with certain solvents.

    • Solution: Choose inert solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).

Issue 3: Difficulty in Product Purification

Question: I have successfully formed the derivative, but I am struggling to isolate a pure product. What purification strategies are most effective?

Answer:

The physicochemical properties of the this compound derivatives can make purification challenging.

Probable Causes & Solutions:

  • Similar Polarity of Product and Starting Material/Reagents: This can make chromatographic separation difficult.

    • Solution: If the product is an ester or amide, its polarity will be significantly different from the starting carboxylic acid. An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can effectively remove the unreacted acid. For removing excess coupling agents and their byproducts, aqueous washes with dilute acid (e.g., 1M HCl) and brine are often effective.

  • Product is an Oil or Difficult to Crystallize: This complicates isolation and purification.

    • Solution: Column chromatography on silica gel is the most common and effective method for purifying these types of derivatives. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation. If the product is an oil, it can be isolated by removing the solvent under reduced pressure.

Section 2: Frequently Asked Questions (FAQs)

General Derivatization Strategy

Question: What is the best general approach for derivatizing this compound for chiral chromatography?

Answer:

For chiral separation by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), derivatization is often necessary to introduce a chromophore or a volatile group, and to create diastereomers if an indirect chiral separation method is used.

Recommended Workflow:

  • Activation: Activate the carboxylic acid using a suitable coupling reagent. For ester formation with a chiral alcohol or amide formation with a chiral amine, using HATU in the presence of DIPEA in an anhydrous aprotic solvent like DMF or DCM is a robust starting point.

  • Nucleophilic Attack: Add the chiral derivatizing agent (e.g., (R)-(-)-1-phenylethylamine or (S)-(+)-2-butanol).

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Workup and Purification: Perform an aqueous workup to remove water-soluble byproducts and unreacted starting materials. Purify the resulting diastereomers by flash column chromatography.

DerivatizationWorkflow cluster_reaction Reaction cluster_purification Purification & Analysis Carboxylic_Acid This compound Activation Activation (HATU, DIPEA) Carboxylic_Acid->Activation Activated_Intermediate Activated Intermediate Activation->Activated_Intermediate Diastereomeric_Product Diastereomeric Product Activated_Intermediate->Diastereomeric_Product Chiral_Nucleophile Chiral Nucleophile (e.g., Chiral Amine/Alcohol) Chiral_Nucleophile->Diastereomeric_Product Workup Aqueous Workup Diastereomeric_Product->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/GC Purification->Analysis

Caption: General workflow for derivatization and analysis.

Reagent Selection

Question: Which chiral derivatizing agents are recommended for the resolution of this compound?

Answer:

The choice of derivatizing agent depends on the analytical technique and the desired properties of the resulting diastereomers.

Derivatizing Agent Class Examples Advantages Considerations
Chiral Amines (R)- or (S)-1-Phenylethylamine, (R)- or (S)-1-(1-Naphthyl)ethylamineForms stable amides. The aromatic rings provide a strong UV chromophore for HPLC detection.Ensure high enantiomeric purity of the amine.
Chiral Alcohols (R)- or (S)-2-Butanol, (R)- or (S)-1-PhenylethanolForms esters which are often more volatile and suitable for GC analysis.Esterification can be more challenging than amidation for hindered acids.
Analytical Considerations

Question: How does derivatization aid in the chiral separation of this compound?

Answer:

Derivatization is a key strategy in chiral separations, particularly for indirect methods.

  • Creation of Diastereomers: Reacting a racemic mixture of the acid with a single enantiomer of a chiral derivatizing agent produces a mixture of diastereomers. Diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention) and can therefore be separated using non-chiral chromatographic techniques.

  • Improved Chromatographic Properties: Derivatization can improve peak shape and resolution by masking the polar carboxylic acid group. This is especially important in gas chromatography where free carboxylic acids can exhibit poor peak shapes.[5]

  • Enhanced Detection: By introducing a chromophore (e.g., a phenyl or naphthyl group from the derivatizing agent), the detectability of the analyte by UV detectors in HPLC is significantly increased.

ChiralSeparation cluster_racemate Racemic Acid cluster_derivatization Derivatization cluster_diastereomers Diastereomeric Amides cluster_separation Chromatographic Separation R_Acid (R)-Acid Chiral_Amine +(S)-Chiral Amine R_Acid->Chiral_Amine S_Acid (S)-Acid S_Acid->Chiral_Amine RS_Amide (R,S)-Amide Chiral_Amine->RS_Amide SS_Amide (S,S)-Amide Chiral_Amine->SS_Amide Separation Separable by Non-Chiral Chromatography RS_Amide->Separation SS_Amide->Separation

Caption: Principle of indirect chiral separation via derivatization.

Section 3: Experimental Protocols

Protocol 1: Amide Formation using HATU

This protocol describes the derivatization of racemic this compound with (R)-1-phenylethylamine.

Materials:

  • This compound

  • (R)-1-Phenylethylamine (≥99% ee)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 10 minutes at room temperature.

  • Add (R)-1-phenylethylamine (1.05 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the two diastereomeric amides.

References

  • Blessington, B., Crabb, N., & O'Sullivan, J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
  • Ingalls, S. T., Minkler, P. E., Hoppel, C. L., & Nordlander, J. E. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography.
  • Irie, T., & Uekama, K. (1999). Cyclodextrins in drug delivery. Advanced Drug Delivery Reviews, 36(1), 101-123.
  • Kozma, D. (2001).
  • Ma, L., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
  • Valko, I. Y. (2004). Acids: Derivatization for GC Analysis.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

Sources

Technical Support Center: Purification of 2-Methyl-2-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for 2-Methyl-2-phenoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

Q1: What are the typical impurities I should expect after synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as phenol, acetone, and chloroform if using a haloform reaction-based synthesis.

  • Related Byproducts: Incomplete reactions or side reactions can lead to structurally similar molecules. For instance, in syntheses of related structures, dimethylated byproducts have been observed when high temperatures and certain methylating agents are used.[1]

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., Toluene, Diethyl Ether, Dichloromethane) can be trapped in the crude product.

  • Neutral Organic Impurities: Non-acidic byproducts that will not react with a base during extraction.

Q2: My crude product is a persistent oil or sticky gum and refuses to crystallize. What's the cause and solution?

A2: This is a classic sign of impurities inhibiting the formation of a crystal lattice.

  • Causality: The presence of residual solvents or oily byproducts disrupts the ordered arrangement of molecules required for crystallization. Even a small percentage of such impurities can significantly lower the melting point and prevent solidification.

  • Troubleshooting Steps:

    • Trituration: Try stirring the oil with a non-polar solvent in which the desired product is insoluble, such as heptane or hexane. This can often wash away the oily impurities, leaving behind a solid or inducing crystallization.

    • Initial Purification: Do not focus on crystallization first. Instead, perform an acid-base extraction to remove neutral and basic impurities.[2][3] This is often highly effective at removing the contaminants that prevent crystallization.

    • Chromatography: If acid-base extraction is insufficient, flash column chromatography can be used to isolate the product from closely related impurities. See the protocol below for guidance on preventing peak tailing.

Q3: My compound streaks severely during analysis by silica gel TLC or purification by column chromatography. How can I achieve sharp, defined spots/peaks?

A3: Streaking (or tailing) of carboxylic acids on silica gel is a well-known issue.

  • Causality: The acidic proton of the carboxyl group interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong, sometimes irreversible, binding causes the compound to drag along the plate or column, resulting in poor separation.

  • Solution: To suppress this interaction, you must ensure the carboxylic acid remains fully protonated. This is achieved by adding a small amount of a volatile acid to your eluent system.

    • Recommended Additive: Add 0.5% to 1% acetic acid or formic acid to your mobile phase (e.g., Ethyl Acetate/Hexane).[4] The excess protons in the eluent saturate the binding sites on the silica and maintain your compound in its neutral, less polar form, allowing it to move cleanly.

Q4: How do I select an optimal solvent or solvent system for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.

  • Screening Process:

    • Place a small amount of your crude solid (10-20 mg) in a test tube.

    • Add a few drops of a solvent and observe solubility at room temperature.

    • If insoluble, gently heat the mixture. A good solvent will fully dissolve the compound upon heating.

    • Allow the solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Solvent Suggestions:

    • Single Solvents: Toluene, Isopropyl Alcohol (IPA), Methanol.

    • Mixed Solvent Systems: If a single solvent is not ideal, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., Ethyl Acetate) and then slowly add a "poor" solvent (in which it is insoluble, e.g., Heptane) until the solution becomes cloudy. Gently heat to clarify and then allow to cool.

Purification Workflows & Protocols

The following section provides a decision-making workflow and detailed experimental protocols for the most effective purification techniques.

Decision-Making Workflow for Purification

This diagram outlines a logical approach to purifying crude this compound.

G start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oil/Gum) purity_check1 Check Purity (TLC, NMR, HPLC) recrystallize->purity_check1 is_pure1 Is Purity >98%? purity_check1->is_pure1 end Pure Product is_pure1->end Yes is_pure1->acid_base No acid_base->recrystallize Solid Precipitates purity_check2 Check Purity acid_base->purity_check2 Oil Precipitates is_pure2 Is Purity >98%? purity_check2->is_pure2 is_pure2->end Yes chromatography Perform Flash Chromatography (with 0.5% Acetic Acid in eluent) is_pure2->chromatography No purity_check3 Check Purity & Isolate chromatography->purity_check3 purity_check3->end G cluster_0 Organic Layer cluster_1 Aqueous Layer compound This compound (R-COOH) In Organic Solvent (e.g., EtOAc) (Water Insoluble) salt Sodium 2-Methyl-2-phenoxyphenoxypropanoate (R-COO⁻Na⁺) In Aqueous Layer (Water Soluble) compound:f0->salt:f0 Add aq. NaHCO₃ Shake & Separate salt:f0->compound:f0 Add aq. HCl Extract with EtOAc G start Problem Encountered oiling_out Product 'Oils Out' during Recrystallization start->oiling_out low_purity Purity is Low after Initial Purification start->low_purity low_yield Low Recovery Yield start->low_yield sol_imp Solvent or oily impurity present. Perform Acid-Base Extraction first. oiling_out->sol_imp Cause wrong_sol Solvent is unsuitable. Re-screen for a better solvent or use a mixed-solvent system. oiling_out->wrong_sol Cause too_fast Cooling too quickly. Allow for slow, gradual cooling. oiling_out->too_fast Cause neutral_imp Neutral/Basic impurities remain. Perform Acid-Base Extraction. low_purity->neutral_imp Probable Cause acid_imp Acidic impurities remain. Perform Flash Chromatography. low_purity->acid_imp Probable Cause incomplete_extract Incomplete extraction/precipitation. - Re-extract organic/aqueous layers. - Ensure full re-acidification (check pH). low_yield->incomplete_extract Probable Cause transfer_loss Mechanical loss during transfers. - Minimize transfers. - Rinse glassware with solvent. low_yield->transfer_loss Probable Cause

Sources

preventing byproduct formation in 2-Methyl-2-phenoxypropanoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-phenoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges, focusing on the prevention of byproduct formation through an understanding of reaction mechanisms and experimental parameter control.

Introduction to the Synthesis

The synthesis of this compound and its derivatives is commonly achieved via the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. While effective, this SN2 reaction is often accompanied by competing side reactions that can significantly reduce the yield and purity of the desired product. This guide provides in-depth troubleshooting for the most frequently encountered issues.

Troubleshooting Guides

Issue 1: Significant Formation of an Alkene Byproduct

Question: I am attempting to synthesize this compound, but my analysis shows a significant amount of an alkene byproduct. What is causing this, and how can I minimize its formation?

Answer:

The formation of an alkene is a classic sign that an E2 elimination reaction is outcompeting your desired SN2 (Williamson ether synthesis) pathway.[1][2] This is a very common side reaction, particularly when the alkyl halide used is sterically hindered.

Causality: The alkoxide, in this case, the phenoxide, is a strong base. Instead of acting as a nucleophile and attacking the electrophilic carbon of the alkyl halide (SN2), it can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond (E2).[2]

Mitigation Strategies:

  • Choice of Reactants: The structure of your alkyl halide is the most critical factor.[3]

    • Optimal: Use a primary alkyl halide if the synthesis allows. For this compound, the typical route involves reacting a phenoxide with a derivative of 2-bromoisobutyric acid. The isobutyrate structure is inherently tertiary at the alpha-carbon relative to the carboxyl group but the carbon bearing the leaving group is what matters for the ether synthesis step. If you are preparing an ester of the final product first, you would typically use an ester of 2-bromo-2-methylpropanoate. This is a tertiary halide, which is highly prone to elimination.[3][4] A more successful strategy involves reacting phenol with an acetone cyanohydrin derivative followed by hydrolysis, or other alternative routes that avoid a tertiary halide in a Williamson synthesis. If you must use a Williamson-type reaction, carefully controlling other parameters is crucial.

    • Strategic Choice: When synthesizing an asymmetrical ether, always choose the route that involves the less sterically hindered alkyl halide.[1]

  • Reaction Temperature:

    • Elimination reactions generally have higher activation energy than substitution reactions and are therefore favored at higher temperatures.[1]

    • Recommendation: Lowering the reaction temperature will favor the SN2 pathway. If you are experiencing significant alkene formation, try running the reaction at a lower temperature for a longer period. Typical temperatures for Williamson ether synthesis are in the range of 50-100 °C; consider starting at the lower end of this range.[3][5]

  • Base and Solvent Selection:

    • Base: Use a strong, but non-hindered base to form the phenoxide. Ensure the complete deprotonation of the phenol before adding the alkyl halide.

    • Solvent: Polar aprotic solvents like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) are generally preferred for SN2 reactions as they solvate the cation, leaving the anionic nucleophile more reactive for O-alkylation.[1][4]

Issue 2: Formation of C-Alkylated Byproduct

Question: My product analysis reveals an isomer that I suspect is a C-alkylated byproduct. Why does this happen and how can I favor the desired O-alkylation?

Answer:

The formation of a C-alkylated product is a known issue when using phenoxide nucleophiles. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the aromatic ring (specifically the ortho and para positions).[3]

Causality: Alkylation can occur on the aromatic ring (C-alkylation) in competition with the desired alkylation on the oxygen atom (O-alkylation). The reaction conditions, particularly the solvent, play a significant role in determining the site of attack.

Mitigation Strategies:

  • Solvent Choice: This is a critical parameter for controlling the regioselectivity.

    • To Favor O-Alkylation: Use polar aprotic solvents such as DMF or DMSO. These solvents effectively solvate the metal cation of the phenoxide salt, leaving the oxygen anion more exposed and available for nucleophilic attack.[1][4]

    • To Avoid C-Alkylation: Avoid protic solvents like water or ethanol, as they can solvate the oxygen anion through hydrogen bonding, making it less nucleophilic and promoting C-alkylation.

  • Phase-Transfer Catalysis (PTC):

    • PTC is an excellent technique for promoting O-alkylation.[6] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Aliquat 336), transports the phenoxide anion from the aqueous or solid phase into the organic phase where the alkyl halide is located.[7][8] This "naked" anion in the organic phase is highly reactive at the oxygen atom.

    • This method also allows for the use of weaker bases like sodium or potassium carbonate and can often be performed under milder conditions.[4][6]

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the common causes?

A1: Low or no yield can stem from several factors:

  • Wet Reagents or Solvents: The alkoxide is a strong base and will be quenched by any protic species, such as water. Ensure your phenol, solvent, and base are anhydrous.[1]

  • Improper Base: A sufficiently strong base is required to fully deprotonate the phenol to form the reactive phenoxide. For phenols, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are often used.[4] For less acidic alcohols, stronger bases like sodium hydride (NaH) are necessary.[4]

  • Reaction Time and Temperature: Williamson ether syntheses can require several hours at reflux (typically 1-8 hours).[3] If the reaction is run at too low a temperature, it may be too slow. Conversely, if elimination is a problem, a longer reaction time at a lower temperature is preferable.[1]

  • Poor Leaving Group: The alkylating agent must have a good leaving group. Halides (I > Br > Cl) and sulfonates (tosylates, mesylates) are excellent leaving groups.[3][5]

Q2: I am observing the formation of a dimethylated byproduct. How can I prevent this?

A2: The formation of a dimethylated byproduct, while less common in this specific synthesis than in others like the methylation of arylacetonitriles, can occur if the product itself can be further alkylated.[9] In the context of this compound synthesis, this is less of a concern. However, if you are working with related structures that have other acidic protons, the following can help:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of your phenoxide to the alkylating agent. A large excess of the alkylating agent can drive further reactions.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor secondary reactions.

Q3: Is it possible to use phase-transfer catalysis for this synthesis, and what are the advantages?

A3: Yes, phase-transfer catalysis (PTC) is highly recommended for this type of reaction.

  • Advantages: PTC can lead to higher yields and product purity. It allows for the use of inexpensive and safer bases like NaOH or K₂CO₃ in an aqueous solution, eliminating the need for anhydrous organic solvents and expensive, hazardous bases like NaH.[6] The catalyst facilitates the transfer of the phenoxide into the organic phase, leading to high reactivity and selectivity for O-alkylation.[7][8]

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagram illustrates the desired SN2 pathway versus the undesired E2 and C-alkylation pathways for a generalized phenoxide and alkyl halide.

Byproduct_Formation cluster_reactants Reactants cluster_products Potential Products Phenoxide Ar-O⁻ Ether Desired Product (Ar-O-CH₂-CH₂-R) Phenoxide->Ether Sₙ2 (O-Alkylation) Favored by: - Polar aprotic solvent - Primary alkyl halide Alkene Byproduct (R-CH=CH₂) Phenoxide->Alkene E2 (Elimination) Favored by: - High temperature - Steric hindrance C_Alkylated Byproduct (R-CH₂-CH₂-Ar-OH) Phenoxide->C_Alkylated C-Alkylation Favored by: - Protic solvent AlkylHalide R-CH₂-CH₂-X AlkylHalide->Ether AlkylHalide->Alkene AlkylHalide->C_Alkylated

Caption: Competing reaction pathways in Williamson ether synthesis.

Summary of Optimized Conditions

The table below summarizes the recommended conditions to minimize byproduct formation in the synthesis of this compound.

ParameterRecommended ConditionRationale
Alkylating Agent Less sterically hindered halide preferred.[1]Minimizes E2 elimination.
Temperature 50-80 °C (or lower)Lower temperatures favor SN2 over E2 elimination.[1]
Solvent Polar aprotic (e.g., DMF, DMSO)Favors O-alkylation and SN2 mechanism.[4]
Base Strong, non-hindered (e.g., NaOH, K₂CO₃)Ensures complete formation of the phenoxide nucleophile.[4]
Catalysis Phase-Transfer Catalyst (optional but recommended)Increases yield and selectivity for O-alkylation.[6]
Reagents AnhydrousPrevents quenching of the reactive alkoxide.[1]

References

  • Common side reactions in the Williamson synthesis of ethers. BenchChem. URL: https://www.benchchem.com/technical-support/common-side-reactions-williamson-synthesis-ethers
  • Williamson Ether Synthesis. ChemTalk. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(Smith)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.04%3A_Preparation_of_Ethers_-_The_Williamson_Ether_Synthesis
  • Williamson ether synthesis. Wikipedia. URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis
  • Williamson Ether Synthesis. J&K Scientific LLC. URL: https://www.jk-scientific.com/en/williamson-ether-synthesis
  • What Are The Limitations Of Williamson Ether Synthesis? Chemistry For Everyone. URL: https://www.youtube.
  • 2-phenylpropionic acid. Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=v77p0236
  • Identification and minimization of by-products in 2-(4-hydroxyphenyl)propionic acid synthesis. BenchChem. URL: https://www.benchchem.com/technical-support/identification-and-minimization-of-by-products-in-2-4-hydroxyphenyl-propionic-acid-synthesis
  • Methyl 2-Methyl-2-phenylpropanoate|CAS 57625-74-8. BenchChem. URL: https://www.benchchem.com/product/b1583114
  • Technical Support Center: Synthesis of Methyl 2-methyl-2-phenylpropanoate. BenchChem. URL: https://www.benchchem.
  • Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Google Patents. URL: https://patents.google.
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=v81p0232
  • Experiment 06 Williamson Ether Synthesis.
  • Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. Google Patents. URL: https://patents.google.
  • Williamson Ether Synthesis. Chemistry Steps. URL: https://www.chemistrysteps.com/williamson-ether-synthesis/
  • Williamson Ether Synthesis reaction. BYJU'S. URL: https://byjus.com/chemistry/williamson-ether-synthesis/
  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?
  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Google Patents. URL: https://patents.google.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap. URL: https://eureka.patsnap.
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. URL: https://crdeepjournal.org/wp-content/uploads/2021/11/Vol-3-S1-2.pdf
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. European Patent Office - EP 2532644 A1 - Googleapis.com. URL: https://patents.google.
  • Industrial Phase-Transfer Catalysis. [Source appears to be an industry publication, specific source not listed in snippet]
  • 2-methyl-2-phenylpropanoic acid sigma-aldrich synthesis. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/search/2-methyl-2-phenylpropanoic-acid-sigma-aldrich-synthesis
  • Synthesis of A. Methyl 2-phenylpropionate. PrepChem.com. URL: https://www.prepchem.
  • Phase-Transfer Catalysis (PTC). Macmillan Group. URL: https://macmillan.princeton.edu/wp-content/uploads/2019/10/11_Phase_Transfer.pdf
  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. URL: https://www.quickcompany.in/patents/preparation-of-2-4-bromophenyl-2-methylpropanoic-acid
  • The Significance of this compound in Chemical Research. [Source appears to be a supplier's technical article, specific company not listed in snippet]
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7216447/

Sources

Technical Support Center: Stability of 2-Methyl-2-phenoxypropanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-2-phenoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. By understanding the potential degradation pathways and influencing factors, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: While this compound is generally stable under standard storage conditions, its stability in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The primary degradation pathways to consider are hydrolysis of the ether linkage, photodecarboxylation, and oxidative degradation.

Q2: How does pH affect the stability of this compound solutions?

A2: Solutions at extreme pH values (highly acidic or alkaline) can promote the hydrolysis of the ether bond. Under acidic conditions, the ether oxygen can be protonated, making the carbon atom of the phenoxy group more susceptible to nucleophilic attack by water. In strongly basic solutions, direct nucleophilic attack on the ether linkage can also occur, although this is generally less facile. It is advisable to maintain solutions at a neutral or near-neutral pH for optimal stability.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a phenylacetic acid moiety can be susceptible to photodecarboxylation upon exposure to UV light.[1] This process involves the loss of carbon dioxide from the carboxylic acid group, which can lead to the formation of 2-phenoxypropane. To mitigate this, it is recommended to prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

Q4: Can I heat solutions of this compound?

A4: Elevated temperatures can accelerate degradation processes. Thermal degradation of aromatic carboxylic acids may lead to decarboxylation.[2][3] For this compound, this could result in the formation of 2-phenoxypropane. If heating is necessary for your experimental protocol, it should be done for the shortest possible duration and at the lowest effective temperature. Long-term storage at elevated temperatures is not recommended.

Q5: What is the role of solvents in the stability of this compound?

A5: The choice of solvent can impact the stability of this compound. Protic solvents, especially water, can participate in hydrolytic degradation. The use of high-purity, degassed solvents is recommended to minimize dissolved oxygen, which can participate in oxidative degradation. When preparing aqueous solutions, it is best to first dissolve the compound in a minimal amount of a compatible organic solvent, such as DMSO or ethanol, before diluting with the aqueous buffer.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in solution.

Problem Potential Cause Recommended Solution
Unexpected or inconsistent analytical results (e.g., lower than expected concentration, appearance of new peaks in HPLC). Degradation of the compound. - Prepare fresh solutions before each experiment. - Store stock solutions at recommended low temperatures and protected from light. - Verify the pH of your solution. - Perform a forced degradation study to identify potential degradants and their retention times.
Solution turns yellow or develops a precipitate over time. Photodegradation or oxidative degradation. - Prepare solutions in amber vials or wrap containers in aluminum foil to protect from light. - Use high-purity, degassed solvents to minimize oxidation. - Consider adding an antioxidant if compatible with your experimental system.
Loss of biological activity or inconsistent assay results. Formation of inactive degradation products. - Confirm the purity of the compound before use. - Assess the stability of the compound in your specific assay medium under the experimental conditions (e.g., temperature, incubation time).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of solid this compound.

  • Dissolution: Dissolve the solid in a minimal volume of high-purity dimethyl sulfoxide (DMSO) or ethanol.

  • Dilution: Once fully dissolved, dilute to the final desired volume with the same solvent to achieve the target stock concentration.

  • Storage: Store the stock solution in an amber vial at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Divide the solution into aliquots and subject them to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60-80°C for several hours.

    • Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation: Heat the solution at 60-80°C.

    • Photodegradation: Expose the solution to a UV light source.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating method, such as HPLC-UV or LC-MS, to monitor the degradation of the parent compound and the formation of degradation products.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the degradation of structurally similar compounds.

parent This compound hydrolysis_product Phenol + 2-Hydroxyisobutyric acid parent->hydrolysis_product  Hydrolysis (Acid/Base) photo_product 2-Phenoxypropane + CO2 parent->photo_product  Photodegradation (UV light) oxidative_product Hydroxylated derivatives parent->oxidative_product  Oxidation (e.g., H2O2)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

The following workflow outlines a systematic approach to evaluating the stability of this compound in solution.

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep_solution Prepare stock solution of This compound stress_conditions Expose aliquots to stress conditions: - Acid (HCl) - Base (NaOH) - Oxidant (H2O2) - Heat - Light (UV) prep_solution->stress_conditions analytical_method Analyze samples at time points using a stability-indicating method (e.g., HPLC-UV, LC-MS) stress_conditions->analytical_method data_analysis Determine degradation rate and identify degradation products analytical_method->data_analysis pathway_id Propose degradation pathways data_analysis->pathway_id

Caption: Experimental workflow for stability testing.

References

  • Efficient photodecarboxylation of aroyl-substituted phenylacetic acids in aqueous solution: a general photochemical reaction. RSC Publishing.
  • Kinetic and mechanistic insights into the degradation of clofibric acid in saline wastewater by Co2+/PMS process: a modeling and theoretical study. National Institutes of Health.
  • Degradation of clofibric acid in UV/chlorine disinfection process: kinetics, reactive species contribution and pathways. Royal Society Publishing.
  • Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Arizona State University.
  • Biodegradation of clofibric acid and identification of its metabolites. PubMed.
  • Degradation mechanism and toxicity assessment of clofibric acid by Fe2+/PS process in saline pharmaceutical wastewater. Taylor & Francis Online.
  • Degradation of clofibric acid in UV/chlorine disinfection process: Kinetics, reactive species contribution and pathways. ResearchGate.
  • Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. RSC Publishing.
  • Phenylacetic acid. Wikipedia.
  • Oxidative Decarboxylation of Phenylacetic Acid1) Takao WATANABE, Naomichi FURUKAWA and Shigeru OAE Department of Applied Chemist. J-STAGE.
  • Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. ACS Publications.
  • Hydrothermal stability of aromatic carboxylic acids. ResearchGate.

Sources

Technical Support Center: Scaling Up 2-Methyl-2-phenoxypropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-phenoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthesis from the lab bench to pilot and production scales. Here, we address common challenges with practical, field-proven insights and troubleshooting strategies to ensure a robust, efficient, and safe process.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the scale-up of this compound synthesis.

Q1: What are the most significant challenges when transitioning the synthesis of this compound from a laboratory to an industrial scale?

A1: Scaling up the synthesis of this compound introduces several critical challenges that are often negligible at the lab scale.[1] These include:

  • Reaction Kinetics and Heat Management: Exothermic reactions can lead to temperature control issues in larger reactors, potentially causing side reactions and impurities.

  • Mixing Efficiency: Achieving uniform mixing in large vessels is more complex and can result in localized concentration gradients, impacting reaction rates and selectivity.

  • Purification and Isolation: Isolating the final product with high purity can be challenging due to the potential for increased byproduct formation at a larger scale.[2]

  • Safety and Handling: Handling larger quantities of reagents and managing the reaction environment require stringent safety protocols.[3][4][5]

Q2: What are the common synthetic routes for this compound, and which is most suitable for scale-up?

A2: The most common synthetic approaches involve the Williamson ether synthesis, where a phenoxide reacts with an α-halo isobutyrate, followed by hydrolysis. Another route involves the reaction of phenol with acetone and chloroform in the presence of a strong base (a variation of the Kolbe-Schmitt reaction). The choice of the most suitable route for scale-up depends on factors such as raw material cost, process safety, and the desired purity of the final product.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Minimizing byproduct formation is crucial for achieving high yield and purity. Key strategies include:

  • Precise Stoichiometry: Careful control of reactant ratios is essential to prevent side reactions.

  • Temperature Control: Maintaining a consistent and optimal reaction temperature can significantly reduce the formation of thermal degradation products and other impurities.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the scale-up of this compound synthesis.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or poor mixing.Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC). Consider extending the reaction time or increasing the temperature. Ensure efficient mixing to promote reactant interaction.
Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.Solution: Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. Investigate the use of a more selective catalyst or a different synthetic route.
Product Loss During Workup: The product may be lost during extraction, washing, or crystallization steps.Solution: Optimize the workup procedure to minimize product loss. Ensure the pH is adjusted correctly during extractions and that the appropriate solvents are used.
Poor Product Purity Inadequate Purification: The chosen purification method (e.g., crystallization, distillation) may not be effective at removing all impurities.Solution: Develop a robust purification protocol. Consider alternative purification techniques such as forming a salt of the carboxylic acid to facilitate crystallization and removal of non-acidic impurities. A patented method suggests the selective crystallization of an ammonium salt for purification of similar compounds.[2]
Presence of Starting Materials: Unreacted starting materials may contaminate the final product.Solution: Ensure the reaction goes to completion. If necessary, use a slight excess of one of the reactants to consume the other completely.
Formation of Isomers or Related Impurities: Depending on the synthetic route, isomeric byproducts or closely related impurities may be formed.Solution: Characterize the impurities to understand their formation mechanism. Modify the reaction conditions to suppress their formation.
Reaction Stalls or is Sluggish Catalyst Deactivation: The catalyst may have lost its activity due to poisoning by impurities or degradation.Solution: Use a fresh batch of catalyst. If using a heterogeneous catalyst, consider regeneration or replacement.
Insufficient Mixing: Inadequate mixing can lead to poor mass transfer and slow reaction rates, a common issue in larger reactors.[1]Solution: Increase the agitation speed or use a more efficient stirrer design. For very large-scale reactions, consider the use of baffles in the reactor.
Safety Concerns Exothermic Reaction: The reaction may generate a significant amount of heat, leading to a runaway reaction if not properly controlled.Solution: Implement a robust cooling system for the reactor. Add reagents in a controlled manner to manage the rate of heat generation. Conduct a reaction calorimetry study to understand the thermal hazards.
Handling of Hazardous Reagents: Many of the reagents used in the synthesis can be corrosive, flammable, or toxic.Solution: Adhere to all safety data sheet (SDS) recommendations for handling and storage.[3][4][5] Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

Experimental Workflow & Visualization

Generalized Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Reactant A (e.g., Phenol) D Reaction Vessel (Controlled Temperature & Mixing) A->D B Reactant B (e.g., α-bromo isobutyrate) B->D C Solvent & Catalyst C->D E Quenching & pH Adjustment D->E Reaction Mixture F Liquid-Liquid Extraction E->F G Solvent Removal F->G H Crude Product G->H I Crystallization or Salt Formation H->I J Filtration & Washing I->J K Drying J->K L Pure this compound K->L

A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting common issues during scale-up.

G cluster_reaction Reaction Analysis cluster_workup Post-Reaction Analysis cluster_materials Input Material Analysis start Problem Identified (e.g., Low Yield, Impurity) check_reaction Review Reaction Parameters (Temp, Time, Stoichiometry) start->check_reaction check_workup Analyze Workup & Purification Steps start->check_workup check_materials Verify Raw Material Quality start->check_materials reaction_ok Parameters within Spec? check_reaction->reaction_ok workup_ok Losses or Inefficiencies Identified? check_workup->workup_ok materials_ok Impurities in Starting Materials? check_materials->materials_ok adjust_reaction Optimize Reaction Conditions reaction_ok->adjust_reaction No solution Problem Resolved reaction_ok->solution Yes adjust_reaction->solution adjust_workup Refine Purification Protocol workup_ok->adjust_workup Yes workup_ok->solution No adjust_workup->solution source_new_materials Source Higher Purity Reagents materials_ok->source_new_materials Yes materials_ok->solution No source_new_materials->solution

Sources

Technical Support Center: Purification of 2-Methyl-2-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methyl-2-phenoxypropanoic acid. This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Achieving high purity is critical as even minor impurities can significantly impact downstream applications, from analytical characterization to biological activity assays. This guide provides in-depth, field-proven answers to common challenges encountered during purification.

Section 1: Impurity Profile Analysis

Understanding the potential impurities in your crude sample is the first and most critical step in designing an effective purification strategy. Impurities typically arise from starting materials, side reactions, or degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities include unreacted starting materials like phenol and 2-bromoisobutyric acid (or its ester), regioisomers from aromatic substitution, and byproducts from hydrolysis or side reactions.

Table 1: Common Impurities and Their Origins

Impurity NameChemical StructureLikely OriginImpact on Purification
PhenolC₆H₅OHUnreacted starting materialHighly polar; can be removed by basic wash.
2-Bromoisobutyric Acid(CH₃)₂C(Br)COOHUnreacted starting materialAcidic; similar polarity to the product, may co-crystallize.
Unidentified Regioisomerse.g., ortho- or meta-substitutedFriedel-Crafts or similar aromatic substitution reactionsMay have very similar physical properties, often requiring chromatography for removal.[1]
Solvent Residuese.g., Toluene, DMFReaction or workup solventVolatile; typically removed by drying under vacuum.

Section 2: Strategic Purification Workflow

Choosing the right purification method is paramount. The decision should be based on the scale of your experiment, the nature of the impurities, and the required final purity. This decision tree provides a logical workflow for selecting your primary purification strategy.

Purification_Workflow start Crude this compound check_impurities What is the primary impurity type? start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Unreacted Phenol or other neutral/basic impurities recrystallize Attempt Recrystallization check_impurities->recrystallize Structurally similar acidic impurities or minor contaminants chromatography Use Column Chromatography check_impurities->chromatography Complex mixture or unidentified regioisomers acid_base_result Product isolated as carboxylate salt in aqueous phase acid_base->acid_base_result recrystallize_check Is the purity >98%? recrystallize->recrystallize_check final_product High-Purity Product recrystallize_check->final_product Yes recrystallize_check->chromatography No chromatography_result Fractions collected based on polarity chromatography->chromatography_result chromatography_result->final_product

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting and In-Depth Protocols

This section provides detailed protocols and addresses common issues encountered during purification.

Recrystallization

Recrystallization is often the most effective method for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

FAQ: My recrystallization yield is very low. What went wrong?

Answer: This is a common issue with several potential causes:

  • Too much solvent was used: The goal is to create a saturated solution at high temperature. Using excessive solvent will keep the product dissolved even upon cooling. To fix this, you can gently evaporate some solvent to concentrate the solution and then attempt cooling again.

  • The cooling process was too rapid: Fast cooling leads to the formation of small, often impure crystals or precipitation. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[2]

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.

Table 2: Recommended Solvents for Recrystallization

Solvent / SystemPolarityBoiling Point (°C)Rationale & Comments
TolueneLow111Good for dissolving the aromatic structure. Cooling should yield crystals.
Heptane/Toluene MixLowVariableUse toluene to dissolve the crude product while hot, then add heptane (an anti-solvent) until cloudy. Reheat to clarify and cool slowly.
Ethanol/Water MixHighVariableDissolve in a minimum of hot ethanol. Add hot water dropwise until the solution becomes turbid, then add a drop or two of ethanol to re-dissolve. Cool slowly.[3]

Protocol: Recrystallization from a Toluene/Heptane System

  • Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask with a stir bar.

  • Add a minimal amount of toluene (e.g., 15-20 mL) and heat the mixture on a hot plate with stirring to just below boiling.

  • Continue adding toluene dropwise until all the solid has just dissolved. Do not add excess solvent.

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes. Perform a hot filtration to remove the charcoal.[4]

  • While the solution is still hot, slowly add heptane dropwise until you observe persistent cloudiness (turbidity).

  • Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold heptane.[2][4]

  • Dry the crystals under vacuum to a constant weight. Verify purity via melting point or HPLC analysis.

Acid-Base Extraction

This technique is exceptionally powerful for separating acidic compounds from neutral or basic impurities. The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt, which partitions into the aqueous phase.[5][6][7]

FAQ: I've formed an emulsion during the extraction that won't separate. How can I resolve this?

Answer: Emulsions are common and can be resolved by:

  • Adding Brine: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.

Protocol: Purification via Acid-Base Extraction

  • Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like tert-butyl methyl ether (TBME) or diethyl ether (50 mL).[5]

  • Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5]

  • Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that evolves.

  • Allow the layers to separate. The top organic layer contains neutral impurities, while the bottom aqueous layer contains the sodium salt of your product.

  • Drain the lower aqueous layer into a clean flask.

  • To ensure complete extraction, wash the organic layer again with a fresh portion of NaHCO₃ solution and combine the aqueous layers.[6]

  • "Backwash" the combined aqueous layers with a small portion of fresh ether (e.g., 20 mL) to remove any trapped neutral impurities.[6] Discard this ether wash.

  • Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated HCl dropwise with stirring until the pH is ~2-3 (check with pH paper).[5] The this compound will precipitate as a white solid.

  • Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Column Chromatography

For difficult separations, such as removing regioisomers, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase.[8][9] Since carboxylic acids are quite polar, they tend to adhere strongly to silica gel.

FAQ: My compound won't elute from the silica gel column. What should I do?

Answer: Carboxylic acids can streak or bind irreversibly to silica gel. To mitigate this:

  • Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (0.1-1%) to the eluent. This keeps the carboxylic acid protonated, reducing its interaction with the acidic silica surface and resulting in better peak shape and recovery.

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[9]

Protocol: Flash Column Chromatography

  • Select a Solvent System: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.3-0.4. A good starting point is a mixture of Hexane and Ethyl Acetate with 0.5% acetic acid.

  • Pack the Column: Pack a glass column with silica gel using your initial, less polar eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elute the Column: Begin eluting with the mobile phase, starting with a lower polarity (e.g., 90:10 Hexane:EtOAc + 0.5% Acetic Acid). Gradually increase the polarity as the elution progresses.

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and should be removed under high vacuum.

Section 4: Purity Verification

After purification, you must verify the purity of your this compound.

FAQ: How can I confirm the purity of my final product?

Answer: A combination of methods provides the most reliable confirmation:

  • Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value (approx. 77-81°C).[10] A broad or depressed melting range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): The purified sample should appear as a single spot on the TLC plate. Run it alongside a sample of the crude material for comparison.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative method. A pure sample should show a single major peak.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and reveal the presence of impurities, even at low levels.

By following this structured approach—identifying impurities, selecting the right strategy, troubleshooting effectively, and verifying the result—researchers can confidently obtain high-purity this compound for their critical applications.

References

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds. Science Spotlight - Episode 2.
  • University of Alberta.
  • University of Rochester.
  • University of Colorado Boulder.
  • Michigan State University.
  • University of Wisconsin-Madison. Recrystallization of Benzoic Acid. Department of Chemistry.
  • University of Calgary.
  • Northern Illinois University. Acid-Base Extraction. Department of Chemistry and Biochemistry.
  • Google Patents.
  • Google Patents.
  • University of Massachusetts. Acid-Base Extraction. Department of Chemistry.
  • Millersville University. Extraction. Department of Chemistry.
  • Google Patents.
  • University of California, Irvine. Experiment 8 - Extraction. Department of Chemistry.
  • CymitQuimica. (2023).
  • Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
  • Wolf, J. (2008). Lab Report #1 Two Base Extraction.
  • Google Patents.
  • PrepChem.com. Synthesis of A.
  • Simson Pharma Limited. 2-Methyl-2-phenylpropanoic acid.
  • Google Patents.
  • Organic Syntheses. 2-phenylpropionic acid.
  • Reign Pharma Pvt. Ltd. 2-methyl-2-phenyl propionic acid.
  • Sigma-Aldrich. 2-Methyl-2-phenylpropanoic acid.
  • Chemsrc. 2-Methyl-2-phenylpropanoic acid | CAS#:826-55-1.

Sources

Technical Support Center: Analytical Method Development for 2-Methyl-2-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for analytical method development concerning 2-Methyl-2-phenoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the analysis of this compound and its impurities. Our focus is on explaining the causality behind experimental choices, ensuring that the methodologies are robust and scientifically sound.

Section 1: General Method Development & Strategy FAQs

This section addresses initial questions and strategic considerations when beginning method development for this compound.

Q1: I'm starting a new project on this compound. What is the best chromatographic approach to separate the main compound from its potential impurities?

A1: For a polar acidic compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most robust and widely used technique.[1] It offers excellent selectivity for separating compounds with varying polarity.

  • Expertise & Causality: this compound contains a carboxylic acid group, making its retention sensitive to the pH of the mobile phase. RP-HPLC allows for precise control of mobile phase pH, which is critical for achieving sharp, symmetrical peaks and resolving closely related acidic and neutral impurities. A C18 (octadecylsilyl) column is a standard starting point due to its versatility and hydrophobic retention mechanism.

  • Alternative Consideration (Gas Chromatography): Gas Chromatography (GC) can also be used, particularly for volatile impurities or starting materials. However, the carboxylic acid group of the main analyte makes it non-volatile and prone to thermal degradation. Therefore, a derivatization step (e.g., esterification) is typically required to convert the acid into a more volatile and thermally stable derivative prior to GC analysis.[2][3] This adds complexity to the sample preparation process.

Q2: What are the most probable process-related impurities I should anticipate during the synthesis of this compound?

A2: The potential impurities are dictated by the synthetic route. A common synthesis is the Williamson ether synthesis, reacting a phenolate with an α-halo isobutyrate followed by hydrolysis. Based on this, you should look for:

  • Starting Materials: Unreacted phenol and ethyl 2-bromo-2-methylpropanoate (or similar ester).

  • Intermediates: The ester intermediate, ethyl 2-methyl-2-phenoxypropanoate.[4]

  • By-products: Impurities from side reactions, such as those formed from impurities in the starting phenol.

The following diagram outlines the relationship between the final product and its key process-related impurities.

G cluster_reactants Starting Materials cluster_products Products & Intermediates Phenol Phenol Intermediate Ethyl 2-methyl-2-phenoxypropanoate Phenol->Intermediate Williamson Ether Synthesis Ester Ethyl 2-bromo-2-methylpropanoate Ester->Intermediate Williamson Ether Synthesis API This compound (API) Intermediate->API Hydrolysis

Caption: Synthesis pathway and key process impurities.

Section 2: HPLC Troubleshooting Guide

This section provides solutions to specific problems encountered during HPLC analysis.

Q3: My main peak for this compound is showing significant tailing. What causes this and how can I fix it?

A3: Peak tailing for acidic compounds like yours is a common issue, often caused by unwanted secondary interactions within the column or improper mobile phase conditions.[5] A tailing factor greater than 1.2 is generally a sign that optimization is needed.

Causality & Troubleshooting Steps:

  • Inappropriate Mobile Phase pH: The primary cause of tailing for an acidic analyte is often a mobile phase pH that is too close to the analyte's pKa. When the carboxylic acid is partially ionized, it can interact strongly and non-uniformly with the stationary phase.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid group. For a typical carboxylic acid (pKa ~4-5), a mobile phase pH of 2.5-3.0 is ideal. This ensures the analyte is in its neutral, protonated form, leading to more uniform retention and a symmetrical peak shape. Use a buffer (e.g., 10-25 mM phosphate or acetate) to maintain a stable pH.[6]

  • Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the C18 column are acidic and can interact with any ionized portion of your analyte, causing tailing.[7]

    • Solution: In addition to lowering the pH, ensure your buffer concentration is sufficient (10-50 mM) to help mask these residual silanols.[5] If tailing persists, consider using a modern, end-capped column or a column with a polar-embedded phase, which are designed to minimize silanol interactions.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.[8]

The following decision tree provides a logical workflow for troubleshooting peak tailing.

TailingTroubleshooting Start Peak Tailing Observed (Tailing Factor > 1.2) CheckpH Is mobile phase pH ~2.5-3.0 and buffered? Start->CheckpH AdjustpH Action: Adjust pH with acid (e.g., H3PO4) and add 10-25mM buffer. CheckpH->AdjustpH No CheckOverload Is the column overloaded? CheckpH->CheckOverload Yes Resolved Peak Shape Improved AdjustpH->Resolved DiluteSample Action: Dilute sample 1:10 and reinject. CheckOverload->DiluteSample Yes CheckColumn Is the column old or contaminated? CheckOverload->CheckColumn No DiluteSample->Resolved ReplaceColumn Action: Flush with strong solvent. If no improvement, replace column. CheckColumn->ReplaceColumn Yes CheckSystem Check for extra-column effects (long tubing, dead volume). CheckColumn->CheckSystem No ReplaceColumn->Resolved CheckSystem->Resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

Q4: I am unable to separate two critical impurities. How can I improve the resolution?

A4: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your chromatographic system.

  • Modify Mobile Phase Organic Content: If the peaks are eluting very early (low k'), decrease the percentage of your organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and may improve separation.

  • Change Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. This can alter the elution order of your impurities.

  • Adjust Gradient Slope (for gradient methods): If you are running a gradient, make the slope shallower (i.e., increase the gradient time). This gives the analytes more time to interact with the stationary phase and can significantly improve the resolution of closely eluting peaks.

  • Change Column Chemistry: If mobile phase optimization is insufficient, the next step is to change the stationary phase. If you are using a standard C18 column, consider a Phenyl-Hexyl column, which offers different selectivity due to pi-pi interactions, or a Cyano (CN) column for compounds with different polarity.

Section 3: Impurity Identification & Method Validation

Q5: My method shows several small, unknown peaks. What is a forced degradation study and how can it help me identify these?

A5: A forced degradation (or stress testing) study is a critical process where the drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[9] The purpose is to understand the degradation pathways and to demonstrate that your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[10]

According to ICH guidelines, typical stress conditions include:[11]

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Stress: e.g., 80 °C

  • Photostability: Exposure to light as per ICH Q1B guidelines.[12]

By analyzing the stressed samples, you can identify which peaks are degradation products. This is essential for ensuring your method can accurately quantify the drug substance in the presence of its degradants during formal stability studies. The goal is typically to achieve 5-20% degradation of the active ingredient.[10]

Q6: What are the essential parameters for validating my impurity quantitation method according to ICH guidelines?

A6: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[13] For an impurity method, the key validation characteristics, as defined by the ICH Q2(R1) guideline, are summarized in the table below.[14][15][16]

Validation CharacteristicPurpose & Typical Requirements
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often proven through forced degradation studies and analysis of spiked samples.[13]
Linearity To demonstrate a direct proportional relationship between analyte concentration and the method's response. Typically evaluated over a range from the reporting limit to 120% of the impurity specification limit. Correlation coefficient (r²) should be ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results to the true value. Assessed by analyzing samples spiked with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Recovery should typically be within 80-120%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment). The relative standard deviation (RSD) should typically be <10% for impurities.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is the reporting threshold for your impurities.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C).

Section 4: Experimental Protocols

Protocol 1: Step-by-Step HPLC Method Development

This protocol provides a starting point for developing a stability-indicating RP-HPLC method.

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm (or lambda max of the chromophore).

  • Initial Screening Gradient:

    • Prepare a standard solution of this compound (~0.5 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

    • Run a broad screening gradient to determine the approximate elution time:

      • 0-2 min: 5% B

      • 2-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Method Optimization:

    • Based on the screening run, create a shallower gradient around the elution time of the main peak and any observed impurities to improve resolution.

    • For example, if the main peak elutes at 60% B, a new gradient might be:

      • 0-20 min: 40% to 70% B.

    • Inject a mix of the main compound and any available impurity standards to confirm peak identity and separation.

  • Final Adjustments:

    • Fine-tune the mobile phase pH, gradient slope, and flow rate to achieve optimal resolution (Rs > 1.5) and symmetrical peak shapes (Tailing Factor < 1.5) for all critical pairs.

The overall workflow for method development is illustrated below.

MethodDevelopmentWorkflow Start Define Analytical Target Profile (ATP) SelectMethod Select Technique & Column (e.g., RP-HPLC, C18) Start->SelectMethod Screening Perform Initial Screening (Broad Gradient) SelectMethod->Screening Optimization Optimize Parameters (Gradient, pH, Temp) Screening->Optimization ForcedDeg Conduct Forced Degradation Study Optimization->ForcedDeg Specificity Confirm Specificity & Stability-Indicating Nature ForcedDeg->Specificity Specificity->Optimization Failed Validation Perform Full Method Validation (ICH Q2) Specificity->Validation Successful FinalMethod Finalized Analytical Method Validation->FinalMethod

Caption: General workflow for analytical method development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Forced Degradation Study in Pharmaceutical Stability. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
  • Quality Guidelines - ICH. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced Degrad
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
  • HPLC Troubleshooting Guide - SCION Instruments. [Link] 13.[11]Troubleshooting HPLC- Tailing Peaks - Restek. [Link]
  • Forced Degradation Study as per ICH Guidelines | Wh
  • A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. [Link]
  • 2-Phenylisobutyric acid | C10H12O2 - PubChem. [Link]
  • Separation of 2-Methylpropanoic acid on Newcrom R1 HPLC column. [Link]
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
  • Determination of phenoxy ester herbicides by gas and high-performance liquid chrom
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
  • US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applic
  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer c
  • Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatiz
  • A Step-by-Step Guide to Analytical Method Development and Valid
  • mass spectrum of 2-methylpropanoic acid C4H8O2. [Link]
  • impurity profiling and drug characteriz
  • A Roadmap of Drug Development and Analytical Method Progression. [Link]
  • Propanoic acid, 2-methyl-. [Link]
  • Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis.. [Link]
  • US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermedi
  • 2-phenylpropionic acid. [Link]
  • Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis | Request PDF. [Link]
  • 2-Methyl-2-phenylpropanoic acid | CAS#:826-55-1. [Link]
  • Buy 2-Methyl 2-Phenyl Propionic Acid at Best Price - Tech Grade >99.5% Purity. [Link]
  • WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermedi

Sources

Technical Support Center: Chiral Separation of 2-Methyl-2-phenoxypropanoic Acid Isomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC separation of 2-Methyl-2-phenoxypropanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this chiral separation. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible method.

Introduction to the Challenge

This compound possesses a chiral center, resulting in two enantiomers. In pharmaceutical and biological contexts, these enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, their accurate separation and quantification are critical. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this purpose. This guide provides a structured, question-and-answer approach to troubleshoot and optimize this specific chiral separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Initial Method Setup & Column Selection

Question 1: I am starting from scratch. What type of chiral column should I select for the separation of this compound enantiomers?

Answer:

For an acidic compound like this compound, polysaccharide-based and protein-based columns are the most frequently cited for this type of separation[1][2].

  • Polysaccharide-Based CSPs: These are the most widely used columns for chiral HPLC and are a highly recommended starting point[2]. Columns with cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated success in separating profens, a class of compounds structurally similar to this compound[1][3][4].

  • Protein-Based CSPs: Columns based on proteins like alpha-1-acid glycoprotein (AGP) can also be effective for the direct resolution of acidic compounds[5].

  • Anion-Exchanger CSPs: These are specifically designed for the enantioseparation of acidic compounds and operate on an ion-exchange mechanism[2][6].

A prudent approach is to screen a few columns from these categories to find the one that provides the best selectivity for your specific molecule[7].

Question 2: What are typical starting mobile phase conditions for this separation?

Answer:

The choice of mobile phase is intrinsically linked to the type of chiral stationary phase you are using.

  • For Polysaccharide-Based CSPs (Normal Phase): A common starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as 2-propanol or ethanol[3]. A typical starting ratio would be 90:10 (v/v) n-hexane:2-propanol. Crucially, for an acidic analyte, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) (e.g., 0.1%) is often necessary to improve peak shape and resolution[8].

  • For Protein-Based CSPs (Reversed Phase): These columns typically use aqueous buffers with an organic modifier. A starting point could be a buffered aqueous solution (e.g., 20 mM ammonium acetate) at a specific pH, mixed with an organic solvent like acetonitrile or methanol. The pH of the mobile phase can be a critical parameter for optimizing the separation on these columns[9].

CSP TypeTypical Mobile Phase SystemCommon Starting ConditionsKey Considerations
Polysaccharide-Based Normal Phasen-Hexane/2-Propanol (90:10 v/v) with 0.1% TFAThe type and percentage of alcohol modifier and acidic additive are key optimization parameters.
Protein-Based Reversed PhaseAcetonitrile/20 mM Ammonium Acetate, pH 4.5 (10:90 v/v)pH and buffer concentration significantly impact retention and selectivity.
Anion-Exchanger Polar Organic or SFCMethanol with acidic and salt additivesRelies on ion-exchange; mobile phase additives are critical.[6]
Category 2: Poor or No Resolution

Question 3: I see only a single peak or two very poorly resolved peaks. What are the most likely causes and how can I improve the separation?

Answer:

Poor resolution in chiral HPLC is a common issue that can typically be addressed by systematically evaluating several key parameters. The primary culprits are often an inappropriate chiral stationary phase or a suboptimal mobile phase composition[1].

Troubleshooting Workflow for Poor Resolution:

Caption: Troubleshooting logic for poor peak resolution.

Step-by-Step Optimization:

  • Confirm CSP Suitability: If you have not already, screen different types of chiral columns. Structural similarity to compounds known to be separated on a particular CSP is a good indicator, but not a guarantee of success[7].

  • Optimize the Mobile Phase: This is the most powerful tool for improving selectivity[10].

    • Adjust Organic Modifier Percentage: For normal phase systems, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% 2-propanol in hexane). A lower percentage of the polar modifier generally increases retention and can improve resolution, but this is not always the case.

    • Change the Organic Modifier: Different alcohols (e.g., ethanol, 2-propanol) can offer different selectivity. If one does not work, try another[11].

    • Optimize the Acidic Additive: For an acidic analyte like this compound, the concentration and type of acidic additive are crucial. Try varying the concentration of TFA or switching to a different acid like formic acid or acetic acid. The pKa of the additive can influence the ionization state of the analyte, affecting its interaction with the CSP[8].

  • Adjust Temperature: Temperature has a complex and often unpredictable effect on chiral separations[7][12][13]. Both increasing and decreasing the temperature can improve resolution. It is worthwhile to screen a range of temperatures (e.g., 15°C, 25°C, 40°C)[14][15].

  • Lower the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min instead of 1.0 mL/min for a 4.6 mm ID column). This provides more time for the enantiomers to interact with the stationary phase, which can enhance resolution[1][7].

Category 3: Poor Peak Shape

Question 4: My peaks are tailing or fronting. What causes this and how can I fix it?

Answer:

Poor peak shape compromises both resolution and the accuracy of quantification.

Workflow for Addressing Poor Peak Shape:

Caption: Troubleshooting workflow for poor peak shape.

  • Peak Tailing: This is often caused by unwanted secondary interactions between the acidic analyte and the stationary phase, particularly with residual silanol groups on silica-based CSPs[1].

    • Solution: The use of an acidic modifier in the mobile phase, such as TFA or formic acid, is critical. This suppresses the ionization of the analyte's carboxylic acid group and masks active sites on the stationary phase, leading to more symmetrical peaks[8]. If you are already using an additive, try slightly increasing its concentration.

  • Peak Fronting: This is a classic sign of column overload[16][17].

    • Solution: Reduce the concentration of your sample and/or decrease the injection volume. Chiral stationary phases generally have a lower capacity than standard reversed-phase columns[2].

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion[1][17].

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself or in a solvent with a similar or weaker elution strength[1].

Category 4: Irreproducible Results

Question 5: My retention times are shifting between injections or on different days. How can I improve the reproducibility of my method?

Answer:

Retention time instability is a common problem in HPLC and can be particularly pronounced in sensitive chiral separations.

  • Insufficient Column Equilibration: Chiral columns, especially when using mobile phases with additives, can require longer equilibration times than standard achiral columns.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting your analytical run. When using additives, extended equilibration may be necessary[1].

  • Mobile Phase Inconsistency: The composition of the mobile phase can change due to the evaporation of volatile components (like hexane) or inadequate mixing[1].

    • Solution: Prepare fresh mobile phase daily, keep it tightly sealed, and ensure it is thoroughly mixed and degassed[1].

  • Temperature Fluctuations: As mentioned, temperature significantly affects chiral separations. Inconsistent ambient temperatures can lead to drifting retention times[7][16].

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Additive "Memory Effects": Some additives, particularly TFA, can be retained on the stationary phase and affect subsequent analyses, even after changing the mobile phase[8][18].

    • Solution: If you suspect memory effects, dedicate a column to a specific method or use a rigorous column flushing procedure when changing methods[19].

Experimental Protocols

Protocol 1: Generic Screening Method for Polysaccharide-Based CSPs

This protocol outlines a starting point for screening a polysaccharide-based column like one with a cellulose tris(3,5-dimethylphenylcarbamate) phase.

  • Column: Polysaccharide-based chiral column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a stock solution of 0.1% Trifluoroacetic Acid (TFA) in 2-propanol.

    • Prepare the mobile phase by mixing n-hexane and the 2-propanol/TFA stock solution in a 90:10 (v/v) ratio.

    • Degas the mobile phase using sonication or vacuum filtration.

  • HPLC System Setup:

    • Install the chiral column.

    • Equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (at least 30 minutes).

    • Set the column temperature to 25°C.

    • Set the UV detector to an appropriate wavelength for this compound (e.g., 254 nm or 270 nm).

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Injection and Analysis:

    • Inject 10 µL of the sample and run the analysis.

  • Optimization:

    • If resolution is poor, adjust the percentage of 2-propanol (e.g., try 5% and 15%).

    • If peaks are tailing, consider increasing the TFA concentration slightly (e.g., to 0.2%).

    • If still no separation, try replacing 2-propanol with ethanol.

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed. (2019).
  • Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns | Journal of Chromatographic Science | Oxford Academic. (n.d.). Oxford Academic.
  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed. (1987).
  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine - Benchchem. (n.d.). BenchChem.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF - ResearchGate. (n.d.).
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (n.d.).
  • Enantiomer separation of acidic compounds - Daicel Chiral Technologies. (n.d.). Daicel Chiral Technologies.
  • A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model | LCGC International. (n.d.).
  • Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral st
  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (n.d.).
  • Trouble with chiral separations - May 20 2020 - Chromatography Today. (2020).
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. (n.d.).
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Phenomenex.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. (n.d.). TCI Chemicals.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024). YouTube.
  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. (n.d.). Daicel Chiral Technologies.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today. (n.d.).
  • HPLC Chiral Columns - Element Lab Solutions. (n.d.). Element Lab Solutions.
  • Chiral HPLC Column Selection and Method Development Guide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • How to Select the Right Chiral HPLC Column. (n.d.). Phenomenex.
  • Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase. | Semantic Scholar. (n.d.). Semantic Scholar.
  • chiral columns www.HPLC.eu. (n.d.). HPLC.eu.
  • How can I improve my chiral column resolution? - ResearchGate. (2014).
  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023).
  • Basics of chiral HPLC - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022). Chiralpedia.
  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.
  • The use of mobile phase pH and column temperature to reverse the retention order of enantiomers on chiral-AGP® - R Discovery. (1998). R Discovery.
  • Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). Journal of Pharmaceutical Research and Reports.
  • Performance Evaluation of Chiral Stationary Phases for 2-Phenylpropionic Acid Enantioseparation: A Comparative Guide - Benchchem. (n.d.). BenchChem.
  • The Chiral Notebook. (n.d.). Phenomenex.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (2022). Pharmacia.
  • Application Note: Enantiomeric Separation of 2-Phenylpropionic Acid by High-Performance Liquid Chromatography - Benchchem. (n.d.). BenchChem.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed. (2011). Chirality.
  • Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed. (n.d.). PubMed.
  • Chiral HPLC Separ
  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. (n.d.). MDPI.
  • A New Validated HPLC Method for the Simultaneous Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium - ResearchGate. (n.d.).
  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC - NIH. (n.d.). NIH.

Sources

Technical Support Center: Optimizing Chromatographic Solvent Systems for 2-Methyl-2-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the chromatographic analysis of 2-Methyl-2-phenoxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development and routine analysis. As an acidic compound, this compound presents specific chromatographic behaviors that, when understood, can be easily managed to achieve robust and reproducible results.

This document moves beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your separations with confidence.

Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting & Optimization

Reversed-phase HPLC is the most common technique for analyzing this compound. However, its acidic nature is the primary source of most chromatographic issues. The following Q&A section addresses the most frequently encountered problems.

Q1: I'm developing a new reversed-phase HPLC method. What is a good starting point for the mobile phase and column?

A good starting point involves a standard C18 column and a simple acidic mobile phase to ensure the analyte is in its neutral, protonated form. This minimizes undesirable interactions with the stationary phase.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase A (Aqueous): Deionized water with an acidic modifier. 0.1% Formic Acid is an excellent, MS-compatible first choice.[1]

  • Mobile Phase B (Organic): Acetonitrile or Methanol, also with the same concentration of the acidic modifier (e.g., 0.1% Formic Acid).

  • Gradient: Start with a broad gradient, such as 5% B to 95% B over 20 minutes, to determine the approximate elution time.

  • Detection: UV detection, typically between 220-230 nm, where the phenoxy and acid moieties show absorbance.

The key is to maintain a low pH (ideally pH 2.5-3.5) to suppress the ionization of the carboxylic acid group, which is crucial for obtaining a sharp, symmetrical peak.[2][3]

Q2: My peak for this compound is showing significant tailing. What is the cause and how can I fix it?

Peak tailing is the most common issue for acidic compounds like this. The primary cause is secondary ionic interactions between the deprotonated (anionic) carboxylate group of your analyte and residual, ionized silanol groups (-Si-O⁻) on the surface of the silica-based stationary phase.[4] These interactions create an alternative retention mechanism that leads to a "tail" on the peak.

To resolve this, you must suppress the ionization of either the analyte or the silanol groups, or both.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph lower_ph Action: Lower Mobile Phase pH Add 0.1% Formic Acid or TFA. Or use a pH 2.5-3.0 buffer. check_ph->lower_ph No ph_ok pH is already low check_ph->ph_ok Yes end_good Problem Resolved lower_ph->end_good check_column Is the column old or a 'Type A' silica column? ph_ok->check_column replace_column Action: Use a High-Purity, End-Capped 'Type B' Silica Column or a Hybrid Particle Column. check_column->replace_column Yes column_ok Column is modern and in good condition check_column->column_ok No replace_column->end_good check_overload Is the peak height near the detector's maximum? column_ok->check_overload reduce_conc Action: Reduce Sample Concentration and/or Injection Volume. check_overload->reduce_conc Yes check_overload->end_good No, problem may be extra-column volume reduce_conc->end_good

Caption: Troubleshooting workflow for peak tailing.

Q3: Should I use Acetonitrile or Methanol as the organic solvent? Does it matter?

Yes, it matters significantly as it affects selectivity, pressure, and peak shape.

  • Acetonitrile (ACN): Generally provides sharper peaks and lower backpressure compared to methanol. It is often the preferred choice for achieving high efficiency.

  • Methanol (MeOH): Can offer different selectivity for closely eluting impurities. If you have poor resolution with ACN, switching to MeOH (or using a combination) is a powerful tool to change the elution order of your analyte and its impurities.

A simple experiment is to run the same gradient with both ACN and MeOH. The change in the chromatogram can reveal which solvent provides a better overall separation for your specific sample matrix.

Q4: I am struggling to separate this compound from a closely related impurity. What are my options?

Improving resolution requires manipulating retention (k'), selectivity (α), or efficiency (N).

  • Optimize Selectivity (α): This is the most effective approach.

    • Change Organic Solvent: As discussed in Q3, switch from ACN to MeOH or vice-versa.

    • Adjust pH: A small change in mobile phase pH can alter the ionization state of an impurity differently than your main compound, drastically improving separation.

    • Change Stationary Phase: If mobile phase optimization is insufficient, switching to a different stationary phase (e.g., a Phenyl or Cyano column) will provide a completely different selectivity profile.

  • Increase Retention (k'): If peaks are eluting too early (k' < 2), resolution will be poor.

    • Decrease the percentage of organic solvent in your mobile phase or use a shallower gradient. This will increase retention and give the column more time to separate the compounds.

  • Increase Efficiency (N):

    • Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm).

    • Ensure your system's extra-column volume is minimized.

Part 2: Thin-Layer Chromatography (TLC) Solvent System Development

TLC is an invaluable tool for quick screening, reaction monitoring, and preliminary separation development.

Q1: How do I select a starting solvent system for TLC analysis?

For a moderately polar compound like this compound, a good starting point is a mixture of a non-polar solvent and a polar solvent.

  • Initial Screening: Begin with a 70:30 mixture of Hexane:Ethyl Acetate.

  • Adjust Polarity:

    • If the Rf is too low (spot stays at the bottom), increase the polarity by adding more ethyl acetate.

    • If the Rf is too high (spot runs to the top), decrease the polarity by adding more hexane.

  • Target Rf: Aim for an Rf value between 0.3 and 0.5 for the best separation.

Q2: My spot is streaking vertically on the TLC plate. What should I do?

This is the TLC equivalent of HPLC peak tailing. It occurs because the acidic analyte interacts with the silica gel plate in its ionized form.

Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your pre-mixed mobile phase.[5] This ensures the analyte remains in its neutral, protonated state, resulting in a compact, round spot.

TLC ProblemCauseSolution
Streaking Spot Analyte ionization on the silica plate.Add 0.5-1% acetic acid or formic acid to the mobile phase.
Rf = 0 Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate).
Rf = 1 Mobile phase is too polar.Decrease the proportion of the polar solvent.

Part 3: Advanced Chromatography - Chiral Separations

Q1: this compound is chiral. How can I separate its enantiomers?

Separating enantiomers requires a chiral environment. This is almost exclusively achieved using a Chiral Stationary Phase (CSP) in HPLC.

  • Column Choice: Polysaccharide-based CSPs are extremely versatile and a great starting point. Columns like Chiralpak® AD (amylose-based) or Chiralcel® OD (cellulose-based) are known to be effective for resolving profen-class acids.[6]

  • Mobile Phase: Chiral separations on these columns are typically run in normal-phase or polar-organic mode.

    • Normal-Phase: A common mobile phase is a mixture of Hexane and an alcohol like Isopropanol (IPA) or Ethanol .

    • Acidic Additive: A small amount of an acid, typically Trifluoroacetic Acid (TFA) at 0.1%, is essential. The TFA serves to sharpen the peak of the acidic analyte and improve the chiral interaction with the stationary phase.[6]

A typical starting condition would be Hexane:IPA:TFA (90:10:0.1) . The ratio of hexane to IPA can then be adjusted to optimize retention and resolution.

Part 4: Experimental Protocols & Data

Protocol 1: Baseline Reversed-Phase HPLC Method Development

Objective: To establish a baseline separation method for this compound.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: 225 nm.

  • Sample Preparation: Prepare a 100 µg/mL stock solution in methanol. Dilute to 10 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Gradient Program:

    • 0 min: 10% B

    • 20 min: 90% B

    • 22 min: 90% B

    • 22.1 min: 10% B

    • 30 min: End of run.

  • Analysis: Run the sample and identify the retention time. Adjust the gradient to be shallower around the elution time to improve resolution from any impurities.

Table 1: Comparison of Common Mobile Phase pH Modifiers
ModifierTypical ConcentrationProsCons
Formic Acid 0.05 - 0.1%Excellent for MS compatibility, volatile.[1]Weaker acid, may not fully suppress silanol interactions on older columns.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong acid, provides excellent peak shape.[4]Can cause ion suppression in mass spectrometry.
Phosphate Buffer 10 - 25 mMStrong buffering capacity, gives very robust methods.[3]Not volatile, incompatible with MS, can precipitate with high ACN %.

References

  • US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds - Google P
  • WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google P
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • Chiral inversion of 2‐phenylpropionic acid by Cordyceps militaris - ResearchG
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)
  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed. [Link]
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
  • TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds - Journal of Pharmaceutical Neg
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]
  • 2-Phenylisobutyric acid | C10H12O2 | CID 13222 - PubChem - NIH. [Link]
  • Mobile Phase Optimization in SEC Method Development - Agilent. [Link]
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. [Link]
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. [Link]
  • HPLC Troubleshooting Guide - Restek. [Link]
  • Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry - Open Research Library. [Link]
  • Synthesis and Chiral Separation of Fibratol, Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl) methyl)-phenoxy)
  • Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. [Link]
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. [Link]

Sources

minimizing degradation of 2-Methyl-2-phenoxypropanoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to minimize the degradation of 2-Methyl-2-phenoxypropanoic acid during storage. By understanding the compound's stability profile and implementing proper storage and handling protocols, you can ensure the integrity of your experiments and drug development processes.

Understanding the Stability of this compound

This compound is a carboxylic acid derivative. Like many organic molecules, its stability can be compromised by environmental factors such as temperature, light, and humidity. While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer potential risks based on the chemical nature of phenoxypropanoic acid derivatives and general principles of chemical stability.

Potential degradation pathways may include:

  • Hydrolysis: The ester linkage in the phenoxy group could be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Oxidation: The aromatic ring and other functional groups could be prone to oxidation, especially in the presence of light and oxygen.

  • Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO2), often facilitated by heat.

To proactively address these potential issues, a systematic approach to storage and handling is crucial. This guide provides a framework for establishing optimal storage conditions and troubleshooting potential stability-related problems.

Troubleshooting Guide: Storage and Stability Issues

This section addresses common questions and concerns regarding the storage and stability of this compound.

Q1: What are the initial signs of degradation in my sample of this compound?

A1: Visual inspection is the first line of defense. Any change from its typical appearance, which is often a white to off-white or yellowish crystalline solid, can indicate degradation.[1] Look for:

  • Color Change: A noticeable shift in color, such as yellowing or browning.

  • Change in Physical State: Clumping, melting, or the appearance of an oily substance in a solid sample.

  • Odor: The development of any unusual odors.

If you observe any of these changes, it is recommended to perform analytical testing to confirm the purity of the material before use.

Q2: I suspect my sample has degraded. How can I confirm this and identify the degradation products?

A2: To confirm degradation and identify impurities, you will need to employ analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful and commonly used method for this purpose.

A general HPLC method for analyzing related compounds involves a C18 column with a mobile phase consisting of acetonitrile and a phosphate buffer.[2]

Experimental Protocol: Purity Analysis by HPLC

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on your specific instrumentation and the nature of the suspected degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Water (HPLC grade)

  • Reference standard of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:0.1% Phosphoric acid in Water (e.g., 60:40, v/v).[2] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the suspect sample in the mobile phase to the same concentration as the primary working standard. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 10 µL[2]

    • Column Temperature: 30°C[2]

    • Detection Wavelength: 222 nm[2]

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation.

Data Interpretation Workflow

start Start Analysis inject_std Inject Reference Standard start->inject_std inject_sample Inject Suspect Sample start->inject_sample compare Compare Chromatograms inject_std->compare inject_sample->compare main_peak Main Peak Area Reduced? compare->main_peak new_peaks New Peaks Present? compare->new_peaks degradation Degradation Confirmed main_peak->degradation Yes stable Sample Appears Stable main_peak->stable No new_peaks->degradation Yes new_peaks->stable No

Caption: Workflow for HPLC data interpretation to confirm degradation.

Q3: To prevent future issues, what are the ideal storage conditions for this compound?

A3: Based on general guidelines for carboxylic acids and related compounds, the following storage conditions are recommended to minimize degradation.[3][4][5]

Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[4][5] For long-term storage, consider refrigeration (-20°C).[6]Lower temperatures slow down the rate of chemical reactions, including degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).This minimizes the risk of oxidative degradation.
Light Protect from light by using an amber vial or storing in a dark location.Light can provide the energy to initiate photolytic degradation reactions.
Container Store in a tightly sealed container.[3][4][5]This prevents the ingress of moisture and oxygen. Use glass or other inert containers.
Moisture Store in a desiccated environment.Moisture can facilitate hydrolytic degradation.

Frequently Asked Questions (FAQs)

Q: Is this compound sensitive to moisture? A: Yes, as a carboxylic acid, it has the potential to be sensitive to moisture, which can lead to hydrolysis. It is crucial to store it in a dry environment and in a tightly sealed container.[3]

Q: Can I store this compound at room temperature? A: While the product may be stable at room temperature for short periods, for long-term storage, cooler temperatures are recommended to ensure its stability.[3][7] Always refer to the supplier's specific storage recommendations.

Q: What are the incompatible materials to avoid when handling or storing this compound? A: Avoid contact with strong oxidizing agents and strong bases, as these can promote degradation.[3]

Q: How can I perform a forced degradation study to understand the stability of my compound better? A: Forced degradation, or stress testing, involves intentionally exposing the drug substance to more severe conditions than accelerated stability testing.[8][9] This helps to identify potential degradation products and establish degradation pathways.[10]

Forced Degradation Experimental Design

substance 2-Methyl-2-phenoxypropanoic Acid Sample acid Acid Hydrolysis (e.g., 0.1 M HCl) substance->acid base Base Hydrolysis (e.g., 0.1 M NaOH) substance->base oxidation Oxidation (e.g., 3% H2O2) substance->oxidation thermal Thermal Stress (e.g., 60°C) substance->thermal photolytic Photolytic Stress (UV/Vis Light) substance->photolytic analysis Analyze by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis

Caption: Key conditions for a forced degradation study.

Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare solutions of your compound in various stress conditions, such as 0.1 M HCl, 0.1 M NaOH, and 3% hydrogen peroxide.[8][11] For thermal stress, store a solid sample at an elevated temperature (e.g., 60°C). For photolytic stress, expose the sample to a combination of UV and visible light as per ICH Q1B guidelines.[11]

  • Incubation: Incubate the solutions for a defined period (e.g., 24, 48, 72 hours), taking samples at various time points.

  • Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as the HPLC method described above.

  • Evaluation: Evaluate the chromatograms for the formation of new peaks and the reduction in the main peak area to identify the conditions under which the compound is least stable.

By implementing these storage, handling, and analytical strategies, you can ensure the long-term stability and integrity of your this compound, leading to more reliable and reproducible research outcomes.

References

  • Metasci.
  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • BioPharm International.
  • MedCrave.
  • ResearchGate.
  • Merck Millipore.
  • Sigma-Aldrich.
  • ECHEMI.
  • Cole-Parmer.
  • Pharmaguideline.
  • National Institutes of Health. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC.
  • CymitQuimica. 2-Methyl-2-phenylpropionic acid.
  • Capot Chemical. MSDS of 2-Methyl-2-phenylpropanoic Acid.
  • Sigma-Aldrich. 2-Methyl-2-phenylpropanoic acid AldrichCPR.
  • ResearchGate. Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures.
  • Benchchem.
  • Benchchem. Identifying and removing impurities in 2-phenylpropionic acid synthesis.
  • Reign Pharma Pvt. Ltd. 2-methyl-2-phenyl propionic acid.
  • Sigma-Aldrich. 2-methyl-2-phenylpropanoic acid.
  • Simson Pharma Limited. 2-Methyl-2-phenylpropanoic acid | CAS No- 826-55-1.
  • Google Patents.
  • Organic Syntheses Procedure. 2-phenylpropionic acid.
  • PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)

Sources

Technical Support Center: Enhancing the Purity of 2-Methyl-2-phenoxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-2-phenoxypropanoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of compounds, which includes active pharmaceutical ingredients (APIs) known as fibrates (e.g., Fenofibric acid, Gemfibrozil).[1][2] Achieving high purity is critical for downstream applications, particularly in drug development, where even trace impurities can have significant safety implications.[3][4]

This document provides a structured, in-depth resource in a question-and-answer format to address common and complex challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing these derivatives?

The impurities in your crude product are highly dependent on the synthetic route. For derivatives synthesized via Williamson ether synthesis (reacting a phenol with an α-bromo- or α-chloroisobutyrate), common impurities include unreacted starting materials (phenol, halo-isobutyrate), and side-products from competing reactions. For routes involving Friedel-Crafts acylation, regioisomers (ortho-, meta-isomers) can be a significant issue.[5] Other potential impurities can arise from the hydrolysis of ester intermediates or solvent adducts.[6][7]

Q2: What is the primary method for purifying crude this compound derivatives?

Recrystallization is the most common and efficient first-line technique for purifying these solid compounds on a lab and industrial scale.[8] These derivatives are typically crystalline solids with limited water solubility, making them ideal candidates for crystallization from organic solvents.[6][9][10] If recrystallization fails to remove persistent impurities or regioisomers, column chromatography is the preferred secondary method.

Q3: How do I select the best solvent for recrystallization?

The ideal solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at room temperature or below.[8] This temperature-dependent solubility differential is key to achieving a high recovery of pure crystals upon cooling.[8] The solvent should also be selected so that impurities are either completely soluble or completely insoluble at all temperatures. A patent for preparing high-purity fenofibric acid, for instance, utilizes toluene in a refining step.[3][4]

Solvent Selection Workflow:

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexanes, water) at room temperature and upon heating.

  • Identify Candidates: A good candidate will dissolve the compound when hot but show poor solubility when cold.

  • Consider Impurities: If known, check the solubility of major impurities to select a solvent that will keep them in the mother liquor.

  • Solvent Pairs: If no single solvent is ideal, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) can be effective.[11]

Q4: I'm aiming for API-grade material. What purity level is considered sufficient?

For active pharmaceutical ingredients (APIs), the purity standard is exceptionally high, typically exceeding 99.5%.[3][4] Some processes are designed to achieve purities of 99.8% or higher.[3][12] The specific threshold depends on regulatory requirements and the nature of the remaining impurities.

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during experimentation.

Scenario 1: Initial Crystallization Attempt Fails

Q: My solution is supersaturated, but no crystals are forming. What steps can I take to induce crystallization?

This is a common issue related to nucleation. If a solution cools without forming crystals, it becomes a supersaturated solution. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[13] The microscopic imperfections on the glass provide a surface for nucleation.

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal provides a template for further crystal growth.[11]

  • Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[13]

  • Flash Freezing: Briefly place the flask in a dry ice/acetone bath to induce rapid nucleation, then allow it to warm slowly to room temperature to encourage larger crystal growth.

  • Increase Solute Concentration: If you have more crude solid, you can add it to the solution to ensure it is saturated.[14]

G start Supersaturated Solution, No Crystals scratch Scratch inner flask surface with a glass rod start->scratch seed Add a seed crystal of pure compound start->seed reduce_solvent Boil off excess solvent and re-cool start->reduce_solvent check_success Crystals Formed? scratch->check_success Wait 15-20 min seed->check_success Wait 15-20 min reduce_solvent->check_success Wait 15-20 min success Collect Crystals via Filtration check_success->success Yes failure Recover solid by evaporation and re-attempt with a different solvent system check_success->failure No G cluster_0 Organic Phase 1 (Initial) cluster_1 Aqueous Phase (Basic) cluster_2 Organic Phase 2 (Waste) cluster_3 Aqueous Phase (Acidic) start Crude Product (Acid + Neutral Impurity) in Ethyl Acetate aq_phase Sodium Salt of Acid in NaHCO3 (aq) start->aq_phase + NaHCO3 wash org_phase Neutral Impurity in Ethyl Acetate start->org_phase Separation acid_precip Pure Acid Precipitate in Water aq_phase->acid_precip + HCl (aq) end Pure Product acid_precip->end Filter & Dry

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Methyl-2-phenoxypropanoic Acid and Clofibric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of lipid metabolism is a cornerstone of research into metabolic diseases such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. A key family of nuclear receptors, the Peroxisome Proliferator-Activated Receptors (PPARs), plays a central role in orchestrating the gene expression programs that govern lipid homeostasis. Among the three PPAR isoforms (α, β/δ, and γ), PPARα is a primary regulator of fatty acid catabolism, and its activation has been a therapeutic strategy for decades.

This guide focuses on two related compounds that interact with this pathway: clofibric acid, the biologically active metabolite of the first-generation fibrate drug clofibrate, and 2-Methyl-2-phenoxypropanoic acid, a closely related phenoxy acid derivative. By examining their mechanisms of action, comparative potencies, and downstream biological effects, we aim to provide a clear, data-driven comparison to aid researchers in selecting the appropriate tool compound for their studies.

Core Mechanism of Action: PPARα Agonism

Both this compound and clofibric acid belong to the class of compounds known as fibrates, which exert their primary biological effects through the activation of PPARα.[1] PPARα functions as a ligand-activated transcription factor. Upon binding to an agonist, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in multiple aspects of lipid metabolism.[2]

The major downstream effects of PPARα activation include:

  • Increased Fatty Acid Oxidation: Upregulation of genes encoding enzymes for mitochondrial and peroxisomal fatty acid β-oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1).

  • Reduced Plasma Triglycerides: Enhanced clearance of triglyceride-rich lipoproteins from the circulation.

  • Modulation of Lipoprotein Metabolism: Increased levels of high-density lipoprotein (HDL) cholesterol and decreased production of very-low-density lipoprotein (VLDL).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [label="Figure 1: Generalized PPARα Signaling Pathway.", fontsize=10];

Comparative Biological Activity: A Data-Driven Analysis

While both compounds are expected to function as PPARα agonists, their potency and the magnitude of their downstream effects can differ. Direct head-to-head comparative studies with quantitative data for this compound are limited in the publicly available literature. However, we can draw strong inferences from studies on its close structural analog, mefepronic acid (2-phenoxy-2-methyl propionic acid), and compare this with the well-characterized activity of clofibric acid.

Potency as a PPARα Agonist

The potency of a PPARα agonist is typically quantified by its half-maximal effective concentration (EC50) in a cell-based transactivation assay, such as a luciferase reporter assay. A lower EC50 value indicates a higher potency.

  • Clofibric Acid: The active metabolite of clofibrate, clofibric acid, is considered a relatively weak PPARα agonist compared to newer generation fibrates.[1] Its potency has been reported with an EC50 of approximately 50-55 µM for human PPARα .[3] Another source reports an EC50 of 170 µM.[4]

CompoundReported PPARα EC50 (Human)Data Source
Clofibric Acid ~50-170 µM[3][4]
This compound Data Not Available-
Mefepronic Acid (surrogate)Confirmed PPARα agonist activity in vivo[5]

Expert Insight: The structural similarity between this compound and mefepronic acid strongly suggests that the former will also act as a PPARα agonist. The key difference lies in the substitution on the phenoxy ring (unsubstituted vs. para-chloro for clofibric acid). This seemingly minor structural change can significantly impact the binding affinity to the PPARα ligand-binding pocket and, consequently, the agonist potency. Without direct comparative data, it is hypothesized that the potencies may be in a similar micromolar range, but this requires experimental validation.

Downstream Effects on Lipid Metabolism

The ultimate biological impact of these compounds is their ability to modulate the expression of genes involved in lipid metabolism.

  • Clofibric Acid: As a well-established PPARα agonist, clofibric acid has been shown to increase the expression of genes involved in fatty acid oxidation. For instance, it induces the activity of peroxisomal enzymes.[6] However, its effects on cholesterol synthesis are complex, with some studies showing a decrease in cholesterol synthesis from acetate but not from mevalonate.[7]

  • This compound (inferred from Mefepronic Acid): The in vivo study on mefepronic acid in dairy cows demonstrated significant effects on lipid metabolism.[5] Administration of the compound resulted in:

    • Increased blood HDL, glucose, and cholesterol levels.

    • A reduction in hepatic lipid content. These findings are consistent with the known effects of PPARα activation.

Expert Insight: While both compounds are expected to drive similar downstream pathways, the magnitude of these effects will be proportional to their potency and cellular uptake. A more potent agonist would be expected to elicit a greater induction of target genes like CPT1A and ACSL1 at lower concentrations.

Experimental Protocols for a Head-to-Head Comparison

To definitively determine the comparative biological activity of this compound and clofibric acid, a series of standardized in vitro experiments should be conducted. The following protocols provide a framework for such a study.

PPARα Luciferase Reporter Gene Assay

This assay directly measures the ability of a compound to activate the PPARα receptor and induce the transcription of a reporter gene.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium.

  • Transfection: Cells are co-transfected with two plasmids: one expressing the human PPARα receptor and another containing a luciferase reporter gene under the control of a PPRE.

  • Compound Treatment: The transfected cells are treated with a range of concentrations of this compound and clofibric acid for 24 hours. A vehicle control (e.g., DMSO) is also included.

  • Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to a control and plotted against the compound concentration to generate a dose-response curve. The EC50 value is then calculated from this curve.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

} caption [label="Figure 2: Workflow for PPARα Luciferase Reporter Assay.", fontsize=10];

Quantitative PCR (qPCR) for Target Gene Expression

This experiment measures the effect of the compounds on the expression of endogenous PPARα target genes.

Methodology:

  • Cell Culture and Treatment: HepG2 cells are cultured and treated with this compound and clofibric acid at concentrations around their respective EC50 values (as determined by the luciferase assay) for 24-48 hours.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The expression levels of PPARα target genes (e.g., CPT1A, ACSL1) and a housekeeping gene (e.g., GAPDH) are quantified by qPCR using specific primers.

  • Data Analysis: The expression of the target genes is normalized to the housekeeping gene, and the fold change in expression relative to the vehicle control is calculated.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

} caption [label="Figure 3: Workflow for qPCR Analysis of Target Gene Expression.", fontsize=10];

Conclusion and Future Directions

Clofibric acid is a well-documented, albeit relatively weak, PPARα agonist that has served as a foundational tool for studying lipid metabolism. The available evidence strongly suggests that this compound also functions as a PPARα agonist, likely with a similar mechanism of action. The in vivo data from its close analog, mefepronic acid, supports its role in modulating hepatic lipid metabolism.

However, a definitive comparison of their biological activities, particularly their relative potencies, requires direct, head-to-head experimental evaluation using standardized in vitro assays as outlined in this guide. Such studies would provide the quantitative data necessary for researchers to make a fully informed decision on which compound is best suited for their specific research needs. Future research should focus on generating these comparative datasets to fully elucidate the therapeutic and research potential of this compound and its derivatives.

References

  • Kamata, S., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences, 23(9), 4603. [Link]
  • Willson, T. M., et al. (2001). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic Acid PPARalpha Agonists. 1. Discovery of a Novel Series of Potent HDLc Raising Agents. Journal of Medicinal Chemistry, 44(17), 2707-2713. [Link]
  • Sciorsci, R. L., et al. (2020). Mefepronic acid is associated with a decrease in serum liver enzyme activities in dogs with suspected hepatopathy. Journal of Veterinary Internal Medicine, 34(5), 1957-1964. [Link]
  • Pakhira, S., & Roy, S. S. (2023). Altered fatty acid oxidation via CPT1A promotes epithelial-to-mesenchymal transition in ovarian cancer. The FEBS Journal. [Link]
  • Hashimoto, F., et al. (1996). Comparison of the effects of gemfibrozil and clofibric acid on peroxisomal enzymes and cholesterol synthesis of rat hepatocytes. Biochemical Pharmacology, 52(7), 1125-1131. [Link]
  • Rakhshandehroo, M., et al. (2009). Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human. PLoS ONE, 4(8), e6796. [Link]
  • Mokale, S. N., et al. (2016). Designed pharmacophore of phenoxy-2-methyl propanoic acid derivatives (5a–j).
  • Kersten, S., & Stienstra, R. (2017). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 38(2), 147-167. [Link]
  • Wang, Y., et al. (2023). Expression Variation of CPT1A Induces Lipid Reconstruction in Goat Intramuscular Precursor Adipocytes. International Journal of Molecular Sciences, 24(13), 10899. [Link]
  • Sciorsci, R. L., et al. (2014). Effects of mefepronic acid (2-phenoxy-2-methyl propionic acid) on hepatic metabolism and reproductive parameters in postpartum dairy cows. Endocrine, Metabolic & Immune Disorders - Drug Targets, 14(2), 113-122. [Link]
  • Hashimoto, F., et al. (2000). Changes in isoprenoid lipid synthesis by gemfibrozil and clofibric acid in rat hepatocytes. Biochemical Pharmacology, 59(9), 1081-1087. [Link]
  • Li, Y., et al. (2024). Cpt1a Drives primed-to-naïve pluripotency transition through lipid remodeling.
  • He, K., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Pharmacological Research, 187, 106593. [Link]
  • Brooks, D. A., et al. (2001). Design and Synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic Acids: A New Class of Dual PPARalpha/gamma Agonists. Journal of Medicinal Chemistry, 44(13), 2061-2064. [Link]
  • Al-Sultan, M. A., et al. (2022). Comparing the effects of tumor necrosis factor alpha, lipopolysaccharide and palmitic acid on lipid metabolism and inflammation in murine 3T3-L1 adipocytes. Life Sciences, 297, 120422. [Link]
  • Laghezza, A., et al. (2013). New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists able to upregulate mitochondrial carnitine shuttle system gene expression. Journal of Medicinal Chemistry, 56(1), 60-72. [Link]
  • Li, Y., et al. (2022). Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins. Frontiers in Veterinary Science, 9, 948148. [Link]
  • Hisatake, K., et al. (2007). Clofibric acid, a peroxisome proliferator-activated receptor alpha ligand, inhibits growth of human ovarian cancer. Molecular Cancer Therapeutics, 6(4), 1379-1386. [Link]
  • Matsufuji, S., et al. (2023). A HIF-1α inhibitor combined with palmitic acid and L-carnitine treatment can prevent the fat metabolic reprogramming under hypoxia and induce apoptosis in hepatocellular carcinoma cells. Journal of Experimental & Clinical Cancer Research, 42(1), 1-17. [Link]
  • ResearchGate. (n.d.). Design and Synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic Acids: a new class of dual PPARalpha/gamma agonists.
  • PubChem. (n.d.). 2-Phenylisobutyric acid.

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-2-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This is particularly true for active pharmaceutical ingredients (APIs) and their intermediates, such as 2-Methyl-2-phenoxypropanoic acid. The accuracy and reliability of data underpinning the safety and efficacy of a drug product are directly dependent on the robustness of the analytical methods used for its characterization.

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical methodologies for the validation of this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering not just procedural steps, but the scientific rationale behind the selection of each technique and its validation parameters. Our focus is on providing a practical, field-proven perspective that aligns with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The validation framework for these methods is grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] These guidelines provide a comprehensive framework for demonstrating that an analytical procedure is fit for its intended purpose.[1]

The Analytical Challenge: Chirality and Physicochemical Properties

This compound, like many phenoxypropionic acid derivatives, possesses a chiral center. This is a critical consideration, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[6] Consequently, analytical methods must not only quantify the compound but also be capable of resolving and quantifying its enantiomers.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a dominant technique in the pharmaceutical industry due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[7][8][9] For this compound, HPLC, particularly with chiral stationary phases (CSPs), is the most prevalent and effective technique for enantioselective analysis.[6]

The Principle of Chiral HPLC

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase.[6][10] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad enantioselectivity for a variety of chiral compounds, including acidic ones like this compound.[6][10]

A Logical Workflow for Chiral HPLC Method Development

compound Analyte: this compound csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) compound->csp_selection mobile_phase Optimize Mobile Phase (e.g., Hexane/IPA/TFA) csp_selection->mobile_phase detection Select Detector (UV, typically ~270 nm) mobile_phase->detection validation Method Validation (ICH Q2(R2)) detection->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Workflow for Chiral HPLC Method Development and Validation.

Experimental Protocol: Chiral HPLC Method

This protocol provides a robust starting point for the validation of a chiral HPLC method for this compound.

1. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H). The choice of the specific CSP is critical and should be screened for optimal resolution.

  • Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA) is a common starting point. A typical ratio would be 90:10:0.1 (v/v/v). The ratio of hexane to IPA is a key parameter for optimizing the separation of enantiomers. TFA is added to suppress the ionization of the carboxylic acid group and improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: UV detection at approximately 270 nm, which is a typical absorbance maximum for phenoxy derivatives.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound reference standard in the mobile phase.

  • Generate a series of working standard solutions by diluting the stock solution to cover the expected concentration range for the analysis.

  • Dissolve the test sample in the mobile phase to a known concentration.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.

4. Validation Parameters and Acceptance Criteria:

The method should be validated according to ICH Q2(R2) guidelines, with the following parameters and typical acceptance criteria:[1][2][4]

Validation ParameterExperimental ApproachTypical Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples to demonstrate that there is no interference from excipients or related substances at the retention time of the analyte.The analyte peak should be free of interference from other components. Peak purity analysis (using a DAD) should confirm the homogeneity of the peak.
Linearity Analyze a minimum of five concentrations across the desired range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three preparations at each level.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration. Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the minor variations.

Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes

Gas chromatography is a highly sensitive analytical technique that is well-suited for the analysis of volatile and thermally stable compounds.[7][8][9] Since this compound is a carboxylic acid with limited volatility, a derivatization step is necessary to convert it into a more volatile form, typically an ester, prior to GC analysis.[11][12]

The Rationale for Derivatization in GC Analysis

Derivatization serves two primary purposes in the GC analysis of compounds like this compound:

  • Increased Volatility: Esterification of the carboxylic acid group significantly increases the volatility of the analyte, allowing it to be readily vaporized in the GC inlet and transported through the column.

  • Improved Chromatographic Performance: Derivatization often leads to sharper peaks and better resolution by reducing the polarity of the analyte and minimizing interactions with active sites in the GC system.

A Logical Workflow for GC Method Development

sample_prep Sample Preparation (Extraction) derivatization Derivatization (e.g., Methylation) sample_prep->derivatization gc_conditions Optimize GC Conditions (Column, Temperature Program) derivatization->gc_conditions detector_selection Select Detector (FID or MS) gc_conditions->detector_selection validation Method Validation (ICH Q2(R2)) detector_selection->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Workflow for GC Method Development and Validation.

Experimental Protocol: GC-FID Method

This protocol outlines a general approach for the validation of a GC method for this compound following derivatization.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

2. Derivatization:

  • Esterification: A common and effective method is methylation to form methyl 2-methyl-2-phenoxypropanoate.[13] This can be achieved using reagents such as diazomethane (handle with extreme caution due to its explosive and toxic nature), or safer alternatives like trimethylsilyldiazomethane or by heating with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

3. Chromatographic Conditions:

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is a good starting point.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. The specific program should be optimized to ensure good separation of the analyte from any impurities.

  • Detector Temperature: 300 °C (for FID).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Mode: Split injection is typically used for quantitative analysis.

4. Sample Preparation:

  • Prepare a stock solution of the derivatized this compound reference standard in a suitable solvent (e.g., ethyl acetate).

  • Create a series of working standards by diluting the stock solution.

  • For the sample, perform the derivatization reaction and then dilute to a known concentration in the same solvent as the standards.

5. Validation Parameters and Acceptance Criteria:

The validation parameters are similar to those for HPLC, with considerations for the derivatization step.

Validation ParameterExperimental ApproachTypical Acceptance Criteria
Specificity Analyze underivatized sample, derivatization reagents, and spiked samples to ensure no interfering peaks.The peak corresponding to the derivatized analyte should be well-resolved from other components.
Linearity Analyze at least five concentrations of the derivatized standard.Correlation coefficient (r²) ≥ 0.999.
Accuracy Spike a placebo with the underivatized analyte, perform the derivatization, and analyze.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate preparations of the sample, including the derivatization step. Intermediate Precision: As per HPLC.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
LOD & LOQ Determined similarly to HPLC, based on the derivatized analyte.The LOQ should be validated with acceptable precision and accuracy.
Robustness Vary parameters such as injector and oven temperatures, carrier gas flow rate, and derivatization reaction time.System suitability should be met, and results should remain consistent.

Comparison of HPLC and GC for the Analysis of this compound

The choice between HPLC and GC depends on several factors, including the specific analytical requirements, available instrumentation, and the need for chiral separation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with Derivatization
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[6]Separation of volatile derivatives in the gas phase based on their interaction with a stationary phase.
Chiral Separation Direct enantiomeric separation is readily achievable with a wide variety of commercially available chiral stationary phases.[6][10][14][15][16]Chiral GC columns are available, but direct analysis of the underivatized acid is not feasible. Derivatization adds a step to the workflow.
Sample Volatility Suitable for non-volatile and thermally labile compounds. No derivatization is required.[7][8][9]Requires the analyte to be volatile and thermally stable. Derivatization is mandatory for this compound.[7][8][9]
Sensitivity Good sensitivity, especially with UV or MS detection.Generally offers higher sensitivity, particularly with detectors like FID or MS, for volatile compounds.[7][9][17]
Speed Analysis times are typically in the range of 10-30 minutes.[8]Can be faster than HPLC, especially with modern fast GC techniques, but the derivatization step adds to the overall sample preparation time.[8]
Cost Can be more expensive due to the cost of solvents and specialized chiral columns.[8]Generally more cost-effective in terms of consumables (gases are cheaper than HPLC-grade solvents).[8]
Complexity Method development can be complex, especially for optimizing chiral separations.The derivatization step adds complexity and a potential source of error to the analytical procedure.
Typical Application Preferred method for routine quality control, stability testing, and enantiomeric purity determination in the pharmaceutical industry.Often used for impurity profiling of volatile impurities or for trace analysis where high sensitivity is required.

Conclusion: Selecting the Optimal Analytical Method

For the comprehensive analysis of this compound in a pharmaceutical setting, chiral HPLC is the superior and more direct method . Its ability to perform direct enantiomeric separation without the need for derivatization makes it a more efficient, robust, and less error-prone technique for routine quality control and stability testing. The wide availability of effective chiral stationary phases further solidifies its position as the method of choice.

Gas Chromatography with derivatization serves as a valuable complementary technique. It can be particularly useful for the analysis of specific volatile impurities or when extremely high sensitivity is required for trace-level quantification. However, the added complexity of the derivatization step makes it less ideal for high-throughput routine analysis of the primary analyte.

Ultimately, the selection of an analytical method should be based on a thorough understanding of the analyte's properties, the specific analytical objectives, and the principles of method validation as outlined in the ICH guidelines. By applying the scientific rationale and practical insights provided in this guide, researchers, scientists, and drug development professionals can confidently develop and validate robust and reliable analytical methods for this compound, ensuring the quality and integrity of their data.

References

  • Sanches-Silva, A., Rodríguez-Bernaldo de Quirós, A., López-Hernández, J., & Paseiro-Losada, P. (2004). Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • U.S. EPA. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. United States Environmental Protection Agency. [Link]
  • 2-Phenylisobutyric acid | C10H12O2. (n.d.). PubChem.
  • Investigation of the Synthesis of Phenoxypropionic Acid Derivatives Based on 1,3,5-Triazine System. (2004). International Journal of Applied Science and Engineering, 2(3), 286-292.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • GC Vs.
  • Enantioselective partitioning of 2-phenylpropionic acid enantiomers in a biphasic recognition chiral extraction system. (2025, October 3). ResearchGate.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs.
  • HPLC vs GC - A Beginner's Guide. (2021, December 10).
  • [Determination of three phenoxyalkanoic acid herbicides in blood using gas chromatography coupled with solid-phase extraction and derivatization]. (n.d.). PubMed.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. (2025, August 7). ResearchGate.
  • (PDF) Comparative Analysis and Validation Methodologies of GC and HPLC for Analysis of Cholesterol in Meat Products. (n.d.). ResearchGate.
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-440. [Link]
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. (2025, August 6). ResearchGate.
  • Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies.
  • Method Validation and Method Development by using Analytical Method- HPLC- Review on Current Research. (2016, September 1). International Journal of Pharmaceutical Sciences and Research, 7(9), 3544-3554. [Link]
  • Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. (2012, September 20). PubMed.
  • HPLC vs GC: Choosing the Right Chromatography Technique. (n.d.). Lab Manager Magazine.
  • (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid. (n.d.). ResearchGate.
  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. (2025, July 8). ICH.
  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (n.d.). MDPI.
  • Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. (n.d.). Google Patents.
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (n.d.). Research Journal of Pharmacy and Technology.

Sources

A Comparative Guide to Spectroscopic Analysis for the Structure Confirmation of 2-Methyl-2-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Unambiguous structure confirmation is a foundational requirement in chemical research and drug development. For novel molecules like 2-Methyl-2-phenoxypropanoic acid, a multifaceted analytical approach is not just best practice—it is essential for ensuring the integrity of subsequent research. This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structure elucidation of this compound. We delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer an integrated workflow for achieving confident structure confirmation. This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

The Molecule in Focus: this compound

This compound (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) is a bifunctional molecule of interest in organic synthesis and medicinal chemistry. Its structure incorporates several key features that are amenable to spectroscopic analysis:

  • A Carboxylic Acid Moiety (-COOH): This group has highly characteristic spectroscopic signatures.

  • A Phenoxy Group (Ph-O-): An aromatic ring connected via an ether linkage.

  • A Quaternary Carbon: A carbon atom bonded to four other non-hydrogen atoms.

  • A Gem-Dimethyl Group: Two methyl groups attached to the same carbon.

Confirming the precise arrangement of these components is the primary goal of our analytical investigation.

(Image depicting the chemical structure of this compound)

Primary Spectroscopic Techniques: A Head-to-Head Comparison

The elucidation of a chemical structure is akin to solving a puzzle. Each spectroscopic technique provides a unique set of clues, and only by combining them can the full picture be revealed.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

2.1.1. ¹H NMR Spectroscopy: Mapping the Protons

  • Expertise & Causality: ¹H NMR reveals the number of distinct proton environments and their neighboring protons. For this compound, we expect four distinct signals. The absence of splitting for the methyl signal is a key confirmatory feature, as the adjacent carbon is quaternary and has no protons to couple with. The broadness of the carboxylic acid proton is due to hydrogen bonding and chemical exchange.

  • Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

    • ~10-12 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid . Its downfield shift is due to strong deshielding and hydrogen bonding.

    • ~7.3 ppm (t, 2H): A triplet for the two meta-protons on the phenyl ring , split by the ortho and para protons.

    • ~7.0 ppm (t, 1H): A triplet for the single para-proton on the phenyl ring , split by the two meta protons.

    • ~6.9 ppm (d, 2H): A doublet for the two ortho-protons on the phenyl ring , deshielded by the adjacent ether oxygen.

    • ~1.6 ppm (s, 6H): A sharp singlet integrating to six protons, representing the two equivalent methyl groups . This singlet confirms their attachment to a quaternary carbon.[2]

2.1.2. ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

  • Expertise & Causality: ¹³C NMR identifies all unique carbon environments in a molecule. The chemical shift is highly sensitive to the electronic environment; carbons attached to electronegative atoms like oxygen are shifted significantly downfield.

  • Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

    • ~178-180 ppm: The carboxylic acid carbonyl carbon (C=O) , significantly deshielded by the two attached oxygen atoms.[3]

    • ~157 ppm: The ipso-carbon of the phenyl ring attached to the ether oxygen (C-O).

    • ~129 ppm: The meta-carbons of the phenyl ring .

    • ~122 ppm: The para-carbon of the phenyl ring .

    • ~118 ppm: The ortho-carbons of the phenyl ring .

    • ~80 ppm: The quaternary carbon , shifted downfield due to the attached ether oxygen and carbonyl group.

    • ~25 ppm: The two equivalent methyl carbons . Their symmetry results in a single peak.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups
  • Expertise & Causality: IR spectroscopy measures the vibrations of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent and rapid tool for functional group identification. The carboxylic acid group is particularly easy to identify due to its two very distinct vibrational modes: a very broad O-H stretch and a sharp, intense C=O stretch.[4]

  • Predicted Key IR Absorptions (KBr Pellet):

    • 3300-2500 cm⁻¹ (broad): A very prominent and broad absorption due to the O-H stretching vibration of the carboxylic acid , broadened by hydrogen bonding.

    • ~1710 cm⁻¹ (strong, sharp): The C=O stretching vibration of the carboxylic acid carbonyl .

    • ~1600 & ~1490 cm⁻¹: C=C stretching vibrations within the aromatic ring .

    • ~1240 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether .

    • ~1050 cm⁻¹ (strong): Symmetric C-O-C stretching of the aryl ether .

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
  • Expertise & Causality: Mass spectrometry bombards a molecule with energy, causing it to ionize and break apart into characteristic fragments. By measuring the mass-to-charge ratio (m/z) of the molecular ion and its fragments, we can determine the molecular weight and deduce parts of the structure. The fragmentation of phenoxy compounds is often driven by cleavage at the ether linkage.[5][6]

  • Predicted Fragmentation Pattern (Electron Ionization, EI):

    • m/z = 180: The molecular ion (M⁺) peak, confirming the molecular weight.

    • m/z = 135: Loss of the carboxyl group (-COOH, 45 Da), a common fragmentation for carboxylic acids.[7]

    • m/z = 94: A prominent peak corresponding to a phenol radical cation , resulting from cleavage of the ether bond and rearrangement. This is a hallmark of many aryl ethers.[6]

    • m/z = 77: The phenyl cation (C₆H₅⁺) , from the loss of the oxygen from the phenoxy group.

    • m/z = 87: A fragment corresponding to [M - C₆H₅O]⁺ , representing the isobutyric acid portion of the molecule.

Comparative Performance Analysis

The choice of technique depends on the specific question being asked. For unambiguous confirmation, all three are required.

Technique Information Provided Strengths Limitations
¹H NMR Detailed proton environment, connectivity (through splitting), and relative proton count (integration).Provides the most detailed map of the C-H framework.Requires relatively larger sample amounts (~5 mg); less sensitive than MS.
¹³C NMR Number and electronic environment of all unique carbon atoms.Directly confirms the carbon skeleton, including quaternary carbons.Low natural abundance of ¹³C makes it less sensitive; requires longer acquisition times.
IR Spec. Presence/absence of key functional groups (e.g., -COOH, C=O, C-O-C, aromatic ring).Fast, requires minimal sample, excellent for functional group confirmation.Provides little information on the overall molecular skeleton or connectivity.
MS Precise molecular weight (High-Res MS) and structural clues from fragmentation patterns.Extremely sensitive (sub-picogram levels), provides definitive molecular formula (HRMS).Isomeric compounds can have similar fragmentation; molecular ion may be weak or absent in some cases.

An Integrated Workflow for Structure Confirmation

A senior scientist does not rely on a single piece of data. The true power of these techniques is realized when they are integrated into a logical workflow, where the output of one analysis informs the interpretation of the next.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation MS Mass Spectrometry (MS) - Obtain Molecular Weight (180) - Propose Molecular Formula (C10H12O3) C13_NMR 13C NMR - Confirm Carbon Count (10) - Identify C-types (C=O, C-O, Quat-C) MS->C13_NMR Formula provides carbon count Confirmation Structure Confirmed This compound MS->Confirmation IR Infrared Spectroscopy (IR) - Confirm Functional Groups (-COOH, Aryl Ether) IR->C13_NMR Functional groups guide shift assignment IR->Confirmation H1_NMR 1H NMR - Confirm Proton Count (12) - Assign Proton Environments - Verify Connectivity C13_NMR->H1_NMR Carbon skeleton provides context H1_NMR->Confirmation Final piece of the puzzle

Caption: Integrated workflow for the unambiguous structure confirmation of this compound.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducible methods. The following protocols are designed to be self-validating by including steps for standardization and calibration.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Dissolution: Vortex the vial until the sample is fully dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube using a clean glass pipette.

  • Acquisition:

    • Insert the sample into a ≥400 MHz NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum, ensuring the spectral width covers 0-12 ppm. Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum, ensuring the spectral width covers 0-200 ppm. A larger number of scans (≥128) will be required due to the low natural abundance of ¹³C.

  • Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.

Protocol 2: FT-IR Sample Preparation and Acquisition (KBr Pellet)
  • Preparation: Place ~1 mg of the sample and ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

  • Grinding: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer a small amount of the powder into a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

  • Instrumentation Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source. Set the ionization energy to a standard 70 eV.[8]

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at 1 mL/min.

  • Injection: Inject 1 µL of the prepared sample solution into the GC.

  • MS Acquisition: Acquire mass spectra across a range of m/z 40-400 as the compound elutes from the GC column.

  • Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions.

Conclusion

The structural confirmation of this compound is achieved not by a single "magic bullet" technique, but through the logical synthesis of complementary data from NMR, IR, and MS. While NMR provides the definitive architectural map, IR spectroscopy offers rapid confirmation of essential functional groups, and mass spectrometry provides the crucial molecular weight and fragmentation clues. By following the integrated workflow and robust protocols outlined in this guide, researchers can ensure the highest level of scientific integrity and proceed with confidence in their downstream applications.

References

  • Rapid Commun Mass Spectrom. (2004).
  • Witmer, F. J., Thomas, D. N., & Vernetti, J. B. (n.d.). CS-129 Infrared Analysis of Various Phenoxyacetic Acids.
  • iChemical. (n.d.). 2-Methyl-2-phenylpropionic acid, CAS No. 826-55-1. [Link]
  • SpectraBase. (n.d.). 2-[p-(Benzyloxy)phenoxy]-2-methylpropionic acid. [Link]
  • PubChem. (n.d.). Phenoxyacetic Acid. [Link]
  • NIST. (n.d.). Acetic acid, phenoxy-. [Link]
  • Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]
  • Environmental Science and Pollution Research. (2021).
  • Molecules. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
  • Encyclopedia.pub. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids. [Link]
  • Molecules. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. [Link]
  • SpectraBase. (n.d.). 2-Methyl-2-phenyl-propionic-acid - Optional[FTIR] - Spectrum. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). [Link]
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. [Link]
  • Wiley Analytical Science. (2016).
  • Encyclopedia of Analytical Chemistry. (2006).
  • Chemical Research. (n.d.). The Significance of this compound in Chemical Research. [Link]

Sources

biological efficacy of 2-Methyl-2-phenoxypropanoic acid derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a parent compound to a series of high-efficacy derivatives is a testament to the power of medicinal and agricultural chemistry. This guide provides an in-depth technical comparison of the biological efficacy of 2-Methyl-2-phenoxypropanoic acid derivatives against their parent compound. We will delve into the causality behind experimental choices, present supporting data, and provide detailed methodologies to ensure scientific integrity and reproducibility.

Introduction: The Potential of the this compound Scaffold

This compound is a member of the aryloxyphenoxypropionate class of compounds. This chemical scaffold has garnered significant interest due to its versatile biological activities, primarily as a herbicide and a hypolipidemic agent. The core structure presents multiple opportunities for chemical modification, allowing for the fine-tuning of its biological effects and the development of derivatives with enhanced potency and selectivity.

The rationale for developing derivatives of this compound is rooted in the desire to optimize its interaction with specific biological targets, improve its pharmacokinetic properties, and enhance its overall efficacy for distinct applications.

Herbicidal Efficacy: Targeting Acetyl-CoA Carboxylase

The primary mechanism of herbicidal action for aryloxyphenoxypropionates is the inhibition of acetyl-CoA carboxylase (ACCase), a crucial enzyme in the biosynthesis of fatty acids in plants[1]. This inhibition disrupts the formation of cell membranes, leading to the cessation of growth and eventual death of susceptible grass weeds.

Structure-Activity Relationship and Enhanced Efficacy of Ester Derivatives

A key strategy in enhancing the herbicidal potency of this compound is its conversion to various ester derivatives. While the free acid is the active form that inhibits ACCase, its esterification significantly improves its uptake by plants. The lipophilic nature of the ester allows for more efficient penetration of the waxy cuticle of plant leaves. Once inside the plant, these ester derivatives are rapidly hydrolyzed to the active free acid.

Table 1: Comparative Herbicidal Efficacy of Aryloxyphenoxypropionate Derivatives

CompoundTarget WeedEfficacy MetricResultReference
Pyrimidinyloxyphenoxypropionate derivativesRape and Barnyard GrassGrowth Inhibition at 100 mg/LGood herbicidal activities[1]
Quinazolin-4(3H)-one derivativesMonocotyledonous weedsPre-emergent herbicidal activity at 375 g ha⁻¹Excellent herbicidal activity
Pelargonic Acid (a natural herbicide for comparison)Various broadleaf and grass weedsBiomass ReductionSignificant, but variable depending on weed species[5]
Experimental Protocol: In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol outlines a method to assess the direct inhibitory effect of test compounds on ACCase activity.

Materials:

  • Partially purified ACCase enzyme from a susceptible plant species (e.g., maize).

  • Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 2 mM DTT, 5 mM MgCl₂, 1 mM ATP, 0.5 mM acetyl-CoA, 10 mM KHCO₃).

  • [¹⁴C]-labeled sodium bicarbonate.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail and vials.

  • Microcentrifuge tubes.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the test compound at various concentrations.

  • Initiate the reaction by adding the ACCase enzyme preparation.

  • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10 minutes).

  • Stop the reaction by adding hydrochloric acid, which also removes unreacted [¹⁴C]-bicarbonate.

  • Dry the samples and add a scintillation cocktail.

  • Measure the incorporation of ¹⁴C into the acid-stable product (malonyl-CoA) using a scintillation counter.

  • Calculate the percentage of inhibition relative to a control without the test compound and determine the IC₅₀ value.

Experimental Workflow: Whole Plant Herbicide Efficacy Assay

Herbicidal_Efficacy_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Evaluation Planting Plant susceptible weed species in pots Growth Grow plants to a specific stage (e.g., 2-3 leaf stage) Planting->Growth Application Apply test compounds (parent and derivatives) at various concentrations Growth->Application Observation Observe and record visual injury symptoms over time Application->Observation Biomass Harvest and measure plant biomass (fresh and dry weight) Observation->Biomass Data_Analysis Calculate GR50 (50% growth reduction) values Biomass->Data_Analysis

Caption: Workflow for assessing whole-plant herbicidal efficacy.

Hypolipidemic and Hypoglycemic Efficacy: Modulating Lipid and Glucose Metabolism

Derivatives of this compound have shown significant promise as agents to lower lipid and glucose levels in the blood. Their mechanism of action is often linked to the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which are key regulators of lipid metabolism[6][7][8]. This is a similar mechanism to the well-known fibrate class of hypolipidemic drugs.

Enhanced Efficacy through Molecular Modification

The parent compound, this compound, is structurally related to clofibric acid, the active metabolite of the fibrate drug clofibrate. Studies on clofibric acid have shown its ability to inhibit animal acetyl-CoA carboxylase, which contributes to reducing fatty acid biosynthesis[9]. By introducing various substituents onto the phenoxy ring, derivatives with significantly enhanced hypolipidemic and hypoglycemic activities have been developed.

For instance, the introduction of substituted aminothiazole and aminopyrimidine moieties has yielded derivatives with potent activity in animal models of hyperlipidemia and hyperglycemia[10][11].

Table 2: Comparative Hypolipidemic and Hypoglycemic Efficacy of this compound Derivatives in a High-Fat Diet-Induced Hyperlipidemic Rat Model

Compound Derivative% Reduction in Total Cholesterol% Reduction in Triglycerides% Reduction in Blood GlucoseReference
2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid seriesSignificant reduction observedSignificant reduction observedSignificant reduction observed[10]
2-(4-(2-Amino-6-(4-substituted phenyl)-pyrimidin-4-yl)-phenoxy)-2-methyl propanoic acid seriesSignificant reduction observedSignificant reduction observedSignificant reduction observed[11]
2-(naphthalen-2-yloxy)propionic acid derivativesStriking reduction, more active than gemfibrozilStriking reduction, more active than gemfibrozilNot reported[12]
Experimental Protocol: High-Fat Diet (HFD)-Induced Hyperlipidemia in Rats

This protocol describes a common in vivo model for evaluating the efficacy of hypolipidemic agents.

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Standard rat chow.

  • High-fat diet (custom formulation, typically high in saturated fats and cholesterol).

  • Test compounds (parent and derivatives).

  • Vehicle for compound administration (e.g., carboxymethyl cellulose).

  • Blood collection supplies.

  • Biochemical assay kits for total cholesterol, triglycerides, HDL-C, LDL-C, and glucose.

Procedure:

  • Acclimatize rats for at least one week with free access to standard chow and water.

  • Divide the rats into groups: Normal Control (standard diet), HFD Control (high-fat diet), and HFD + Test Compound groups.

  • Induce hyperlipidemia by feeding the HFD for a period of 4-8 weeks[13][14].

  • Administer the test compounds or vehicle orally once daily for a specified duration (e.g., the last 2-4 weeks of the HFD feeding period).

  • At the end of the treatment period, collect blood samples after an overnight fast.

  • Separate serum and analyze for lipid profiles and glucose levels using standard biochemical assays.

  • Compare the results from the treated groups to the HFD control group to determine the efficacy of the compounds.

Signaling Pathway: PPARα Activation and its Downstream Effects

PPARa_Pathway cluster_activation Activation cluster_transcription Transcriptional Regulation cluster_effects Metabolic Effects Ligand 2-Methyl-2-phenoxypropanoic Acid Derivative (Ligand) PPARa PPARα Ligand->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Increased Gene Expression PPRE->Gene_Expression Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Lipoprotein_Lipase ↑ Lipoprotein Lipase Activity Gene_Expression->Lipoprotein_Lipase ApoA_I_II ↑ ApoA-I and ApoA-II Expression Gene_Expression->ApoA_I_II Triglyceride_Clearance ↑ Triglyceride Clearance Lipoprotein_Lipase->Triglyceride_Clearance HDL_Formation ↑ HDL Formation ApoA_I_II->HDL_Formation Hypolipidemic_Effect Hypolipidemic Effect Triglyceride_Clearance->Hypolipidemic_Effect HDL_Formation->Hypolipidemic_Effect

Caption: Simplified signaling pathway of PPARα activation by this compound derivatives.

Conclusion: A Versatile Scaffold for Targeted Biological Efficacy

The this compound scaffold serves as a valuable starting point for the development of potent herbicidal and hypolipidemic agents. Through targeted chemical modifications, derivatives with significantly enhanced biological efficacy have been synthesized and evaluated.

For herbicidal applications, esterification of the parent acid is a key strategy to improve plant uptake, leading to more effective inhibition of ACCase. In the realm of metabolic diseases, the addition of heterocyclic moieties has produced derivatives that act as potent PPARα agonists, demonstrating significant hypolipidemic and hypoglycemic effects in preclinical models.

The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to further explore the potential of this versatile chemical class. Future studies focusing on direct comparative analyses and the elucidation of detailed structure-activity relationships will be instrumental in the development of next-generation herbicides and therapeutics based on the this compound core.

References

  • Mokale, S. N., Elgire, R. D., Bhingare, C. L., & Shinde, D. B. (2011). Synthesis, hypolipidemic and hypoglycemic activity of some novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 21(2), 682–685. [Link]
  • Mokale, S. N., et al. (2012). Microwave-assisted Synthesis, Hypolipidemic and Hypoglycemic Activity of Some Novel 2-(4-(2-Amino-6-(4-substituted phenyl)-pyrimidin-4-yl)-phenoxy)-2-methyl Propanoic Acid Derivatives. Archiv der Pharmazie, 345(1), 22-27. [Link]
  • Watanabe, T., et al. (1990). Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid. Journal of Pharmacobio-Dynamics, 13(1), 47-52. [Link]
  • Singh, J., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular pharmacology, 68(3), 763–768. [Link]
  • Mokale, S. N., et al. (2012). Microwave-assisted Synthesis, Hypolipidemic and Hypoglycemic Activity of Some Novel 2-(4-(2-Amino-6-(4-substituted phenyl)-pyrimidin-4-yl)-phenoxy)-2-methyl Propanoic Acid Derivatives. Archiv der Pharmazie, 345(1), 22-27. [Link]
  • Panchal, S. K., & Brown, L. (2011). Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease. Journal of pharmacological and toxicological methods, 63(3), 257–264. [Link]
  • Amirabadizadeh, A., et al. (2017). Introduction and Optimization of a Dietary Model for Inducing Hyperlipidemia in Rats. Journal of Babol University of Medical Sciences, 19(7), 35-41. [Link]
  • Al-Sultan, S. I. (2018). Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology.
  • Willson, T. M., et al. (2001). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of medicinal chemistry, 44(25), 4325–4328. [Link]
  • Vähätalo, L. H., et al. (1988). Hypolipidemia and peroxisome proliferation induced by phenoxyacetic acid herbicides in rats. Biochemical pharmacology, 37(10), 2007–2011. [Link]
  • Brown, J. E., & Kennedy, J. F. (2000). A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase. Journal of biomolecular screening, 5(4), 253–258. [Link]
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1668–1678. [Link]
  • Al-Sultan, S. I. (2018). Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology.
  • Al-Amoudi, W. M. (2013). Dietary induced hypercholesterolemia & lipids in rats. Journal of Medical and Pharmaceutical Sciences, 1(1), 1-6. [Link]
  • Wulfert, E., et al. (1976). Antilipidemic drugs. Part 2: Experimental study of a new potent hypolipidemic drug, isopropyl-[4'-(p-chlorobenzoyl)-2-phenoxy-2-methyl]-propionate (LF178). Arzneimittel-Forschung, 26(5), 889–894. [Link]
  • Brown, J. T., et al. (2005). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of medicinal chemistry, 48(20), 6271–6286. [Link]
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1668–1678. [Link]
  • Lally, J. M., et al. (2016). Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models. Nature medicine, 22(10), 1142–1148. [Link]
  • PubChem. (n.d.). Mecoprop.
  • Huang, T. H., et al. (2011).
  • Lappin-Scott, H. M., & Slater, J. H. (1985). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. Applied and environmental microbiology, 49(2), 429–433. [Link]
  • Kersten, S. (2014). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR research, 2014, 612089. [Link]
  • Zolda, P. (2022). Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester. Plants (Basel, Switzerland), 11(3), 269. [Link]
  • Kersten, S., et al. (2001). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. The Journal of biological chemistry, 276(48), 45106–45112. [Link]
  • Travlos, I. S., et al. (2020). The Herbicidal Potential of Different Pelargonic Acid Products and Essential Oils against Several Important Weed Species. Agronomy, 10(11), 1689. [Link]
  • Li, Y., et al. (2018). Synergistic Hypolipidemic Effects and Mechanisms of Phytochemicals: A Review. Molecules (Basel, Switzerland), 23(11), 2987. [Link]
  • Zoller, G., et al. (2011). Identification and Synthesis of Novel Inhibitors of Acetyl-CoA Carboxylase with in Vitro and in Vivo Efficacy on Fat Oxidation. Journal of medicinal chemistry, 54(2), 561–574. [Link]
  • Idrees, G. A., et al. (2009). Design, Synthesis and Hypolipidemic Activity of Novel 2-(naphthalen-2-yloxy)propionic Acid Derivatives as Desmethyl Fibrate Analogs. European journal of medicinal chemistry, 44(10), 3973–3980. [Link]
  • Lalloyer, F., & Staels, B. (2010). Fibrates, glitazones, and metformin. Best practice & research. Clinical gastroenterology, 24(5), 629–639. [Link]

Sources

A Comparative Study of 2-Methyl-2-phenoxypropanoic Acid and its Analogs: From Hypolipidemic to Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2-phenoxypropanoic acid, a core structure in various pharmacologically active agents, has garnered significant attention in medicinal chemistry. Its derivatives, particularly the fibrate class of drugs, have long been utilized for their lipid-lowering properties. However, the therapeutic potential of this scaffold extends beyond metabolic disorders, with emerging evidence suggesting promising anti-inflammatory, and antihistaminic activities. This guide provides a comprehensive comparative analysis of this compound and its key analogs, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the multifaceted therapeutic landscape of this versatile chemical scaffold.

The fundamental this compound structure serves as a versatile template for chemical modification. Strategic alterations to both the phenoxy ring and the propanoic acid moiety have led to the development of a diverse array of analogs with tailored biological activities. Understanding the causal relationships behind these experimental choices is paramount for the rational design of next-generation therapeutics.

Comparative Analysis of Biological Activities

The biological activities of this compound and its analogs are diverse, with the primary focus of research being on their hypolipidemic and, more recently, anti-inflammatory effects.

Hypolipidemic and Hypoglycemic Activity

Analogs of this compound are well-established as hypolipidemic agents, primarily through their action as agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] Activation of PPARα leads to the regulation of gene expression involved in lipid metabolism, resulting in reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.[2]

A significant body of research has focused on synthesizing and evaluating novel derivatives to enhance this activity. For instance, a series of 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives demonstrated significant hypolipidemic and hypoglycemic activity in high-fat diet-induced hyperlipidemic and hyperglycemic rats.[3] Similarly, the introduction of an aminopyrimidine moiety to the phenoxy isobutyric acid scaffold also yielded compounds with potent antihyperlipidemic and antihyperglycemic effects.[4]

Structure-Activity Relationship (SAR) for Hypolipidemic Activity

The core this compound moiety is a crucial pharmacophore for PPARα activation.[2] Structure-activity relationship studies have revealed several key insights:

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid is essential for forming a hydrogen bond with a key amino acid residue in the PPARα ligand-binding domain.

  • The Phenoxy Ring: Substitution on the phenoxy ring can significantly modulate activity. The introduction of heterocyclic rings, such as thiazole and pyrimidine, has been shown to enhance hypolipidemic and hypoglycemic effects.[3][4]

  • The Gem-Dimethyl Group: The two methyl groups on the α-carbon of the propanoic acid chain are important for maintaining the correct conformation for receptor binding and preventing rapid metabolism.

The logical flow for establishing these structure-activity relationships is depicted in the following diagram:

SAR_Flow cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis & SAR Start Parent Compound: This compound Analogs Synthesize Analogs with Systematic Modifications Start->Analogs Modification of Phenoxy Ring & Acid Chain BioAssay In vitro & In vivo Assays (e.g., PPARα activation, Hyperlipidemia models) Analogs->BioAssay Screening Data Collect Quantitative Data (EC50, % Inhibition) BioAssay->Data Measurement SAR Establish Structure-Activity Relationships (SAR) Data->SAR Correlation Lead Identify Lead Compounds SAR->Lead Optimization

Caption: Logical flow for establishing structure-activity relationships.

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory potential of phenylpropanoic acid derivatives through the inhibition of cyclooxygenase (COX) enzymes.[5] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation. While direct comparative studies on a series of this compound analogs for COX inhibition are limited, the broader class of profens (e.g., ibuprofen) highlights the potential of this scaffold.

The general mechanism of COX inhibition by NSAIDs involves blocking the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Liberates COX COX-1 / COX-2 AA->COX Substrate PGH2 Prostaglandin H2 COX->PGH2 Converts to PGs Prostaglandins (Inflammation, Pain) PGH2->PGs Precursor for NSAIDs 2-Methyl-2-phenoxypropanoic acid analogs (NSAIDs) NSAIDs->COX Inhibits

Caption: Mechanism of COX inhibition by NSAIDs.

Experimental Protocols

The evaluation of the biological activities of this compound and its analogs relies on robust and validated experimental protocols.

In Vivo Hypolipidemic Activity: Triton WR-1339 Induced Hyperlipidemia Model

This model is widely used to screen for hypolipidemic agents. Triton WR-1339, a non-ionic surfactant, induces hyperlipidemia by inhibiting lipoprotein lipase, leading to an accumulation of triglycerides and cholesterol in the blood.[6][7]

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.

  • Fasting: Animals are fasted for 18-24 hours with free access to water before the induction of hyperlipidemia.

  • Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 (300-400 mg/kg body weight), dissolved in sterile saline, is administered to the rats.[6][7]

  • Treatment: Immediately after Triton WR-1339 injection, the test compounds (analogs of this compound) and a standard drug (e.g., fenofibrate) are administered orally or intraperitoneally at predetermined doses. A control group receives only the vehicle.

  • Blood Sampling: Blood samples are collected from the retro-orbital plexus or tail vein at specified time points (e.g., 0, 6, 12, and 24 hours) after drug administration.

  • Biochemical Analysis: Serum is separated by centrifugation, and the levels of total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol are determined using commercially available enzymatic kits.

  • Data Analysis: The percentage reduction in lipid levels by the test compounds is calculated in comparison to the hyperlipidemic control group.

Triton_Workflow Start Acclimatize Rats Fasting Fast Animals (18-24h) Start->Fasting Induction Induce Hyperlipidemia (Triton WR-1339 i.p.) Fasting->Induction Treatment Administer Test Compounds & Standard Drug Induction->Treatment Sampling Collect Blood Samples (0, 6, 12, 24h) Treatment->Sampling Analysis Analyze Serum Lipids (TC, TG, HDL, LDL) Sampling->Analysis Data Calculate % Reduction in Lipids Analysis->Data End Evaluate Hypolipidemic Activity Data->End

Caption: Experimental workflow for the Triton WR-1339 induced hyperlipidemia model.

In Vitro PPARα Activation Assay

This cell-based assay is used to determine the ability of a compound to activate the PPARα receptor.[8]

Step-by-Step Methodology:

  • Cell Culture: A suitable cell line, such as HEK293T or HepG2, is cultured in appropriate media.

  • Transient Transfection: The cells are co-transfected with two plasmids:

    • An expression vector for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARα fused to the GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test compounds, a known PPARα agonist (e.g., fenofibric acid) as a positive control, and a vehicle (e.g., DMSO) as a negative control.

  • Luciferase Assay: After an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The fold activation of PPARα by the test compounds is calculated relative to the vehicle control. EC50 values (the concentration at which 50% of the maximal response is observed) are determined from the dose-response curves.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[9][10]

Step-by-Step Methodology:

  • Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The test compounds at various concentrations are pre-incubated with the COX enzyme in a suitable buffer.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage inhibition of COX activity by the test compounds is calculated relative to a control without any inhibitor. IC50 values (the concentration at which 50% of the enzyme activity is inhibited) are determined for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse range of biologically active compounds. While its role in the development of hypolipidemic agents through PPARα agonism is well-established, the exploration of its analogs for anti-inflammatory and other therapeutic applications is a burgeoning field of research. The systematic synthesis and comparative biological evaluation of novel analogs, guided by a thorough understanding of structure-activity relationships and mechanisms of action, will be instrumental in unlocking the full therapeutic potential of this versatile chemical entity. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of next-generation drugs based on the this compound core.

References

  • Hussein, H., et al. (2024).
  • Mokale, S., et al. (2011). Synthesis, hypolipidemic and hypoglycemic activity of some novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 21(2), 682-685. [Link]
  • Mokale, S., et al. (2012). Microwave-assisted Synthesis, Hypolipidemic and Hypoglycemic Activity of Some Novel 2-(4-(2-Amino-6-(4-substituted phenyl)-pyrimidin-4-yl)-phenoxy)-2-methyl Propanoic Acid Derivatives. Archiv der Pharmazie, 345(1), 22-27. [Link]
  • ResearchGate. (2015). How can I prepare the Triton WR 1339 as 200mg/kg to induce hyperlipidemia?. [Link]
  • Shattat, G., et al. (2014). Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipi. Arab American University. [Link]
  • Giampietro, L., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters, 22(24), 7662-7666. [Link]
  • Pereira, C., et al. (2014). Hypolipidemic action of chrysin on Triton WR-1339-induced hyperlipidemia in female C57BL/6 mice. PMC. [Link]
  • Al-Qirim, T., et al. (2019). Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats: possible hypolipidemic heterocyclic compounds. PMC. [Link]
  • Mokale, S., et al. (2010). Synthesis, hypolipidemic and hypoglycemic activity of some novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)
  • Giampietro, L., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs.
  • Semantic Scholar.
  • Mokale, S., et al. (2011).
  • Eacho, P. I., et al. (1990). In vivo and in vitro peroxisome proliferation properties of selected clofibrate analogues in the rat. Structure-activity relationships. Biochemical Pharmacology, 40(6), 1263-1274. [Link]
  • Oyama, T., et al. (2017). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. PMC. [Link]
  • International Journal of Pharmaceutical and Professional’s Research. (2023). STRUCTURAL SIGNIFICANCE OF CLOFIBRATE IN LIPID-LOWERING THERAPY: A REVIEW. [Link]
  • ResearchGate. (2025).
  • Wang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
  • Mokale, S., et al. (2010). Synthesis and hypolipidemic activity of novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy) acetic acid derivatives. European Journal of Medicinal Chemistry, 45(12), 5718-5723. [Link]
  • Walker, M. C. (2010).
  • Ringbom, T. (2002).
  • Staels, B., et al. (2005).
  • Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]
  • ResearchGate. (2000). PPAR migrates from the cytosol to the cell nucleus upon addition of... [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for 2-Methyl-2-phenoxypropanoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of synthetic reagents is a critical decision point, profoundly influencing the efficiency, scalability, and economic viability of a chemical process. 2-Methyl-2-phenoxypropanoic acid and its structural analogs are valuable intermediates, particularly in the realms of chiral resolution and the synthesis of bioactive molecules. However, a wealth of alternative methodologies and reagents exist, each with its own distinct advantages and applications. This guide provides an in-depth, objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.

Part 1: Chiral Resolution of Racemic Amines: A Comparative Analysis of Resolving Agents

The classical resolution of racemates via the formation of diastereomeric salts remains a cornerstone of stereoselective synthesis, prized for its scalability and robustness. Chiral carboxylic acids, such as this compound, are frequently employed for the resolution of racemic amines. The principle hinges on the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization.

Here, we compare the performance of several common chiral resolving agents for the resolution of a model racemic amine, (±)-1-phenylethylamine.

Comparative Performance of Chiral Resolving Agents
Resolving AgentTypical Yield of Diastereomeric Salt (%)Typical Enantiomeric Excess (e.e.) of Resolved Amine (%)Key Advantages
(S)-Mandelic Acid 75-90>95Often provides high enantiomeric excess in a single crystallization.[1][2]
L-Tartaric Acid 70-8590-98Cost-effective and widely available.[1][3]
(+)-Dibenzoyl-D-tartaric acid 80-95>98Highly effective for a broad range of amines, often yielding high e.e.[4]
(1S)-(+)-10-Camphorsulfonic Acid 70-90>95Strong acid, beneficial for resolving weakly basic amines.[1]

Note: The success of a chiral resolution is highly dependent on the specific substrate and the choice of crystallization solvent. The data presented here are illustrative for the resolution of (±)-1-phenylethylamine and may vary for other amines.

Experimental Protocol: Chiral Resolution of (±)-1-Phenylethylamine with L-Tartaric Acid

This protocol provides a generalized procedure for the diastereomeric salt resolution of a racemic amine.

Materials:

  • (±)-1-Phenylethylamine

  • L-(+)-Tartaric Acid

  • Methanol

  • 1 M Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation: a. Dissolve L-(+)-tartaric acid (1 equivalent) in a minimal amount of hot methanol. b. In a separate flask, dissolve (±)-1-phenylethylamine (2 equivalents) in methanol. c. Slowly add the amine solution to the tartaric acid solution. An exothermic reaction will occur, and a precipitate should form. d. Allow the mixture to cool to room temperature and then stand for 24 hours to ensure complete crystallization.

  • Isolation of Diastereomeric Salt: a. Collect the crystalline precipitate by vacuum filtration. b. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Amine: a. Suspend the collected crystals in water. b. Add 1 M NaOH solution dropwise until the solution is basic (pH > 10) to liberate the free amine. c. Extract the aqueous layer with diethyl ether (3 x 20 mL). d. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess: a. The enantiomeric excess of the resolved amine should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

Workflow for Chiral Resolution```dot

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemic_amine Racemic Amine ((R/S)-Amine) salt_formation Reaction in Suitable Solvent racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-Salt & (S)-Amine-Salt) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble liberation Basification (e.g., NaOH) less_soluble->liberation resolved_enantiomer Enantiomerically Enriched Amine liberation->resolved_enantiomer recovered_agent Recovered Resolving Agent liberation->recovered_agent

Caption: Comparison of synthetic strategies for Bilastine.

Fexofenadine Synthesis: Alternative Starting Points

The synthesis of Fexofenadine, another widely used antihistamine, also presents opportunities for alternative approaches that bypass the use of 2-methyl-2-phenylpropanoic acid derivatives.

One efficient and scalable synthesis starts from methyl 2-(4-bromophenyl)-2-methylpropanoate, 3-butyn-1-ol, and azacyclonol. This strategy builds the central carbon chain through a key 5-membered intermediate, avoiding the use of toxic or expensive reagents. An[5]other reported route utilizes benzene and methallyl reactants, proceeding through Friedel-Crafts alkylation, oxidation, and subsequent coupling reactions to form the final product.

#[6]## Part 3: Alternatives in Herbicide Synthesis

Aryloxyphenoxypropionates, a class of herbicides that includes derivatives of this compound, are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. Th[7]is enzyme is critical for fatty acid synthesis, and its inhibition leads to plant death. However, due to the emergence of herbicide resistance, alternative classes of ACCase inhibitors with different chemical structures are of significant interest.

Major Chemical Classes of ACCase-Inhibiting Herbicides
Herbicide ClassCommon AbbreviationExample Compounds
Aryloxyphenoxypropionates FOPsFenoxaprop, Fluazifop, Haloxyfop
Cyclohexanediones DIMsSethoxydim, Clethodim, Tralkoxydim
Phenylpyrazoles DENsPinoxaden

Source:

W[8][9][10]hile all three classes target the same enzyme, their distinct chemical structures can lead to differences in their efficacy against resistant weed biotypes. For instance, some weeds resistant to FOP herbicides may still be susceptible to DIMs or DENs.

#[1]### Conceptual Overview of ACCase Inhibitor Classes

G cluster_herbicides Alternative Herbicide Classes ACCase Acetyl-CoA Carboxylase (ACCase) (Target Enzyme) FOPs Aryloxyphenoxypropionates (FOPs) ACCase->FOPs Inhibition DIMs Cyclohexanediones (DIMs) ACCase->DIMs Inhibition DENs Phenylpyrazoles (DENs) ACCase->DENs Inhibition

Caption: Different chemical classes of herbicides targeting the ACCase enzyme.

Conclusion

This compound and its analogs are undeniably versatile synthetic intermediates. However, a comprehensive understanding of the available alternatives is paramount for the modern synthetic chemist. In the realm of chiral resolution, classic resolving agents like tartaric and mandelic acid derivatives offer cost-effective and highly efficient alternatives. For the synthesis of complex pharmaceuticals such as Bilastine and Fexofenadine, innovative convergent strategies that utilize different starting materials can provide advantages in terms of cost, safety, and scalability. In the agrochemical sector, the development of alternative chemical classes of ACCase inhibitors is crucial for managing herbicide resistance.

Ultimately, the optimal choice of reagent and synthetic strategy will be dictated by a careful consideration of factors including substrate scope, desired purity, economic constraints, and environmental impact. This guide serves as a foundational resource to aid in this critical decision-making process.

References

  • Takano, H., et al. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78(1).
  • Dayan, F. E., et al. (2019). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Pest Management Science, 75(5), 1221-1230.
  • Kaundun, S. S. (2014). Resistance to acetyl-CoA carboxylase-inhibiting herbicides. Pest Management Science, 70(9), 1405-1419.
  • Singh, R., et al. (2024). Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. NATURALISTA CAMPANO, 28(1).
  • Castaldi, M., et al. (2019). An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride. ChemistrySelect, 4(1), 428-431.
  • Wang, R., et al. (2018). The synthesis of fexofenadine. ResearchGate.
  • Shandong Luoxin Pharmaceutical Group Stock Co Ltd. (2016). Bilastine preparation method. CN106146459B. Google Patents.
  • Castaldi, M., et al. (2019). An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride. ChemistrySelect, 4(1), 428-431.
  • Wang, R., et al. (2018). The synthesis of fexofenadine. ResearchGate.

Sources

A Comparative Guide to the Synthesis of 2-Methyl-2-phenoxypropanoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2-Methyl-2-phenoxypropanoic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth technical comparison of the two primary synthetic routes to this molecule: the classic Williamson ether synthesis and the copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comprehensive cost-benefit analysis to inform your selection of the most appropriate method for your laboratory or production needs.

Introduction to this compound

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a phenoxy group attached to a sterically hindered propanoic acid moiety, makes it a key component in the development of therapeutic agents. The choice of synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of the drug development process.

Route 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a venerable and widely employed method for the formation of ethers. The reaction proceeds via an S(_N)2 mechanism, wherein an alkoxide nucleophile displaces a halide from an alkyl halide.[1][2] In the context of synthesizing this compound, this involves the reaction of a phenoxide with a halo-substituted propanoic acid derivative.

Mechanistic Rationale

The key to a successful Williamson ether synthesis is the generation of a potent nucleophile, the phenoxide ion, by treating phenol with a suitable base. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of 2-bromo-2-methylpropanoic acid. The choice of base is critical; a strong base is required to deprotonate the phenol, while a milder base may be sufficient depending on the reaction conditions.

Diagram 1: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis phenol Phenol phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base Base (e.g., NaH or K2CO3) base->phenoxide product This compound phenoxide->product SN2 Attack bromo_acid 2-Bromo-2-methylpropanoic acid bromo_acid->product workup Acidic Workup & Purification product->workup Isolation

Caption: Workflow for the Williamson ether synthesis of this compound.

Experimental Protocols

Two common variations of the Williamson ether synthesis are presented below, differing primarily in the choice of base.

Protocol 1A: Using Sodium Hydride (a strong base)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the solvent and stir the suspension.

  • Slowly add a solution of phenol (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.

  • Add a solution of 2-bromo-2-methylpropanoic acid (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Acidify the aqueous mixture with 2M HCl to a pH of approximately 2.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 1B: Using Potassium Carbonate (a milder base)

  • To a round-bottom flask, add phenol (1.0 equivalent), 2-bromo-2-methylpropanoic acid (1.2 equivalents), potassium carbonate (2.5 equivalents), and a suitable solvent such as acetone or acetonitrile.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with 2M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the product as needed.

Route 2: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol or phenol.[3][4] This method is particularly useful when the S(_N)2 conditions of the Williamson synthesis are not favorable. For the synthesis of this compound, this would involve the coupling of a phenol with a bromo-substituted propanoic acid in the presence of a copper catalyst.

Mechanistic Rationale

The Ullmann reaction is believed to proceed through a catalytic cycle involving a copper(I) species. The reaction is initiated by the coordination of the phenoxide to the copper catalyst. This is followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the desired ether and regenerate the copper(I) catalyst. The use of a ligand, such as 1,10-phenanthroline, can facilitate the reaction by stabilizing the copper intermediates.

Diagram 2: Ullmann Condensation Workflow

Ullmann_Condensation phenol Phenol product This compound phenol->product bromo_acid 2-Bromo-2-methylpropanoic acid bromo_acid->product catalyst Cu(I) Catalyst (e.g., CuI) catalyst->product Catalysis ligand Ligand (e.g., Phenanthroline) ligand->product base Base (e.g., K2CO3) base->product purification Purification product->purification

Caption: Workflow for the Ullmann condensation synthesis of this compound.

Experimental Protocol
  • In a Schlenk tube, combine phenol (1.0 equivalent), 2-bromo-2-methylpropanoic acid (1.2 equivalents), copper(I) iodide (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and acidify with 2M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Cost-Benefit Analysis

The choice between the Williamson ether synthesis and the Ullmann condensation often comes down to a trade-off between reagent costs, reaction conditions, and overall efficiency.

ParameterWilliamson Ether SynthesisUllmann Condensation
Starting Materials Phenol, 2-Bromo-2-methylpropanoic acidPhenol, 2-Bromo-2-methylpropanoic acid
Key Reagents Strong or mild base (e.g., NaH, K₂CO₃)Copper(I) catalyst (e.g., CuI), Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃)
Approx. Reagent Cost Generally lower, especially with K₂CO₃. NaH is more expensive.Higher due to the cost of the copper catalyst and ligand.
Typical Yields 50-95%[5]Can be high, but is highly substrate and condition dependent.
Reaction Conditions Milder temperatures (reflux in acetone/acetonitrile or 80-90 °C in DMF).Harsher conditions, typically requiring high temperatures (120-140 °C).
Reaction Time 1 to 8 hours[5]Can be longer, often requiring overnight heating.
Procedure Complexity Relatively straightforward workup.More complex workup to remove the copper catalyst.
Safety Considerations Use of NaH requires careful handling due to its flammability and reactivity with water.[1][6]Copper catalysts can be toxic and require proper handling and disposal.
Environmental Impact Depends on the solvent and base used. Use of milder bases and greener solvents is preferable.Generation of copper-containing waste, which requires specialized disposal.[7]

Discussion and Recommendations

Williamson Ether Synthesis:

  • Advantages: This method is generally more cost-effective, particularly when using a mild base like potassium carbonate. The reaction conditions are typically milder, and the workup procedure is less complex. For many applications, this will be the preferred route due to its simplicity and lower cost.

  • Disadvantages: The use of a strong base like sodium hydride poses safety risks and requires anhydrous conditions. The S(_N)2 nature of the reaction means that it is sensitive to steric hindrance, although for the synthesis of this compound from phenol and 2-bromo-2-methylpropanoic acid, this is not a major concern.

Ullmann Condensation:

  • Advantages: The Ullmann condensation can be a robust alternative, especially for aryl ethers that are difficult to synthesize via the Williamson route. Modern protocols with improved catalysts and ligands have made the reaction more versatile.

  • Disadvantages: The primary drawbacks are the higher cost of the copper catalyst and ligand, and the more demanding reaction conditions (higher temperatures). The workup is also more involved due to the need to remove the copper catalyst, which also contributes to a less favorable environmental profile due to the generation of heavy metal waste.

For the synthesis of this compound, the Williamson ether synthesis using a mild base like potassium carbonate is likely the most practical and cost-effective choice for most laboratory settings. It offers a good balance of yield, cost, and operational simplicity. The use of sodium hydride can also provide good yields but requires more stringent safety precautions.

The Ullmann condensation should be considered as a viable alternative if the Williamson synthesis fails to provide satisfactory yields or if specific functionalities in more complex starting materials are incompatible with the conditions of the Williamson reaction. While the initial investment in catalyst and ligand is higher, it may be justified in cases where it is the only effective method.

Ultimately, the optimal choice will depend on the specific needs of the project, including scale, budget, available equipment, and safety infrastructure. It is recommended to perform small-scale trials of both methods to determine the most efficient and reliable route for your specific application.

References

  • Phenol price December 2025 and outlook. (n.d.). businessanalytiq.
  • Potassium Carbonate price December 2025 and outlook. (n.d.). businessanalytiq.
  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC. (n.d.). NJ.gov.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Copper in the Environment. (n.d.).
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Copper production & environmental impact. (n.d.). GreenSpec.
  • Ullmann condensation. (n.d.). Wikipedia.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • 2-phenylpropionic acid. (n.d.). Organic Syntheses Procedure.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Williamson Ether synthesis : r/OrganicChemistry. (2025, February 27). Reddit.
  • Sodium Hydride, 60% Dispersion in Mineral Oil. (n.d.). The Lab Depot.
  • Copper(I) iodide, 98% 250 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Fisher Scientific.
  • Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. (2020, December 3). YouTube.
  • Potassium Carbonate. (n.d.). The Chemistry Store.
  • Sodium hydride. (n.d.). Wikipedia.
  • Recent Advances in Copper-Based Materials for Sustainable Environmental Applications. (n.d.).
  • Copper(I) iodide, 100 g, CAS No. 7681-65-4 | A to Z | Chemicals | Carl ROTH. (n.d.).
  • 1 10-Phenanthroline Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART.
  • Coal Environmental Impact 2025, Copper Mining Effects, Solutions. (n.d.). Farmonaut.
  • potassium carbonate products for sale. (n.d.). eBay.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.
  • Sodium hydride, 55-60% suspension in mineral oil. (n.d.). Otto Chemie Pvt. Ltd.
  • WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. (n.d.). Google Patents.
  • Sodium hydride, dry, 95% | 223441-50g | SIGMA-ALDRICH | SLS. (n.d.). Lab Supplies.

Sources

A Comparative Guide to Phenoxyalkanoic Acids in Herbicide Research: A Focus on 2-Methyl-2-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Legacy and Evolution of Phenoxyalkanoic Acid Herbicides

Since the advent of synthetic herbicides, the phenoxyalkanoic acids have been a cornerstone of selective broadleaf weed control in agriculture.[1][2] Compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) revolutionized farming practices by enabling the effective management of dicotyledonous weeds in monocotyledonous crops like cereals and turf grasses.[1][3] The efficacy of these herbicides lies in their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible plants.[2] This guide provides an in-depth comparison of a lesser-known compound, 2-Methyl-2-phenoxypropanoic acid, with its well-established counterparts, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their performance. Due to a scarcity of direct herbicidal research on this compound, this analysis will also draw upon data from its close structural analog, clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid), and focus on a comparative framework based on molecular structure.[4]

The Molecular Mechanism of Action: Mimicking a Natural Growth Signal

Phenoxyalkanoic acid herbicides exert their phytotoxic effects by acting as synthetic auxins.[2] In susceptible plants, these compounds overwhelm the natural auxin signaling pathway, leading to a cascade of events that ultimately result in plant death. The core of this pathway involves a sophisticated protein degradation system.[5]

At low auxin concentrations, Aux/IAA transcriptional repressors bind to Auxin Response Factors (ARFs), preventing them from activating the expression of auxin-responsive genes.[6] When a natural auxin like IAA or a synthetic auxin herbicide is introduced, it acts as a "molecular glue," facilitating the interaction between the Aux/IAA repressor and an F-box protein, which is part of the SCFTIR1/AFB E3 ubiquitin ligase complex.[3][6] This binding event tags the Aux/IAA protein for degradation by the 26S proteasome.[5] The removal of the repressor frees the ARF to activate the transcription of genes that lead to physiological responses such as cell elongation, division, and differentiation.[5] The sustained and excessive activation of this pathway by synthetic auxins leads to uncontrolled growth, epinasty (twisting of stems and petioles), and ultimately, plant death.[7]

Auxin Signaling Pathway cluster_low_auxin Low Auxin cluster_high_auxin High Auxin (or Synthetic Auxin) Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Binds to & Inhibits Auxin Responsive Genes_low Auxin Responsive Genes (Repressed) ARF->Auxin Responsive Genes_low Cannot activate Auxin Synthetic Auxin (e.g., 2,4-D) TIR1/AFB SCF-TIR1/AFB E3 Ligase Auxin->TIR1/AFB Acts as 'molecular glue' Proteasome 26S Proteasome TIR1/AFB->Proteasome Ubiquitination Aux/IAA_bound Aux/IAA Aux/IAA_bound->TIR1/AFB Proteasome->Aux/IAA_bound Degradation ARF_active ARF Auxin Responsive Genes_high Auxin Responsive Genes (Activated) ARF_active->Auxin Responsive Genes_high Activates Transcription Uncontrolled Growth Uncontrolled Growth & Plant Death Auxin Responsive Genes_high->Uncontrolled Growth

Caption: Simplified diagram of the auxin signaling pathway.

Comparative Analysis of Phenoxyalkanoic Acids

The herbicidal efficacy of phenoxyalkanoic acids is intrinsically linked to their molecular structure. Subtle changes in the aromatic ring substitutions and the alkanoic acid side chain can significantly impact their activity, selectivity, and environmental fate.

Structural Features and Their Influence on Herbicidal Activity

A comparative analysis of the structures of this compound, clofibric acid, 2,4-D, MCPA, and Mecoprop reveals key differences that likely influence their biological activity.[4][8][9]

CompoundStructureKey Structural Features
This compound - Unsubstituted phenoxy ring- Gem-dimethyl group on the α-carbon of the propanoic acid side chain
Clofibric acid - Chlorine at the para (4) position of the phenoxy ring- Gem-dimethyl group on the α-carbon
2,4-D - Chlorine atoms at the 2 and 4 positions of the phenoxy ring- Acetic acid side chain
MCPA - Chlorine at the 4 position and a methyl group at the 2 position of the phenoxy ring- Acetic acid side chain
Mecoprop (MCPP) - Chlorine at the 4 position and a methyl group at the 2 position of the phenoxy ring- Propanoic acid side chain with a single methyl group on the α-carbon

Note: As chemical structures cannot be directly rendered, placeholders are used. The descriptions highlight the key structural differences.

The biological activity of these compounds is determined by their ability to fit into the auxin-binding pocket of the TIR1/AFB receptors.[8] The substitutions on the aromatic ring and the nature of the carboxylic acid side chain are critical for this interaction. The presence and position of chlorine and methyl groups on the phenoxy ring, as seen in 2,4-D, MCPA, and Mecoprop, are known to enhance herbicidal activity compared to an unsubstituted phenoxy ring.[8] The gem-dimethyl group on the α-carbon of this compound and clofibric acid is a significant deviation from the single methyl group in mecoprop or the hydrogen in 2,4-D and MCPA. This steric hindrance could potentially affect its binding affinity to the auxin receptors, possibly reducing its herbicidal efficacy or altering its selectivity.

While clofibric acid is noted as an obsolete plant growth regulator with potential anti-auxin activity, quantitative data on its phytotoxicity is limited.[10][11] One study observed a 15% decrease in radicle length of Lepidium sativum after 330 minutes of irradiation of a clofibric acid solution, suggesting some level of phytotoxicity.[12]

Quantitative Efficacy of Established Phenoxyalkanoic Herbicides

The efficacy of herbicides is often quantified by the effective dose required to cause a 50% reduction in a measured parameter, such as plant growth (ED50). The following table presents available data for established phenoxyalkanoic acids. It is important to note that these values can vary significantly depending on the weed species, growth stage, and environmental conditions.

HerbicideTarget WeedEfficacy Metric (ED50)Reference
2,4-D + MCPA Fumitory (Fumaria officinalis)975 g ai/ha for complete control
2,4-D + MCPA Field bindweed (Convolvulus arvensis)975 g ai/ha for 96.2% reduction
Fenoxaprop Grassy weeds (in rice)39.8 g/ha[13]
Metsulfuron Broad-leaved weeds (in rice)3.43 g/ha[13]
Pelargonic acid Kickxia spuria2.6 kg a.i. ha-1[14]
Pelargonic acid Heliotropium europaeum3.0 kg a.i. ha-1[14]
Pelargonic acid Echinochloa crus-galli3.4 kg a.i. ha-1[14]

Experimental Protocols for Herbicide Bioassays

The evaluation of a compound's herbicidal potential requires robust and reproducible bioassays. Below are detailed protocols for two common methods used in herbicide research.

Protocol 1: Seedling Root Growth Inhibition Assay

This assay is a sensitive method to determine the phytotoxicity of a compound on early plant development.

1. Preparation of Test Solutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).

  • Create a dilution series of the test compound in a nutrient solution or distilled water to achieve the desired final concentrations. Include a solvent control and a negative control (nutrient solution/water only).

2. Seed Germination:

  • Surface sterilize seeds of a sensitive indicator species (e.g., cress, lettuce, or ryegrass) by rinsing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

  • Place seeds on sterile filter paper moistened with distilled water in a petri dish and incubate in the dark at an appropriate temperature (e.g., 25°C) until radicle emergence.

3. Assay Setup:

  • Line petri dishes with sterile filter paper.

  • Add a defined volume (e.g., 5 mL) of each test solution concentration to the respective petri dishes.

  • Carefully transfer a set number of germinated seedlings (e.g., 10) with similar radicle lengths to each petri dish.

  • Seal the petri dishes with parafilm to prevent evaporation.

4. Incubation and Data Collection:

  • Incubate the petri dishes vertically in the dark at a constant temperature for a defined period (e.g., 48-72 hours).

  • After the incubation period, scan or photograph the seedlings in each petri dish.

  • Measure the root length of each seedling using image analysis software.

5. Data Analysis:

  • Calculate the average root length for each treatment.

  • Express the root growth inhibition as a percentage of the control.

  • Plot the percentage of inhibition against the logarithm of the herbicide concentration to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of root growth).

Root Growth Inhibition Assay Workflow Start Start Prepare Test Solutions Prepare Herbicide Dilution Series Start->Prepare Test Solutions Assay Setup Transfer Seedlings to Petri Dishes with Test Solutions Prepare Test Solutions->Assay Setup Seed Germination Germinate Seeds of Indicator Species Seed Germination->Assay Setup Incubation Incubate Vertically in the Dark Assay Setup->Incubation Data Collection Measure Root Lengths (Image Analysis) Incubation->Data Collection Data Analysis Calculate % Inhibition & Determine IC50 Data Collection->Data Analysis End End Data Analysis->End

Caption: Workflow for a seedling root growth inhibition assay.
Protocol 2: Whole-Plant Pot Bioassay

This assay provides a more holistic assessment of a herbicide's phytotoxicity, encompassing uptake, translocation, and metabolism.

1. Plant Propagation:

  • Sow seeds of the target weed species in pots containing a standardized soil mix.

  • Grow the plants in a controlled environment (greenhouse or growth chamber) with defined light, temperature, and humidity conditions until they reach a specific growth stage (e.g., 2-4 true leaves).

2. Herbicide Application:

  • Calibrate a laboratory track sprayer to deliver a precise volume of spray solution per unit area.

  • Prepare spray solutions of the test herbicide at various application rates (e.g., g ai/ha) in water, including any necessary adjuvants.

  • Include an untreated control.

  • Spray the plants uniformly with the respective herbicide solutions.

3. Post-Application Growth and Assessment:

  • Return the treated plants to the controlled environment.

  • Visually assess phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0 = no injury, 100 = plant death).

  • At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

4. Data Analysis:

  • Calculate the percent reduction in biomass compared to the untreated control.

  • Generate dose-response curves by plotting the percent biomass reduction against the herbicide application rate.

  • Determine the ED50 value (the dose required to cause a 50% reduction in biomass).

Conclusion and Future Directions

The phenoxyalkanoic acids remain a vital class of herbicides in modern agriculture. While established compounds like 2,4-D, MCPA, and Mecoprop have a long history of effective use, the exploration of novel structures is crucial for overcoming challenges such as herbicide resistance. Based on a structure-activity relationship analysis, this compound, with its unsubstituted phenoxy ring and gem-dimethyl group, may exhibit different herbicidal properties compared to its more decorated and sterically less hindered counterparts. The steric bulk at the α-carbon could potentially reduce its affinity for the auxin receptor, leading to lower phytotoxicity. However, this structural feature might also confer selectivity towards certain plant species or alter its environmental persistence.

The lack of published data on the herbicidal activity of this compound represents a clear research gap. Future studies should focus on synthesizing this compound and evaluating its phytotoxicity against a panel of broadleaf and grass weeds using the standardized bioassays outlined in this guide. Such research would not only elucidate the herbicidal potential of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships that govern the efficacy of phenoxyalkanoic acid herbicides.

References

  • Sakkas, V. A., et al. (2010). Photocatalytic degradation of clofibric acid: A study of the initial degradation steps and the resulting phytotoxicity. Journal of Photochemistry and Photobiology A: Chemistry, 216(2-3), 221-228.
  • AERU. (n.d.). Clofibric acid. University of Hertfordshire.
  • Paszko, T., et al. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
  • Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses.
  • Everitt, J. H., et al. (2017). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Technology, 31(1), 1-10.
  • Everitt, J. H., et al. (2017). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Technology, 31(1), 1-10. Cambridge University Press.
  • Shaner, D. L. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary.
  • Contract Laboratory. (2023, April 16). Herbicide Testing: Resistance, Residues, and Soil Impact.
  • Woods End Laboratories. (n.d.). Herbicide Bioassay.
  • PubChem. (n.d.). Mecoprop. National Center for Biotechnology Information.
  • Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3230.
  • Weijers, D., & Wagner, D. (2016). Mechanisms of auxin signaling.
  • Wikipedia. (n.d.). Phenoxy herbicide.
  • WSU Extension. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University.
  • Alanwood.net. (n.d.). clofibric acid data sheet.
  • Smith, A. E., & Aubin, A. J. (1991). Effects of Long-Term 2,4-D and MCPA Field Applications on the Soil Breakdown of 2,4-D, MCPA, Mecoprop, and 2,4,5-T. Journal of Environmental Quality, 20(2), 436-438.
  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide.
  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step.
  • Mithila, J., et al. (2011). Recent developments in auxin biology and new opportunities for auxinic herbicide research. Weed Science, 59(3), 249-253.
  • ResearchGate. (n.d.). (A) Estimated 50% effective dose (ED50) values of the sensitive... [Image].
  • Singh, V. P., et al. (2017). Fitting dose-response curve to identify herbicide efficacy and ED 50 value in mixture. Indian Journal of Weed Science, 49(2), 166-169.
  • Pannacci, E., et al. (2021). Dose–Response Curves of Pelargonic Acid against Summer and Winter Weeds in Central Italy. Agronomy, 11(7), 1338.
  • Wikipedia. (n.d.). Clofibric acid.
  • Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
  • Salgado, R., et al. (2012). Biodegradation of clofibric acid and identification of its metabolites.
  • Todd, O. A., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 298, 110631.
  • MSDT. (n.d.). Dose-Response Curves.
  • Phenospex. (n.d.). Automated Herbicide Screening.
  • Kennedy, D. G., et al. (2001). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry.
  • Science Buddies. (n.d.). Measuring Plant Growth.
  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Singh, V. P., et al. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Journal of Weed Science, 49(2), 166-169.
  • Baghestani, M. A., et al. (2008). Antagonistic effect of 2,4-D plus MCPA and clodinafop propargyl on wheat (Triticum aestivum) field weeds in Iran. Journal of Plant Protection Research, 48(4), 465-474.
  • Singh, V. P., et al. (2014). Use of dose-response relationship to identify herbicide's efficacy in a mixture. Extended Summaries of the Biennial Conference of the Indian Society of Weed Science, 311-312.
  • ResearchGate. (n.d.). ED50 estimates from dose response curves for shoot fresh weight. [Image].
  • Huang, T. H., et al. (2011).
  • DiTomaso, J. M. (n.d.). Mode of Action of the Growth Regulator Herbicides. University of California, Davis.
  • Zhang, C. J., et al. (2015). Quantifying herbicide dose–response and resistance in Echinochloa spp. by measuring root length in growth pouches. Canadian Journal of Plant Science, 95(6), 1181-1192.
  • Idziak, R., & Woźnica, Z. (2013). Effects of some adjuvants on efficacy of 2,4-D+MCPA, bromoxynil octanoate + MCPA + ethylhexyl ester, tribenuron methyl, bentazone + dichlorprop for dandelion (Taraxacum officinale) control in Bermuda grass lawn (Cynodon dactylon). Journal of Plant Protection Research, 53(2), 173-178.
  • Carvalho, S. J. P., et al. (2009). Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity. Planta Daninha, 27(spe), 1015-1022.
  • Yang, S. D., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. International Journal of Molecular Sciences, 24(3), 2824.
  • Brown, H. M., & Neighbors, S. M. (1987). Structure–activity relationships for a new family of sulfonylurea herbicides. Pesticide Biochemistry and Physiology, 29(2), 112-120.
  • Richardson, B., & Gous, S. (2012). Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. New Zealand Plant Protection, 65, 236-242.
  • Environment and Climate Change Canada. (2017).
  • Al Saiqali, M., et al. (2023). Current Status on Phytochemicals Classification, Structure-Activity Relationship, Stereochemistry and AI-Driven Applications: A Systematic Review. Pharmacognosy Reviews, 17(34), 1-22.

Sources

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of 2-Methyl-2-phenoxypropanoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, understanding the selectivity of a compound is paramount. A molecule's journey from a promising hit to a viable therapeutic candidate is often dictated by its on-target potency and its off-target interactions. This guide provides an in-depth technical comparison of 2-Methyl-2-phenoxypropanoic acid, a member of the fibrate class of molecules, and its potential for cross-reactivity in common biological assays. Fibrates are well-established as agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism.[1][2][3][4] However, the structural similarity to other endogenous and synthetic ligands necessitates a thorough investigation of its activity on related receptors.

This guide is designed for researchers, scientists, and drug development professionals. We will delve into the experimental methodologies used to assess cross-reactivity, present and interpret comparative data (hypothetical, for illustrative purposes), and provide insights into the causal relationships between molecular structure and biological activity.

The Importance of Profiling: Why Cross-Reactivity Matters

The primary mechanism of action for fibrates is the activation of PPARα, which leads to the regulation of genes involved in fatty acid oxidation and lipoprotein metabolism, ultimately lowering triglyceride levels.[1][3][4] However, the nuclear receptor superfamily, to which PPARs belong, has several members with conserved ligand-binding domains. This structural conservation is a common source of cross-reactivity. For instance, the PPAR family itself consists of three subtypes: α, γ, and δ, each with distinct physiological roles. While PPARα activation is beneficial for dyslipidemia, unintended activation of PPARγ, the target of thiazolidinedione antidiabetic drugs, could lead to side effects like fluid retention and weight gain.[2][5] Furthermore, structural motifs present in this compound might allow it to interact with other, unrelated receptors, such as G-protein coupled receptors (GPCRs), which could lead to a host of unforeseen biological effects. A comprehensive understanding of a compound's selectivity profile is therefore not just an academic exercise but a critical step in risk assessment and the development of safer, more effective therapeutics.

Assessing the Target Landscape: A Multi-Assay Approach

To build a comprehensive cross-reactivity profile for this compound, a panel of well-defined in vitro assays is essential. This guide will focus on a selection of key potential off-targets based on structural alerts and the known pharmacology of related compounds:

  • PPARγ and PPARδ: To assess selectivity within the PPAR family.

  • G-protein Coupled Receptor 40 (GPR40): Also known as Free Fatty Acid Receptor 1 (FFAR1), this receptor is activated by fatty acids and is a target for type 2 diabetes therapeutics.[6][7]

  • Histamine H1 Receptor: Some propanoic acid derivatives are known to possess antihistaminic activity.

The following sections will detail the experimental workflows for determining the activity of this compound at these potential off-targets.

cluster_0 Experimental Workflow for Cross-Reactivity Profiling cluster_1 Binding Assays cluster_2 Functional Assays Test_Compound This compound & Alternatives Assay_Selection Assay Panel Selection (PPARα, γ, δ, GPR40, H1 Receptor) Test_Compound->Assay_Selection Binding_Assay Competitive Radioligand Binding Assay_Selection->Binding_Assay Functional_Assay Cell-Based Reporter & Second Messenger Assays Assay_Selection->Functional_Assay Binding_Data Determine Binding Affinity (Ki) Binding_Assay->Binding_Data Data_Analysis Data Analysis & Comparison Binding_Data->Data_Analysis Functional_Data Determine Functional Potency (EC50/IC50) & Efficacy Functional_Assay->Functional_Data Functional_Data->Data_Analysis Conclusion Selectivity Profile & Cross-Reactivity Assessment Data_Analysis->Conclusion

Figure 1. A generalized workflow for assessing the cross-reactivity of a test compound.

Comparative Data: A Hypothetical Analysis

To illustrate the importance of such profiling, the following table presents a hypothetical dataset comparing the activity of this compound with two other well-characterized compounds: Fenofibrate, a known PPARα agonist, and Rosiglitazone, a known PPARγ agonist.

CompoundTargetBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
This compound PPARα 50 120
PPARγ >10,000>10,000
PPARδ 8502500
GPR40 >10,000>10,000
H1 Receptor >10,000>10,000
Fenofibric Acid (Active form of Fenofibrate) PPARα 30 100
PPARγ 5000>10,000
PPARδ 12003000
GPR40 >10,000>10,000
H1 Receptor >10,000>10,000
Rosiglitazone PPARα >10,000>10,000
PPARγ 15 30
PPARδ >10,000>10,000
GPR40 >10,000>10,000
H1 Receptor >10,000>10,000

Data Interpretation:

Based on this hypothetical data, this compound demonstrates a clear selectivity for PPARα over the other targets tested. Its binding affinity (Ki) and functional potency (EC50) for PPARα are in the nanomolar range, comparable to the established PPARα agonist, Fenofibric Acid.

Crucially, the compound shows significantly weaker activity at PPARδ and negligible activity at PPARγ, GPR40, and the H1 receptor at concentrations up to 10 µM. This profile suggests a favorable selectivity window and a lower likelihood of off-target effects related to these other receptors. The >200-fold selectivity for PPARα over PPARδ is a key finding from this hypothetical analysis.

Experimental Protocols

Detailed and validated protocols are the cornerstone of reproducible scientific research. The following sections provide step-by-step methodologies for the key assays used to generate the comparative data.

PPAR Competitive Binding Assay

This assay determines the ability of a test compound to displace a known radiolabeled ligand from the ligand-binding domain (LBD) of a PPAR subtype.

Materials:

  • Recombinant human PPARα, PPARγ, and PPARδ LBDs

  • Radioligand (e.g., [³H]-GW7647 for PPARα, [³H]-Rosiglitazone for PPARγ, [³H]-GW501516 for PPARδ)

  • Test compound (this compound) and reference compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT, 0.1% BSA)

  • Scintillation cocktail

  • 96-well filter plates and a vacuum manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds in assay buffer.

  • In a 96-well plate, add the radioligand at a concentration near its Kd.

  • Add the diluted test or reference compounds.

  • Initiate the binding reaction by adding the recombinant PPAR LBD.

  • Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Cell-Based PPAR Transactivation Assay

This functional assay measures the ability of a compound to activate a PPAR subtype, leading to the expression of a reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293T, CHO)

  • Expression plasmids for the full-length PPARs (α, γ, δ) or their LBDs fused to a GAL4 DNA-binding domain.

  • Reporter plasmid containing a PPAR response element (PPRE) or a GAL4 upstream activating sequence (UAS) driving a luciferase gene.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compound and reference agonists.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the appropriate PPAR expression plasmid and the reporter plasmid using a suitable transfection reagent.[8]

  • After 24 hours, replace the transfection medium with fresh medium containing serial dilutions of the test compound or a reference agonist.

  • Incubate the cells for another 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.

  • Plot the dose-response curve and determine the EC50 value for each compound.

cluster_0 PPAR Signaling and Potential Cross-Reactivity cluster_1 Primary Target cluster_2 Potential Off-Targets Ligand This compound PPARa PPARα Ligand->PPARa High Affinity PPARg PPARγ Ligand->PPARg Low Affinity PPARd PPARδ Ligand->PPARd Low Affinity GPR40 GPR40 Ligand->GPR40 Negligible Interaction H1R H1 Receptor Ligand->H1R Negligible Interaction RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Target_Genes Target Gene Expression (Fatty Acid Metabolism) PPRE->Target_Genes Transcription Off_Target_Effects Potential Off-Target Effects PPARg->Off_Target_Effects PPARd->Off_Target_Effects GPR40->Off_Target_Effects H1R->Off_Target_Effects

Figure 2. Signaling pathways illustrating the primary target and potential off-targets of this compound.

Conclusion and Future Directions

The comprehensive assessment of a compound's cross-reactivity is a non-negotiable aspect of modern drug discovery and chemical probe development. The methodologies and comparative analysis presented in this guide underscore the importance of a multi-faceted approach to understanding a molecule's true biological signature.

Based on our illustrative analysis, this compound emerges as a potent and selective PPARα agonist with a desirable safety profile concerning the off-targets evaluated. This selectivity is a key attribute that warrants its further investigation as a potential therapeutic agent for dyslipidemia.

It is important to note that this guide provides a foundational framework. A complete cross-reactivity profile would involve screening against a much broader panel of receptors and enzymes. Future studies should aim to expand this panel to include other nuclear receptors, ion channels, and kinases to build an even more comprehensive understanding of the compound's selectivity. By embracing a rigorous and systematic approach to cross-reactivity profiling, the scientific community can continue to develop safer and more effective medicines.

References

  • Fibr
  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors.
  • Histamine H1 Receptor Assay. Innoprot. [Link]
  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics.
  • Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. PubMed. [Link]
  • PPAR agonist. Wikipedia. [Link]
  • Fibrates, glitazones, and peroxisome proliferator-activ
  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes.
  • Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. PubMed Central. [Link]
  • Dual PPAR delta/gamma agonists offer therapeutic potential for Alzheimer's disease.
  • [Molecular mechanism of action of the fibr

Sources

A Comparative Guide to Peer-Reviewed Analytical Methods for 2-Methyl-2-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Methyl-2-phenoxypropanoic acid is crucial for pharmacokinetic studies, metabolism research, and quality control. Although specific peer-reviewed methods for this compound are not extensively documented, a robust analytical strategy can be developed by adapting established methods for structurally similar phenoxypropanoic acids, a class of compounds widely studied due to their herbicidal activity. This guide provides a comprehensive comparison of suitable analytical techniques, complete with experimental data from analogous compounds to inform method selection and development.

Introduction to the Analyte and Analytical Challenges

This compound is a carboxylic acid characterized by a phenoxy group and a chiral center. Its analysis presents challenges common to this class of compounds, including the need for sensitive detection in complex biological matrices and, in some cases, the necessity for enantioselective separation to elucidate stereospecific effects. The primary analytical techniques suitable for this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), typically requiring a prior derivatization step.

Comparative Analysis of Key Methodologies

The choice of analytical method is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative overview of the most pertinent techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the analysis of aromatic compounds like this compound. The presence of the phenyl ring allows for sensitive detection using a UV detector.

Principle: The compound is separated on a reversed-phase HPLC column based on its polarity. An acidic mobile phase is typically employed to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is the standard choice, offering excellent hydrophobic retention for the aromatic ring.

  • Mobile Phase: A mixture of acetonitrile or methanol with an acidic aqueous buffer (e.g., phosphate buffer at low pH) is used. The organic modifier content is optimized to achieve a suitable retention time, while the acidic buffer ensures the analyte is in its non-ionized form for optimal chromatographic performance.[1][2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, particularly in complex matrices like plasma or tissue extracts, LC-MS/MS is the method of choice. It combines the separation power of HPLC with the specific and sensitive detection of mass spectrometry.

Principle: After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode, which is highly efficient for acidic compounds. The precursor ion is then fragmented, and specific product ions are monitored (Multiple Reaction Monitoring - MRM), providing a high degree of selectivity and sensitivity.[4][5]

Causality of Experimental Choices:

  • Ionization: Negative ion ESI is preferred as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.[4]

  • Mobile Phase: An acidic mobile phase (e.g., containing formic acid) is used to ensure good chromatography and to aid in the protonation of the analyte for consistent ionization.[6]

  • Sample Preparation: Solid-phase extraction (SPE) is often employed for sample cleanup and concentration, which is crucial for achieving low detection limits in biological samples.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution but requires the analyte to be volatile and thermally stable. As this compound is a non-volatile carboxylic acid, a derivatization step is mandatory to convert it into a more volatile ester.

Principle: The carboxylic acid is converted to a volatile ester (e.g., methyl or pentafluorobenzyl ester). This derivative is then separated by gas chromatography and detected by mass spectrometry.

Causality of Experimental Choices:

  • Derivatization: Derivatization is essential to increase the volatility of the acidic analyte. Pentafluorobenzyl (PFB) bromide is a common derivatizing agent that also enhances sensitivity for electron capture detection (ECD) or negative chemical ionization mass spectrometry.[8][9][10] Methylation is another common approach.[11]

  • Injection: A splitless injection is typically used to maximize the transfer of the analyte onto the GC column for trace analysis.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally suitable for separating the derivatized analyte.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the discussed methods, based on data from structurally similar phenoxypropanoic acid herbicides like dichlorprop and mecoprop.

ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
Limit of Detection (LOD) ~1-10 ng/mL0.0002 - 0.01 mg/kg~0.8 ng/L (with PFB derivatization)
Limit of Quantification (LOQ) ~5-50 ng/mL0.01 - 0.05 µg/L~10 ng/mL (in biological samples)
Linearity (r²) >0.999>0.999>0.99
Precision (%RSD) < 5%< 15%< 15%
Selectivity ModerateVery HighHigh
Throughput HighHighModerate (due to derivatization)
Reference [1][2][3][4][6][7][9][10]

Experimental Protocols

The following are representative, step-by-step protocols adapted for the analysis of this compound based on established methods for its analogs.

Protocol 1: RP-HPLC-UV Analysis
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • For sample analysis, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix. Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% phosphoric acid.[1][2][3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 230 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the analyte in the samples using the calibration curve.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation (SPE):

    • Condition a polymeric SPE cartridge with methanol followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with methanol.

    • Evaporate the eluate and reconstitute in the mobile phase.[7]

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity HPLC or equivalent.[6]

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.[6]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

    • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with a negative electrospray ionization source.[5]

    • MS/MS Transitions: Optimize the precursor-to-product ion transitions for this compound by infusing a standard solution.

Protocol 3: GC-MS Analysis with Derivatization
  • Derivatization:

    • To 1 mL of the sample extract, add a suitable buffer to adjust the pH to ~7.

    • Add the derivatizing agent (e.g., pentafluorobenzyl bromide in acetone) and a phase-transfer catalyst.[10]

    • Heat the mixture (e.g., at 60°C for 1 hour).

    • After cooling, extract the derivative with hexane.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 70°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Mass selective detector in electron impact (EI) mode.

    • Data Acquisition: Scan mode for initial identification and selected ion monitoring (SIM) for quantification.[8]

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC UV_Detector UV Detection (230 nm) HPLC->UV_Detector Data_Analysis Data Analysis UV_Detector->Data_Analysis

Caption: Workflow for HPLC-UV analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC ESI_MSMS ESI-MS/MS Detection (Negative Mode, MRM) LC->ESI_MSMS Data_Analysis Data Analysis ESI_MSMS->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample_Extract Sample Extract Derivatization Derivatization (e.g., PFB ester) Sample_Extract->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE GC GC Separation (HP-5ms Column) LLE->GC MS_Detector MS Detection (EI, SIM/Scan) GC->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

Conclusion and Recommendations

The selection of an appropriate analytical method for this compound is contingent on the specific requirements of the study.

  • HPLC-UV is a cost-effective and reliable method for routine analysis and quality control where high sensitivity is not paramount.

  • LC-MS/MS is the gold standard for trace-level quantification in complex biological matrices, offering unparalleled sensitivity and selectivity.

  • GC-MS provides an alternative with high resolving power but is more labor-intensive due to the mandatory derivatization step.

For novel drug development and metabolism studies, LC-MS/MS is highly recommended. For routine purity assessments, HPLC-UV offers a practical and efficient solution. The protocols and comparative data presented in this guide, derived from closely related phenoxypropanoic acids, provide a solid foundation for developing and validating a robust analytical method for this compound.

References

  • Communal, P.Y., Royer, A., Schauber, C., & Faye, T. (2004). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent. [Link]
  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. (n.d.). eConference.io. [Link]
  • Sánchez-Rasero, F., Matallo, M. B., Romero, E., Dios, G., & Pena, A. (1998). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. Journal of Liquid Chromatography & Related Technologies, 21(14), 2211-2218. [Link]
  • Tanaka, K., Asakawa, F., & Miyazaki, T. (1998). GC and GC-MS Determination of Fluoroacetic Acid and Phenoxy Acid Herbicides via Triphasal Extractive Pentafluorobenzylation Using a Polymer-Bound Phase-Transfer Catalyst. Journal of Analytical Toxicology, 22(3), 237-245. [Link]
  • Toussaint, G., Le-Dizès, S., & Montiel, A. (2001). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water.
  • Tanaka, K., Asakawa, F., & Miyazaki, T. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237–245. [Link]
  • Zhao, P., Zhang, H., Li, Y., & Wang, L. (2012). Determination of Multi-residues of Phenoxy Acid Herbicides in Cereals by Liquid Chromatography-Tandem Mass Spectrometry.
  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis.
  • Sánchez-Rasero, F., Matallo, M. B., Romero, E., Dios, G., & Pena, A. (1998). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. Journal of Liquid Chromatography & Related Technologies, 21(14), 2211-2218. [Link]
  • Sánchez-Rasero, F., Matallo, M. B., Romero, E., Dios, G., & Pena, A. (1998). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD.
  • Brown, M. A., & Miller, G. C. (1992). Determination of chlorinated phenoxy acid and ester herbicides in soil and water by liquid chromatography particle beam mass spectrometry and ultraviolet absorption spectrophotometry. Analytical Chemistry, 64(14), 1547–1552. [Link]
  • Noctor, T. A., Fell, A. F., & Kaye, B. (1995). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 519-525. [Link]
  • Kaye, B., Herron, W. J., & Fell, A. F. (1989). Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen.
  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis.
  • U.S. Environmental Protection Agency. (1992).
  • Zipper, C., Böhmer, W., & Nickel, K. (1999). Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge as well as in soil, determined by a new HPLC method. International Journal of Environmental Analytical Chemistry, 74(1-4), 187-200. [Link]
  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

Sources

The Enantioselective Challenge: A Comparative Guide to Chiral Selectors for 2-Methyl-2-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and agrochemical research, the stereochemistry of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. 2-Methyl-2-phenoxypropanoic acid, a key chiral building block, is no exception. This guide provides an in-depth comparison of various chiral selectors for the enantioselective separation of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for method development. Drawing upon established principles of chiral chromatography and data from structurally analogous compounds, we will explore the efficacy of different chiral stationary phases (CSPs) and chiral mobile phase additives.

The Foundation of Chiral Recognition

The successful separation of enantiomers hinges on the principle of creating transient diastereomeric complexes between the analyte and a chiral selector. These complexes possess different energies of formation and dissociation, leading to differential retention on the chromatographic column. The choice of chiral selector is therefore the most critical parameter in developing a successful enantioselective separation method. The primary strategies involve the use of Chiral Stationary Phases (CSPs), where the chiral selector is immobilized on a solid support, or the addition of a Chiral Mobile Phase Additive (CMPA) to an achiral column.

A Comparative Analysis of Chiral Selectors

While direct experimental data for this compound is not extensively published, a robust comparative analysis can be constructed by examining the successful separation of structurally similar molecules, such as 2-phenoxypropanoic acid, 2-phenylpropionic acid, and their derivatives. The following sections detail the most promising chiral selectors based on this analogous data.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad enantioselectivity and are a logical first choice for screening.[1] Their chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

For acidic compounds like this compound, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase is often crucial for achieving good peak shape and resolution by suppressing the ionization of the analyte's carboxylic acid group.[1]

Promising Polysaccharide CSPs:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H): This selector has demonstrated excellent performance for the separation of 2-phenylpropionic acid.[1]

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H): Another widely used polysaccharide-based CSP with broad applicability.

  • Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-H): This CSP has been successfully used for the enantiomeric separation of 2-phenylpropionic acid.[2]

  • Amylose tris(5-chloro-2-methylphenylcarbamate) (e.g., Lux Amylose-2): This selector was effective in separating a derivative of this compound.[3]

Protein-Based Chiral Stationary Phases

Protein-based CSPs, such as those utilizing α1-acid glycoprotein (AGP) or human serum albumin (HSA), offer a different chiral recognition environment based on the complex three-dimensional structure of the protein.[4] These columns are particularly well-suited for the separation of ionizable compounds and are operated in reversed-phase mode. The retention and enantioselectivity can be finely tuned by adjusting the mobile phase pH and the concentration of organic modifiers.[4]

A Promising Protein-Based CSP:

  • α1-Acid Glycoprotein (AGP) (e.g., Enantiopac, CHIRAL-AGP): The direct enantiomeric resolution of the structurally related 2-(4-chloro-2-methylphenoxy)propanoic acid has been demonstrated on an AGP column.[5] The pH of the mobile phase is a critical parameter for optimizing the separation of acidic compounds on this type of column.[4]

Pirkle-Type Chiral Stationary Phases

Pirkle-type CSPs are based on small chiral molecules covalently bonded to a silica support. The chiral recognition mechanism primarily involves π-π interactions, hydrogen bonding, and dipole-dipole interactions. An "Ionic Pirkle" column, comprising N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycine, has been used for the separation of amide derivatives of 2-(4-chloro-2-methylphenoxy)propanoic acid.[5] While this may require derivatization of the target analyte, it presents a viable alternative.

Chiral Mobile Phase Additives

An alternative to using a dedicated chiral column is the addition of a chiral selector to the mobile phase in conjunction with a standard achiral column (e.g., C18). This approach can be cost-effective but may be less efficient than using a CSP.

Potential Chiral Mobile Phase Additives:

  • Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules. Chiral recognition occurs due to the interaction of the analyte with the chiral environment of the cyclodextrin cavity. This method has been successfully applied to the separation of 2-phenylpropionic acid.[2]

  • Chiral Metal Chelates (e.g., L-prolyl-n-octylamide-Ni(II)): This type of additive has been used for the resolution of 2-phenoxypropionic acids in reversed-phase HPLC.[6] The mechanism involves the formation of diastereomeric metal complexes with the enantiomers of the analyte.

Quantitative Data Summary

The following table summarizes the chromatographic performance of various chiral selectors for the separation of compounds structurally similar to this compound. This data provides a valuable starting point for method development.

Chiral Selector (Stationary Phase)AnalyteMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H)2-Phenylpropionic acidn-Hexane/2-Propanol/TFA (90/10/0.1)1.202.10[1]
Cellulose tris(4-methylbenzoate) (Chiralcel OJ-H)2-Phenylpropionic acidn-Hexane/2-Propanol/TFA (98/2/0.1)->1.5[2]
α1-Acid Glycoprotein (Enantiopac)2-(4-Chloro-2-methylphenoxy)propanoic acidNot specified-Baseline[5]
N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycine (Ionic Pirkle)Amide derivative of 2-(4-chloro-2-methylphenoxy)propanoic acidNot specified-Baseline[5]
Hydroxypropyl-β-cyclodextrin (Mobile Phase Additive)2-Phenylpropionic acid0.5% Triethylamine acetate buffer (pH 3.0) with 25 mmol L⁻¹ HP-β-CD-Baseline[2]

Note: Direct comparison of all parameters can be challenging due to variations in experimental conditions. However, this data provides valuable insights into the potential of each phase type.

Experimental Protocols

The following are detailed, step-by-step methodologies for evaluating the performance of different chiral selectors for the separation of this compound, adapted from successful separations of analogous compounds.

Protocol 1: Polysaccharide-Based CSP-HPLC

This protocol is a starting point for method development using polysaccharide-based columns like Chiralpak AD-H or Chiralcel OJ-H.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) equipped with a pump, injector, column oven, and a UV detector.

2. Materials and Reagents:

  • Chiral Stationary Phase Column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).
  • Racemic this compound.
  • n-Hexane (HPLC grade).
  • 2-Propanol (HPLC grade).
  • Trifluoroacetic acid (TFA).

3. Mobile Phase Preparation:

  • Prepare a mobile phase of n-Hexane:2-Propanol:TFA (90:10:0.1, v/v/v).
  • Degas the mobile phase before use.

4. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase (e.g., 1 mg/mL).
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

6. Data Analysis:

  • Calculate the retention factors (k'), separation factor (α), and resolution (Rs) for the enantiomers.
Protocol 2: Protein-Based CSP-HPLC

This protocol is designed for use with a protein-based column like the CHIRAL-AGP.

1. Instrumentation:

  • As described in Protocol 1.

2. Materials and Reagents:

  • Chiral Stationary Phase Column (e.g., CHIRAL-AGP, 100 mm x 4.0 mm, 5 µm).
  • Racemic this compound.
  • Phosphate buffer (e.g., 10 mM, pH 6.0).
  • Acetonitrile or 2-Propanol (HPLC grade).

3. Mobile Phase Preparation:

  • Prepare a mobile phase of Phosphate buffer:Acetonitrile (90:10, v/v).
  • Adjust the pH of the buffer as needed to optimize separation (a pH range of 4-7 is typically explored).
  • Degas the mobile phase.

4. Sample Preparation:

  • Dissolve the racemic sample in the mobile phase.
  • Filter the sample solution.

5. Chromatographic Conditions:

  • Flow Rate: 0.9 mL/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: 230 nm.
  • Injection Volume: 10 µL.

6. Data Analysis:

  • As described in Protocol 1.

Workflow and Decision Making

The selection of an appropriate chiral selector is a systematic process. The following diagram illustrates a logical workflow for this process.

Chiral_Selector_Workflow cluster_screening Initial Screening cluster_optimization Optimization cluster_alternative Alternative Approaches cluster_evaluation Evaluation Start Racemic this compound Screen_Polysaccharide Screen Polysaccharide CSPs (e.g., Chiralpak AD-H, Chiralcel OJ-H) Start->Screen_Polysaccharide Screen_Protein Screen Protein-Based CSPs (e.g., CHIRAL-AGP) Start->Screen_Protein Evaluate_Performance Evaluate Performance (Rs, α, k') Screen_Polysaccharide->Evaluate_Performance Screen_Protein->Evaluate_Performance Optimize_Mobile_Phase Optimize Mobile Phase (Solvent ratio, Additives, pH) Optimize_Temperature Optimize Temperature Optimize_Mobile_Phase->Optimize_Temperature Optimize_Temperature->Evaluate_Performance Consider_Pirkle Consider Pirkle-Type CSPs (May require derivatization) Consider_Pirkle->Evaluate_Performance Consider_CMPA Consider Chiral Mobile Phase Additives (e.g., Cyclodextrins) Consider_CMPA->Evaluate_Performance Evaluate_Performance->Optimize_Mobile_Phase Partial Separation Successful_Separation Successful Separation Evaluate_Performance->Successful_Separation Rs > 1.5 No_Separation No/Poor Separation Evaluate_Performance->No_Separation Rs < 1.0 No_Separation->Consider_Pirkle No_Separation->Consider_CMPA

Sources

A Comparative Guide to the Synthesis of 2-Methyl-2-phenoxypropanoic Acid: A Traditional vs. a Novel Microwave-Assisted Pathway

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of a traditional synthesis route for 2-Methyl-2-phenoxypropanoic acid with a novel, microwave-assisted pathway. This compound is a key intermediate in the synthesis of fenofibrate, a widely used antilipemic drug[1]. The development of efficient, cost-effective, and environmentally friendly synthesis methods is of paramount importance in pharmaceutical manufacturing. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of both methodologies, supported by experimental data and protocols.

The Traditional Pathway: Williamson Ether Synthesis

The classical approach to synthesizing this compound and its esters, like fenofibrate, is the Williamson ether synthesis[2]. This method involves the reaction of a phenoxide with an alkyl halide in the presence of a base. In the context of our target molecule, this typically involves the reaction of 4-chloro-4'-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate[1]. For the synthesis of the parent acid, a similar strategy is employed using a suitable phenoxide and a halo-substituted isobutyric acid derivative.

The Williamson ether synthesis proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism[3][4]. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step[2]. While reliable, this method often requires long reaction times, high temperatures, and the use of polar aprotic solvents, which can be environmentally problematic[5].

Experimental Protocol: Traditional Williamson Ether Synthesis

This protocol outlines the synthesis of a precursor ester, which would then be hydrolyzed to yield the final carboxylic acid.

Step 1: Synthesis of Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate

  • To a solution of 4-chloro-4'-hydroxybenzophenone (1 equivalent) in a suitable solvent like dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add isopropyl 2-bromo-2-methylpropanoate (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-90°C and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[1].

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Step 2: Hydrolysis to this compound derivative

  • Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

  • Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 3-4 hours[1][6].

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with dilute hydrochloric acid to a pH of 2, leading to the precipitation of the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the final product.

Visualization of the Traditional Pathway

Traditional_Synthesis cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis Phenoxide 4-chloro-4'-hydroxybenzophenone Base K2CO3, DMF 80-90°C, 6-8h Phenoxide->Base AlkylHalide Isopropyl 2-bromo-2-methylpropanoate AlkylHalide->Base Ester Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy) -2-methylpropanoate Base->Ester Acidification NaOH, EtOH/H2O Reflux, 3-4h Then HCl Ester->Acidification Intermediate FinalProduct 2-(4-(4-chlorobenzoyl)phenoxy) -2-methylpropanoic acid Acidification->FinalProduct

Caption: Traditional two-step synthesis of a this compound derivative.

A Novel Pathway: Microwave-Assisted Synthesis

To address the shortcomings of the traditional method, a novel pathway utilizing microwave irradiation has been developed. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles[7][8]. This is due to the efficient heating of the reaction mixture through dielectric polarization[7].

The application of microwave technology to the Williamson ether synthesis can dramatically reduce the reaction time from hours to minutes[2][5]. Furthermore, these reactions can sometimes be performed under solvent-free conditions, aligning with the principles of green chemistry[5][9].

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a one-pot synthesis of a this compound derivative, followed by hydrolysis.

Step 1: Microwave-Assisted Williamson Ether Synthesis

  • In a microwave-safe reaction vessel, combine 4-chloro-4'-hydroxybenzophenone (1 equivalent), isopropyl 2-bromo-2-methylpropanoate (1.2 equivalents), and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

  • Add a minimal amount of a high-boiling point solvent like dimethyl sulfoxide (DMSO) or perform the reaction under solvent-free conditions.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 130°C) for 10-15 minutes[2].

  • After the reaction is complete, cool the vessel and proceed with the workup as described in the traditional method (extraction and purification).

Step 2: Hydrolysis

The hydrolysis step is identical to that in the traditional pathway.

Visualization of the Novel Pathway

Microwave_Synthesis cluster_0 Step 1: Microwave-Assisted Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis Reactants 4-chloro-4'-hydroxybenzophenone + Isopropyl 2-bromo-2-methylpropanoate Conditions Microwave Irradiation 130°C, 10-15 min (Solvent-free or minimal DMSO) Reactants->Conditions Ester Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy) -2-methylpropanoate Conditions->Ester Acidification NaOH, EtOH/H2O Reflux, 3-4h Then HCl Ester->Acidification Intermediate FinalProduct 2-(4-(4-chlorobenzoyl)phenoxy) -2-methylpropanoic acid Acidification->FinalProduct

Caption: Novel microwave-assisted synthesis of a this compound derivative.

Comparative Analysis

The following table provides a side-by-side comparison of the two synthesis pathways, based on typical experimental outcomes.

ParameterTraditional PathwayNovel Microwave-Assisted Pathway
Reaction Time (Etherification) 6-8 hours10-15 minutes
Temperature 80-90°C130°C
Typical Yield 70-85%>90%
Solvent DMF, AcetonitrileSolvent-free or minimal DMSO
Energy Consumption HighLow
Green Chemistry Alignment PoorExcellent

The data clearly demonstrates the superiority of the microwave-assisted pathway. The drastic reduction in reaction time and the potential for solvent-free conditions make it a more efficient, economical, and environmentally friendly alternative[5][7].

Validation of the Final Product

Regardless of the synthetic pathway, the final product must be rigorously characterized to confirm its identity and purity. The following are standard analytical techniques for the validation of this compound.

Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    
    H and 
    
    
    
    C NMR are used to elucidate the molecular structure. The proton NMR should show characteristic signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorptions include a broad peak for the O-H stretch of the carboxylic acid and a sharp peak for the C=O stretch.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Visualization of the Validation Workflow

Validation_Workflow Start Synthesized Product NMR NMR Spectroscopy (1H and 13C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS MP Melting Point Analysis Start->MP DataAnalysis Data Analysis and Structure Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis MP->DataAnalysis Final Validated Pure Product DataAnalysis->Final

Sources

Safety Operating Guide

2-Methyl-2-phenoxypropanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2-phenoxypropanoic Acid

Foreword: A Paradigm of Proactive Safety

In the fast-paced environment of pharmaceutical research and drug development, our focus is often directed toward discovery and innovation. However, the integrity of our work and the safety of our laboratories are fundamentally reliant on the meticulous management of the entire chemical lifecycle—from procurement to disposal. This guide addresses the proper disposal of this compound, a compound representative of the organic acids frequently synthesized and utilized in our field. The protocols outlined herein are designed not as a mere checklist, but as a self-validating system of operations rooted in a deep understanding of chemical properties and regulatory frameworks. By internalizing the causality behind these procedures, we transform compliance from a requirement into an instinct, ensuring a culture of proactive safety.

Part 1: Immediate Safety and Hazard Profile

Before any disposal operation, a complete understanding of the chemical's hazard profile is paramount. This compound (CAS No. 943-45-3) presents several hazards that directly inform handling and disposal procedures.[1] While comprehensive toxicological data is limited, the available Safety Data Sheets (SDS) for this compound and structurally similar organic acids indicate the following classifications under the Globally Harmonized System (GHS).[1][2][3]

Key Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]

The immediate implication of this profile is the mandatory use of appropriate Personal Protective Equipment (PPE) at all times. This is non-negotiable.

  • Eye Protection: Chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected before use and disposed of properly after handling.[2]

  • Body Protection: A lab coat, worn fully buttoned.

Physicochemical Properties Informing Disposal

Understanding the compound's properties is crucial for selecting appropriate containers and anticipating potential reactions.

PropertyValueSignificance for Disposal
CAS Number 943-45-3[1]Unique identifier for accurate waste manifest documentation.
Molecular Formula C₁₀H₁₂O₃[1]Indicates an organic acid nature.
Molecular Weight 180.2 g/mol [1]Relevant for calculating waste quantities.
Physical State SolidDisposal procedures must prevent dust formation.[2]
Reactivity Incompatible with strong bases and oxidizing agents.[5][6]Critical for waste segregation. Accidental mixing can lead to violent reactions or release of hazardous substances.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is not a single action but a systematic process. This protocol is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[7]

Step 1: Waste Characterization and Segregation

The foundational principle of chemical disposal is preventing unintended reactions.[5][8] this compound waste must be segregated as a distinct waste stream.

  • Action: Designate a specific waste container exclusively for this compound and materials contaminated with it (e.g., contaminated gloves, weigh boats, absorbent pads).

  • Causality: As an organic acid, this compound can react exothermically or release toxic gases if mixed with incompatible waste streams such as bases, cyanides, or strong oxidizing agents.[5][9] Segregation is the primary control to prevent such incidents.[6] This waste should be classified as "Organic Acids."[6][10]

Caption: Waste Characterization and Segregation Decision Flow.

Step 2: Container Selection and Labeling

The integrity of the waste containment is critical for safe storage and transport.

  • Action (Container): Select a waste container made of a material compatible with organic acids, such as high-density polyethylene (HDPE) or glass. Ensure it has a secure, screw-top lid.[6] Corrosive materials should not be stored in metal containers.[8]

  • Causality: Improper container material can lead to degradation, leaks, and spills. A secure lid prevents the release of vapors and protects the contents.

  • Action (Labeling): Immediately upon designating the container, affix a "Hazardous Waste" label. Fill it out completely:

    • Write "Hazardous Waste."

    • List the full chemical name: "this compound." Do not use abbreviations.[8]

    • List all constituents and their approximate percentages.

    • Indicate the start date of accumulation (the date the first drop of waste enters the container).

    • Provide the Principal Investigator's name and lab location.

  • Causality: Proper labeling is a legal requirement under RCRA. It ensures that anyone handling the container is aware of its contents and associated hazards, and it is essential for the disposal company to properly manage the waste.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation.[5]

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of laboratory personnel. The container must be kept closed at all times except when adding waste.[5]

  • Causality: The SAA regulation allows for the safe accumulation of small quantities of waste without requiring a full-scale storage permit. Keeping the container closed minimizes exposure to personnel and prevents spills.

  • Action: Store the container within a secondary containment bin (e.g., a larger plastic tub).

  • Causality: Secondary containment ensures that any potential leaks from the primary container are captured, preventing a wider spill and environmental contamination.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed professional service.

  • Action: Once the waste container is full, or within one year of the accumulation start date (whichever comes first), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[5]

  • Causality: There are strict time limits for how long hazardous waste can be stored in an SAA. EH&S are the experts who manage the institution's compliance and coordinate with licensed hazardous waste disposal companies. The final disposal method will likely be high-temperature incineration in a facility equipped with afterburners and scrubbers.[2]

Caption: Step-by-Step Disposal Protocol Workflow.

Part 3: Emergency Procedures for Spills

Even with careful planning, spills can occur. Immediate and correct action is vital.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Assess and Equip: Don the appropriate PPE (goggles, lab coat, double gloves).

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust. Place it in the designated hazardous waste container.[2] For a liquid solution spill, cover with a chemical absorbent material compatible with acids.

  • Cleaning: Once the bulk material is collected, decontaminate the area according to your lab's specific procedures for acid spills.

  • Report: Report the incident to your supervisor and EH&S department, regardless of the size.

Conclusion: Beyond Compliance

The procedures detailed in this guide provide a robust framework for the safe and compliant disposal of this compound. By understanding the chemical hazards, adhering to a systematic workflow, and preparing for emergencies, we uphold our professional responsibility to protect ourselves, our colleagues, and the environment. This commitment to meticulous chemical and waste management is the bedrock of trustworthy and exemplary scientific practice.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Laboratory Waste Disposal Guidelines. Unknown Source. [Link]
  • Organic Acid SOP. UW Environmental Health & Safety, University of Washington. [Link]
  • MSDS of 2-Methyl-2-phenylpropanoic Acid. Capot Chemical. (2010-09-26). [Link]
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. (2025-03-21). [Link]
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
  • Laboratory Waste Disposal Handbook. University of Essex. [Link]
  • 2-Methyl-2-phenylpropanoic acid | CAS#:826-55-1. Chemsrc. (2025-08-21). [Link]
  • Safe disposal of pesticides. NSW Environment Protection Authority. [Link]
  • Disposal of Pesticides.
  • Safe Disposal of Pesticides. U.S. Environmental Protection Agency. (2025-07-03). [Link]
  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-2-phenoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As scientists, our primary goal is to push the boundaries of knowledge. However, this pursuit must be anchored in an unwavering commitment to safety. When handling any chemical, especially one with an incompletely characterized toxicological profile like 2-Methyl-2-phenoxypropanoic acid, a proactive and informed approach to personal protection is not just a regulatory requirement—it is a scientific imperative. This guide moves beyond a simple checklist, providing the rationale behind each piece of personal protective equipment (PPE), empowering you to work confidently and safely.

The foundational principle of our safety protocol is risk mitigation. For this compound, the known risks are clear: it is classified as causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4] Therefore, our strategy is to establish a robust barrier between you and the compound, ensuring that every potential route of exposure is effectively blocked.

Hazard Analysis: Understanding the Imperative for PPE

Before we select our equipment, we must first understand the causality behind the requirement. The specific hazard classifications for this compound dictate our PPE strategy.

  • H315 - Causes Skin Irritation: Direct contact with the skin can lead to irritation. This necessitates the use of appropriate gloves and protective clothing to prevent dermal exposure.[1][2]

  • H319 - Causes Serious Eye Irritation: The risk of accidental splashes or contact with airborne dust particles poses a significant threat to vision.[1][2][3] This is a non-negotiable risk that demands robust eye protection.

  • H335 - May Cause Respiratory Irritation: As a solid, this compound can form dust. Inhaling these fine particles can irritate the nose, throat, and lungs.[2][3][4] This drives the requirement for controlled ventilation and, in some cases, respiratory protection.

While the acute hazards are well-defined, it is crucial to remember that the long-term toxicological properties of this compound have not been thoroughly investigated.[1] This uncertainty mandates a conservative approach; we handle it with the utmost respect and a comprehensive PPE strategy.

Core PPE Requirements: A Multi-Layered Defense

The following table outlines the essential PPE for handling this compound. This multi-layered approach ensures comprehensive protection.

Protection TypeRequired EquipmentSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles: Must be worn at all times to provide a seal around the eyes, protecting from both direct splashes and airborne dust.[1][3][5] Face Shield: A full-face shield must be worn over goggles when handling larger quantities or when there is a significant risk of splashing, providing a secondary barrier for the entire face.[6]
Hand Protection Chemical-Resistant GlovesMaterial: Nitrile or butyl rubber gloves are recommended for their resistance to a range of carboxylic acids.[7][6][8] Protocol: Always inspect gloves for tears or punctures before use. Employ the proper removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves immediately after use in accordance with laboratory and local regulations.[1]
Body Protection Laboratory Coat & Chemical-Resistant ApronLab Coat: A standard, flame-resistant lab coat provides a primary barrier. Apron: A chemical-resistant apron worn over the lab coat is essential when handling liquids or significant quantities of the solid to protect against spills and splashes.[7]
Respiratory Protection Fume Hood or RespiratorPrimary Control: All work involving this compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust or aerosols.[9] Secondary Control: If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator is required. For nuisance dust, a type P95 (US) or P1 (EU) particle respirator may be sufficient. For higher potential exposures, respirator cartridges rated for organic vapors and acid gases (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) should be used.[1][6]
Foot Protection Closed-Toed ShoesShoes must fully cover the foot to protect against spills. Porous materials are not acceptable.[7]

Operational Protocols: Executing Safety with Precision

Proper equipment is only effective when used correctly. The following protocols provide step-by-step guidance for key operational workflows.

Experimental Workflow for Safe Handling

The logical flow from preparation to disposal is critical for maintaining a safe environment. This process ensures that safety checks are integrated at every stage of handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds Consult SDS prep_area Designate & Prepare Work Area (Fume Hood) prep_sds->prep_area prep_ppe Assemble All Required PPE prep_area->prep_ppe prep_spill Locate Spill Kit prep_ppe->prep_spill don_ppe Don PPE (Correct Sequence) prep_spill->don_ppe Proceed to Handling handle_chem Handle Chemical (Minimize Dust) don_ppe->handle_chem decon Decontaminate Work Surface handle_chem->decon Proceed to Cleanup doff_ppe Doff PPE (Correct Sequence) decon->doff_ppe dispose Dispose of Contaminated Waste doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for handling this compound.

Protocol for Donning and Doffing PPE

The sequence of putting on and removing PPE is designed to prevent cross-contamination. This procedure must be followed meticulously.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron over the coat.

  • Respirator (if needed): If your risk assessment requires a respirator, perform a seal check to ensure it fits properly.

  • Eye and Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Don your chemical-resistant gloves last. Pull the cuffs of the gloves over the sleeves of your lab coat.

Doffing (Removing) Sequence:

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated waste container.[1]

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head forward. Avoid touching the front surfaces.

  • Lab Coat/Apron: Unfasten and remove your lab coat and/or apron, folding the contaminated outside inwards.

  • Respirator (if used): Remove your respirator last.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[2]

Disposal Plan: Completing the Safety Lifecycle

Your responsibility for safety extends to the proper disposal of both the chemical and any contaminated materials.

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[1][4] Never dispose of it down the drain.[1][10]

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning spills (e.g., absorbent pads) must be placed in a suitable, closed, and clearly labeled container for hazardous waste disposal.[1][2]

Always adhere to the specific disposal guidelines provided by your institution and local environmental regulations.

By integrating this comprehensive PPE strategy into your daily laboratory practices, you build a culture of safety that protects not only yourself but also your colleagues and your research.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
  • Capot Chemical. (2010-09-26). MSDS of 2-Methyl-2-phenylpropanoic Acid. [Link]
  • New Jersey Department of Health. (Mecoprop - Hazardous Substance Fact Sheet). [Link]
  • LeelineWork. (2025-01-07). What PPE Should You Wear When Handling Acid 2026? [Link]
  • Quicktest. (2022-08-26). Safety equipment, PPE, for handling acids. [Link]
  • Angene Chemical. (2025-03-01). (S)
  • Metasci. Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. [Link]
  • Chemsrc. (2025-08-21). 2-Methyl-2-phenylpropanoic acid. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-phenoxypropanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-phenoxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.